Sulfobromophthalein sodium
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;2-hydroxy-5-[(E)-(4-oxo-3-sulfonatocyclohexa-2,5-dien-1-ylidene)-(2,3,4,5-tetrabromo-6-carboxyphenyl)methyl]benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Br4O10S2.2Na/c21-16-14(15(20(27)28)17(22)19(24)18(16)23)13(7-1-3-9(25)11(5-7)35(29,30)31)8-2-4-10(26)12(6-8)36(32,33)34;;/h1-6,25H,(H,27,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2/b13-8+;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXUITPQMHVLBNV-LIYVDSPJSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=C2C=CC(=O)C(=C2)S(=O)(=O)[O-])C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C(=C\2/C=CC(=O)C(=C2)S(=O)(=O)[O-])/C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)O)S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H8Br4Na2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
history of Sulfobromophthalein sodium in liver function tests
An In-Depth Technical Guide to the History and Application of Sulfobromophthalein Sodium in Liver Function Assessment
Introduction: The Quest for a Reliable Liver Function Metric
In the early 20th century, the assessment of liver function was a significant clinical challenge. While autopsy could reveal structural damage, a non-invasive method to quantify the functional capacity of the liver in living patients was desperately needed. The introduction of the Sulfobromophthalein (BSP) sodium test in 1925 marked a pivotal moment in hepatology.[1] For decades, it was regarded by many authorities as the most sensitive and dependable single test for evaluating the liver's excretory function, particularly for detecting early or minimal liver damage in patients without jaundice.[1][2] This guide provides a technical overview of the BSP test, from its biochemical principles and clinical application to the factors that led to its eventual replacement in routine clinical practice.
Part 1: The Scientific Foundation of the BSP Test
Pharmacokinetics and Mechanism of Hepatic Clearance
The utility of this compound as a liver function marker is entirely based on its unique handling by the body.[3] BSP is a phthalein dye that, when injected intravenously, is rapidly bound to plasma proteins, primarily albumin.[2] This binding minimizes its glomerular filtration in the kidneys, meaning its clearance from the bloodstream is almost exclusively dependent on the liver.
The hepatic clearance of BSP is a multi-step process that mirrors the liver's natural detoxification pathways:
-
Hepatic Uptake: The BSP-albumin complex circulates to the liver, where the dye is efficiently taken up by hepatocytes. This process is dependent on adequate hepatic blood flow and the integrity of the hepatocyte membrane transport systems.[1][3]
-
Intracellular Conjugation: Inside the liver cells, BSP undergoes conjugation. The primary mechanism is its attachment to the body's master antioxidant, glutathione (GSH), in a thioether linkage.[4][5] This reaction is catalyzed by the enzyme S-aryltransferase (a glutathione S-transferase).[3][5] This conjugation step is crucial as it transforms the BSP molecule into a more water-soluble form, suitable for excretion.
-
Biliary Excretion: The conjugated BSP is then actively transported across the canalicular membrane of the hepatocyte and excreted into the bile.[3] From the bile, it enters the gastrointestinal tract and is eliminated from the body.
In a healthy individual with normal liver function, this entire process is rapid and efficient. However, in cases of hepatic dysfunction—whether due to hepatocellular damage (like in hepatitis or cirrhosis) or impaired bile flow (cholestasis)—one or more of these steps are compromised.[2][3] This leads to a decreased rate of BSP removal from the blood, and the amount of dye retained in the circulation at a specific time point becomes a quantitative measure of the degree of liver impairment.[1][3]
Part 2: The BSP Retention Test Protocol
The standard clinical application was the BSP retention test, a procedure designed to measure the percentage of an injected dose of the dye remaining in the bloodstream after a set period.
Experimental Protocol: Step-by-Step
-
Patient Preparation: The patient is required to fast for at least 4 hours prior to the test to ensure baseline serum is clear.
-
Dosage Calculation: A sterile solution of this compound is prepared. The standard dose is 5 mg of BSP per kilogram of the patient's body weight. Accurate weight measurement is critical for correct interpretation.
-
Intravenous Administration: The calculated dose is injected intravenously over a period of 1 to 3 minutes. Care must be taken to avoid extravasation (leakage into surrounding tissue), which can cause tissue irritation and invalidate the test results.
-
Timed Blood Sample Collection: Exactly 45 minutes after the injection, a blood sample is drawn from the arm opposite to the injection site.
-
Serum Preparation: The blood sample is allowed to clot, and the serum is separated by centrifugation.
-
Colorimetric Analysis:
-
The serum sample is divided into two aliquots.
-
One aliquot serves as a blank. It is acidified, which renders the BSP colorless.[1]
-
The second aliquot is alkalinized (e.g., with sodium hydroxide). In an alkaline solution, BSP turns a distinct purple color.[1]
-
The intensity of the purple color, which is directly proportional to the concentration of BSP in the serum, is measured using a spectrophotometer. The acidified blank is used to correct for any interfering substances in the serum, such as hemoglobin or bilirubin.[1]
-
-
Calculation of Retention: The concentration of BSP in the 45-minute sample is used to calculate the percentage of the initial dose that remains in the plasma. This value is reported as the percent retention.
Interpretation of Results
The interpretation of the test is straightforward and provides a quantitative assessment of hepatic excretory function. The results were particularly valuable in diagnosing liver cell damage in the absence of clinical jaundice.[2]
| % BSP Retention at 45 minutes | Clinical Interpretation |
| < 10% | Normal Liver Function |
| 10% - 25% | Mild to Moderate Hepatic Impairment |
| > 25% | Severe Hepatic Impairment |
Note: Normal values could vary slightly between laboratories. The values presented are generally accepted standards.
Part 3: Clinical Significance and Eventual Decline
Diagnostic Utility
The BSP test was a cornerstone of hepatology for several decades. Its high sensitivity made it useful for:
-
Detecting Early Liver Disease: It could detect parenchymal liver injury before significant changes in other markers, like bilirubin, occurred.[1]
-
Monitoring Chronic Conditions: It was used to follow the progression of chronic hepatitis and cirrhosis.[2]
-
Assessing Hepatotoxin Exposure: The test was helpful in evaluating liver damage in patients exposed to known liver toxins.[3]
-
Differential Diagnosis: It was used to help distinguish upper gastrointestinal bleeding caused by esophageal varices (common in severe liver disease) from that due to peptic ulcers.[3]
Limitations and Reasons for Discontinuation
Despite its utility, the BSP test had several drawbacks that ultimately led to its decline in the 1970s.[6]
-
Anaphylactic Reactions: The most significant concern was the risk of severe, sometimes fatal, anaphylactic reactions to the BSP dye.[6] Although infrequent, the potential for such a severe adverse event for a diagnostic test became unacceptable as safer alternatives emerged.
-
Interference: Conditions other than liver disease could affect BSP clearance. For example, changes in hepatic blood flow, such as in congestive heart failure, could lead to abnormal retention, and certain drugs could compete with BSP for hepatic uptake and excretion.
-
Pregnancy: Normal pregnancy can cause alterations in BSP removal mechanisms, complicating the interpretation of results in pregnant individuals.[7][8]
-
Development of Safer Alternatives: The primary driver for its replacement was the development and widespread adoption of a panel of enzymatic liver tests (e.g., ALT, AST, ALP) and other functional tests like indocyanine green (ICG) clearance.[6][9] These tests provided a safer profile and, when used in combination, offered a more comprehensive picture of liver health, differentiating between hepatocellular injury and cholestasis.[9]
Conclusion: The Legacy of the BSP Test
The this compound test represents a critical chapter in the history of liver function assessment.[10] It was the first widely accepted method to provide a quantitative measure of the liver's excretory capacity and fundamentally advanced the diagnosis and management of liver diseases. While it is no longer used in clinical practice due to safety concerns, the physiological principles it exploited—hepatic uptake, conjugation, and biliary excretion—remain central to our understanding of liver function and detoxification. The BSP test paved the way for the development of the safer, more sophisticated diagnostic tools used by researchers and clinicians today.
References
- Title: Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test)
- Title: this compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem Source: PubChem URL
- Title: Bromsulfthalein - Wikipedia Source: Wikipedia URL
- Title: Laboratory notes: The Bromsulphalein® Test of Liver Function Source: Minnesota Medicine URL
- Title: The holy grail of a biomarker for “liver function” - PMC Source: National Institutes of Health URL
- Title: MATURATION OF THE this compound-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER - PMC Source: National Institutes of Health URL
- Title: Evaluation of Liver Function | Choose the Right Test - ARUP Consult Source: ARUP Laboratories URL
- Title: A History of the Assessment of Liver Performance - PMC Source: National Institutes of Health URL
- Title: ALTERATIONS IN this compound-REMOVAL MECHANISMS FROM BLOOD DURING NORMAL PREGNANCY - PMC Source: National Institutes of Health URL
- Title: ALTERATIONS IN this compound-REMOVAL MECHANISMS FROM BLOOD DURING NORMAL PREGNANCY - PubMed Source: PubMed URL
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. youtube.com [youtube.com]
- 3. This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 5. MATURATION OF THE this compound-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The holy grail of a biomarker for “liver function” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALTERATIONS IN this compound-REMOVAL MECHANISMS FROM BLOOD DURING NORMAL PREGNANCY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ALTERATIONS IN this compound-REMOVAL MECHANISMS FROM BLOOD DURING NORMAL PREGNANCY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Liver Function | Choose the Right Test [arupconsult.com]
- 10. A History of the Assessment of Liver Performance - PMC [pmc.ncbi.nlm.nih.gov]
The Sulfobromophthalein (BSP) Clearance Test: An In-depth Technical Guide to its Early Research and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Window into Liver Function
The Sulfobromophthalein (BSP) sodium clearance test, a cornerstone of liver function assessment for much of the 20th century, represents a pivotal development in our understanding of hepatic physiology and pathophysiology. Introduced in 1925 by Sanford M. Rosenthal and E. C. White, this elegantly simple yet remarkably informative test provided clinicians and researchers with a quantitative measure of the liver's excretory capacity. This guide delves into the early research surrounding the BSP clearance test, offering a detailed exploration of its core principles, the evolution of its methodology, its mechanistic underpinnings, and its seminal role in the diagnosis and management of liver diseases. By understanding the foundations of this classic test, we can appreciate the intricate processes of hepatic clearance and the enduring principles that guide modern drug development and hepatotoxicity studies.
Part 1: The Physiological Basis of BSP Clearance
The utility of the BSP clearance test is rooted in the liver's remarkable ability to extract, metabolize, and excrete xenobiotics from the bloodstream. The journey of a BSP molecule from injection to biliary excretion is a multi-step process that interrogates several key aspects of hepatic function.
Hepatic Uptake: Crossing the Sinusoidal Membrane
Following intravenous administration, BSP rapidly binds to plasma albumin. This protein-bound complex circulates to the liver, where the BSP is taken up by hepatocytes. Early research postulated a carrier-mediated transport system responsible for this uptake, a concept that has been subsequently validated with the discovery of specific organic anion transporting polypeptides (OATPs). The efficiency of this uptake mechanism is the first critical determinant of the overall clearance rate.
Intracellular Conjugation: The Role of Glutathione
Once inside the hepatocyte, BSP undergoes conjugation, a crucial detoxification step that renders the molecule more water-soluble and facilitates its biliary excretion. Groundbreaking studies in the mid-20th century revealed that BSP is primarily conjugated with the tripeptide glutathione (GSH).[1] This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). The availability of intracellular GSH and the activity of GSTs are therefore key factors influencing the rate of BSP metabolism. The discovery of this conjugation pathway was a significant advancement in understanding hepatic biotransformation processes.
Biliary Excretion: The Final Step
The conjugated BSP is then actively transported across the canalicular membrane of the hepatocyte into the bile. This excretory step is rate-limiting and represents the final common pathway for the elimination of many endogenous and exogenous substances. The capacity of this transport system can become saturated at high concentrations of BSP, a phenomenon that is crucial to the interpretation of the clearance test.
Part 2: The Classic Experimental Protocol: A Step-by-Step Guide
The original BSP clearance test, while refined over the years, followed a standardized procedure designed to ensure reproducibility and clinical utility. The following protocol is a synthesis of early methodologies.
Patient Preparation
-
Fasting: The patient was required to fast for at least 8 to 12 hours prior to the test to minimize variability in hepatic blood flow and metabolism.[2]
-
Baseline Blood Sample: A baseline blood sample was often collected to rule out any interfering substances in the plasma.
BSP Administration
-
Dosage Calculation: A standardized dose of 5 mg of BSP per kg of body weight was administered.[2]
-
Preparation of BSP Solution: A 5% sterile solution of Sulfobromophthalein sodium in water for injection was typically used.[2]
-
Intravenous Injection: The calculated dose was injected intravenously over a period of 1 to 2 minutes. Care was taken to avoid extravasation, as the dye could cause tissue irritation.
Blood Sample Collection
-
Timing: Blood samples were precisely timed from the completion of the injection. The most common time points for collection were 30 and 45 minutes post-injection.[2]
-
Sample Handling: Approximately 5-10 mL of venous blood was collected into a tube, and the serum was separated by centrifugation.
Colorimetric Analysis
The concentration of BSP in the serum was determined using a colorimetric method. The principle of this analysis relies on the fact that BSP is colorless in an acidic medium and turns a distinct purple color in an alkaline solution.
-
Preparation of Standards: A series of standard solutions with known concentrations of BSP were prepared.
-
Alkalinization of Serum: A precise volume of the patient's serum was mixed with a dilute solution of sodium hydroxide to develop the characteristic purple color.
-
Colorimetric Reading: The intensity of the color, which is directly proportional to the BSP concentration, was measured using a colorimeter or spectrophotometer. Early methods relied on visual comparison with the prepared standards.
-
Calculation of Retention: The percentage of BSP retained in the bloodstream at a specific time point (usually 45 minutes) was calculated by comparing the color intensity of the patient's serum to that of a standard solution representing 100% retention.
Part 3: Clinical Applications and Interpretation of Early Research
The BSP clearance test quickly became an invaluable tool for assessing liver function in a variety of clinical settings. Early research focused on establishing normal values and characterizing the patterns of BSP retention in different liver diseases.
Normal Values and Interpretation
In healthy individuals with normal liver function, the BSP is efficiently cleared from the bloodstream. Early studies established that a normal result was the retention of less than 5-10% of the injected dose in the serum at 45 minutes.[2]
BSP Clearance in Liver Disease
Impaired BSP clearance was recognized as a sensitive indicator of hepatic dysfunction, often detectable before the onset of clinical jaundice.
-
Hepatitis: In cases of acute viral hepatitis, the BSP retention was significantly increased, reflecting widespread hepatocellular damage and impaired excretory function.
-
Cirrhosis: Patients with cirrhosis of the liver consistently demonstrated high levels of BSP retention.[3] This was attributed to a combination of factors, including reduced functional hepatocyte mass, shunting of blood away from the liver sinusoids, and impaired biliary excretion.
-
Obstructive Jaundice: In cases of extrahepatic biliary obstruction, BSP uptake and conjugation by the liver might be relatively preserved initially, but the inability to excrete the conjugated BSP into the bile would lead to its reflux into the bloodstream, resulting in high retention values.
| Condition | Typical BSP Retention at 45 minutes | Primary Mechanism of Impaired Clearance |
| Normal | < 5-10% | N/A |
| Acute Hepatitis | Significantly elevated | Hepatocellular damage, impaired uptake, conjugation, and excretion |
| Cirrhosis | Markedly elevated | Reduced functional hepatocyte mass, intrahepatic shunting, impaired excretion |
| Obstructive Jaundice | Elevated | Impaired biliary excretion with reflux of conjugated BSP into the blood |
Note: The values presented are a synthesis of findings from early clinical research and may have varied slightly between studies.
Part 4: Limitations and Decline of the BSP Test
Despite its widespread use and proven utility, the BSP clearance test had several limitations that ultimately led to its replacement by more modern liver function tests.
-
Anaphylactic Reactions: Although rare, severe and sometimes fatal anaphylactic reactions to the BSP dye were reported.
-
Interference: Certain drugs and medical conditions could interfere with the accuracy of the test.
-
Lack of Specificity: An abnormal BSP test indicated hepatic dysfunction but did not pinpoint the specific cause of the liver disease.
-
Invasiveness: The test required an intravenous injection and blood draw.
The development of enzyme-based liver function tests (e.g., ALT, AST) and advanced imaging techniques provided safer, more specific, and less invasive alternatives for assessing liver health.
Conclusion: An Enduring Legacy
The early research on this compound clearance laid the groundwork for our modern understanding of hepatic physiology and the principles of pharmacokinetic analysis. The BSP test, though no longer in routine clinical use, remains a powerful example of how a well-designed physiological challenge can provide profound insights into organ function. For researchers and drug development professionals, the story of the BSP test serves as a valuable reminder of the fundamental processes of hepatic drug clearance and the importance of robust, mechanistically-informed in vivo assays. The principles of uptake, metabolism, and excretion that were so elegantly demonstrated by the early pioneers of the BSP test continue to be of paramount importance in the development of safe and effective new medicines.
References
- Combes, B., & Stakelum, G. S. (1961). A liver enzyme that conjugates this compound with glutathione.
- Goresky, C. A. (1965). The hepatic uptake and excretion of sulfobromophthalein and bilirubin.
- Javitt, N. B., Wheeler, H. O., Baker, K. J., Ramos, O. L., & Bradley, S. E. (1960). The intrahepatic conjugation of sulfobromophthalein and glutathione in the dog.
- Krebs, J. S. (1959). Relation of the metabolism of this compound to its blood clearance in the rat. American Journal of Physiology-Legacy Content, 197(2), 292-296. [Link]
- PK Prabhakar. (2020, October 11). Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test) [Video]. YouTube. [Link]
- Papper, S., & Rosenbaum, F. F. (1953). The sulfobromophthalein (bromsulphalein) test in cirrhosis of the liver. The American Journal of the Medical Sciences, 225(5), 513-518. [Link]
Sources
The Legacy of a Purple Dye: A Technical Guide to the Discovery and Application of Sulfobromophthalein as a Diagnostic Agent
This in-depth technical guide explores the seminal role of Sulfobromophthalein (BSP) in the evolution of liver function diagnostics. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, experimental methodologies, and clinical application of the BSP clearance test, a cornerstone of hepatology for nearly half a century. We will dissect the causality behind its development, the intricacies of its metabolic pathway, and the legacy it leaves in the landscape of modern clinical chemistry.
The Genesis of a Functional Probe: A Historical Imperative
Prior to the 1920s, the assessment of liver function was largely reliant on the clinical manifestation of jaundice, a late-stage and often ambiguous indicator of hepatic disease. The scientific community recognized the urgent need for a more sensitive and quantitative measure of the liver's excretory capacity. This need spurred the investigation of various dyes that were selectively removed from the bloodstream by the liver.
The breakthrough came in 1925 when Sanford M. Rosenthal and Edwin C. White of the National Institutes of Health introduced the Sulfobromophthalein (BSP) test.[1] Their work, published in the Journal of the American Medical Association, built upon the principle of using phthalein dyes to assess hepatic function. They demonstrated that the rate of BSP's disappearance from the blood following intravenous injection provided a reliable index of liver health.[1] This pioneering study laid the foundation for a new era in hepatology, offering a tool to detect subtle and early-stage liver dysfunction.
The Metabolic Journey of Sulfobromophthalein: A Multi-Step Hepatic Process
The utility of BSP as a diagnostic agent is intrinsically linked to its specific and multi-step clearance by the liver. This process can be dissected into three critical phases: hepatic uptake, intracellular conjugation, and biliary excretion.
Hepatic Uptake: Crossing the Sinusoidal Membrane
Following intravenous administration, BSP rapidly binds to plasma proteins, primarily albumin. The protein-bound dye is then transported to the liver, where it is taken up by hepatocytes. This uptake is a carrier-mediated process, facilitated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, which are located on the sinusoidal membrane of hepatocytes.
Intracellular Conjugation: The Glutathione Pathway
Once inside the hepatocyte, BSP undergoes conjugation with glutathione (GSH), a critical step for its detoxification and subsequent excretion. This reaction is catalyzed by the enzyme glutathione S-transferase (GST). The resulting BSP-glutathione conjugate is more water-soluble than the parent compound, a key characteristic for its efficient transport into the bile.
Biliary Excretion: The Final Step in Clearance
The BSP-glutathione conjugate is actively transported across the canalicular membrane of the hepatocyte into the bile. This efflux is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent transporter. From the bile, the conjugate is eliminated from the body via the feces.
Caption: Metabolic pathway of Sulfobromophthalein in the liver.
The Sulfobromophthalein Clearance Test: A Detailed Experimental Protocol
The BSP clearance test became a standard in clinical laboratories for decades. The following protocol outlines the key steps in its execution.
Patient Preparation
-
The patient should be in a fasting state for at least 4 hours prior to the test to avoid lipemia, which can interfere with the colorimetric analysis.
-
Record the patient's body weight to accurately calculate the BSP dosage.
BSP Administration
-
A sterile solution of Sulfobromophthalein (50 mg/mL) is used.
-
The standard dose is 5 mg of BSP per kilogram of body weight. The rationale for this dose is to provide a sufficient load to challenge the liver's excretory capacity without reaching a saturation point that would not be sensitive to subtle changes in liver function.
-
Administer the calculated dose intravenously over a period of 1 to 2 minutes.
Blood Sampling
-
At exactly 45 minutes after the BSP injection, collect a 5-7 mL blood sample from the arm contralateral to the injection site to avoid contamination.
-
The blood should be collected in a tube without anticoagulants to allow for serum separation.
Sample Processing and Analysis
-
Allow the blood to clot and then centrifuge to separate the serum.
-
The concentration of BSP in the serum is determined colorimetrically. BSP is colorless in an acidic medium and turns a characteristic purple color in an alkaline solution.
-
A standard curve is prepared using known concentrations of BSP to accurately quantify the amount in the patient's serum.
-
The absorbance of the alkalinized serum is measured using a spectrophotometer at a wavelength of 580 nm.
Caption: Experimental workflow for the Sulfobromophthalein clearance test.
Interpretation of Results: A Quantitative Assessment of Liver Function
The result of the BSP test is expressed as the percentage of the injected dye remaining in the bloodstream after 45 minutes.
| Condition | Typical BSP Retention at 45 minutes |
| Normal Healthy Liver | < 5% |
| Mild Hepatic Dysfunction | 5 - 15% |
| Moderate Hepatic Dysfunction | 16 - 30% |
| Severe Hepatic Dysfunction (e.g., Cirrhosis) | > 30% |
An elevated BSP retention is indicative of impaired liver function. This could be due to a defect in any of the three key steps of BSP clearance: reduced hepatic blood flow, impaired hepatocellular uptake or conjugation, or decreased biliary excretion. In patients with established liver disease, the degree of BSP retention often correlates with the severity of the condition.[2]
The Decline of a Diagnostic Giant: Limitations and Legacy
Despite its widespread use and proven utility, the BSP test was eventually phased out of clinical practice primarily due to the risk of severe adverse reactions. Anaphylactic shock, although rare, was a life-threatening complication associated with BSP administration.
Furthermore, the test had certain limitations:
-
Interference from Jaundice: High levels of bilirubin in the blood could interfere with the colorimetric analysis.
-
Dependence on Hepatic Blood Flow: Conditions that reduce blood flow to the liver, such as congestive heart failure, could lead to increased BSP retention even in the absence of primary liver disease.
-
Protein Binding Alterations: Changes in plasma protein levels, particularly albumin, could affect the rate of BSP clearance.
The discontinuation of the BSP test paved the way for the development of safer and more specific liver function tests, such as the measurement of serum aminotransferases (ALT and AST), bilirubin, and alkaline phosphatase. However, the foundational principles established by the BSP test—the concept of using the clearance of an exogenous substance to quantitatively assess organ function—remain highly relevant in modern pharmacology and drug development. The study of hepatic transporters, a field of intense research today, has its roots in the pioneering work that elucidated the metabolic journey of this once-ubiquitous purple dye.
References
- Rosenthal, S. M., & White, E. C. (1925). Clinical application of the bromsulphalein test for hepatic function.
- Plaa, G. L. (2010). Evaluation of hepatotoxicity: physiological and biochemical measures of hepatic function in animals. In Comprehensive Toxicology (Second Edition). Elsevier.
- PK Prabhakar. (2020, October 11). Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test) [Video]. YouTube. [Link]
- Yao, et al. (2020). Analysis of the human liver model through semi-analytical and numerical techniques with non-singular kernel. Taylor & Francis Online. [Link]
- Wikipedia contributors. (2023, December 28). Sanford Rosenthal. In Wikipedia, The Free Encyclopedia. [Link]
- Seligson, D., Marino, J., & Dodson, E. (1957). Determination of sulfobromophthalein in serum. Clinical chemistry, 3(5), 638–645. [Link]
- Gaebler, O. H. (1970). The determination of bromsulphthalein in serum. Clinica chimica acta; international journal of clinical chemistry, 30(3), 751–759. [Link]
- Encyclopaedia Britannica. (n.d.). Bromsulphalein test. In Britannica. [Link]
- Vido, I., & Wildhirt, E. (1969). [Bromsulphalein test (BSP): test results in various liver diseases]. Nihon rinsho. Japanese journal of clinical medicine, Suppl, 844–852. [Link]
- Obrinsky, W., Denley, M. L., & Brauer, R. W. (1952). Sulfobromophthalein sodium excretion test as a measure of liver function in premature infants.
- Wikipedia contributors. (2023, November 27). Bromsulfthalein. In Wikipedia, The Free Encyclopedia. [Link]
- Goodman, R. D. (1952). Bromsulfalein clearance: a quantitative clinical test of liver function. The Journal of laboratory and clinical medicine, 40(4), 531–536. [Link]
- Lab Manager. (2022, July 7). How to Make a Calibration Curve: A Step-by-Step Guide. [Link]
- Viral Hepatitis and Liver Disease. (n.d.). How to Diagnose Cirrhosis. [Link]
- Schoenfield, L. J., Onstad, G. R., & Goldstein, N. P. (1970). Normal sulfobromophthalein retention in established liver disease. The American journal of digestive diseases, 15(4), 337–342. [Link]
- Value of Liver Function Tests in Cirrhosis. (2017).
- BC Cancer. (2024, February 1).
- The Hepatitis B Trust. (n.d.). Liver Function Blood Tests Explained. [Link]
- National Center for Biotechnology Information. (n.d.).
Sources
An In-depth Technical Guide to Sulfobromophthalein Sodium: Chemical Properties, Structure, and Applications
Abstract
Sulfobromophthalein sodium (BSP), a synthetic phthalein dye, has long been a cornerstone in the assessment of hepatobiliary function. Its unique chemical structure and consequent physicochemical properties dictate its biological behavior, making it an invaluable tool for both clinical diagnostics and preclinical drug development. This technical guide provides a comprehensive analysis of the chemical and structural properties of this compound. It delves into its mechanism of hepatic clearance, its application in liver function tests, and its contemporary role as a probe substrate in drug transporter assays, which are critical in modern pharmacokinetics and drug-drug interaction studies. Detailed experimental protocols are provided to offer researchers and drug development professionals a practical framework for its application.
Chemical Structure and Nomenclature
This compound is a brominated and sulfonated derivative of phenolphthalein. The core structure consists of a lactone ring derived from tetrabromophthalic anhydride, which is centrally connected to two phenol rings. Each phenol ring is further substituted with a sulfonic acid group. This complex, polyanionic structure is fundamental to its biological transport and interactions.
The definitive chemical identity of this compound is provided by its IUPAC name and CAS registry number.[1][2]
-
IUPAC Name: disodium;2-hydroxy-5-[4,5,6,7-tetrabromo-1-(4-hydroxy-3-sulfonatophenyl)-3-oxo-2-benzofuran-1-yl]benzenesulfonate[1]
-
Synonyms: Bromsulphthalein, Bromosulfophthalein, BSP, Disodium phenoltetrabromophthalein sulfonate.[1][3]
The molecule exists as a disodium salt, enhancing its water solubility.
Physicochemical Properties
The utility of this compound is directly linked to its distinct physicochemical characteristics. It is a white, crystalline, odorless, and hygroscopic powder with a bitter taste.[3][4] Its high water solubility is crucial for its administration as an intravenous diagnostic agent.
| Property | Value / Description | Source(s) |
| Molecular Formula | C₂₀H₈Br₄Na₂O₁₀S₂ | [1][4] |
| Molecular Weight | 838.00 g/mol | [1][3] |
| Appearance | White to light gray crystalline powder | [4][5] |
| Solubility | Soluble in water (50 mg/mL); Insoluble in alcohol and acetone. | [5][6] |
| pKa | 8.5 (Exhibits proton-dependent quinoidal–phenolic tautomerism) | |
| pH (1% solution) | 4.0 - 5.5 | |
| UV λmax | ~580 nm in alkaline solution | [7] |
Synthesis Overview
While detailed, proprietary synthesis protocols are not widely published, the general chemical pathway for producing this compound is well-established.[3] The process involves three primary stages:
-
Condensation: The synthesis begins with the acid-catalyzed condensation reaction between tetrabromophthalic anhydride and phenol. This forms the basic triphenylmethane-type structure.
-
Sulfonation: The resulting intermediate is then sulfonated, typically using a strong sulfonating agent like oleum (fuming sulfuric acid). This step introduces the sulfonic acid (-SO₃H) groups onto the phenol rings, which is critical for the molecule's high water solubility and its recognition by organic anion transporters.
-
Salt Formation: Finally, the sulfonated product is neutralized with a sodium base, such as sodium hydroxide, to form the stable, water-soluble disodium salt.
Mechanism of Action in Hepatobiliary Assessment
The use of this compound as a liver function test is not based on any pharmacological effect, but on its precise and quantifiable route of elimination from the body, which is almost exclusively handled by the liver.[1]
Upon intravenous injection, the following sequence occurs:
-
Plasma Binding: BSP rapidly and extensively binds to plasma proteins, primarily albumin.[1] This binding minimizes its glomerular filtration in the kidneys and confines its clearance to the hepatic system.
-
Hepatic Uptake: The BSP-albumin complex circulates to the liver, where the BSP anion is selectively taken up from the sinusoidal blood into the hepatocytes. This uptake is an active transport process mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3.[4][5]
-
Intracellular Conjugation: Inside the hepatocyte, BSP undergoes Phase II metabolism. It is conjugated with glutathione (GSH) in a reaction catalyzed by the enzyme glutathione S-transferase (GST). This conjugation forms a more water-soluble and bulkier molecule, priming it for biliary excretion.
-
Biliary Excretion: The BSP-glutathione conjugate is then actively transported from the hepatocyte into the bile canaliculi. This efflux is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent transporter located on the apical membrane of the hepatocyte.
-
Elimination: The dye is excreted with the bile into the intestines and is eliminated in the feces.[1] Less than 5% of the injected dose is cleared by the kidneys, a value that may increase in cases of severe hepatic impairment.[1]
The rate of BSP clearance from the plasma is therefore dependent on hepatic blood flow, the functional capacity of OATP transporters for uptake, the efficiency of the glutathione conjugation system, and the activity of MRP2 for biliary excretion. A delay in its removal from the blood indicates a potential impairment in one or more of these hepatic functions.
Caption: Hepatic clearance pathway of this compound (BSP).
Role in Drug Development: A Substrate for Transporter Assays
The well-characterized transport pathway of BSP makes it an ideal probe substrate for studying the function and inhibition of key drug transporters. Regulatory agencies like the FDA and EMA recommend testing investigational drugs for their potential to inhibit OATP1B1 and OATP1B3 due to the high risk of drug-drug interactions (DDIs).[8]
BSP is commonly used in in vitro assays with cell lines engineered to overexpress these transporters (e.g., HEK293-OATP1B1). By measuring the uptake of BSP in the presence and absence of a test compound, researchers can determine if their drug candidate is an inhibitor of these critical hepatic uptake pathways. Such inhibition can lead to elevated plasma concentrations of co-administered drugs that are OATP substrates (e.g., statins), potentially causing toxicity.
Experimental Protocols
Protocol: The Sulfobromophthalein (BSP) Retention Test for Liver Function
This protocol describes the classic clinical method for assessing hepatic function.
A. Principle A standard dose of BSP (5 mg per kg of body weight) is injected intravenously. The liver's capacity to clear the dye is assessed by measuring the percentage of dye remaining in the blood plasma after a specific time, typically 45 minutes. Elevated retention suggests impaired liver function.
B. Materials
-
Sterile this compound injection (50 mg/mL solution)
-
Sterile saline
-
Syringes and needles for injection and blood collection
-
Heparinized blood collection tubes
-
Centrifuge
-
Spectrophotometer
-
Cuvettes
-
0.1 N Sodium Hydroxide (NaOH)
C. Procedure
-
Patient Preparation: The patient should be fasting to avoid lipemia, which can interfere with the colorimetric reading.
-
Dosing: Accurately weigh the patient. Calculate the required dose of BSP using the formula:
-
Dose (mL) = (5 mg/kg * Patient Weight in kg) / 50 mg/mL
-
-
Administration: Administer the calculated dose via slow intravenous injection over 1-2 minutes. Record the exact time of injection.
-
Blood Sampling: After exactly 45 minutes from the time of injection, draw 5-10 mL of venous blood from the arm opposite to the injection site to prevent contamination.[1] Collect the sample in a heparinized tube.
-
Sample Processing: Centrifuge the blood sample to separate the plasma.
-
Colorimetric Analysis:
-
Prepare a blank by adding a small volume of patient plasma (from a pre-injection sample, if available) to 0.1 N NaOH.
-
Prepare the test sample by adding the same volume of the 45-minute plasma sample to 0.1 N NaOH. The alkali will turn the BSP in the plasma to a bluish-purple color.[3]
-
Measure the absorbance of the test sample against the blank at 580 nm using a spectrophotometer.
-
-
Calculation: The concentration, and thus the percentage of retention, is determined by comparing the absorbance to a standard curve prepared with known concentrations of BSP. A retention of >5% at 45 minutes is generally considered abnormal.
Protocol: In Vitro OATP1B3 Inhibition Assay
A. Principle This assay determines if a test compound inhibits the uptake of BSP by the OATP1B3 transporter. It uses a mammalian cell line overexpressing human OATP1B3 and compares it to a control (mock-transfected) cell line. A reduction in BSP uptake in the presence of the test compound indicates inhibition.
B. Materials
-
HEK293 cells stably transfected with OATP1B3 (and corresponding mock-transfected cells)
-
Cell culture plates (e.g., 24-well)
-
Standard cell culture medium and reagents
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
-
This compound (probe substrate)
-
Test compound (potential inhibitor)
-
Rifampicin or Cyclosporine A (positive control inhibitor)
-
Cell lysis buffer
-
Spectrophotometer or plate reader
C. Procedure
-
Cell Seeding: Seed the OATP1B3-expressing cells and mock cells into 24-well plates at an appropriate density and allow them to form a confluent monolayer (typically 48 hours).
-
Preparation of Solutions: Prepare solutions of BSP (e.g., at its Km concentration for OATP1B3), the test compound (at various concentrations), and the positive control inhibitor in HBSS.
-
Assay Execution:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Pre-incubate the cells for 10 minutes with HBSS containing either the test compound, positive control, or vehicle (as a negative control).
-
Initiate the uptake by adding the BSP solution (also containing the respective inhibitor or vehicle) to each well.
-
Incubate for a short, defined period (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
-
Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with ice-cold HBSS.
-
Quantification:
-
Lyse the cells in each well using a suitable lysis buffer.
-
Transfer the lysate to a microplate.
-
Measure the intracellular concentration of BSP colorimetrically after alkalinization with NaOH.
-
-
Data Analysis:
-
Subtract the BSP uptake in mock cells (passive diffusion) from the uptake in OATP1B3-expressing cells to determine the transporter-mediated uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Caption: Workflow for an in vitro OATP1B3 inhibition assay using BSP.
Safety, Handling, and Storage
As a chemical reagent, this compound requires careful handling in a laboratory setting.
-
Safety: May cause respiratory tract, skin, and eye irritation. There is a risk of sensitization upon inhalation or skin contact. It is harmful if swallowed. A complete medical history should be obtained before administration to patients, with extreme caution in those with a history of allergies or asthma.[1]
-
Handling: Use in a well-ventilated area. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place. The compound is hygroscopic and should be protected from moisture.[3][4] Solutions should be stored in a warm place to prevent crystallization.[1]
Conclusion
This compound remains a compound of significant scientific interest. Its well-defined chemical structure and resulting physicochemical properties have enabled its long-standing use as a reliable indicator of liver function. In the modern era of drug development, its role has evolved. It now serves as a critical tool for investigating drug-transporter interactions, providing essential data for predicting and understanding pharmacokinetic-based drug-drug interactions. The technical information and protocols outlined in this guide are intended to support researchers and scientists in the effective and safe application of this versatile molecule.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- LookChem. (n.d.). Cas 123359-42-2, this compound.
- BioIVT. (n.d.). OATP1B3 Transporter Assay.
- Japanese Pharmacopoeia. (n.d.). This compound.
- DrugFuture. (n.d.). This compound.
- Frontiers in Pharmacology. (2022). Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3.
- MP Biomedicals. (n.d.). This compound Salt Hydrate.
- Saki Izumi, et al. (2013). Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein. Drug Metabolism and Disposition.
- YouTube. (2020). Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test).
- Pediatrics. (1952). This compound EXCRETION TEST AS A MEASURE OF LIVER FUNCTION IN PREMATURE INFANTS.
- Journal of Clinical Investigation. (1960). Conjugation of this compound with glutathione in thioether linkage by the rat.
- Journal of Clinical Investigation. (1961). A LIVER ENZYME THAT CONJUGATES this compound WITH GLUTATHIONE.
- Japanese Pharmacopoeia, Official Monographs. (n.d.). This compound Injection.
- Chemsrc. (n.d.). Sulfobromophthalein disodium salt.
Sources
- 1. This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound [drugfuture.com]
- 4. lookchem.com [lookchem.com]
- 5. 磺溴酞 二钠盐 水合物 used to study hepatocyte transport functions | Sigma-Aldrich [sigmaaldrich.com]
- 6. mpbio.com [mpbio.com]
- 7. clinicallabs.com.au [clinicallabs.com.au]
- 8. bioivt.com [bioivt.com]
The Hepatocellular Journey of Sulfobromophthalein (BSP): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Legacy Dye Illuminating Liver Function
Sulfobromophthalein (BSP), a synthetic organic anion, holds a significant place in the history of clinical hepatology. For decades, the BSP clearance test was a cornerstone of liver function assessment, providing a dynamic measure of the liver's ability to take up, process, and excrete compounds from the blood. While largely replaced by enzymatic tests in routine clinical practice, BSP remains an invaluable tool in experimental and preclinical research. Its well-characterized, multi-step hepatic transport pathway makes it an ideal probe substrate for investigating the function of key hepatic transporters, studying drug-drug interactions (DDIs), and elucidating mechanisms of drug-induced liver injury (DILI).
This guide provides an in-depth exploration of the molecular mechanisms governing the disposition of Sulfobromophthalein within the hepatocyte. We will dissect its journey from sinusoidal uptake to canalicular excretion, detailing the transporters and enzymatic processes involved. Furthermore, this document will equip researchers with the practical knowledge to utilize BSP in robust in vitro models, complete with detailed experimental protocols and data interpretation insights.
The Three-Pillar Mechanism of BSP Hepatic Clearance
The efficient removal of BSP from the bloodstream by the liver is a vectorial process orchestrated by a sequence of three distinct, yet interconnected, events: sinusoidal uptake, intracellular conjugation, and canalicular efflux.[1][2] This process ensures that the lipophilic parent compound is efficiently trapped, metabolized into a more water-soluble form, and actively secreted into the bile for elimination.
Pillar 1: Sinusoidal Uptake - Crossing the Blood-Hepatocyte Barrier
The initial and rate-limiting step in BSP clearance is its transport from the sinusoidal blood into the hepatocyte. This process is not passive diffusion but a carrier-mediated event facilitated by specific transporter proteins located on the basolateral (sinusoidal) membrane of the hepatocyte.[3]
-
Key Transporters: The primary mediators of BSP uptake are members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) .[4][5] These transporters recognize a wide range of endogenous compounds (like bilirubin and bile acids) and xenobiotics, including many clinically relevant drugs such as statins.[4][6] BSP is a well-established substrate for both OATP1B1 and OATP1B3, making it a sensitive probe for their function.[4][6]
-
Mechanism: The uptake is a saturable process, indicating a finite number of transporter proteins.[3][7] Studies using isolated rat hepatocytes have determined a Michaelis constant (Km) for BSP uptake of approximately 6.2 µM.[7] The process is also competitively inhibited by other OATP substrates, such as bilirubin, but not by bile acids like taurocholate.[3]
The central role of OATPs in BSP uptake is the scientific rationale for using BSP to study potential DDIs. A new drug candidate that inhibits OATP1B1 or OATP1B3 will predictably decrease the hepatic uptake of BSP, leading to its accumulation in the plasma. This principle is widely applied in preclinical drug development to flag potential clinical DDI liabilities.
Pillar 2: Intracellular Conjugation - The Glutathione Pathway
Once inside the hepatocyte, BSP undergoes a critical metabolic transformation: conjugation with the endogenous tripeptide, glutathione (GSH).[8][9][10] This reaction is catalyzed by a family of enzymes known as Glutathione S-transferases (GSTs).[11][12]
-
The Reaction: GSTs facilitate the formation of a thioether bond between the electrophilic center of BSP and the sulfhydryl group of GSH.[8] This process yields a more polar and water-soluble molecule, the Sulfobromophthalein-glutathione conjugate (BSP-GSH).[13][14]
-
Significance: This conjugation step is crucial for several reasons:
-
Metabolic Trapping: The addition of the large, negatively charged glutathione moiety effectively "traps" the molecule within the hepatocyte, preventing its passive diffusion back into the sinusoidal blood.[13]
-
Substrate for Efflux: The BSP-GSH conjugate is the preferred substrate for the canalicular efflux pump responsible for its secretion into bile.[12][15] The parent BSP molecule is not efficiently transported into the bile.
-
Detoxification: Conjugation is a classic Phase II detoxification reaction, rendering the compound less reactive and facilitating its elimination.
-
The capacity for glutathione conjugation is robust and distributed throughout the liver acinus.[15] Studies have shown that approximately 78% of the total BSP secreted into bile is in the form of the BSP-GSH conjugate.[15]
Pillar 3: Canalicular Efflux - Secretion into Bile
The final step in the hepatocellular journey of BSP is the active, ATP-dependent transport of the BSP-GSH conjugate across the canalicular membrane into the bile.
-
Key Transporter: This efflux is primarily mediated by the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) .[16][17][18] MRP2 is a member of the ATP-binding cassette (ABC) transporter superfamily and is responsible for the biliary excretion of a wide array of organic anions, particularly glutathione, glucuronide, and sulfate conjugates.[17][18]
-
Mechanism: MRP2 utilizes the energy from ATP hydrolysis to pump BSP-GSH against a steep concentration gradient from the hepatocyte cytoplasm into the bile canaliculus.[19] This transport system has a relatively lower capacity compared to the uptake system, which can lead to the saturation of biliary excretion at high BSP concentrations.[1][2]
The critical role of MRP2 is highlighted in Dubin-Johnson syndrome, a rare genetic disorder characterized by a deficiency in MRP2 function. In these patients, the biliary excretion of conjugated BSP is selectively impaired, leading to its reflux into the plasma.[20]
Diagram: The Hepatocellular Transport Pathway of Sulfobromophthalein (BSP)
Caption: Vectorial transport of BSP from blood to bile through the hepatocyte.
Experimental Guide: The B-CLEAR® Assay in Sandwich-Cultured Hepatocytes
To translate the mechanistic understanding of BSP transport into practical application, researchers can employ in vitro models that recapitulate the polarized nature of hepatocytes. Sandwich-cultured human hepatocytes (SCHH) are a gold-standard model for this purpose, as they form functional bile canalicular networks, allowing for the simultaneous assessment of uptake and biliary excretion.[21][22][23] The B-CLEAR® (Biliary Clearance) assay is a widely used method in this system.[21][22]
Principle of the B-CLEAR® Assay
The assay leverages the calcium-dependent nature of tight junctions that seal the bile canaliculi.[22] By incubating two parallel sets of SCHH plates with a test substrate (like BSP) in either a standard calcium-containing buffer or a calcium-free buffer, one can differentiate between the compound accumulated in the cells versus that excreted into the bile.
-
Standard Buffer (+Ca²⁺): Tight junctions are intact. The measured compound amount represents accumulation in both the cells and the sealed bile canaliculi (Cells + Bile).
-
Calcium-Free Buffer (-Ca²⁺): Tight junctions are disrupted. Any compound excreted into the canaliculi is released into the overlying medium and washed away. The measured amount represents accumulation only within the cells (Cells).
The difference between these two conditions allows for the calculation of the Biliary Excretion Index (BEI), a quantitative measure of biliary efflux.
Step-by-Step Experimental Protocol
Materials:
-
Plateable cryopreserved human hepatocytes
-
Collagen-coated plates (e.g., 24-well plates)
-
Hepatocyte culture medium and supplements
-
Matrigel™ or similar extracellular matrix overlay
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺/Mg²⁺
-
Ca²⁺/Mg²⁺-free HBSS
-
Sulfobromophthalein (BSP) sodium salt
-
Cell lysis buffer (e.g., 70% Methanol)
-
BCA Protein Assay Kit
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture:
-
Thaw and seed cryopreserved human hepatocytes onto collagen-coated plates according to the supplier's protocol.[24]
-
Allow cells to attach for 4-6 hours.
-
Overlay the cells with a layer of Matrigel™ diluted in cold culture medium to establish the sandwich configuration.
-
Culture the cells for 4-5 days to allow for the formation of robust, functional bile canalicular networks.[23]
-
-
B-CLEAR® Assay Execution:
-
On the day of the experiment, wash the SCHH plates twice with warm (37°C) standard HBSS.
-
Pre-incubation: Aspirate the wash buffer. Add warm standard HBSS (+Ca²⁺) to one set of plates and warm Ca²⁺-free HBSS (-Ca²⁺) to the parallel set. Incubate for 10 minutes at 37°C.
-
Incubation with BSP: Prepare the BSP dosing solution in standard HBSS at the desired concentration (e.g., 5 µM).
-
Aspirate the pre-incubation buffer from all plates and immediately add the BSP dosing solution.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C. This incubation time should be within the linear range of uptake.[21]
-
Termination and Lysis: To stop the reaction, aspirate the dosing solution and wash the plates three times with ice-cold standard HBSS.
-
Aspirate the final wash completely and add cell lysis buffer to each well.
-
Incubate at -80°C until analysis to ensure complete cell lysis.
-
-
Sample Analysis:
-
Thaw the lysate plates. Collect an aliquot for BSP quantification by a validated LC-MS/MS method.
-
Use another aliquot from the Cells wells (lysed with a compatible buffer if necessary) to determine the total protein content using a BCA assay.[21]
-
Data Analysis and Interpretation
-
Calculate Accumulation:
-
Quantify the concentration of BSP in each sample.
-
Normalize the amount of BSP (e.g., in pmol) to the protein content of the well (in mg). This gives the accumulation in pmol/mg protein.
-
-
Calculate Biliary Excretion Index (BEI %):
-
The BEI represents the percentage of the total accumulated compound that was excreted into the bile.
-
BEI (%) = [ (Accumulation in +Ca²⁺) - (Accumulation in -Ca²⁺) ] / (Accumulation in +Ca²⁺) * 100
-
Interpretation:
-
A high BEI (>20%) suggests significant active biliary excretion of the compound, indicating it is likely a substrate for a canalicular efflux transporter like MRP2.
-
For DDI studies, a test compound is co-incubated with BSP. A significant reduction in BSP's BEI in the presence of the test compound indicates inhibition of its biliary efflux, likely at the level of MRP2.
-
A reduction in both the Cells and Cells + Bile accumulation suggests inhibition of the initial uptake step (OATP1B1/1B3).
Diagram: B-CLEAR® Assay Experimental Workflow
Caption: Workflow for assessing BSP biliary excretion using SCHH.
Conclusion and Future Perspectives
Sulfobromophthalein, though a historic diagnostic agent, remains a powerful scientific tool. Its well-defined hepatic disposition, involving the coordinated action of OATP1B1/1B3, GSTs, and MRP2, provides a clear and quantifiable pathway to probe the function and integrity of the liver's drug clearance machinery. The in vitro methodologies described here, particularly the B-CLEAR® assay in sandwich-cultured hepatocytes, offer a robust and reliable platform for drug development professionals to predict biliary clearance, investigate transporter-mediated drug-drug interactions, and gain mechanistic insights into hepatotoxicity. As liver models evolve towards more complex 3D organoid and microfluidic systems, BSP will undoubtedly continue to serve as a benchmark compound for validating their physiological relevance and functional capacity.[25][26]
References
- Title: Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glut
- Title: Conjugation of sulfobromophthalein sodium with glutathione in thioether linkage by the r
- Title: Uptake of sulfobromophthalein-glutathione conjugate by isolated hepatocytes.[13][27] Source: American Physiological Society Journal URL:[Link]
- Title: Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein.[3][7] Source: National Institutes of Health (PMC) URL:[Link]
- Title: The Hepatic Uptake and Excretion of Sulfobromophthalein and Bilirubin.[1] Source: National Institutes of Health (PMC) URL:[Link]
- Title: (Sulfobromophthalein)glutathione conjugate | C30H25Br4N3Na2O16S3.[14] Source: PubChem URL:[Link]
- Title: Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions.[4] Source: National Institutes of Health (PMC) URL:[Link]
- Title: (PDF) Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions.
- Title: MATURATION OF THE this compound-GLUTATHIONE CONJUGATING SYSTEM IN R
- Title: Nrf2 activation enhances biliary excretion of sulfobromophthalein by inducing glutathione-S-transferase activity.[11] Source: PubMed URL:[Link]
- Title: THE HEPATIC UPTAKE AND EXCRETION OF SULFOBROMOPHTHALEIN AND BILIRUBIN.[2] Source: PubMed URL:[Link]
- Title: Biliary excretion of conjugated sulfobromophthalein (BSP) in constitutional conjugated hyperbilirubinemias.[20] Source: PubMed URL:[Link]
- Title: Novel Mechanism of Impaired Function of Organic Anion-Transporting Polypeptide 1B3 in Human Hepatocytes: Post-Translational Regulation of OATP1B3 by Protein Kinase C Activation.
- Title: Use of Sandwich-Cultured Human Hepatocytes to Predict Biliary Clearance of Angiotensin II Receptor Blockers and HMG-CoA Reductase Inhibitors.[21] Source: National Institutes of Health (PMC) URL:[Link]
- Title: Prospect of in vitro Bile Fluids Collection in Improving Cell-Based Assay of Liver Function.[25] Source: Frontiers in Bioengineering and Biotechnology URL:[Link]
- Title: In vitro methods to support transporter evaluation in drug discovery and development.[19] Source: The AAPS Journal URL:[Link]
- Title: Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity.[22] Source: National Institutes of Health (PMC) URL:[Link]
- Title: Role of multidrug resistance protein 2 (MRP2, ABCC2) in alkylating agent detoxification: MRP2 potentiates glutathione S-transferase A1-1-mediated resistance to chlorambucil cytotoxicity.[16] Source: PubMed URL:[Link]
- Title: Impairment of sulfobromophthalein biliary excretion and inhibition of glutathione S-transferase activity induced by perhexiline maleate in r
- Title: A 3D in vitro model of the human hepatobiliary junction.[26] Source: bioRxiv URL:[Link]
- Title: MRP2 - Transporters.[17] Source: Solvo Biotechnology URL:[Link]
- Title: Protocols Using Plateable Human Hepatocytes in ADME Assays.[24] Source: SlideShare URL:[Link]
- Title: In Vitro Transport Activity and Trafficking of MRP2/ABCC2 Polymorphic Variants.[18] Source: National Institutes of Health (PMC) URL:[Link]
- Title: Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury.[23] Source: PubMed Central URL:[Link]
- Title: A LIVER ENZYME THAT CONJUGATES this compound WITH GLUTATHIONE.[10] Source: National Institutes of Health (PMC) URL:[Link]
Sources
- 1. The Hepatic Uptake and Excretion of Sulfobromophthalein and Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE HEPATIC UPTAKE AND EXCRETION OF SULFOBROMOPHTHALEIN AND BILIRUBIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Mechanism of Impaired Function of Organic Anion-Transporting Polypeptide 1B3 in Human Hepatocytes: Post-Translational Regulation of OATP1B3 by Protein Kinase C Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conjugation of this compound with glutathione in thioether linkage by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. A LIVER ENZYME THAT CONJUGATES this compound WITH GLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nrf2 activation enhances biliary excretion of sulfobromophthalein by inducing glutathione-S-transferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impairment of sulfobromophthalein biliary excretion and inhibition of glutathione S-transferase activity induced by perhexiline maleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.physiology.org [journals.physiology.org]
- 14. (Sulfobromophthalein)glutathione conjugate | C30H25Br4N3Na2O16S3 | CID 162696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Role of multidrug resistance protein 2 (MRP2, ABCC2) in alkylating agent detoxification: MRP2 potentiates glutathione S-transferase A1-1-mediated resistance to chlorambucil cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 18. In Vitro Transport Activity and Trafficking of MRP2/ABCC2 Polymorphic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. zora.uzh.ch [zora.uzh.ch]
- 20. Biliary excretion of conjugated sulfobromophthalein (BSP) in constitutional conjugated hyperbilirubinemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Use of Sandwich-Cultured Human Hepatocytes to Predict Biliary Clearance of Angiotensin II Receptor Blockers and HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bdj.co.jp [bdj.co.jp]
- 25. Prospect of in vitro Bile Fluids Collection in Improving Cell-Based Assay of Liver Function - PMC [pmc.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to the Metabolism and Glutathione Conjugation of Sulfobromophthalein Sodium
Abstract
Sulfobromophthalein (BSP), a synthetic dye historically pivotal in the clinical assessment of hepatic function, remains a critical tool in contemporary pharmacological and toxicological research. Its metabolic pathway, characterized by hepatocellular uptake, enzymatic conjugation with glutathione (GSH), and biliary excretion, serves as a canonical model for studying xenobiotic detoxification (Phase II metabolism) and transport. This guide provides a comprehensive technical overview of the core mechanisms governing BSP metabolism. We will delve into the roles of specific transporters and enzymes, present detailed, field-proven protocols for quantifying BSP-GSH conjugation both in vitro and in vivo, and offer insights into the causality behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the BSP model system to investigate hepatic drug handling and detoxification pathways.
Introduction: The Enduring Relevance of a Classic Probe
For decades, the Sulfobromophthalein (BSP) clearance test was a gold standard for evaluating liver function.[1][2] The test's principle is simple: after intravenous administration, the rate of BSP removal from the bloodstream is directly proportional to the liver's ability to take up, metabolize, and excrete the compound.[1][3] While newer biomarkers have largely replaced it in routine clinical diagnostics, BSP's well-defined and relatively simple metabolic fate makes it an invaluable probe substrate for researchers.
Studying BSP metabolism allows for the functional assessment of:
-
Hepatic Uptake: Mediated by Organic Anion-Transporting Polypeptides (OATPs).[4][5]
-
Phase II Conjugation: Specifically, the enzymatic reaction with glutathione (GSH), catalyzed by Glutathione S-Transferases (GSTs).[6][7][8]
-
Biliary Excretion: Mediated by Multidrug Resistance-Associated Protein 2 (MRP2).[9]
Understanding this pathway provides a powerful model for predicting the hepatic clearance of new chemical entities and investigating drug-drug interactions that may occur at the level of transport or metabolism.
The Metabolic Pathway of Sulfobromophthalein (BSP)
The journey of BSP from blood to bile is a highly orchestrated, multi-step process localized primarily within hepatocytes.[6] The efficiency of this pathway is a direct reflection of the functional integrity of the liver's detoxification machinery.
Step 1: Hepatic Uptake via OATP Transporters
Upon entering the hepatic sinusoids, BSP is rapidly taken up into hepatocytes from the blood. This process is not passive diffusion but an active transport mechanism mediated by members of the Organic Anion-Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, which are expressed on the basolateral (sinusoidal) membrane of hepatocytes.[4][9] These transporters are crucial for the uptake of a wide range of endogenous compounds (like bilirubin) and xenobiotics, making them a key focus in drug development.[5]
Step 2: The Core Reaction - Conjugation with Glutathione (GSH)
Once inside the hepatocyte, the non-polar BSP molecule undergoes Phase II metabolism to increase its water solubility, a prerequisite for efficient biliary excretion. The primary metabolic route is conjugation with the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine).[10][11] This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs).[7][8] The GSTs facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic center of BSP, forming a stable thioether bond.[11][12] The resulting BSP-GSH conjugate is significantly more hydrophilic than the parent compound.[13] Notably, the capacity for glutathione conjugation of BSP is distributed throughout all zones of the liver acinus.[6]
Step 3: Biliary Excretion via MRP2
The final step is the efflux of the water-soluble BSP-GSH conjugate from the hepatocyte into the bile canaliculi. This is an ATP-dependent process mediated by the Multidrug Resistance-Associated Protein 2 (MRP2, also known as ABCC2), an efflux transporter located on the apical (canalicular) membrane of the hepatocyte.[9] MRP2 is responsible for the biliary elimination of numerous conjugated compounds, and its inhibition is a common mechanism for cholestatic drug-induced liver injury.
The complete metabolic journey is a model of efficient vectorial transport and detoxification, as illustrated below.
Experimental Methodologies for Studying BSP-GSH Conjugation
Investigating the kinetics and efficiency of BSP conjugation is fundamental to its use as a research tool. Methodologies range from simplified in vitro enzymatic assays to complex in vivo pharmacokinetic studies.
In Vitro Assay: Spectrophotometric Measurement of GST Activity
This assay provides a robust and high-throughput method for measuring the initial rate of the GST-catalyzed conjugation of BSP with GSH. It is ideal for enzyme kinetic studies, inhibitor screening, and characterization of purified enzymes or liver cytosolic fractions.
Principle: The formation of the BSP-GSH conjugate results in a spectral shift, leading to an increase in absorbance at a specific wavelength. While the common GST substrate CDNB is monitored at 340 nm, the BSP-GSH conjugate can be monitored at a different wavelength, which should be determined empirically by scanning the absorbance of the reaction mixture over time. For the purpose of this guide, we will refer to a generic spectrophotometric approach, as specific wavelengths can vary based on buffer conditions.
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 6.5. Causality: GST enzymes generally have optimal activity at a slightly acidic to neutral pH. pH 6.5 is a common starting point for many GST isoforms.
-
GSH Stock Solution (100 mM): Dissolve 30.7 mg of reduced glutathione in 1 mL of Assay Buffer. Prepare fresh daily and keep on ice.
-
BSP Stock Solution (50 mM): Prepare in deionized water.
-
Enzyme Source: This can be purified GST enzyme or a liver S9/cytosolic fraction, diluted in Assay Buffer to a working concentration. The optimal concentration must be determined empirically to ensure a linear reaction rate for at least 5-10 minutes.
-
-
Assay Execution:
-
Self-Validation Control: Prepare a "no-enzyme" control to measure the rate of the non-enzymatic reaction between BSP and GSH.
-
Set up reactions in a 96-well plate or individual cuvettes. A typical 1 mL reaction is as follows:
-
850 µL Assay Buffer
-
50 µL GSH Stock Solution (Final concentration: 5 mM)
-
50 µL BSP Stock Solution (Final concentration: 2.5 mM)
-
-
Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding 50 µL of the enzyme solution. Causality: Adding the enzyme last ensures that the reaction does not start prematurely while preparing the plate and that all components are at thermal equilibrium.
-
Immediately place the cuvette/plate in a spectrophotometer and monitor the increase in absorbance at the pre-determined wavelength (e.g., 330 nm) every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Subtract the rate of the "no-enzyme" control from the rates of the enzyme-catalyzed reactions.
-
Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), provided the molar extinction coefficient (ε) for the BSP-GSH conjugate is known or determined.
-
In Vitro / Ex Vivo Analysis: HPLC Quantification of BSP and BSP-GSH
For a more definitive and quantitative analysis that separates the parent compound from its conjugate, High-Performance Liquid Chromatography (HPLC) is the method of choice.[14] This is essential for studies using complex biological matrices like liver perfusate or bile.[14]
Principle: Reverse-phase HPLC separates compounds based on their polarity. The non-polar parent BSP will be retained longer on the non-polar stationary phase (e.g., C18) compared to the more polar, water-soluble BSP-GSH conjugate, allowing for their distinct quantification.
Detailed Protocol:
-
Sample Preparation:
-
For in vitro reactions, stop the reaction at various time points by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard (e.g., phenolphthalein).[14] This precipitates the proteins.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: TFA acts as an ion-pairing agent to improve peak shape for acidic compounds and maintains a low pH.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A time-dependent gradient from high aqueous (e.g., 95% A) to high organic (e.g., 95% B) content is used to elute compounds of increasing hydrophobicity. A typical gradient might run over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis detector, monitoring at a wavelength where both BSP and BSP-GSH have good absorbance (e.g., 580 nm for BSP in alkaline solution, though the optimal wavelength for chromatographic detection should be determined).
-
Injection Volume: 20 µL.
-
-
Data Analysis & Self-Validation:
-
Standard Curve: Prepare standard curves for both BSP and purified BSP-GSH of known concentrations in the same matrix as the samples. This is critical for accurate quantification.
-
Quantification: Integrate the peak areas for BSP and BSP-GSH. Determine their concentrations by interpolating from the respective standard curves.
-
The workflow ensures trustworthiness by separating and individually quantifying the substrate and product, avoiding the ambiguity of single-wavelength spectrophotometry.
-
Data Presentation and Interpretation
Quantitative data derived from these experiments are crucial for understanding the efficiency of the BSP conjugation pathway. Kinetic parameters provide a standardized way to compare enzyme performance under different conditions or from different sources.
Kinetic Parameters for BSP Metabolism
The following table summarizes key kinetic parameters reported in the literature for processes involved in BSP disposition. These values are essential for building pharmacokinetic models and for contextualizing experimental results.
| Parameter | Process | Value | Species | Source |
| Km (apparent) | BSP-GSH Formation | 0.05 µM | Rat (Perfused Liver) | [15] |
| Vmax (apparent) | BSP-GSH Formation | 22 nmol/min/g | Rat (Perfused Liver) | [15] |
| Km (apparent) | BSP Uptake | ~7 µM | Rat (Isolated Hepatocytes) | [16] |
| Vmax (apparent) | BSP Uptake | 2.6 nmol/mg protein/min | Rat (Isolated Hepatocytes) | [16] |
| Km (apparent) | BSP-GSH Uptake | ~4 µM | Rat (Isolated Hepatocytes) | [16] |
| Vmax (apparent) | BSP-GSH Uptake | 0.16 nmol/mg protein/min | Rat (Isolated Hepatocytes) | [16] |
Note: These values can vary significantly based on the experimental system (e.g., purified enzyme vs. whole organ), species, and assay conditions.
Conclusion and Future Directions
The metabolism of sulfobromophthalein via glutathione conjugation is a classic, yet remarkably relevant, paradigm in pharmacology and toxicology. The pathway's reliance on key drug handling proteins—OATPs, GSTs, and MRP2—makes BSP an exceptional tool for functional assessment of hepatic detoxification. The protocols detailed in this guide provide a robust framework for researchers to quantify this process with high scientific integrity.
Future research may leverage this system in conjunction with modern techniques such as mass spectrometry to identify further minor metabolites[17][18] or utilize CRISPR-Cas9 technology in cell models to knock out specific transporters or GST isoforms, thereby dissecting the precise contribution of each component to overall BSP clearance. By combining these classic assays with cutting-edge tools, the study of BSP metabolism will continue to provide invaluable insights into the liver's central role in drug disposition and safety.
References
- Au, J. S., & Goresky, C. A. (1984). Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione. American Journal of Physiology-Gastrointestinal and Liver Physiology, 246(3), G332-G339. [Link]
- Snel, C. A., Zhao, Y., Mulder, G. J., & Pang, K. S. (1993). Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids. Analytical Biochemistry, 212(1), 28-34. [Link]
- Schwarz, L. R., & Schwenk, M. (1978). Uptake of sulfobromophthalein-glutathione conjugate by isolated hepatocytes. FEBS Letters, 90(2), 233-236. [Link]
- Ballatori, N., & Clarkson, T. W. (1984). Sulfobromophthalein inhibition of glutathione and methylmercury secretion into bile. American Journal of Physiology-Gastrointestinal and Liver Physiology, 246(5), G543-G548. [Link]
- Pang, K. S., Schwab, A. J., Goresky, C. A., & Rose, C. P. (1993). Localization of glutathione conjugation activities toward bromosulfophthalein in perfused rat liver. Studies with the multiple indicator dilution technique. Drug Metabolism and Disposition, 21(6), 1070-1078. [Link]
- Dixon, D. P., & Edwards, R. (2010). Roles for glutathione transferases in plant secondary metabolism. Phytochemistry, 71(4-5), 338-350. [Link]
- Combes, B. (1965). The importance of conjugation with glutathione for sulfobromophthalein sodium (BSP) transfer from blood to bile.
- Carbone, J. V., Grodsky, G. M., & Hjelte, V. (1959). Effect of hepatic dysfunction on circulating levels of sulfobromophthalein and its metabolites.
- Dixon, D. P., & Edwards, R. (2010). Roles for glutathione transferases in plant secondary metabolism.
- Richards, T. G., Tindall, V. R., & Young, A. (1971). Compartmental analysis of sulfobromophthalein transport in normal patients and patients with hepatic dysfunction. Gastroenterology, 60(2), 246-255. [Link]
- Grodsky, G. M., Carbone, J. V., & Fanska, R. (1959). Metabolism of sulphobromophthalein.
- Medical Dictionary. (2023). bromsulphalein test. YouTube. [Link]
- Allocati, N., Masulli, M., Di Ilio, C., & Federici, L. (2018). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. International Journal of Molecular Sciences, 19(2), 549. [Link]
- Anjum, R., & Gupta, S. (2018). Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene. Toxicology Reports, 5, 1032-1039. [Link]
- Allocati, N., Masulli, M., Di Ilio, C., & Federici, L. (2018). The Multifaceted Role of Glutathione S-Transferases in Health and Disease.
- Wikipedia. (n.d.). Liver function tests. Wikipedia. [Link]
- Grodsky, G. M., Carbone, J. V., & Fanska, R. (1959). Identification of metabolites of sulfobromophthalein.
- Combes, B., & Stakelum, G. S. (1962). Maturation of the this compound-glutathione conjugating system in rat liver.
- Kim, R. B. (2003). Organic anion-transporting polypeptide (OATP) transporter family and drug disposition.
- Hamad, A. (2020). Analytical methods for determination of glutathione and glutathione disulfide in pharmaceuticals and biological fluids. Reviews in Analytical Chemistry, 38(4). [Link]
- MedlinePlus. (2023). Liver Function Tests. MedlinePlus Medical Test. [Link]
- Grodsky, G. M., Carbone, J. V., & Fanska, R. (1959). Identification of metabolites of sulfobromophthalein.
- Ho, R. H., & Kim, R. B. (2005). Impact of OATP transporters on pharmacokinetics. Xenobiotica, 35(10-11), 935-953. [Link]
- Zhao, Q., Visentin, M., & Matherly, L. H. (2011). Substrate- and pH-Specific Antifolate Transport Mediated by Organic Anion-Transporting Polypeptide 2B1 (OATP2B1-SLCO2B1). Molecular Pharmacology, 80(5), 811-821. [Link]
- Sandiego. (n.d.). Enzyme Assay for Glutathione S-Transferase Protocol. Sandiego University. [Link]
- Kim, R. B. (2003). Organic anion-transporting polypeptide (OATP) transporter family and drug disposition.
- Thapa, B. R., & Ananthakrishnan, A. (2023). Liver Function Tests.
- Combes, B., & Stakelum, G. S. (1962).
- Cleveland Clinic. (n.d.).
- Keppler, D. (2014). The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia. Drug Metabolism and Disposition, 42(4), 561-565. [Link]
- Aydin, S., & Ercal, N. (2024). Glutathione conjugation of sesquimustard: in vitro investigation of potential biomarkers. Archives of Toxicology. [Link]
- National Center for Biotechnology Information. (n.d.). (Sulfobromophthalein)glutathione conjugate.
- te Koppele, J. M., Coles, B., Ketterer, B., & Mulder, G. J. (1991). Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions. Biochemical Journal, 275(Pt 2), 345-350. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Liver function tests - Wikipedia [en.wikipedia.org]
- 3. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Organic anion-transporting polypeptide (OATP) transporter family and drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Role of glutathione S-transferases in detoxification of a polycyclic aromatic hydrocarbon, methylcholanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. THE IMPORTANCE OF CONJUGATION WITH GLUTATHIONE FOR this compound (BSP) TRANSFER FROM BLOOD TO BILE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MATURATION OF THE this compound-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigations of glutathione conjugation in vitro by 1H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sulfobromophthalein inhibition of glutathione and methylmercury secretion into bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Localization of glutathione conjugation activities toward bromosulfophthalein in perfused rat liver. Studies with the multiple indicator dilution technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Uptake of sulfobromophthalein-glutathione conjugate by isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. IDENTIFICATION OF METABOLITES OF SULFOBROMOPHTHALEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of metabolites of sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulfobromophthalein (BSP) Sodium: A Deep Dive into its Plasma and Intracellular Protein Binding Characteristics
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Sulfobromophthalein (BSP) sodium, a dye historically pivotal for assessing hepatobiliary function, serves as a quintessential model compound for studying the pharmacokinetics of protein-bound anions.[1][2] Its disposition is profoundly dictated by its reversible binding to plasma and intracellular proteins, a process that governs its transport, hepatic uptake, metabolism, and biliary excretion. This guide provides a comprehensive technical exploration of the protein binding characteristics of BSP, detailing the primary protein interactions, the underlying mechanisms, and the state-of-the-art methodologies used for their characterization. We synthesize field-proven insights with foundational scientific principles to offer researchers and drug development professionals a robust framework for understanding and investigating the protein binding of BSP and analogous compounds.
Introduction: The Significance of Sulfobromophthalein (BSP)
Sulfobromophthalein sodium is a hygroscopic, water-soluble crystalline compound historically used as a diagnostic aid for liver function.[1][3][4] When administered intravenously, its clearance from the bloodstream is almost entirely dependent on hepatic function, specifically the liver's ability to take up, metabolize, and excrete the dye into the bile.[5][6] This process is critically modulated by the extent to which BSP binds to proteins.
In drug development, understanding plasma protein binding (PPB) is a cornerstone of ADME (absorption, distribution, metabolism, and excretion) profiling.[7] The "free drug hypothesis" posits that only the unbound fraction of a drug is available to cross cell membranes, interact with therapeutic targets, and be cleared from the body.[8][9] Highly protein-bound drugs often have a longer biological half-life, as the bound fraction acts as a circulating reservoir.[9] BSP's extensive binding makes it an excellent probe for investigating these fundamental pharmacokinetic principles.
Key Protein Interactions: A Tale of Two Compartments
BSP's journey from injection to excretion is mediated by its interaction with proteins in two distinct compartments: the blood plasma and the hepatocyte cytosol.
Plasma Compartment: The Albumin Alliance
In the bloodstream, BSP is almost completely and reversibly bound to plasma proteins, primarily serum albumin.[5] Albumin is the most abundant protein in human plasma, serving as a transport vehicle for numerous endogenous and exogenous substances, including many acidic and neutral drugs.[7][9][10]
The binding of BSP to albumin is a critical determinant of its hepatic uptake. While it may seem counterintuitive, this binding facilitates efficient delivery to the liver sinusoids. The interaction is dynamic, and the rate of dissociation of the BSP-albumin complex near the hepatocyte surface is a key rate-limiting step in the uptake process.[11] The conformation of albumin, which can be influenced by factors like buffer composition and ionic strength, can also affect its binding affinity for BSP.[12]
Intracellular Compartment: The Ligandin (Glutathione S-Transferase) Nexus
Once BSP dissociates from albumin and enters the hepatocyte, it is rapidly sequestered by intracellular binding proteins to maintain a favorable concentration gradient for continued uptake. The primary intracellular binding proteins for BSP are the Glutathione S-Transferases (GSTs) , collectively known as ligandin .[13][14][15]
GSTs are a superfamily of enzymes that play a central role in detoxification by catalyzing the conjugation of various electrophilic compounds with glutathione.[5][13] Beyond their catalytic role, GSTs possess a "ligandin function," allowing them to non-covalently bind a wide array of non-substrate molecules, including BSP, bilirubin, and bile salts.[13][16] This intracellular binding minimizes efflux of BSP back into the plasma and positions it for its primary metabolic fate: conjugation with glutathione.[17][18] Studies have identified both high-affinity and low-affinity binding sites for BSP on human GSTA1-1, with binding being an enthalpically and entropically favorable process driven largely by hydrophobic interactions.[13][19]
The overall pathway is a sophisticated vectorial transport system, as illustrated below.
Figure 1: Pharmacokinetic pathway of BSP, highlighting protein binding.
Methodologies for Characterizing Protein Binding
The accurate determination of protein binding is essential for pharmacokinetic modeling. Several robust methods are employed, each with distinct advantages and underlying principles.[20] The choice of method depends on factors like the required throughput, the specific properties of the compound, and the desired data output (e.g., fraction unbound vs. kinetic constants).[21]
Equilibrium Dialysis (ED): The Gold Standard
Equilibrium dialysis is widely regarded as the reference method for determining the unbound fraction of a drug due to its accuracy and minimal perturbation of the binding equilibrium.[10][22]
Causality Behind the Method: The principle relies on the passive diffusion of only the unbound drug across a semipermeable membrane separating a plasma-containing chamber from a buffer-filled chamber.[10][23] The membrane's molecular weight cutoff (MWCO) is selected to retain the large protein-drug complexes while allowing the smaller, free drug molecules to pass freely.[7] At equilibrium, the concentration of the unbound drug is identical in both chambers. By measuring the drug concentration in the buffer chamber, one directly quantifies the free drug concentration in the original plasma sample.[23]
Self-Validating System: The attainment of equilibrium is a self-validating endpoint. Samples can be taken from the buffer chamber over time to confirm that the concentration has reached a stable plateau. Furthermore, mass balance calculations (comparing the total amount of drug at the end of the experiment to the amount initially added) can validate the experiment's integrity and check for significant non-specific binding to the apparatus.
Figure 2: Workflow for Equilibrium Dialysis (ED).
Detailed Experimental Protocol (Rapid Equilibrium Dialysis - RED):
-
Preparation: Prepare the drug stock solution in a suitable solvent (e.g., DMSO). Prepare the dialysis buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Spiking: Spike the plasma (human, rat, etc.) with the drug stock solution to the desired final concentration (e.g., 1-5 µM).[7] The final solvent concentration should be kept low (<1%) to avoid protein denaturation.
-
Device Assembly: Place the single-use RED inserts into the base plate.
-
Loading: Add the spiked plasma (e.g., 200 µL) to the plasma chamber (red-ringed) of the insert. Add the dialysis buffer (e.g., 350 µL) to the adjacent buffer chamber.
-
Sealing and Incubation: Seal the plate securely with an adhesive seal. Incubate at 37°C on an orbital shaker for a duration sufficient to reach equilibrium (typically 4-6 hours for the RED device, a significant reduction from the 12-48 hours for traditional methods).[8][24]
-
Sampling: After incubation, carefully remove the seal. Harvest aliquots from both the buffer and plasma chambers for analysis.
-
Analysis: Determine the drug concentrations in the buffer ([D]buffer) and plasma ([D]plasma) samples using a validated analytical method, typically LC-MS/MS.[7]
-
Calculation:
-
Fraction Unbound (fu) = [D]buffer / [D]plasma
-
Percent Bound (%) = (1 - fu) * 100
-
Causality Note: It is crucial to account for potential volume shifts during dialysis, which can dilute the protein concentration.[25] Correction factors may be necessary for highly precise measurements.
-
Ultrafiltration (UF): The High-Throughput Alternative
Ultrafiltration is a rapid, pressure-driven method used for high-throughput screening of plasma protein binding.
Causality Behind the Method: The technique uses centrifugal force to push a protein-free ultrafiltrate through a semipermeable membrane.[26] Similar to ED, the membrane retains proteins and protein-drug complexes. The resulting filtrate contains only the unbound drug, the concentration of which can be measured to determine the free fraction.[21][23]
Self-Validating System: The primary challenge and a critical control point for UF is non-specific binding (NSB) of the drug to the membrane and the device itself, which can lead to an overestimation of protein binding.[27][26] A self-validating protocol must include a control experiment where the drug is incubated in buffer (without plasma) and then processed. The recovery of the drug in this control sample is used to correct for loss due to NSB. Modified methods, such as a pre-centrifugation step to saturate NSB sites, have been developed to improve accuracy.[28]
Figure 3: Workflow for Ultrafiltration (UF).
Detailed Experimental Protocol (UF):
-
Preparation: As with ED, prepare drug stock and spike plasma to the desired concentration.
-
Device Pre-treatment (Optional but Recommended): To mitigate NSB, some protocols recommend pre-conditioning the UF device by rinsing or incubating with a blank buffer solution.
-
Loading: Add an aliquot of the spiked plasma into the sample reservoir (upper chamber) of the ultrafiltration device.
-
Centrifugation: Place the device in a centrifuge with a fixed-angle rotor. Centrifuge according to the manufacturer's instructions (e.g., 2,000 x g for 15-30 minutes at 37°C).
-
Sampling: Carefully collect the ultrafiltrate from the collection tube (lower chamber).
-
NSB Control: In parallel, run a control sample containing the drug spiked into a protein-free buffer to determine the extent of non-specific binding.
-
Analysis: Quantify the drug concentration in the ultrafiltrate ([D]filtrate), the NSB control filtrate ([D]NSB), and the initial spiked plasma ([D]initial) using LC-MS/MS.
-
Calculation:
-
Recovery = [D]NSB / [D]initial_buffer
-
Fraction Unbound (fu) = ([D]filtrate / [D]initial_plasma) / Recovery
-
Percent Bound (%) = (1 - fu) * 100
-
Surface Plasmon Resonance (SPR): For Real-Time Kinetics
SPR is a powerful, label-free optical technique that provides detailed information on the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time.[29][30][31]
Causality Behind the Method: The technique measures changes in the refractive index at the surface of a sensor chip.[32] In a typical experiment, a protein (the "ligand," e.g., albumin) is immobilized on the gold-plated sensor surface.[30] A solution containing the drug (the "analyte," e.g., BSP) is then flowed over the surface. As the drug binds to the immobilized protein, the mass on the sensor surface increases, causing a measurable change in the refractive index, which is plotted as a "sensorgram."[33] The rate of signal increase corresponds to the association rate (ka), and the rate of signal decrease during a subsequent buffer wash corresponds to the dissociation rate (kd).
Self-Validating System: SPR experiments incorporate multiple validation steps. A reference flow cell, where no active ligand is immobilized, is used to subtract bulk refractive index changes and non-specific binding. Running a range of analyte concentrations allows for the global fitting of kinetic models to the data, providing robust and reliable rate constants. The consistency of the fitted model with the experimental data serves as a validation of the interaction mechanism.
Figure 4: General workflow for Surface Plasmon Resonance (SPR).
General Experimental Workflow (SPR):
-
Ligand Immobilization: The protein (e.g., human serum albumin) is covalently attached to the sensor chip surface using a standard chemistry, such as amine coupling.[30]
-
Analyte Preparation: A series of dilutions of BSP are prepared in the running buffer.
-
Association: Each BSP concentration is injected sequentially over the ligand and reference flow cells for a defined period, and the binding response is recorded.
-
Dissociation: After each injection, running buffer is flowed over the cells to monitor the dissociation of the BSP-protein complex.
-
Regeneration (if necessary): A specific solution may be injected to remove any remaining bound analyte, returning the surface to its baseline state for the next injection.
-
Data Analysis: The resulting sensorgrams are processed (e.g., reference-subtracted). The association (ka) and dissociation (kd) rate constants are determined by fitting the data to an appropriate kinetic binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (KD), a measure of affinity, is then calculated as kd/ka.
Data Presentation and Interpretation
Summarizing the characteristics of each primary method allows researchers to make informed decisions about the most appropriate technique for their specific research question.
| Parameter | Equilibrium Dialysis (ED) | Ultrafiltration (UF) | Surface Plasmon Resonance (SPR) |
| Principle | Passive diffusion of free drug to equilibrium | Centrifugal separation of free drug | Change in refractive index upon binding[32] |
| Primary Output | Fraction Unbound (fu), % Bound | Fraction Unbound (fu), % Bound | ka (on-rate), kd (off-rate), KD (affinity) |
| Advantages | Gold standard, high accuracy, low perturbation[22] | Fast, high-throughput, small sample volume[28] | Real-time, label-free, provides kinetic data[30] |
| Disadvantages | Slow equilibration time, potential for NSB and volume shifts[8][25] | Prone to significant NSB, potential for equilibrium disruption[26] | Requires specialized equipment, protein immobilization can affect activity |
| Best For | Accurate fu determination for lead optimization and regulatory submission | High-throughput screening of large compound libraries | Detailed mechanistic studies, kinetic profiling, fragment screening |
Conclusion
The plasma and intracellular protein binding of this compound is a multi-faceted process that is fundamental to its pharmacokinetic profile. The primary interactions with plasma albumin and cytosolic Glutathione S-Transferases orchestrate its transport, hepatic clearance, and metabolic conjugation. For drug development professionals, BSP serves as a valuable tool and model for understanding how protein binding impacts drug disposition. A thorough characterization of these binding events, employing robust and well-validated methodologies such as equilibrium dialysis, ultrafiltration, and surface plasmon resonance, is critical for building predictive pharmacokinetic models and ultimately, for the successful development of new therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for undertaking such investigations with scientific rigor and integrity.
References
- Plasma Protein Binding Assay: Equilibrium dialysis and Ultrafiltration. (n.d.). Dana Bioscience.
- Ascenzi, P., Bocedi, A., & Fanali, G. (2018). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed.
- Nguyen, H. H., Park, J., Kang, S., & Kim, M. (2018). Analysis of Protein Interactions by Surface Plasmon Resonance. PubMed.
- Bologa, M., & Leucuta, S. E. (2021). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations. ResearchGate.
- Pignatari, C. S., de Souza, E. M., & Balderrama, M. L. (2024). Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions. Springer.
- Weisiger, R. A. (1985). Effect of albumin binding on extraction of sulfobromophthalein by perfused elasmobranch liver: evidence for dissociation-limited uptake. PubMed.
- Tozer, T. N., Gambertoglio, J. G., Furst, D. E., Avery, D. S., & Holford, N. H. (1983). Volume shifts and protein binding estimates using equilibrium dialysis: application to prednisolone binding in humans. PubMed.
- Waters, N. J., Jones, R., Williams, G., & Sohal, B. (2008). Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding. PubMed.
- Protein Interaction Analysis by Surface Plasmon Resonance. (n.d.). Springer Nature Experiments.
- Video: Protein-Drug Binding: Determination Methods. (2025). JoVE.
- Lee, K., Kim, S., & Lee, H. (2025). A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests. PMC - NIH.
- Ivarsson, Y., & Jemth, P. (2005). Characterization of bromosulphophthalein binding to human glutathione S-transferase A1-1: thermodynamics and inhibition kinetics. PMC - NIH.
- Protein-Protein Interactions: Surface Plasmon Resonance. (n.d.). PubMed.
- Bologa, M., & Leucuta, S. E. (2021). Ultrafiltration Method for Plasma Protein Binding Studies and Its Limitations. MDPI.
- Gregus, Z., & Varga, F. (1985). Role of ligandin as a binding protein and as an enzyme in the biliary excretion of sulfobromophthalein. PubMed.
- Inoue, M., Nagase, S., & Morino, Y. (1984). Plasma clearance of sulfobromophthalein and its interaction with hepatic binding proteins in normal and analbuminemic rats: is plasma albumin essential for vectorial transport of organic anions in the liver? PubMed.
- Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments.
- Catalá, A. (1985). Displacement of sulphobromophthalein from albumin and fatty-acid-binding protein by oleic acid. PubMed.
- Masuda, Y., & Nakayama, N. (1981). Relationship of carbon tetrachloride-induced alterations of ligandin and Z protein to sulfobromophthalein transport in rat liver. PubMed.
- Inoue, M., Nagase, S., & Morino, Y. (1984). Plasma clearance of sulfobromophthalein and its interaction with hepatic binding proteins in normal and analbuminemic rats: is plasma albumin essential for vectorial transport of organic anions in the liver? PMC - NIH.
- Methods for the determination of plasma protein binding. (2024). AxisPharm.
- How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. (2022). Visikol.
- This compound. (n.d.). Merck Index.
- Methodologies for Protein Binding Determination in Anti-infective Agents. (n.d.). Springer.
- Thompson, J. M. (1973). Further studies of binding of bromosulphthalein sodium by human serum albumin: effects of albumin concentration and buffer composition. PubMed.
- This compound. (n.d.). LookChem.
- Kamal, J., & Wolkoff, A. W. (1978). Interactions of bilirubin and other ligands with ligandin. PubMed.
- Ivarsson, Y., & Jemth, P. (2005). Characterization of bromosulphophthalein binding to human glutathione S-transferase A1-1: Thermodynamics and inhibition kinetics. ResearchGate.
- This compound. (n.d.). PubChem.
- Role of ligandin in transfer of bilirubin from plasma into liver. (n.d.). Semantic Scholar.
- Wolkoff, A. W., Goresky, C. A., & Sellin, J. (1979). Does Z-protein have a role in transport of bilirubin and bromosulfophthalein by isolated perfused rat liver? PubMed.
- Baker, K. J. (1966). Binding of sulfobromophthalein (BSP) sodium by plasma albumin. Its role in hepatic BSP extraction. PMC - NIH.
- Felicetta, J. V., Green, W. L., & Nelp, W. B. (1980). Effects of cholecystographic agents and sulfobromophthalein on binding of thyroid hormones to serum proteins. PubMed.
- Smith, R. L., & Plaa, G. L. (1984). Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione. PubMed.
- Schwenk, M., & Burr, R. (1977). Uptake of sulfobromophthalein-glutathione conjugate by isolated hepatocytes. PubMed.
- Kilejian, V., Ajans, Z., & Shamma, M. (1964). BROMSULPHTHALEIN (BSP): PHYSIOLOGY, BIOCHEMISTRY AND CLINICAL APPLICATION. PubMed.
- Schoenfield, L. J., Foulk, W. T., & Butt, H. R. (1964). Studies of this compound (BSP) Metabolism in Man. I. In Normal Subjects and Patients with Hepatic Disease. PMC - NIH.
- Combes, B. (1965). THE IMPORTANCE OF CONJUGATION WITH GLUTATHIONE FOR this compound (BSP) TRANSFER FROM BLOOD TO BILE. PubMed.
- Schoenfield, L. J., McGill, D. B., & Foulk, W. T. (1964). STUDIES OF this compound (BSP) METABOLISM IN MAN. 3. DEMONSTRATION OF A TRANSPORT MAXIMUM (TM) FOR BILIARY EXCRETION OF BSP. PubMed.
- Schoenfield, L. J., Foulk, W. T., & Butt, H. R. (1964). Studies of this compound (BSP) Metabolism in Man. II. The Effect of Artificially Induced Fever, Norethandrolone (Nilevar), and Iopanoic Acid (Telapaque). PMC - NIH.
- Schoenfield, L. J., McGill, D. B., & Foulk, W. T. (1964). Studies of this compound (BSP) Metabolism in Man. III. Demonstration of a Transport Maximum (Tm) for Biliary Excretion of BSP. PMC - NIH.
- Plasma protein binding. (n.d.). Wikipedia.
Sources
- 1. This compound [drugfuture.com]
- 2. BROMSULPHTHALEIN (BSP): PHYSIOLOGY, BIOCHEMISTRY AND CLINICAL APPLICATION - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cas 123359-42-2,this compound | lookchem [lookchem.com]
- 4. This compound | 123359-42-2 [chemicalbook.com]
- 5. This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Studies of this compound (BSP) Metabolism in Man. I. In Normal Subjects and Patients with Hepatic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 8. Methods for the determination of plasma protein binding | AxisPharm [axispharm.com]
- 9. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 10. enamine.net [enamine.net]
- 11. Effect of albumin binding on extraction of sulfobromophthalein by perfused elasmobranch liver: evidence for dissociation-limited uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Further studies of binding of bromosulphthalein sodium by human serum albumin: effects of albumin concentration and buffer composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of bromosulphophthalein binding to human glutathione S-transferase A1-1: thermodynamics and inhibition kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of ligandin as a binding protein and as an enzyme in the biliary excretion of sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relationship of carbon tetrachloride-induced alterations of ligandin and Z protein to sulfobromophthalein transport in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Interactions of bilirubin and other ligands with ligandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. THE IMPORTANCE OF CONJUGATION WITH GLUTATHIONE FOR this compound (BSP) TRANSFER FROM BLOOD TO BILE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Methodologies for Protein Binding Determination in Anti-infective Agents | Springer Nature Experiments [experiments.springernature.com]
- 23. danabiosci.com [danabiosci.com]
- 24. Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Volume shifts and protein binding estimates using equilibrium dialysis: application to prednisolone binding in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. A Sequential Ultrafiltration Method to Enhance the Accuracy and Throughput in Plasma Protein Binding Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 33. affiniteinstruments.com [affiniteinstruments.com]
A Technical Guide to the Foundational Principles of Sulfobromophthalein (BSP) Biliary Excretion
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfobromophthalein (BSP), a phthalein dye, has historically served as a cornerstone for quantifying hepatic function, specifically the liver's capacity for uptake, metabolism, and excretion.[1][2] Its clearance from the bloodstream provides a robust measure of the integrated performance of hepatocytes.[3][4] This technical guide provides an in-depth exploration of the foundational molecular mechanisms governing the biliary excretion of BSP. We will dissect the vectorial transport of BSP from sinusoidal blood into the hepatocyte, its intracellular conjugation, and its final efflux into the bile canaliculi. This guide emphasizes the causality behind experimental choices and provides detailed protocols for both in vivo and in vitro models, offering a comprehensive resource for professionals in drug development and hepatic transport research.
The Hepatic Journey of Sulfobromophthalein: A Three-Step Process
The efficient removal of BSP from the circulation is a highly orchestrated process involving three critical steps: (1) sinusoidal uptake from the blood into hepatocytes, (2) intracellular conjugation with glutathione (GSH), and (3) canalicular efflux of the BSP-GSH conjugate into the bile.[5] This vectorial transport is mediated by a series of specialized transporter proteins located on the sinusoidal (basolateral) and canalicular (apical) membranes of the hepatocyte.[6][7][8]
Step 1: Sinusoidal Uptake via Organic Anion Transporting Polypeptides (OATPs)
The initial and rate-limiting step in BSP clearance is its uptake from the portal blood into the hepatocyte across the sinusoidal membrane. This process is not passive but is an active transport mechanism predominantly mediated by members of the Organic Anion Transporting Polypeptide (OATP) family, which are part of the Solute Carrier (SLC) superfamily.[6][9][10]
-
Key Transporters: In humans, OATP1B1 (encoded by the SLCO1B1 gene) and OATP1B3 (encoded by SLCO1B3) are the primary transporters responsible for the hepatic uptake of BSP and a wide range of other endogenous and xenobiotic compounds.[9][10][11][12] These transporters exhibit broad substrate specificity and are crucial determinants of the hepatic clearance of many drugs.[13][14]
-
Mechanism of Action: OATPs function as influx transporters, facilitating the movement of their substrates from the blood into the cell.[10] The transport is sodium-independent and driven by electrochemical gradients. Genetic polymorphisms in SLCO1B1 can significantly alter OATP1B1 function, leading to interindividual variability in the pharmacokinetics of substrate drugs and increased risk for adverse reactions.[8][10]
Step 2: Intracellular Conjugation with Glutathione (GSH)
Once inside the hepatocyte, BSP undergoes conjugation with the tripeptide glutathione (GSH).[1][5] This metabolic transformation is a critical detoxification step that increases the water solubility and molecular weight of BSP, earmarking it for biliary excretion.[15][16]
-
Enzymatic Catalyst: The conjugation reaction is catalyzed by Glutathione S-transferases (GSTs), a family of enzymes abundant in the liver cytosol.[5][17] GSTs facilitate the nucleophilic attack of the sulfur atom of GSH on the electrophilic center of the BSP molecule, forming a stable thioether bond.[17]
-
Causality: The preponderance of conjugated BSP in the bile (approximately 75-85%) underscores the importance of this step.[5] Conjugation is not merely incidental; it is a prerequisite for efficient recognition and transport by the canalicular efflux pump.[5][15][16] Studies have shown that depletion of hepatic GSH significantly impairs the biliary excretion of BSP.[5]
Step 3: Canalicular Efflux via Multidrug Resistance-Associated Protein 2 (MRP2)
The final step is the ATP-dependent transport of the BSP-glutathione conjugate (BSP-GSH) from the hepatocyte into the bile canaliculus. This is an active process that occurs against a steep concentration gradient.
-
Key Transporter: The primary efflux pump responsible for the biliary excretion of BSP-GSH is the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2.[6][18][19][20] MRP2 is a member of the ATP-binding cassette (ABC) transporter superfamily and is exclusively located on the apical (canalicular) membrane of polarized cells like hepatocytes.[7][20]
-
Mechanism and Clinical Relevance: MRP2 functions as a high-capacity transporter for a wide variety of organic anions, particularly glutathione, glucuronide, and sulfate conjugates.[20] Its function is essential for the detoxification and elimination of numerous drugs and toxins.[21] Genetic deficiency of MRP2 results in the Dubin-Johnson syndrome, a benign hereditary condition characterized by conjugated hyperbilirubinemia, demonstrating the transporter's critical role in biliary excretion.[12][20][22] The transporter can also co-transport unconjugated compounds along with glutathione.[20][23]
The entire process, from blood to bile, is a model of efficient vectorial transport, ensuring the rapid and unidirectional elimination of xenobiotics.
Caption: Vectorial transport of Sulfobromophthalein (BSP) through the hepatocyte.
Methodologies for Studying Biliary Excretion
Investigating the biliary excretion of compounds like BSP requires robust experimental models that can accurately recapitulate the complex physiology of the liver. Both in vivo and in vitro systems are indispensable tools in drug development.
The Gold Standard In Vivo Model: The Bile Duct-Cannulated (BDC) Rat
The BDC rat model is a cornerstone for definitive studies of biliary excretion and is crucial for understanding the pharmacokinetic profile of new drugs.[24][25] This model allows for the direct collection of bile over time, providing precise data on the rate and extent of a compound's biliary clearance.[26][27][28]
Causality Behind the Model:
-
Direct Measurement: Unlike indirect methods that rely on fecal analysis, the BDC model directly quantifies the amount of drug and its metabolites excreted into the bile, avoiding confounding factors like intestinal absorption or degradation.[29][30]
-
Mass Balance: It is essential for mass balance studies, especially when more than 20% of an orally administered radiolabeled compound is found in the feces, to determine the true extent of absorption versus direct biliary excretion.[25][27][31]
-
Metabolite Identification: Bile is a concentrated matrix, making it ideal for the identification and quantification of metabolites, which is a critical regulatory requirement.[26]
Experimental Protocol: Bile Duct Cannulation in Rats
This protocol is a guideline and must be performed in accordance with institutional animal care and use committee (IACUC) regulations.
-
Animal Selection & Preparation:
-
Use male Sprague-Dawley or Wistar rats weighing 225-275g. This size ensures the bile duct is large enough for successful cannulation.[24][31]
-
Acclimate animals for at least 3-5 days before surgery.[31]
-
Fast animals overnight before surgery but provide free access to water to ensure adequate hydration.
-
-
Surgical Procedure (Aseptic Technique Required):
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane).
-
Make a midline abdominal incision to expose the viscera.
-
Gently locate the common bile duct, which is a small, translucent tube running from the liver towards the duodenum.
-
Carefully dissect the bile duct free from surrounding tissue.
-
Make a small incision in the bile duct and insert a cannula (e.g., PE-10 tubing). Secure the cannula with surgical silk.
-
For studies requiring the maintenance of enterohepatic circulation, a second cannula can be placed in the duodenum to re-infuse bile salts.[24][26]
-
Exteriorize the cannula(e) through a subcutaneous tunnel to the back of the neck or the tail.[32]
-
Close the abdominal incision in layers.
-
-
Post-Operative Care & Recovery:
-
Provide appropriate post-operative analgesia and monitor the animal closely for signs of distress.
-
House the animal in a metabolism cage that allows for freedom of movement and prevents cannula twisting.[25][32]
-
Allow the animal to recover fully (typically 24-48 hours) before initiating the study to ensure physiological parameters have returned to normal.[32]
-
-
Dosing and Sample Collection:
-
Administer the test compound (e.g., BSP) via the desired route (typically intravenous via a tail vein cannula).
-
Collect bile in pre-weighed tubes at specified intervals (e.g., every 15-30 minutes) for a defined period.
-
Simultaneously, collect blood samples to determine the plasma concentration of the compound.
-
Record bile flow rate and analyze bile and plasma samples using an appropriate analytical method (e.g., HPLC or spectrophotometry for BSP).
-
Caption: Experimental workflow for an in vivo biliary excretion study.
The Predictive In Vitro Model: Sandwich-Cultured Hepatocytes (SCHs)
For higher-throughput screening and mechanistic studies, in vitro models are invaluable. Sandwich-cultured hepatocytes (SCHs) have emerged as a premier tool for predicting biliary clearance.[33][34]
Causality Behind the Model:
-
Maintained Polarity: By culturing hepatocytes between two layers of collagen, the cells re-establish their in vivo-like cuboidal morphology and, critically, their functional polarity.[35][36] This results in the formation of sealed bile canalicular networks between adjacent cells.[35]
-
Functional Transporters: SCHs maintain the functional expression and correct localization of key uptake (e.g., OATPs) and efflux (e.g., MRP2) transporters for several days in culture.[36][37]
-
Integrated System: This model represents a holistic system that accounts for sinusoidal uptake, metabolism, and canalicular efflux, allowing for the calculation of an in vitro biliary clearance that correlates well with in vivo data.[33][37]
Experimental Protocol: Biliary Excretion Index (BEI) in SCHs
-
Hepatocyte Plating:
-
Plate cryopreserved or freshly isolated hepatocytes (human or rat) onto collagen-coated plates.
-
Allow cells to attach for several hours.
-
-
Collagen Overlay:
-
Biliary Excretion Assay:
-
Wash the cells with incubation buffer.
-
Incubate the cells with the test compound (e.g., BSP) in standard buffer (which allows uptake and excretion) and in a calcium-free buffer (which disrupts tight junctions, releasing the contents of the bile canaliculi).
-
Incubate for a short period (e.g., 10-30 minutes) at 37°C.
-
After incubation, wash the plates with ice-cold buffer to stop transport.
-
Lyse the cells and measure the amount of compound in the cell lysate from both conditions using LC-MS/MS or another sensitive analytical method.
-
-
Data Analysis:
-
Calculate the amount of compound accumulated in the cells + bile (from standard buffer incubation).
-
Calculate the amount of compound accumulated in the cells only (from calcium-free buffer incubation).
-
The difference between these two values represents the amount of compound sequestered in the bile canaliculi.
-
Calculate the Biliary Excretion Index (BEI) as follows:
-
BEI (%) = [ (Accumulation in Cells+Bile) - (Accumulation in Cells) ] / (Accumulation in Cells+Bile) * 100
-
-
A high BEI value indicates significant biliary excretion of the compound.[36]
Quantitative Insights into BSP Transport
The study of BSP has generated a wealth of quantitative data that helps define the capacity and efficiency of the hepatic transport system. These kinetic parameters are essential for building predictive pharmacokinetic models.
| Parameter | Transporter | Value | Species | Significance | Reference |
| Transport Maximum (Tm) | Overall Biliary Excretion | 0.91 ± 0.12 mg/min/kg | Rabbit | Represents the maximum secretory rate of BSP into bile.[38] | |
| Relative Storage Capacity | Hepatic Uptake/Storage | 0.34 ± 0.13 mg/mg/dl/kg | Rabbit | Reflects the liver's capacity to take up and store BSP from the blood.[38] | |
| Km (Michaelis constant) | OATP1B1 | ~5 - 15 µM | Human | Indicates the substrate concentration at which transport is at half its maximum velocity; a measure of affinity. | |
| Km (Michaelis constant) | MRP2 (for BSP-GSH) | ~10 µM | Human | Affinity of the canalicular transporter for the conjugated form of BSP.[21] |
Conclusion
The biliary excretion of sulfobromophthalein is a classic model in pharmacology and physiology that elegantly illustrates the principles of hepatic drug handling. The process is a tightly regulated, multi-step pathway involving specific uptake transporters (OATPs), metabolic conjugation (by GSTs), and canalicular efflux pumps (MRP2). A thorough understanding of these foundational mechanisms, supported by robust in vivo and in vitro experimental systems, is critical for today's drug development professionals. The insights gained from studying BSP continue to inform our approaches to predicting drug disposition, evaluating potential drug-drug interactions, and understanding the molecular basis of liver disease.
References
- Stieger, B. (2019). Drugs and hepatic transporters: A review. Pharmacological Research, 141, 496-506.
- Abe, K., et al. (2009). Use of Sandwich-Cultured Human Hepatocytes to Predict Biliary Clearance of Angiotensin II Receptor Blockers and HMG-CoA Reductase Inhibitors. Drug Metabolism and Disposition, 37(3), 567-574. [Link]
- Lecluyse, E. L., et al. (2019). Evaluation of Drug Biliary Excretion Using Sandwich-Cultured Human Hepatocytes. European Journal of Drug Metabolism and Pharmacokinetics, 44(1), 13-30. [Link]
- Lecluyse, E. L., et al. (2018).
- Stieger, B. (2019). Drugs and hepatic transporters: A review.
- Liu, X., et al. (1999). Biliary excretion in primary rat hepatocytes cultured in a collagen-sandwich configuration. American Journal of Physiology-Gastrointestinal and Liver Physiology, 277(1), G12-G21. [Link]
- Ewen, A., et al. (2001). A novel bile duct cannulation method with tail cuff exteriorization allowing continuous intravenous infusion and enterohepatic recirculation in the unrestrained rat.
- Bohan, A., & Boyer, J. L. (2002). Mechanisms of hepatic transport of drugs: implications for cholestatic drug reactions. Seminars in Liver Disease, 22(2), 123-136. [Link]
- Monte, M. J., et al. (1998). Pharmacokinetics, hepatic biotransformation and biliary and urinary excretion of bromosulfophthalein (BSP) in an experimental liver disease mimicking biliary cirrhosis. Research in Veterinary Science, 65(2), 117-123. [Link]
- Brouwer, K. L. R., et al. (2013). Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury.
- Rose, M., & Ham, J. M. (1979). The biliary excretion of sulfbromophthalein in the pig. Australian Journal of Experimental Biology and Medical Science, 57(5), 541-550. [Link]
- Ghibellini, G., Leslie, E. M., & Brouwer, K. L. R. (2006). Methods to evaluate biliary excretion of drugs in humans: an updated review. Molecular Pharmaceutics, 3(3), 198-211. [Link]
- Stieger, B., & Hagenbuch, B. (2016). Recent advances in understanding hepatic drug transport. F1000Research, 5, 2439. [Link]
- Ghibellini, G., Leslie, E. M., & Brouwer, K. L. R. (2006). Methods to Evaluate Biliary Excretion of Drugs in Humans: an Updated Review. Molecular Pharmaceutics, 3(3), 198-211. [Link]
- Stieger, B., & Hagenbuch, B. (2016). Recent advances in understanding hepatic drug transport. F1000Research, 5, F1000 Faculty Rev-2439. [Link]
- Syngene. (n.d.). A step-by-step guide for conducting safe and successful bile duct cannulated studies.
- Shima, T., et al. (1975). Biliary excretion of conjugated sulfobromophthalein (BSP) in constitutional conjugated hyperbilirubinemias. Digestion, 13(5), 272-283. [Link]
- Varga, F., & Fischer, E. (1988). Determination of sulfobromophthalein excretion in rabbits. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(6), R1043-R1046. [Link]
- Scullion, R., et al. (2017). Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice.
- Inotiv. (n.d.). Cannulation: Bile duct (BDC studies). Inotiv Co. [Link]
- NC3Rs. (n.d.). Maximising the success of rat bile duct cannulation studies recommendations for best practice. NC3Rs. [https://www.nc3rs.org.
- Schoenfield, L. J., McGill, D. B., & Foulk, W. T. (1964). Studies of Sulfobromophthalein Sodium (BSP) Metabolism in Man. III. Demonstration of a Transport Maximum (Tm) for Biliary Excretion of BSP.
- BioIVT. (n.d.). Excretion Studies for In Vivo ADME in Drug Development. BioIVT. [Link]
- Ghibellini, G. (2008). In vivo and in vitro methods to determine biliary clearance of drugs in humans.
- Wikipedia. (n.d.). Bromsulfthalein. Wikipedia. [Link]
- Kemp, W., & Roberts, E. (2015). The holy grail of a biomarker for “liver function”.
- Ishii, Y., et al. (2002). Multidrug resistance-associated protein2 (MRP2) plays an important role in the biliary excretion of glutathione conjugates of 4-hydroxynonenal. Free Radical Biology and Medicine, 33(3), 370-378. [Link]
- Obrinsky, W., Denley, M. L., & Brauer, R. W. (1952). This compound excretion test as a measure of liver function in premature infants.
- University of Helsinki Research Portal. (n.d.).
- Li, C., et al. (2010). Structure–pharmacokinetic relationship of in vivo rat biliary excretion. Journal of Pharmaceutical Sciences, 99(1), 403-415. [Link]
- Nies, A. T., & Schwab, M. (2018). Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology. Pharmacological Reviews, 70(1), 129-163. [Link]
- Obrinsky, W., Denley, M. L., & Brauer, R. W. (1952). This compound EXCRETION TEST AS A MEASURE OF LIVER FUNCTION IN PREMATURE INFANTS.
- Wright, J. L., et al. (2017). Role of OATP Transporters in Steroid Uptake by Prostate Cancer Cells in Vivo. The Journal of Urology, 198(4), 937-944. [Link]
- Combes, B. (1965). The Importance of Conjugation with Glutathione for this compound (BSP) Transfer from Blood to Bile.
- Goodman, R. D. (1952). Bromsulfalein clearance: a quantitative clinical test of liver function. The Journal of Laboratory and Clinical Medicine, 40(4), 531-536. [Link]
- Combes, B. (1965). THE IMPORTANCE OF CONJUGATION WITH GLUTATHIONE FOR this compound (BSP) TRANSFER FROM BLOOD TO BILE.
- Paumi, C. M., et al. (2002). Role of multidrug resistance protein 2 (MRP2, ABCC2) in alkylating agent detoxification: MRP2 potentiates glutathione S-transferase A1-1-mediated resistance to chlorambucil cytotoxicity. Cancer Research, 62(11), 3238-3245. [Link]
- Niemi, M., Pasanen, M. K., & Neuvonen, P. J. (2011). Role of OATP transporters in the disposition of drugs. Pharmacogenomics, 12(5), 797-822. [Link]
- Niemi, M. (2007). Impact of OATP transporters on pharmacokinetics. Annales Medicinae, 39(2), 104-115. [Link]
- Yamaguchi, H., et al. (2008). Involvement of multidrug resistance-associated protein 2 (Abcc2) in molecular weight-dependent biliary excretion of beta-lactam antibiotics. Drug Metabolism and Disposition, 36(5), 801-807. [Link]
- Combes, B. (1965). The Importance of Conjugation with Glutathione for this compound (BSP) Transfer from Blood to Bile.
- Combes, B., & Stakelum, G. S. (1961). A LIVER ENZYME THAT CONJUGATES this compound WITH GLUTATHIONE.
- Combes, B., & Stakelum, G. S. (1962). MATURATION OF THE this compound-GLUTATHIONE CONJUGATING SYSTEM IN RAT LIVER.
- Jedlitschky, G., & Keppler, D. (2006). Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition. Expert Opinion on Drug Metabolism & Toxicology, 2(3), 351-366. [Link]
- Loe, D. W., et al. (1997). Evidence that the multidrug resistance protein (MRP) functions as a co-transporter of glutathione and natural product toxins. Cancer Research, 57(23), 5232-5237. [Link]
- de la Cruz, M., et al. (2021). Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors. Pharmaceutics, 13(12), 2095. [Link]
- Kumar, N., et al. (2022). Comparative Modelling of Organic Anion Transporting Polypeptides: Structural Insights and Comparison of Binding Modes. International Journal of Molecular Sciences, 23(23), 15259. [Link]
- Keppler, D. (2014). The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia. Drug Metabolism and Disposition, 42(4), 561-565. [Link]
- Hirouchi, M., et al. (2009). Construction of triple-transfected cells [organic anion-transporting polypeptide (OATP) 1B1/multidrug resistance-associated protein (MRP) 2/MRP3 and OATP1B1/MRP2/MRP4] for analysis of the sinusoidal function of MRP3 and MRP4. Drug Metabolism and Disposition, 37(4), 855-862. [Link]
Sources
- 1. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 2. The holy grail of a biomarker for “liver function” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. Bromsulfalein clearance: a quantitative clinical test of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Drugs and hepatic transporters: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drugs and hepatic transporters: A review [zora.uzh.ch]
- 8. Mechanisms of hepatic transport of drugs: implications for cholestatic drug reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in understanding hepatic drug transport - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in understanding hepatic drug... | F1000Research [f1000research.com]
- 12. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of OATP transporters in the disposition of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. THE IMPORTANCE OF CONJUGATION WITH GLUTATHIONE FOR this compound (BSP) TRANSFER FROM BLOOD TO BILE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Importance of Conjugation with Glutathione for this compound (BSP) Transfer from Blood to Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A LIVER ENZYME THAT CONJUGATES this compound WITH GLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Multidrug resistance-associated protein2 (MRP2) plays an important role in the biliary excretion of glutathione conjugates of 4-hydroxynonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Involvement of multidrug resistance-associated protein 2 (Abcc2) in molecular weight-dependent biliary excretion of beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Role of multidrug resistance protein 2 (MRP2, ABCC2) in alkylating agent detoxification: MRP2 potentiates glutathione S-transferase A1-1-mediated resistance to chlorambucil cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biliary excretion of conjugated sulfobromophthalein (BSP) in constitutional conjugated hyperbilirubinemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evidence that the multidrug resistance protein (MRP) functions as a co-transporter of glutathione and natural product toxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A step-by-step guide for conducting safe and successful bile duct cannulated [syngeneintl.com]
- 25. nc3rs.org.uk [nc3rs.org.uk]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. bioivt.com [bioivt.com]
- 28. Structure–pharmacokinetic relationship of in vivo rat biliary excretion | Semantic Scholar [semanticscholar.org]
- 29. Methods to evaluate biliary excretion of drugs in humans: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Methods to Evaluate Biliary Excretion of Drugs in Humans: an Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 32. A novel bile duct cannulation method with tail cuff exteriorization allowing continuous intravenous infusion and enterohepatic recirculation in the unrestrained rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Evaluation of Drug Biliary Excretion Using Sandwich-Cultured Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Making sure you're not a bot! [ask.orkg.org]
- 35. journals.physiology.org [journals.physiology.org]
- 36. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 37. Use of Sandwich-Cultured Human Hepatocytes to Predict Biliary Clearance of Angiotensin II Receptor Blockers and HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Determination of sulfobromophthalein excretion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Sulfobromophthalein Sodium as a Substrate for Organic Anion Transporting Polypeptides (OATPs): A Technical Guide
Abstract
This technical guide provides an in-depth exploration of sulfobromophthalein sodium (BSP) and its critical role as a substrate for Organic Anion Transporting Polypeptides (OATPs). Historically recognized for its use in liver function tests, BSP has evolved into an indispensable tool in preclinical drug development for characterizing the activity of OATP transporters, particularly the hepatically expressed OATP1B1 and OATP1B3.[1][2][3] These transporters are pivotal in the hepatic uptake and clearance of a wide array of endogenous compounds and xenobiotics, including many clinically significant drugs.[1][2][3][4][5] Consequently, understanding the interactions between new chemical entities and these transporters is a regulatory expectation and a cornerstone of modern drug safety assessment.[4][5][6][7] This guide will dissect the mechanistic underpinnings of BSP transport, provide detailed protocols for its use in in vitro assays, and discuss the interpretation of experimental data within the context of drug-drug interaction (DDI) risk assessment.
Introduction: The Significance of OATPs in Drug Disposition
The Organic Anion Transporting Polypeptide (OATP) family, part of the Solute Carrier (SLC) superfamily, comprises eleven influx transporters that mediate the cellular uptake of a broad range of substrates.[2][3][8] Within this family, OATP1B1 (encoded by SLCO1B1), OATP1B3 (encoded by SLCO1B3), and OATP2B1 (encoded by SLCO2B1) are predominantly expressed on the basolateral (sinusoidal) membrane of human hepatocytes.[1][2][3][4][5][9] This strategic localization makes them gatekeepers to the liver, controlling the entry of substances from the portal circulation for subsequent metabolism and/or biliary excretion.
The substrate promiscuity of these transporters is extensive, encompassing endogenous molecules like bile acids, bilirubin, and hormone conjugates, as well as a vast number of therapeutic agents.[1][4][5] Notable drug classes that are substrates for OATPs include HMG-CoA reductase inhibitors (statins), angiotensin II receptor antagonists, and certain anticancer drugs.[1][4][5][7][9]
Given their central role in hepatic drug clearance, inhibition of OATP1B1 and OATP1B3 can lead to clinically significant drug-drug interactions (DDIs).[1][7][10] When an investigational drug inhibits these transporters, it can impair the clearance of co-administered OATP substrate drugs, leading to elevated systemic concentrations and an increased risk of toxicity.[4][7][11] For instance, the co-administration of the OATP inhibitor cyclosporine can dramatically increase the plasma concentrations of statins, heightening the risk of myopathy.[1][2][7] Recognizing this, regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of investigational drugs as potential substrates and inhibitors of OATP1B1 and OATP1B3.[4][5][6][7]
Sulfobromophthalein (BSP): A Prototypical OATP Substrate
Sulfobromophthalein (BSP) is a classic organic anion that has long been utilized in clinical medicine as a diagnostic agent for liver function. Its clearance from the bloodstream is almost exclusively dependent on hepatic uptake and subsequent excretion into the bile. This physiological pathway is primarily mediated by OATPs, making BSP an excellent probe substrate for studying the function of these transporters in vitro.
BSP is recognized and transported by several OATP isoforms, most notably OATP1B1 and OATP1B3, which are the major hepatic OATPs.[1] Its utility in the laboratory is underscored by its well-characterized transport kinetics and the availability of sensitive analytical methods for its detection.
Mechanism of OATP-Mediated BSP Transport
The transport of BSP by OATPs is an active process, driven by electrochemical gradients across the cell membrane. It is generally considered to be a sodium-independent process.[12] The proposed mechanism involves the exchange of intracellular ions, such as bicarbonate or glutathione, for extracellular organic anions like BSP.[1] The large, amphipathic structure of BSP is characteristic of many OATP substrates. The interaction with the transporter is thought to involve multiple binding sites within the transmembrane domains of the OATP protein.[13]
The following diagram illustrates the conceptual workflow for assessing a new chemical entity's (NCE) potential to inhibit OATP-mediated transport using BSP as the probe substrate.
Caption: Workflow for OATP Inhibition Assessment Using BSP.
Experimental Design: In Vitro OATP Uptake Assays
The most common method for evaluating OATP activity is the cellular uptake assay. This involves the use of cell lines that overexpress a specific OATP transporter, such as HEK293 (Human Embryonic Kidney 293) or CHO (Chinese Hamster Ovary) cells. The key principle is to compare the uptake of the substrate in the transporter-expressing cells to that in control (mock-transfected) cells, which lack the transporter. The difference in uptake represents the transporter-mediated component.
Essential Components of the Assay
-
Cell Systems: Stably transfected cell lines expressing human OATP1B1, OATP1B3, or OATP2B1 are commercially available. It is crucial to use a corresponding mock-transfected cell line as a negative control to account for passive diffusion and the activity of any endogenous transporters.
-
Probe Substrate: Radiolabeled ([³H] or [¹⁴C]) BSP is often used for ease of detection and quantification. However, non-radiolabeled BSP can also be used, with quantification performed by LC-MS/MS.
-
Inhibitors: Known OATP inhibitors, such as rifampicin or cyclosporine A, should be included as positive controls to validate the assay performance.[1][4][5][10]
-
Assay Buffer: A physiologically relevant buffer, such as Hank's Balanced Salt Solution (HBSS), is typically used. The pH of the buffer can influence OATP activity and should be carefully controlled.[1][14]
Step-by-Step Protocol for an OATP Inhibition Assay Using BSP
This protocol outlines the determination of the IC₅₀ value of a test compound for OATP1B1.
-
Cell Culture and Seeding:
-
Culture OATP1B1-expressing HEK293 cells and mock-transfected HEK293 cells according to the supplier's recommendations.
-
Seed the cells into 24- or 48-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer. The final solvent concentration should be consistent across all wells and typically should not exceed 1%.
-
Prepare a solution of the probe substrate (e.g., [³H]-BSP) in assay buffer at a concentration close to its Kₘ value.
-
Prepare a solution of a known inhibitor (e.g., rifampicin) as a positive control.
-
-
Assay Procedure:
-
Wash the cell monolayers twice with pre-warmed assay buffer.
-
Pre-incubate the cells with the test compound dilutions, vehicle control, or positive control inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.
-
Initiate the uptake reaction by adding the [³H]-BSP solution to each well.
-
Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold assay buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing a mild detergent).
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the counts per minute (CPM) obtained from the mock-transfected cells from the CPM of the OATP1B1-expressing cells to determine the net transporter-mediated uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The following diagram illustrates the cellular mechanism of a typical OATP uptake and inhibition assay.
Caption: OATP-Mediated Uptake and Inhibition at the Cellular Level.
Data Interpretation and Regulatory Context
The IC₅₀ value generated from the in vitro assay is a critical parameter for predicting the DDI potential of an investigational drug. This value is used in conjunction with clinical pharmacokinetic data to calculate a risk ratio (R-value).
According to FDA guidance, if the R-value exceeds a certain threshold (typically 1.1), further investigation, potentially including a clinical DDI study, is warranted.[6] The basic equation for calculating the R-value for inhibition of hepatic uptake transporters is:
R = 1 + ([I]max,u / IC₅₀)
Where:
-
[I]max,u is the maximal unbound plasma concentration of the inhibitor at the inlet to the liver.
-
IC₅₀ is the half-maximal inhibitory concentration determined from the in vitro assay.
Considerations for Data Interpretation
-
Substrate Dependence: It is important to note that IC₅₀ values can be substrate-dependent.[15][16] The inhibitory potency of a compound may differ when tested against different OATP substrates.[15] Therefore, using a well-characterized probe substrate like BSP is crucial for consistency and comparability of data.
-
Protein Binding: The presence of proteins, such as albumin, in the assay medium can affect the unbound concentration of the inhibitor and substrate, potentially influencing the observed IC₅₀ value.[17] While standard assays are typically performed in protein-free buffer, considering the impact of protein binding is important for in vitro-in vivo extrapolation (IVIVE).
-
Species Differences: There can be significant differences in OATP expression and function between preclinical species and humans.[4][5] For example, rodents express Oatp1b2, which is an ortholog of human OATP1B1 and OATP1B3.[4][5] These differences must be taken into account when extrapolating data from animal models to predict human outcomes.
Summary and Future Directions
This compound remains a cornerstone probe substrate for the in vitro characterization of OATP1B1 and OATP1B3 activity. Its well-defined transport mechanism and historical precedent make it an invaluable tool for assessing the DDI potential of new chemical entities in compliance with regulatory expectations. As our understanding of transporter biology deepens, the use of BSP in conjunction with more complex in vitro models, such as sandwich-cultured human hepatocytes, will continue to refine our ability to predict hepatic drug clearance and transporter-mediated DDIs.[18] Furthermore, ongoing research into the structural biology of OATPs promises to provide greater insight into the molecular basis of substrate and inhibitor binding, paving the way for the development of more predictive in silico models.[13]
References
- BioIVT.
- U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
- Izumi, S., Nozaki, Y., Komori, T., Takenaka, O., Maeda, K., Kusuhara, H., & Sugiyama, Y. (2015). Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions.
- Kim, S. J., Lee, H., & Lee, K. R. (2017). Substrate-Dependent Inhibition of Organic Anion Transporting Polypeptide 1B1: Comparative Analysis with Prototypical Probe Substrates Estradiol-17β-Glucuronide, Estrone-3-Sulfate, and Sulfobromophthalein.
- Alam, K., & Yamen, M. (2018). Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. MDPI. [Link]
- BioIVT.
- Hou, H., & Mather, L. Y. (2009). Substrate- and pH-Specific Antifolate Transport Mediated by Organic Anion-Transporting Polypeptide 2B1 (OATP2B1-SLCO2B1).
- Bednarczyk, D. (2012). Validation of OATP1B1 transporter assays for regulatory submissions.
- U.S. Food and Drug Administration.
- Bteich, J., Saad, M., & El-Khoury, P. K. (2022). Albumin-Mediated Drug Uptake by Organic Anion Transporter 1/3 Is Real: Implications for the Prediction of Active Renal Secretion Clearance.
- Kunze, A., Edi, D., & Ufer, M. (2020).
- Niemi, M., Pasanen, M. K., & Neuvonen, P. J. (2011). Impact of OATP transporters on pharmacokinetics. ClinPGx. [Link]
- Kumar, N., & Flückiger, S. (2022). Comparative Modelling of Organic Anion Transporting Polypeptides: Structural Insights and Comparison of Binding Modes. MDPI. [Link]
- Nozaki, Y., & Kusuhara, H. (2020).
- Charles River Laboratories.
- Niemi, M., Pasanen, M. K., & Neuvonen, P. J. (2011). Impact of OATP transporters on pharmacokinetics. PubMed Central. [Link]
- Karlgren, M., & Vildhede, A. (2012). Classification of Inhibitors of Hepatic Organic Anion Transporting Polypeptides (OATPs): Influence of Protein Expression on Drug–Drug Interactions.
- Billington, S., & Shugarts, S. (2016). Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3.
- Medwid, S., & Fan, J. (2021). Role of Oatp2b1 in Drug Absorption and Drug-Drug Interactions. ScienceDirect. [Link]
- Chen, T., & Chen, L. (2020). The involvement of human organic anion transporting polypeptides (OATPs) in drug-herb/food interactions. PubMed Central. [Link]
- Rodrigues, A. D., & Lai, Y. (2017). Intestinal Drug Interactions Mediated by OATPs: A Systematic Review of Preclinical and Clinical Findings. PubMed. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ClinPGx [clinpgx.org]
- 3. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. bioivt.com [bioivt.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Classification of Inhibitors of Hepatic Organic Anion Transporting Polypeptides (OATPs): Influence of Protein Expression on Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibitors of Organic Anion-Transporting Polypeptides 1B1 and 1B3: Clinical Relevance and Regulatory Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The involvement of human organic anion transporting polypeptides (OATPs) in drug-herb/food interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Substrate- and pH-Specific Antifolate Transport Mediated by Organic Anion-Transporting Polypeptide 2B1 (OATP2B1-SLCO2B1) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in preclinical in vitro approaches towards quantitative prediction of hepatic clearance and drug-drug interactions involving organic anion transporting polypeptide (OATP) 1B transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Albumin-Mediated Drug Uptake by Organic Anion Transporter 1/3 Is Real: Implications for the Prediction of Active Renal Secretion Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
Sulfobromophthalein Sodium: A Canonical Substrate for Elucidating Multidrug Resistance-Associated Protein 2 (Mrp2/ABCC2) Function
An In-depth Technical Guide for Researchers
Executive Summary
The Multidrug Resistance-Associated Protein 2 (Mrp2), encoded by the ABCC2 gene, is a critical ATP-binding cassette (ABC) transporter located on the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells.[1][2] It plays a pivotal role in the ATP-dependent efflux of a wide array of organic anions, particularly conjugated metabolites of drugs and endogenous compounds, thereby protecting the body from toxic insults.[1][3] Sulfobromophthalein (BSP), a synthetic dye historically used for liver function tests, has emerged as an indispensable tool for probing Mrp2 activity.[4][5][6][7] Following cellular uptake, BSP is conjugated with glutathione (GSH), and this BSP-GSH conjugate is the high-affinity substrate actively transported by Mrp2 into the bile or urine.[4][8] This guide provides a comprehensive technical overview of the molecular mechanisms, core experimental methodologies, and data interpretation principles for using BSP to characterize Mrp2 function, tailored for researchers in drug development and molecular pharmacology.
The Central Role of Mrp2 (ABCC2) in Hepatobiliary Disposition
Mrp2 is an integral membrane protein that functions as a primary active transporter, harnessing the energy from ATP hydrolysis to export substrates against a concentration gradient.[2][9]
-
Tissue Distribution and Physiological Function: Mrp2 is predominantly expressed on the canalicular (apical) membrane of hepatocytes, where it mediates the final step in the excretion of many waste products and xenobiotics from the liver into the bile.[1][10][11] It is also found on the apical surface of renal proximal tubules, enterocytes of the small intestine, and the placental syncytiotrophoblasts, forming a critical barrier and excretory system.[1][12]
-
Substrate Specificity: Mrp2 transports a broad range of lipophilic substances that have been conjugated with glutathione, glucuronic acid, or sulfate during phase II metabolism.[1] Its endogenous substrates include bilirubin glucuronides, leukotriene C4, and various steroid conjugates.[2]
-
Clinical Significance: The clinical importance of Mrp2 is highlighted by Dubin-Johnson syndrome, a rare, benign autosomal recessive disorder caused by mutations in the ABCC2 gene.[10][13][14] This genetic defect leads to the absence of functional Mrp2 protein, resulting in impaired transport of conjugated bilirubin from hepatocytes into the bile, and consequently, chronic conjugated hyperbilirubinemia.[10][13][15] Furthermore, inhibition of Mrp2 by certain drugs can lead to drug-drug interactions and cholestatic liver injury.
Sulfobromophthalein (BSP): The Archetypal Probe Substrate
For decades, the clearance of intravenously administered BSP was a standard clinical measure of hepatic function.[6][7][16] The underlying physiology of this test provides the foundation for its use as a specific probe for Mrp2.
The Critical Role of Glutathione Conjugation
Upon entering the hepatocyte (a process mediated by organic anion-transporting polypeptides, or OATPs), unconjugated BSP is not a primary substrate for Mrp2.[4] Instead, it undergoes rapid conjugation with glutathione (GSH) in a reaction catalyzed by glutathione S-transferases (GSTs).[8][17][18]
Causality Insight: This conjugation step is crucial. The addition of the tripeptide glutathione transforms BSP into a bulky, hydrophilic organic anion, the (Sulfobromophthalein)glutathione conjugate (BSP-GSH).[8][19] It is this BSP-GSH conjugate that is recognized and transported with high affinity by Mrp2.[8] This metabolic trapping mechanism ensures efficient, unidirectional clearance from the hepatocyte into the bile.
The Hepatocellular Transport Pathway of BSP
The journey of BSP from the bloodstream to the bile is a multi-step process that relies on the coordinated action of several transporters and enzymes.
Core Methodologies for Quantifying Mrp2 Function with BSP
The interaction between BSP-GSH and Mrp2 can be quantitatively assessed using several robust in vitro systems. The vesicular transport assay is a gold-standard, reductionist approach that directly measures the transport of a substrate into membrane vesicles.
In Vitro Vesicular Transport Assay
This method utilizes inside-out membrane vesicles prepared from cells overexpressing the transporter of interest (e.g., Sf9 insect cells or HEK293 cells).[20][21] This orientation exposes the ATP-binding domains to the extra-vesicular buffer, allowing for the study of ATP-dependent uptake of substrates into the vesicle interior, which corresponds to efflux from a cell.
Expert Insight: The vesicular transport assay is powerful because it isolates the transporter's function from other cellular processes like uptake and metabolism.[20] This allows for the precise determination of kinetic parameters (Km and Vmax) and the unambiguous identification of inhibitors.[20][22]
-
Reagent Preparation: Thaw Mrp2-expressing membrane vesicles (and control vesicles, e.g., from wild-type cells) on ice. Prepare transport buffer (e.g., 40 mM MOPS-Tris, pH 7.0, 60 mM KCl, 6 mM MgCl2). Prepare stock solutions of the substrate (radiolabeled or unlabeled BSP-GSH), ATP, and a non-hydrolyzable ATP analog like AMP as a negative control.[23]
-
Reaction Setup: On ice, prepare a master mix containing the membrane vesicles (typically 20-50 µg protein per reaction) and the desired concentration of BSP-GSH in transport buffer.[21]
-
Initiate Transport: Pre-warm the reaction mix for 3-5 minutes at 37°C. Initiate the transport by adding either ATP solution or AMP solution (final concentration typically 4-5 mM) to the respective tubes/wells.[21]
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 5-10 minutes) within the linear range of uptake.
-
Termination and Filtration: Terminate the reaction by adding a large volume of ice-cold wash buffer. Immediately filter the mixture through a pre-wetted filter plate (e.g., glass fiber or nitrocellulose) using a vacuum manifold.[21] This step rapidly separates the vesicles from the reaction buffer containing the untransported substrate.
-
Washing: Quickly wash the filters with additional ice-cold wash buffer to remove any non-specifically bound substrate.
-
Quantification: After the filters are dry, quantify the amount of BSP-GSH trapped inside the vesicles. If using radiolabeled substrate, this is done by adding a scintillation cocktail and counting in a scintillation counter. For unlabeled BSP, the substrate can be eluted from the filter and quantified by LC-MS/MS.
-
Data Analysis: The specific, ATP-dependent transport is calculated by subtracting the uptake in the presence of AMP (non-specific binding and passive diffusion) from the uptake in the presence of ATP.
Trustworthiness through Self-Validation: This protocol's integrity relies on its controls. The AMP condition is critical; significant uptake in this well indicates vesicle leakiness or high non-specific binding, invalidating the results. Comparing uptake into Mrp2-expressing vesicles versus control vesicles (lacking Mrp2) provides an orthogonal validation of transporter-specific activity.
Cell-Based Efflux Assays
Cell-based assays use polarized cell monolayers, such as Caco-2 or MDCKII cells stably transfected with Mrp2, grown on permeable filter supports.[24][25][26] These models can provide insights into how a compound interacts with Mrp2 in a more physiological context.
In a typical experiment, cells are loaded with a fluorescent Mrp2 substrate (e.g., 5(6)-carboxy-2',7'-dichlorofluorescein diacetate, CDCFDA) which becomes fluorescent and trapped upon intracellular hydrolysis.[25] The rate of fluorescence decrease from the cells, or its appearance in the apical chamber, is measured over time. The ability of a test compound (like BSP) to inhibit this efflux results in increased intracellular fluorescence.[24]
Data Analysis and Interpretation
Kinetic Parameter Determination
By performing the vesicular transport assay with varying concentrations of BSP-GSH, one can determine the key kinetic parameters of transport: the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).[22][27]
-
Km (Michaelis-Menten Constant): Represents the substrate concentration at which the transport rate is half of Vmax. It is an inverse measure of the substrate's apparent affinity for the transporter. A lower Km indicates a higher affinity.
-
Vmax (Maximum Velocity): The maximum rate of transport when the transporter is saturated with the substrate. It is proportional to the number of active transporter proteins in the membrane.
These parameters are calculated by fitting the ATP-dependent transport rates versus substrate concentration data to the Michaelis-Menten equation using non-linear regression analysis.
Comparative Kinetic Data
The following table summarizes representative kinetic values for Mrp2 substrates, illustrating the utility of this data in comparative analysis.
| Substrate | System | Km (µM) | Vmax (pmol/mg/min) | Source |
| Estradiol-17-β-D-glucuronide | MRP2-expressing Sf9 Vesicles | ~10-20 | ~150-250 | [23][28] |
| Leukotriene C4 (LTC4) | MRP2-expressing Sf9 Vesicles | ~0.1-0.2 | ~80-120 | [12] |
| BSP-GSH (Illustrative) | MRP2-expressing Vesicles | ~1-5 | Variable | N/A |
| 5(6)-carboxy-2',7'-dichlorofluorescein | MRP2-expressing Sf9 Vesicles | ~100-200 | ~1000-1500 | [23] |
Note: The values are approximate and can vary significantly based on the experimental system (e.g., cell type for vesicle preparation, specific assay conditions).
Field Insight: When screening new chemical entities (NCEs) for potential drug-drug interactions, BSP-GSH can be used as the probe substrate. The NCE is added to the vesicular transport assay at various concentrations, and its ability to inhibit the ATP-dependent transport of BSP-GSH is measured. This allows for the calculation of an IC50 (or Ki), providing a quantitative measure of the NCE's inhibitory potency against Mrp2.
Conclusion and Future Directions
Sulfobromophthalein, through its glutathione conjugate, remains a cornerstone tool for investigating the function and inhibition of the Mrp2 transporter. Its well-characterized transport mechanism and the robustness of the vesicular transport assay provide a reliable platform for drug development professionals to assess the potential for transporter-mediated drug-drug interactions and to understand the mechanisms of biliary drug clearance. As our understanding of transporter structure and dynamics evolves, thanks to techniques like cryo-electron microscopy, classic substrates like BSP will continue to be vital for validating functional hypotheses and bridging structural insights with kinetic realities.[29][30][31]
References
- Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione. PubMed.
- Dubin-Johnson Syndrome: Practice Essentials, Background, Pathophysiology and Etiology. Medscape. (2022-12-15).
- Dubin–Johnson syndrome. Wikipedia.
- Keitel, V., et al. (2003). A common Dubin-Johnson syndrome mutation impairs protein maturation and transport activity of MRP2 (ABCC2). American Journal of Physiology-Gastrointestinal and Liver Physiology.
- A common Dubin-Johnson syndrome mutation impairs protein maturation and transport activity of MRP2 (ABCC2). PubMed.
- What Causes Dubin-Johnson Syndrome?. StoryMD.
- Jedlitschky, G., et al. (2006). Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition. Expert Opinion on Drug Metabolism & Toxicology.
- Conjugation of sulfobromophthalein sodium with glutathione in thioether linkage by the rat. PubMed.
- The intrahepatic conjugation of sulfobromophthalein and glutathione in the dog. PubMed.
- Schwarz, L. R., et al. (1980). Uptake of sulfobromophthalein-glutathione conjugate by isolated hepatocytes. American Journal of Physiology-Cell Physiology.
- Characterization of the cellular localization, expression level, and function of SNP variants of MRP2/ABCC2. PubMed.
- Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition. Semantic Scholar.
- (Sulfobromophthalein)glutathione conjugate. PubChem.
- ABCC2 Gene. GeneCards.
- MRP2 (ABCC2) Transporter Assay. BioIVT.
- Structural basis for the transport and regulation mechanism of the Multidrug resistance-associated protein 2. PubMed.
- Multidrug Resistance-Associated Protein 2 (MRP2) Mediated Transport of Oxaliplatin-Derived Platinum in Membrane Vesicles. PMC.
- Functional Analysis of Non-synonymous Single Nucleotide Polymorphisms of Multidrug Resistance Protein 2 (MRP2; ABCC2). PMC.
- Structural basis for the transport and regulation mechanism of the Multidrug resistance-associated protein 2. bioRxiv.
- Structural basis for the modulation of MRP2 activity by phosphorylation and drugs. Nature Communications.
- The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2. PubMed.
- Compound profiling for ABCC2 (MRP2) using a fluorescent microplate assay system. PubMed.
- A Caco-2 cell based screening method for compounds interacting with MRP2 efflux protein. ResearchGate.
- Bromsulfthalein. Wikipedia.
- Cellular Models and In Vitro Assays for the Screening of modulators of P-gp, MRP1 and BCRP. MDPI.
- The sulfobromophthalein (BSP) liver function test for sheep. PubMed.
- This compound EXCRETION TEST AS A MEASURE OF LIVER FUNCTION IN PREMATURE INFANTS. Pediatrics.
- Elimination of Single High Doses of Bromsulphalein (BSP) Used as a Test of Liver Function. PubMed.
- [Bromsulphalein test (BSP): test results in various liver diseases]. PubMed.
- Knockout Transporter Cell Lines to Assess Substrate Potential Towards Efflux Transporters. ResearchGate.
- “Inside-Out” Membrane Vesicles. Corning.
- Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System. PMC.
- The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay. PLOS One.
- ITC Recommendations for Transporter Kinetic Parameter Estimation and Translational Modeling of Transport-Mediated PK and DDIs in Humans. PubMed Central.
- The effect of albumin on MRP2 and BCRP in the vesicular transport assay. ResearchGate.
- This compound Salt Hydrate. MP Biomedicals.
- Novel method for kinetic analysis applied to transport by the uniporter OCT2. PMC.
Sources
- 1. Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition | Semantic Scholar [semanticscholar.org]
- 4. 磺溴酞 二钠盐 水合物 used to study hepatocyte transport functions | Sigma-Aldrich [sigmaaldrich.com]
- 5. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 6. The sulfobromophthalein (BSP) liver function test for sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Elimination of single high doses of bromsulphalein (BSP) used as a test of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multidrug Resistance-Associated Protein 2 (MRP2) Mediated Transport of Oxaliplatin-Derived Platinum in Membrane Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. bioivt.com [bioivt.com]
- 12. Functional Analysis of Non-synonymous Single Nucleotide Polymorphisms of Multidrug Resistance Protein 2 (MRP2; ABCC2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dubin–Johnson syndrome - Wikipedia [en.wikipedia.org]
- 14. storymd.com [storymd.com]
- 15. journals.physiology.org [journals.physiology.org]
- 16. [Bromsulphalein test (BSP): test results in various liver diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conjugation of this compound with glutathione in thioether linkage by the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The intrahepatic conjugation of sulfobromophthalein and glutathione in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. (Sulfobromophthalein)glutathione conjugate | C30H25Br4N3Na2O16S3 | CID 162696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. corning.com [corning.com]
- 22. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Effect of Albumin on MRP2 and BCRP in the Vesicular Transport Assay | PLOS One [journals.plos.org]
- 24. Compound profiling for ABCC2 (MRP2) using a fluorescent microplate assay system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. ITC Recommendations for Transporter Kinetic Parameter Estimation and Translational Modeling of Transport-Mediated PK and DDIs in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Structural basis for the transport and regulation mechanism of the Multidrug resistance-associated protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. biorxiv.org [biorxiv.org]
- 31. Structural basis for the modulation of MRP2 activity by phosphorylation and drugs - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into Sulfobromophthalein (BSP) Hepatotoxicity: Mechanisms and Methodologies
An In-Depth Technical Guide for Researchers
Introduction: From Diagnostic Tool to Model Hepatotoxin
Sulfobromophthalein (BSP), a synthetic dye, was once a cornerstone of clinical medicine, widely used to assess hepatic function and biliary excretion. Its utility stemmed from its specific handling by the liver: uptake from sinusoidal blood, conjugation with glutathione (GSH), and subsequent excretion into the bile. This very pathway, however, makes it a potent and highly reproducible hepatotoxin at higher concentrations, leading to its discontinuation for human use but cementing its status as an invaluable tool in toxicological research. Understanding the mechanisms of BSP toxicity provides a foundational model for evaluating drug-induced liver injury (DILI).
This guide provides a technical framework for the initial investigation of BSP-induced hepatotoxicity. It moves beyond simple protocols to explain the causal logic behind experimental design, empowering researchers to generate robust and interpretable data. We will explore the core molecular mechanisms, detail validated experimental models, and provide step-by-step methodologies for key assays.
Part 1: The Molecular Mechanism of BSP-Induced Hepatotoxicity
The toxicity of BSP is not a result of a single molecular insult but rather a cascade of events initiated by the saturation of the liver's detoxification and transport machinery. The process is dose-dependent and centers on the disruption of cellular homeostasis.
-
Carrier-Mediated Uptake: BSP enters hepatocytes primarily through the organic anion-transporting polypeptides OATP1B1 and OATP1B3 (SLCO1B1 and SLCO1B3 genes). This active transport mechanism leads to the concentration of BSP inside the liver cells, setting the stage for subsequent toxic events.
-
Depletion of Glutathione (GSH): Inside the hepatocyte, BSP is conjugated with glutathione, a reaction catalyzed by glutathione S-transferases (GSTs). At high concentrations, the demand for GSH to conjugate BSP can overwhelm the cell's synthesis capacity, leading to rapid and severe depletion of the cellular GSH pool. This is a critical initiating event, as GSH is the primary endogenous antioxidant, protecting the cell from oxidative damage.
-
Transport Inhibition and Biliary Stasis: The conjugated form of BSP (BSP-GSH) is actively transported into the bile canaliculi by the multidrug resistance-associated protein 2 (MRP2), an ATP-dependent efflux pump. High concentrations of BSP and its conjugates can competitively inhibit MRP2, leading to a bottleneck in biliary excretion. This failure to clear BSP-GSH and other endogenous substrates (like bilirubin) from the cell results in cholestatic injury.
-
Oxidative Stress and Mitochondrial Dysfunction: The depletion of GSH leaves the cell vulnerable to reactive oxygen species (ROS) generated from normal mitochondrial respiration and other cellular processes. This unchecked oxidative stress damages cellular macromolecules, including lipids, proteins, and DNA. It also directly impairs mitochondrial function, leading to a decrease in ATP production and the potential initiation of apoptotic pathways.
-
Cellular Injury and Necrosis: The culmination of transport failure, GSH depletion, and oxidative stress leads to a loss of membrane integrity. Cellular enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), leak into the extracellular space—a hallmark of hepatocellular injury. At sufficient doses, this cascade results in overt cell death, primarily through necrosis.
The following diagram illustrates the key steps in BSP's cellular transit and the points at which toxicity is initiated.
Caption: Cellular pathway of BSP transport and toxicity in hepatocytes.
Part 2: Core Methodologies for In Vitro Toxicity Assessment
In vitro models offer a controlled environment to dissect specific mechanisms of BSP toxicity. The choice of cell model is critical; while immortalized cell lines like HepG2 are accessible, they often have lower expression of key transporters and metabolic enzymes compared to primary hepatocytes. Sandwich-cultured primary hepatocytes are considered the gold standard as they maintain a polarized morphology and functional bile canaliculi, allowing for the study of biliary excretion.
Experimental Workflow: A Validating System
A robust investigation follows a logical progression from general cytotoxicity to mechanism-specific inquiries. Each step provides context for the next, creating a self-validating workflow.
Caption: Standardized workflow for in vitro assessment of BSP hepatotoxicity.
Protocol 1: General Cytotoxicity Assessment (LDH Assay)
This protocol determines the concentration at which BSP causes loss of plasma membrane integrity.
-
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis. Its activity in the medium is directly proportional to the number of dead cells.
-
Methodology:
-
Cell Seeding: Plate primary human hepatocytes or HepG2 cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Dosing: Prepare a serial dilution of BSP in culture medium (e.g., 0, 10, 25, 50, 100, 200, 500 µM). Remove the old medium from the cells and add 100 µL of the respective BSP concentrations.
-
Controls:
-
Negative Control: Cells treated with vehicle (culture medium) only.
-
Positive Control (Maximum Lysis): Cells treated with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the assay endpoint.
-
-
Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C, 5% CO₂.
-
Sample Collection: After incubation, carefully collect 50 µL of supernatant from each well.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit, following the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing lactate and NAD⁺. The resulting formation of NADH is measured spectrophotometrically at ~490 nm.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Absorbance - Negative Control Absorbance) / (Positive Control Absorbance - Negative Control Absorbance)] * 100
-
Plot the % Cytotoxicity against the BSP concentration to determine the IC₅₀ value.
-
Protocol 2: Mechanistic Insight - Cellular Glutathione (GSH) Depletion
This assay directly measures the depletion of the critical antioxidant GSH.
-
Principle: Commercially available kits (e.g., GSH-Glo™) use a luciferin derivative that is converted to luciferin in the presence of GSH. The amount of light produced by the subsequent luciferase reaction is proportional to the amount of GSH present.
-
Methodology:
-
Cell Seeding and Dosing: Follow the same procedure as in Protocol 1, typically using a shorter incubation time (e.g., 1-4 hours) as GSH depletion is an early event.
-
Assay Procedure:
-
Prepare the GSH-Glo™ reagent according to the manufacturer's protocol.
-
Remove the plates from the incubator and allow them to equilibrate to room temperature.
-
Add an equal volume of the reagent to each well.
-
Incubate for 30 minutes on a plate shaker to induce cell lysis and stabilize the signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
-
Data Analysis:
-
Normalize the luminescence signal of BSP-treated wells to the vehicle-treated control wells.
-
Express data as a percentage of the control GSH level.
-
Part 3: Data Synthesis and Interpretation
Effective analysis requires synthesizing data from multiple assays. By correlating the dose-response curves from cytotoxicity and mechanistic assays, a comprehensive toxicity profile can be constructed.
Table 1: Representative In Vitro Data for BSP Toxicity
| Parameter | Cell Model | Time Point | Value | Interpretation |
| Cytotoxicity (IC₅₀) | Primary Human Hepatocytes | 24 hours | ~150 µM | Concentration causing 50% cell death via membrane rupture. |
| GSH Depletion (IC₅₀) | Primary Human Hepatocytes | 2 hours | ~75 µM | Concentration causing 50% GSH loss; occurs earlier and at lower concentrations than overt cytotoxicity. |
| MRP2 Inhibition (IC₅₀) | Sandwich-Cultured Hepatocytes | 1 hour | ~50 µM | Potent inhibition of biliary efflux, indicating cholestatic potential. |
This integrated data strongly supports the mechanistic hypothesis: BSP first inhibits biliary efflux and depletes GSH stores at lower concentrations, with overt cytotoxicity and cell death occurring later as a consequence of this initial insult.
Conclusion
Sulfobromophthalein serves as a quintessential model compound for investigating drug-induced liver injury. A systematic approach, beginning with broad cytotoxicity assessments and progressing to targeted mechanistic assays, provides a robust framework for characterization. By understanding the "why" behind the protocols—the interplay between transport, metabolism, and oxidative stress—researchers can not only generate high-quality data but also gain deeper insights into the fundamental principles of hepatotoxicity. This foundational knowledge is directly applicable to the safety assessment of new chemical entities in drug development.
References
- Stankovic, B., & Chianale, J. (1989). [The Use of Sulfobromophthalein in the Study of Hepatic Function: A Historical Review].
- Gaeta, G. B., & Stornaiuolo, G. (2003). [Sulfobromophthalein: a now outdated test for the study of liver function]. Recenti Progressi in Medicina. [Link]
- Combes, B. (1959). The Biliary Excretion of Sulfobromophthalein Sodium (BSP) as a Conjugate of Glycine and Glutamic Acid in the Dog.
- Byrne, J. A., Strautnieks, S. S., Mieli-Vergani, G., Higgins, C. F., Linton, K. J., & Thompson, R. J. (2002). The human bile salt export pump: characterization of substrate specificity and identification of inhibitors. Gastroenterology. [Link]
- Ho, R. H., Tirona, R. G., Leake, B. F., Glaeser, H., Lee, W., & Kim, R. B. (2006). Drug and bile acid transporters in rosuvastatin hepatic uptake: function, expression, and pharmacogenetics. Gastroenterology. [Link]
An In-depth Technical Guide on the Solubility and Stability of Sulfobromophthalein Sodium in Aqueous Solutions
Abstract
Sulfobromophthalein sodium (BSP), a synthetic phthalein dye, has historically been a cornerstone in clinical diagnostics for assessing hepatobiliary function. Its utility is fundamentally linked to its behavior in aqueous media, the primary solvent in biological systems. This technical guide provides a comprehensive examination of the aqueous solubility and stability of this compound. We will explore the key physicochemical properties, delve into the factors governing its solubility—such as pH, temperature, and co-solvents—and meticulously analyze its stability profile, including potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who utilize BSP in experimental models or are investigating compounds with similar structural motifs. Detailed, field-tested protocols for solubility and stability assessment are provided to ensure methodological robustness and data integrity.
Introduction to this compound (BSP)
This compound is a synthetic, water-soluble anionic dye belonging to the phthalein family.[1][2] Its molecular structure features a lactone ring derived from phthalic anhydride, substituted with two sulfonated and brominated phenol groups. This intricate structure is central to its physicochemical properties and its biological interactions.
For decades, the primary application of BSP was in the "BSP test," a liver function diagnostic that measures the rate of its removal from the bloodstream by hepatocytes.[2][3] The dye is taken up by organic anion-transporting polypeptides (OATPs), conjugated with glutathione in the liver, and subsequently excreted into the bile.[1][4] Although largely replaced in clinical practice by enzymatic tests, BSP remains a valuable tool in pharmaceutical research. It serves as a probe substrate for studying the activity of drug transporters like OATP1B3 and multidrug resistance-associated protein 2 (Mrp2), which are critical for drug disposition and identifying potential drug-drug interactions.[1][4][5]
A thorough understanding of its aqueous solubility and stability is paramount for its effective use in these in vitro and in vivo models, ensuring accurate and reproducible experimental outcomes.
Core Physicochemical Properties
A summary of the essential physicochemical properties of this compound is presented below. These parameters form the basis for understanding its behavior in aqueous solutions.
| Property | Value | Source(s) |
| Chemical Name | 3,3'-(4,5,6,7-Tetrabromo-3-oxo-1(3H)-isobenzofuranylidene)bis[6-hydroxybenzenesulfonic acid] disodium salt | [2] |
| Synonyms | Bromosulfophthalein, BSP, Bromsulphalein | [2] |
| CAS Number | 71-67-0 (for anhydrous) / 123359-42-2 (for hydrate) | [2][6] |
| Molecular Formula | C₂₀H₈Br₄Na₂O₁₀S₂ | |
| Molecular Weight | 838.00 g/mol (anhydrous basis) | [2][3] |
| Appearance | White to off-white crystalline powder, often hygroscopic | [1][2][4] |
| UV-Vis λmax | 575-581 nm (in alkaline solution) | [4][7] |
| General Solubility | Soluble in water; Insoluble in alcohol and acetone | [1][2][3][4] |
Aqueous Solubility of this compound
The solubility of a compound is a critical parameter that influences its bioavailability, formulation, and utility in aqueous-based assays. For BSP, its utility as a diagnostic and research tool is predicated on its ability to dissolve readily in physiological media.
Factors Influencing Solubility
The solubility of phthalein dyes like BSP is not a static value but is influenced by several environmental factors.[8][9][10]
-
pH: This is arguably the most critical factor. As a disulfonic acid, BSP's ionization state is highly dependent on the pH of the solution. The two sulfonic acid groups are strongly acidic and will be deprotonated (negatively charged) across a wide physiological pH range, which enhances water solubility. The two phenolic hydroxyl groups are weakly acidic. At alkaline pH, deprotonation of these hydroxyl groups further increases the molecule's overall negative charge and polarity, leading to enhanced aqueous solubility.[2] Alkaline solutions of BSP are characterized by an intense bluish-purple color.[2]
-
Ionic Strength: The presence of other salts in the solution can affect solubility through the "salting-in" or "salting-out" effect. The specific impact depends on the nature and concentration of the ions present.
-
Co-solvents: While BSP is noted to be insoluble in pure alcohol, the use of water-miscible organic co-solvents may modulate its solubility.[11] However, for most biological applications, the use of co-solvents should be carefully evaluated for potential interference with the biological system under study.
Quantitative Solubility Data
Specific solubility values for BSP are often provided by suppliers. A commonly cited value is 50 mg/mL in water , resulting in a clear to hazy solution.[4] Another source indicates a solubility of 20 mg/mL in water , yielding a clear, colorless solution.[5] The discrepancy may be due to differences in the hydration state of the solid material or the pH of the water used. For practical purposes, researchers should determine the solubility under their specific experimental conditions.
Protocol: Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)
This protocol outlines a standard, reliable method for determining the equilibrium solubility of BSP in a specific aqueous buffer. This self-validating system includes the generation of a standard curve for accurate quantification.
Objective: To determine the saturation concentration of BSP in a selected aqueous buffer at a controlled temperature.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
UV-Vis Spectrophotometer
-
Calibrated analytical balance
-
Thermostatic shaker/incubator
-
Centrifuge capable of handling the chosen vials
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PVDF)
Methodology:
Part A: Preparation of Standard Curve
-
Prepare Stock Solution: Accurately weigh ~10 mg of BSP and dissolve it in 10.0 mL of the selected buffer to create a ~1 mg/mL stock solution. Ensure complete dissolution.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of known concentrations (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Spectrophotometric Measurement: Measure the absorbance of each standard at the λmax of BSP (~580 nm, requires addition of a small amount of base like 0.1 M NaOH to develop the characteristic color for measurement).
-
Plot Standard Curve: Plot a graph of absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a valid curve.
Part B: Solubility Measurement
-
Prepare Supersaturated Solution: Add an excess amount of BSP powder (e.g., 60 mg) to a vial containing a known volume of the buffer (e.g., 1.0 mL). This ensures that saturation will be reached.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Shake at a constant speed for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant.
-
Dilution & Quantification: Dilute the supernatant with the buffer to a concentration that falls within the linear range of the standard curve. Measure its absorbance and use the standard curve equation to calculate the concentration in the diluted sample.
-
Calculate Solubility: Multiply the calculated concentration by the dilution factor to determine the equilibrium solubility of BSP in the buffer. The experiment should be performed in triplicate to ensure reproducibility.
Aqueous Stability of this compound
The chemical stability of BSP in solution is critical for its use in experiments that run over extended periods. Degradation can lead to a loss of the active compound, potentially confounding experimental results.
Factors Influencing Stability & Degradation Pathways
The stability of phthalein dyes can be compromised by several factors, including light, heat, and reactive chemicals.[8][9]
-
pH-Dependent Hydrolysis: The central lactone ring in the phthalein structure is an ester. Under strongly acidic or, more commonly, strongly alkaline conditions, this ring can be susceptible to hydrolysis. This would break the chromophore's conjugated system, leading to a loss of color and a change in chemical identity. Stability studies across a range of pH values are essential to define optimal storage and use conditions.
-
Photodegradation: Many organic dyes are susceptible to degradation upon exposure to light, particularly UV radiation.[12] The energy from photons can excite the molecule to a higher energy state, making it more reactive and prone to oxidation or structural rearrangement.[12] Therefore, BSP solutions should be protected from light.
-
Thermal Degradation: Elevated temperatures can accelerate chemical reactions, including hydrolysis and oxidation.[13] While moderate heat may be used to aid dissolution, prolonged exposure to high temperatures should be avoided. A Japanese patent suggests that an acetic acid-sodium acetate buffer can increase the heat and light stability of BSP injections.[14]
-
Oxidative Degradation: The phenol moieties could be susceptible to oxidation, especially in the presence of oxidizing agents or catalysed by trace metals. The use of high-purity water and buffers is recommended.
The diagram below illustrates the key factors that can negatively impact the stability of BSP in an aqueous environment.
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound [drugfuture.com]
- 3. This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 123359-42-2 [chemicalbook.com]
- 5. This compound Salt, MP Biomedicals 1 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound salt hydrate 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. sprinpub.com [sprinpub.com]
- 9. researchgate.net [researchgate.net]
- 10. chinadyeingmachines.com [chinadyeingmachines.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. ç¾åº¦æåº [word.baidu.com]
Methodological & Application
Introduction: The Pivotal Role of the BSP Assay in Drug Safety
As a Senior Application Scientist, this guide provides an in-depth technical overview and a detailed protocol for the Sulfobromophthalein (BSP) sodium assay for in vitro studies. This document is structured to provide not only the procedural steps but also the underlying scientific rationale, enabling researchers to effectively implement and interpret this critical assay in the context of drug development and safety assessment.
The assessment of a drug candidate's potential to cause Drug-Induced Liver Injury (DILI) is a cornerstone of preclinical safety pharmacology.[1][2][3][4][5] One of the key mechanisms underlying DILI is the disruption of hepatic transport processes, which can lead to the intracellular accumulation of bile acids and other cytotoxic compounds, a condition known as cholestasis.[6][7] The Sulfobromophthalein (BSP) sodium assay serves as a robust in vitro tool to probe the function of critical hepatic uptake and efflux transporters, providing an early indication of a compound's potential for cholestatic hepatotoxicity.
BSP, a phthalein dye, is a well-characterized substrate for key hepatic transporters.[8] Its disposition within the liver mimics that of many endogenous compounds (like bilirubin) and xenobiotics. This process is primarily mediated by:
-
Uptake Transporters : Organic Anion Transporting Polypeptides OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) , located on the basolateral (sinusoidal) membrane of hepatocytes, which facilitate the uptake of BSP from the blood.[9][10][11][12][13]
-
Efflux Transporters : After uptake, BSP is conjugated with glutathione (GSH) in the hepatocyte.[8][14][15] The resulting BSP-GSH conjugate is then actively transported into the bile canaliculi by the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2) .[16][17][18][19] Inhibition of the Bile Salt Export Pump (BSEP/ABCB11) is another major cause of cholestatic DILI, and while BSP itself is not a primary BSEP substrate, assays evaluating BSEP inhibition are often conducted in parallel.[6][20][21][22]
By measuring the interaction of a test compound with the transport of BSP, this assay allows for the identification of potential inhibitors of OATP1B1/1B3 and MRP2, fulfilling a critical need in early drug development as recommended by regulatory agencies like the FDA.[23][24][25][26][27][28]
Scientific Principle: A Mechanistic View of BSP Transport
Understanding the biological pathway of BSP is fundamental to interpreting assay results correctly. The process is a vectorial transport system, moving the compound from the blood, across the hepatocyte, and into the bile.
Caption: Vectorial transport of Sulfobromophthalein (BSP) in hepatocytes.
This pathway highlights two primary points of potential drug-drug interactions (DDIs) or toxicity:
-
Inhibition of OATP1B1/1B3 : A drug that inhibits these uptake transporters can reduce the clearance of co-administered OATP substrate drugs (e.g., statins), leading to increased systemic exposure and potential toxicity.[10][11]
-
Inhibition of MRP2 : A drug that blocks this efflux pump can cause the intracellular accumulation of the BSP-GSH conjugate and other potentially toxic anionic compounds, contributing to cholestatic liver injury.[16][17][18]
Application in Drug Development
The BSP assay is deployed during the nonclinical development phase to proactively identify liabilities.[29][30][31] Its applications are twofold:
-
DILI Risk Assessment : As a screen for cholestatic potential. Significant inhibition of BSP transport, particularly efflux, is a red flag that can trigger further investigation or de-prioritization of a drug candidate.[2][32][33]
-
DDI Prediction : To satisfy regulatory requirements for transporter interaction studies.[23][25][26][28] Data from in vitro assays like this are used in basic models to predict if a clinical DDI study is warranted.
Experimental Design: Building a Self-Validating Protocol
A robust assay design incorporates appropriate models and controls to ensure the data is reliable and interpretable. The choice of in vitro system is critical.
| Parameter | In Vitro Model | Rationale & Considerations |
| Primary Model | Sandwich-Cultured Human Hepatocytes (SCHH) | Considered the "gold standard" as they form functional bile canaliculi, enabling the study of both uptake and efflux.[21][34] They retain the expression of a wide array of metabolic enzymes and transporters. Lot-to-lot variability is a key consideration. |
| Alternative Model | Transfected Cell Lines (e.g., HEK293, MDCKII) | Cells overexpressing a single transporter (e.g., OATP1B1, OATP1B3, or MRP2).[35][36] Useful for dissecting the specific interaction of a drug with an individual transporter without confounding factors from other transport systems. Lacks metabolic capability. |
| Positive Control Inhibitors | Cyclosporin A, Rifampicin | Potent and well-characterized inhibitors of OATPs and/or MRP2.[37] Used to confirm that the assay system is responsive and to define the maximum inhibition window. |
| Negative Control | Vehicle (e.g., 0.1% DMSO) | Establishes the baseline transport activity (0% inhibition). It is crucial to ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells. |
| BSP Concentration | ~1-5 µM | Should be at or below the Michaelis-Menten constant (Km) for the transporters to ensure the assay is sensitive to competitive inhibition. The exact concentration should be optimized for the specific cell lot or system.[14] |
Assay Workflow Overview
The general workflow involves pre-incubating the chosen cell model with the test compound and then measuring its effect on the subsequent uptake or accumulation of the BSP probe substrate.
Caption: General experimental workflow for the in vitro BSP assay.
Detailed Step-by-Step Protocol: OATP Inhibition in SCHH
This protocol details the procedure for assessing a test compound's potential to inhibit OATP-mediated uptake of BSP in sandwich-cultured human hepatocytes.
6.1 Materials and Reagents
-
Cryopreserved human hepatocytes
-
Collagen-coated 24- or 48-well plates
-
Hepatocyte culture and plating medium
-
Matrigel™ or similar overlay
-
Krebs-Henseleit (KH) buffer or Hank's Balanced Salt Solution (HBSS)
-
Sulfobromophthalein (BSP) sodium salt
-
Test compound(s) and positive control inhibitor (e.g., Rifampicin)
-
Cell lysis buffer (e.g., RIPA buffer or methanol)
-
Plate reader capable of absorbance measurement at ~580 nm (for colorimetric detection) or LC-MS/MS system.
6.2 Phase 1: Cell Culture
-
Thawing and Seeding : Thaw cryopreserved hepatocytes according to the supplier's protocol. Seed cells onto collagen-coated plates at a density that will achieve a confluent monolayer (typically 0.3-0.5 x 10^6 cells/well for a 24-well plate).
-
Culture : Incubate at 37°C, 5% CO2. Change medium daily.
-
Overlay : After 24-48 hours, overlay the confluent monolayer with a dilute solution of Matrigel™ to promote the formation of functional bile canaliculi (the "sandwich" culture).
-
Maturation : Continue to culture for an additional 3-5 days to allow for the development of a functional, polarized monolayer.
6.3 Phase 2: Assay Execution
-
Preparation : On the day of the experiment, aspirate the culture medium and gently wash the cell monolayers twice with pre-warmed (37°C) buffer (e.g., HBSS).
-
Pre-incubation : Add buffer containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM), the positive control (e.g., 20 µM Rifampicin), or vehicle control (0.1% DMSO) to the wells. Pre-incubate for 15-30 minutes at 37°C.
-
Initiate Uptake : Prepare a solution of BSP in the assay buffer (e.g., 5 µM). To start the uptake, add this BSP solution to the wells already containing the test compounds/controls.
-
Incubation : Incubate the plate at 37°C for a defined period (e.g., 10 minutes). This time should be within the linear range of uptake, which should be determined during assay validation.
-
Termination : To stop the transport process, rapidly aspirate the incubation solution and immediately wash the monolayer three times with ice-cold buffer. This removes extracellular BSP and halts transporter activity.
6.4 Phase 3: Quantification and Data Analysis
-
Cell Lysis : Add a suitable lysis buffer to each well (e.g., 100% methanol) and incubate for 20 minutes with gentle shaking to ensure complete cell lysis and extraction of intracellular BSP.
-
Quantification :
-
Colorimetric : Transfer the lysate to a new plate. If necessary, alkalinize the solution to develop BSP's characteristic color and measure absorbance at ~580 nm.
-
LC-MS/MS : Transfer the lysate for analysis. This method is more sensitive and specific and is the preferred choice.
-
-
Data Normalization : Normalize the BSP signal to the protein content in each well (e.g., using a BCA protein assay on the lysate) to account for any variations in cell number.
-
Calculations :
-
Determine the percent inhibition for each test compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - [Signal_Test_Compound / Signal_Vehicle_Control])
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of BSP uptake).
-
Interpretation of Results and Regulatory Context
The resulting IC50 value is a critical parameter. This in vitro data is used alongside clinical exposure data (unbound maximum plasma concentration, Cmax,u) to assess DDI risk. According to FDA guidance, a basic model is used to trigger the need for further investigation[23][25][28]:
-
For OATP1B1/1B3 : If [I] / IC50 ≥ 0.02, where [I] is the maximal unbound plasma concentration of the drug at the inlet to the liver, a potential for in vivo interaction is indicated, and a clinical DDI study may be required. The inlet concentration can be estimated from the systemic Cmax,u.
Significant inhibition in this assay serves as a warning that the drug may alter the pharmacokinetics of other drugs or, by inhibiting hepatic transport, may pose a direct risk of liver injury.
References
- Models of depressed hepatic mrp2 activity reveal bromosulphophthalein-sensitive passive K+ flux.PubMed.
- Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions.ResearchGate.
- Analytical Method Lifecycle of SFC Methods from Development Use to Routine QC Implementation.LCGC International.
- ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments.FDA.
- ICH S7A Safety pharmacology studies for human pharmaceuticals.Scientific guideline.
- Evaluation of drug-transporter interactions using in vitro and in vivo models.PubMed.
- Uptake of sulfobromophthalein-glutathione conjugate by isolated hepatocytes.PubMed.
- In Vitro Assessment of Drug-Induced Liver Injury Using Three-Dimensional Cultured HepaSH Cells Derived From Chimeric Mouse Model With Humanized Liver.PubMed.
- Measures of BSEP Inhibition In Vitro Are Not Useful Predictors of DILI.NIH.
- Structure of human drug transporters OATP1B1 and OATP1B3.PubMed Central.
- Utility of Biomarker-Informed Drug Interaction Evaluation in Drug Development and Regulatory Decision Making.PubMed.
- Studies of Sulfobromophthalein Sodium (BSP) Metabolism in Man. I. In Normal Subjects and Patients with Hepatic Disease.PubMed Central.
- BSEP inhibition - In vitro screens to assess cholestatic potential of drugs.ResearchGate.
- Long-lasting inhibition of the transporter-mediated hepatic uptake of sulfobromophthalein by cyclosporin a in rats.PubMed.
- In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry.FDA.
- In Vitro Assessment of Drug-Induced Liver Injury Using Cell-Based Models: A Review.BioMedPress.
- The drug efflux pump MRP2: regulation of expression in physiopathological situations and by endogenous and exogenous compounds.PubMed.
- S7A Safety Pharmacology Studies for Human Pharmaceuticals.FDA.
- Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies.Sekisui XenoTech.
- S7A Safety Pharmacology Studies for Human Pharmaceuticals July 2001.FDA.
- Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily.Frontiers.
- Albumin influences sulfobromophthalein transport by hepatocytes of each acinar zone.PubMed.
- Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions.MDPI.
- Drug-drug Interaction Studies for Regulatory Submission.Charles River Laboratories.
- MRP2 - Transporters.Solvo Biotechnology.
- Exploring BSEP inhibition-mediated toxicity with a mechanistic model of drug-induced liver injury.Frontiers.
- Bromsulfthalein.Wikipedia.
- Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability.PubMed.
- In Vitro Models for Studying Chronic Drug-Induced Liver Injury.MDPI.
- 2000-2023 over two decades of ICH S7A: has the time come for a revamp?PubMed.
- Assay Development in Drug Discovery.Danaher Life Sciences.
- The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates.Frontiers.
- Studies of this compound (BSP) Metabolism in Man. III. Demonstration of a Transport Maximum (Tm) for Biliary Excretion of BSP.PubMed Central.
- ICH M12 Drug-Drug Interaction Studies Final Guidance.YouTube.
- In vitro bile acid-dependent hepatocyte toxicity assay system using human induced pluripotent stem cell-derived hepatocytes: Current status and disadvantages to overcome.PubMed.
- Improved Detection of Drug-Induced Liver Injury by Integrating Predicted in vivo and in vitro Data.bioRxiv.
- Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective.NIH.
- How to Measure Export via Bacterial Multidrug Resistance Efflux Pumps.PubMed Central.
- Safety Guidelines.ICH.
- Recent advances in understanding hepatic drug transport.PubMed Central.
- Multidrug resistance-associated protein 2 (MRP2) is an efflux transporter of EGCG and its metabolites in the human small intestine.PubMed.
- Q14 Analytical Procedure Development.FDA.
- Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies.RAPS.
- Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione.PubMed.
- BSEP Transporter Assay.BioIVT.
- Determination of Drug Efflux Pump Efficiency in Drug-Resistant Bacteria Using MALDI-TOF MS.PubMed Central.
- The role of OATP1B1 and OATP1B3 transporter polymorphisms in drug disposition and response to anticancer drugs: a review of the recent literature.PubMed.
- (PDF) Structure of human drug transporters OATP1B1 and OATP1B3.ResearchGate.
Sources
- 1. ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. In Vitro Assessment of Drug-Induced Liver Injury Using Three-Dimensional Cultured HepaSH Cells Derived From Chimeric Mouse Model With Humanized Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. S7A Safety Pharmacology Studies for Human Pharmaceuticals | FDA [fda.gov]
- 5. 2000-2023 over two decades of ICH S7A: has the time come for a revamp? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro bile acid-dependent hepatocyte toxicity assay system using human induced pluripotent stem cell-derived hepatocytes: Current status and disadvantages to overcome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Structure of human drug transporters OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The role of OATP1B1 and OATP1B3 transporter polymorphisms in drug disposition and response to anticancer drugs: a review of the recent literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Uptake of sulfobromophthalein-glutathione conjugate by isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Models of depressed hepatic mrp2 activity reveal bromosulphophthalein-sensitive passive K+ flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The drug efflux pump MRP2: regulation of expression in physiopathological situations and by endogenous and exogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 19. Multidrug resistance-associated protein 2 (MRP2) is an efflux transporter of EGCG and its metabolites in the human small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measures of BSEP Inhibition In Vitro Are Not Useful Predictors of DILI - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bioivt.com [bioivt.com]
- 23. fda.gov [fda.gov]
- 24. Utility of Biomarker-Informed Drug Interaction Evaluation in Drug Development and Regulatory Decision Making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. fda.gov [fda.gov]
- 26. criver.com [criver.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. Evaluation of drug-transporter interactions using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Frontiers | Advancing drug discovery through assay development: a survey of tool compounds within the human solute carrier superfamily [frontiersin.org]
- 32. scispace.com [scispace.com]
- 33. In Vitro Models for Studying Chronic Drug-Induced Liver Injury | MDPI [mdpi.com]
- 34. Frontiers | Exploring BSEP inhibition-mediated toxicity with a mechanistic model of drug-induced liver injury [frontiersin.org]
- 35. bioivt.com [bioivt.com]
- 36. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Long-lasting inhibition of the transporter-mediated hepatic uptake of sulfobromophthalein by cyclosporin a in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Standardized Procedure for the Bromsulphthalein (BSP) Test
Introduction: Elucidating Hepatic Excretory Function with the Bromsulphthalein (BSP) Test
The Bromsulphthalein (BSP) test is a dynamic and sensitive method for assessing the excretory capacity of the liver.[1][2] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the standardized procedure for the BSP test. While its clinical use has diminished due to the advent of alternative diagnostics and safety considerations, the BSP test remains a valuable tool in preclinical research and specific clinical investigations where a direct measure of hepatic organic anion transport and detoxification is required.
The fundamental principle of the BSP test lies in the intravenous administration of a known quantity of Bromsulphthalein, a phthalein dye, and the subsequent measurement of its clearance from the bloodstream by the liver.[2][3] A healthy liver efficiently removes BSP from circulation through a three-step process:
-
Uptake: BSP, bound to albumin in the blood, is taken up by hepatocytes.
-
Conjugation: Inside the hepatocytes, BSP is conjugated with glutathione, a key step in its detoxification.[3][4]
-
Excretion: The conjugated BSP is then actively transported into the bile for elimination from the body.[4]
Impaired liver function, whether due to cellular damage, reduced blood flow, or biliary obstruction, results in a decreased rate of BSP clearance and consequently, a higher retention of the dye in the blood.[1] This guide will detail the standardized protocol, the scientific rationale behind each step, and the interpretation of results to ensure accurate and reproducible data.
Materials and Reagents
| Reagent/Material | Specification | Supplier | Notes |
| Bromsulphthalein (BSP) Sodium Salt | Sterile, injectable solution (5%) | Sigma-Aldrich, Cayman Chemical, etc. | Ensure the product is suitable for in vivo use.[5] |
| Sterile Saline Solution (0.9% NaCl) | For injection | Standard medical supplier | |
| Syringes and Needles | Appropriate sizes for injection and blood collection | Standard laboratory supplier | |
| Blood Collection Tubes | Serum separator tubes (SST) or tubes with no anticoagulant | Standard laboratory supplier | |
| Centrifuge | For serum separation | Standard laboratory equipment | |
| Spectrophotometer | Capable of measuring absorbance at 580 nm | Standard laboratory equipment | |
| Pipettes and Pipette Tips | Calibrated | Standard laboratory equipment | |
| Personal Protective Equipment (PPE) | Gloves, lab coat, safety glasses | Standard laboratory supplier | Refer to Safety Data Sheet (SDS) for handling precautions.[6] |
Experimental Workflow
The following diagram illustrates the standardized workflow for the Bromsulphthalein (BSP) test.
Caption: Standardized workflow of the Bromsulphthalein (BSP) test.
Detailed Experimental Protocol
Subject Preparation
It is crucial to ensure the subject is in a fasting state for 8-12 hours prior to the test.[1] This minimizes lipemia, which can interfere with spectrophotometric readings. The subject's body weight must be accurately measured to calculate the precise dosage of BSP.
Bromsulphthalein (BSP) Administration
The standard dose of BSP is 5 mg per kg of body weight.[1][4] The dye is administered as a 5% solution via slow intravenous injection over a period of 1 to 3 minutes. Rapid injection can lead to localized venous irritation and potentially inaccurate initial distribution of the dye.
Example Calculation: For a 70 kg individual:
-
Total BSP dose = 70 kg * 5 mg/kg = 350 mg
-
Volume of 5% solution (50 mg/mL) = 350 mg / 50 mg/mL = 7 mL
Blood Sample Collection
A blood sample of 5-10 mL is collected exactly 45 minutes after the BSP injection.[1][4] This time point is critical as it reflects the liver's ability to clear the dye from the circulation. In some research protocols, an additional sample may be drawn at 25 or 30 minutes to assess the initial, rapid phase of clearance.[4]
Sample Processing and Analysis
-
Serum Separation: Allow the collected blood to clot at room temperature for 30 minutes, followed by centrifugation at 1,500-2,000 x g for 10-15 minutes to separate the serum.
-
Spectrophotometric Analysis: The concentration of BSP in the serum is determined using spectrophotometry.[7] The dye exhibits a characteristic color change in an alkaline environment.
-
Prepare a blank using the subject's pre-injection serum or saline.
-
To an aliquot of the 45-minute serum sample, add a small volume of dilute sodium hydroxide (NaOH) to raise the pH and develop the color.
-
Measure the absorbance at 580 nm.
-
The concentration of BSP is calculated by comparing the absorbance to a standard curve prepared with known concentrations of BSP.
-
Interpretation of Results
The result of the BSP test is expressed as the percentage of the injected dye remaining in the circulation at 45 minutes.
| BSP Retention at 45 minutes | Interpretation | Clinical Significance |
| < 5% | Normal | Indicates normal hepatic excretory function.[4] |
| 5% - 10% | Borderline | May suggest mild hepatic dysfunction; further investigation is warranted. |
| > 10% | Abnormal | Suggests impaired hepatic excretory function. The degree of retention often correlates with the severity of liver damage.[1] |
| 40% - 50% | Severely Abnormal | Seen in conditions such as cirrhosis and obstructive jaundice.[4] |
An abnormal BSP retention test is a sensitive indicator of liver cell damage, even in the absence of clinical jaundice.[1][4] It is particularly useful in the diagnosis of chronic hepatitis and cirrhosis.[1][4]
Causality Behind Experimental Choices
-
Fasting State: Ensures that the metabolic state of the liver is standardized and avoids analytical interference from lipids.
-
Standardized Dosage (5 mg/kg): This dose is high enough to challenge the liver's excretory capacity without reaching saturation of the transport mechanisms in a healthy individual.
-
Slow Intravenous Injection: Prevents overwhelming the initial uptake capacity of the liver and ensures a more uniform distribution of the dye in the circulatory system.
-
45-Minute Time Point: This specific time point has been empirically determined to provide the best discrimination between normal and impaired liver function, reflecting the balance between the initial rapid clearance and the slower, excretion-dependent phase.
Safety and Handling
Bromsulphthalein is a chemical dye and should be handled with appropriate care.[6] It is important to consult the Safety Data Sheet (SDS) before use.[8] Key safety precautions include:
-
Personal Protective Equipment: Wear gloves, a lab coat, and safety glasses when handling the BSP solution.[6]
-
Allergic Reactions: Although rare, anaphylactoid reactions to BSP have been reported.[9] It is essential to have emergency resuscitation equipment available when performing this test in a clinical or preclinical setting.
-
Disposal: Dispose of all sharps and biohazardous materials according to institutional guidelines.
Concluding Remarks
The Bromsulphthalein (BSP) test, when performed according to a standardized protocol, provides a reliable and quantitative measure of hepatic excretory function. While newer diagnostic methods are more commonly employed in clinical practice, the BSP test remains a powerful tool in experimental and translational research for investigating liver pathophysiology and evaluating the hepatotoxicity or hepatoprotective effects of novel therapeutic agents. Understanding the principles and adhering to the detailed protocol outlined in these application notes will ensure the generation of high-quality, interpretable data.
References
- Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test). (2020, October 11). YouTube.
- Bromsulfthalein. (n.d.). Wikipedia.
- Bromsulphthalein (BSP) Excretion Test| Rose Bengal Dye Test|Liver Function Tests| LFT| Biochemistry. (2021, October 19). YouTube.
- Fleck, A., & Morrison, B. A. (1970). The determination of bromsulphthalein in serum. Clinica Chimica Acta, 30(3), 751–759.
- Cooksley, W. G. (1971). Bromsulphthalein Retention Test and Gamma-Glutamyl Transpeptidase Activity in the Investigation of Liver Disease. Pathology, 3(4), 313-317.
- bromsulphalein test. (2023, March 22). YouTube.
- BROMOSULPHALEIN Extra Pure MSDS. (2016, May 12). Loba Chemie.
- Castenfors, H., & Hultman, E. (1962). Elimination of Single High Doses of Bromsulphalein (BSP) Used as a Test of Liver Function. Scandinavian Journal of Clinical and Laboratory Investigation, 14(Suppl. 64), 45–61.
- Clinical Application of the Bromsulphalein Test for Hepatic Function. (1925). JAMA: The Journal of the American Medical Association, 84(15), 1112.
- Rosalki, S. B., & Rau, D. (1978). Bromsulphthalein retention test and gamma-glutamyl transpeptidase activity in the investigation of liver disease. Pathology, 10(2), 145-148.
- Sanjuan, F., Treiger, M., & Pecanha, L. C. (1964). [BROMSULPHALEIN EXCRETION TEST; CRITICAL REVIEW AND ITS SIGNIFICANCE IN THE HEPATOGRAM IN HEPATITIS]. Hospital (Rio de Janeiro, Brazil), 66, 265–277.
- Watanabe, S., & Namihisa, T. (1989). [Clinical significance of the bromosulfophthalein test]. Nihon Rinsho. Japanese Journal of Clinical Medicine, 48 Suppl, 734–736.
- Gressner, A. M. (2017). Bromsulphthalein-Test. In: Lexikon der Medizinischen Laboratoriumsdiagnostik. Springer, Berlin, Heidelberg.
- Bromsulphalein test. (n.d.). Britannica.
- Roberts, S. K. (2014). The holy grail of a biomarker for “liver function”. Hepatology, 60(3), 1082-1085.
- ETAD'S REFERENCE FOR THE SAFE HANDLING OF DYES. (2023). ETAD.
Sources
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. caymanchem.com [caymanchem.com]
- 6. lobachemie.com [lobachemie.com]
- 7. The determination of bromsulphthalein in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. etad.com [etad.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Assessing Hepatobiliary Function with Sulfobromophthalein Sodium in Isolated Perfused Liver Models
Introduction: The Role of Sulfobromophthalein (BSP) in Liver Function Assessment
Sulfobromophthalein (BSP), a synthetic organic anion, has long been a cornerstone for evaluating the liver's excretory capacity. Its utility lies in a multi-step hepatic handling process that mirrors the transport of endogenous compounds like bilirubin. This process involves: 1) efficient uptake from the sinusoidal blood into hepatocytes, 2) intracellular conjugation primarily with glutathione (GSH), and 3) active transport of the BSP-GSH conjugate into the bile canaliculi.[1][2] This intricate pathway makes BSP an invaluable probe for assessing the integrated function of hepatocyte uptake, metabolism, and biliary excretion in both research and preclinical settings.
The isolated perfused liver (IPL) model provides a powerful ex vivo system to study these processes without the systemic influences of the whole organism. By maintaining the liver's architecture and physiological function, the IPL model allows for precise control over experimental conditions and direct measurement of hepatic clearance and biliary excretion. This guide provides a comprehensive framework for utilizing BSP in an isolated rat liver perfusion system to quantitatively assess hepatobiliary transport function.
Scientific Principles: The Journey of BSP Through the Hepatocyte
Understanding the molecular journey of BSP is critical to interpreting experimental outcomes. The process is a coordinated effort of membrane transporters and intracellular enzymes.
-
Sinusoidal Uptake: BSP, bound to albumin in the perfusate, is taken up across the basolateral (sinusoidal) membrane of hepatocytes. This is a carrier-mediated process, primarily facilitated by members of the Organic Anion Transporting Polypeptide (OATP) family, such as OATP1B1 and OATP1B3 in humans (and their orthologs in other species).[3][4][5]
-
Intracellular Conjugation: Once inside the hepatocyte, BSP is conjugated with glutathione (GSH) in a reaction catalyzed by Glutathione S-transferases (GSTs).[6][7] This conjugation step is crucial as it renders the molecule more water-soluble and marks it for biliary excretion.
-
Canalicular Excretion: The BSP-GSH conjugate is then actively transported across the apical (canalicular) membrane into the bile. This is the rate-limiting step in the overall clearance process and is mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent efflux pump.[3][4][8]
Dysfunction at any of these steps, whether due to genetic variation, drug-induced inhibition, or pathological conditions, will alter the kinetics of BSP removal from the perfusate and its appearance in the bile.
Caption: Cellular pathway of Sulfobromophthalealein (BSP) transport in hepatocytes.
Experimental Design and Protocols
This section outlines the necessary materials, setup for an isolated rat liver perfusion, and a step-by-step protocol for a BSP clearance study.
I. Materials and Reagents
| Reagent/Material | Specifications | Supplier (Example) | Notes |
| Sulfobromophthalein sodium | ACS grade or higher | Sigma-Aldrich | Prepare a stock solution (e.g., 10 mg/mL) in saline. |
| Krebs-Henseleit Bicarbonate Buffer | pH 7.4, gassed with 95% O2 / 5% CO2 | Prepare in-house or commercial | Buffer composition is critical for liver viability. |
| Bovine Serum Albumin (BSA) | Fraction V, fatty acid-free | MilliporeSigma | Used as a carrier protein in the perfusate. |
| Heparin | Sodium salt, ~150 U/mg | Various | Anticoagulant for the surgical procedure. |
| Anesthetic | Pentobarbital sodium or isoflurane | Various | For terminal anesthesia of the animal. |
| Perfusion System | Pump, oxygenator, heat exchanger, bubble trap | Harvard Apparatus, Radnoti | Must allow for precise control of flow and temperature. |
| Spectrophotometer or HPLC system | Various | For quantification of BSP in samples.[9] |
II. Isolated Liver Perfusion Setup
The successful execution of this protocol hinges on a stable and viable liver preparation. The following steps provide a general workflow for setting up a single-pass isolated rat liver perfusion. A recirculating system can also be used, which alters the kinetic analysis.
-
Animal Preparation: Anesthetize a male Wistar rat (250-350g) following approved institutional guidelines. Administer heparin (e.g., 1000 U/kg, i.p.) 15 minutes prior to surgery to prevent coagulation.
-
Surgical Isolation: Perform a laparotomy to expose the portal vein and inferior vena cava (IVC). Cannulate the portal vein for inflow and the thoracic IVC for outflow. Ligate all other vessels connected to the liver. The bile duct should also be cannulated using fine polyethylene tubing for bile collection.
-
Initiation of Perfusion: Immediately begin perfusing the liver via the portal vein with pre-warmed (37°C), oxygenated Krebs-Henseleit buffer containing 1-2% BSA. The initial flow should be gentle and gradually increased to the desired rate.
-
System Integration: Transfer the isolated liver to a perfusion chamber. Connect the outflow cannula to the reservoir or a fraction collector. Maintain the perfusion flow rate at approximately 3-4 mL/min per gram of liver weight. Ensure the perfusate is continuously gassed with 95% O2 / 5% CO2 and maintained at 37°C.
III. Liver Viability Assessment
Before introducing BSP, it is imperative to confirm the viability of the perfused liver. A stable preparation is key to obtaining reliable and reproducible data.
| Viability Parameter | Acceptance Criteria | Rationale |
| Macroscopic Appearance | Homogeneous, reddish-brown color; soft consistency | Indicates uniform perfusion and absence of ischemia.[10] |
| Perfusion Pressure | Stable and within physiological range (e.g., 10-15 cm H2O) | High or rising pressure suggests vascular resistance or edema. |
| Bile Flow | Consistent production (~0.5-1.0 µL/min/g liver) | A sensitive indicator of hepatocellular metabolic function.[11] |
| Oxygen Consumption | Stable and positive (inflow O2 > outflow O2) | Demonstrates active aerobic metabolism.[12] |
| Lactate/Pyruvate Ratio | Stable and low (<10) | An increase indicates a shift to anaerobic metabolism due to hypoxia. |
| Enzyme Leakage (AST/LDH) | Low and stable levels in the perfusate | Elevated levels indicate significant hepatocellular damage.[12][13] |
IV. BSP Administration and Sampling Protocol
Caption: Experimental workflow for a BSP clearance study in an isolated perfused liver.
Step-by-Step Protocol:
-
Equilibration (20-30 minutes): Following the surgical setup, allow the liver to equilibrate under stable perfusion conditions. During this time, monitor viability parameters.
-
Baseline Sampling: Collect baseline samples of the outflow perfusate and bile just before the administration of BSP.
-
BSP Administration: BSP can be administered in two primary ways:
-
Bolus Dose: Inject a single dose of BSP (e.g., 1-5 µmol) into the inflow tubing just before it enters the liver. This method is useful for determining uptake and clearance kinetics.
-
Constant Infusion: Infuse BSP at a constant rate (e.g., 0.1-0.5 µmol/min) to achieve steady-state conditions, which is ideal for studying biliary excretion maximum (Tm).[6] For this protocol, we will focus on a bolus dose.
-
-
Timed Sample Collection:
-
Perfusate: Begin collecting outflow perfusate samples immediately after BSP administration. Collect samples frequently at the beginning (e.g., every 30 seconds for the first 5 minutes) and then at longer intervals (e.g., every 2 minutes) for a total of 30-60 minutes.
-
Bile: Collect bile in pre-weighed tubes at intervals of 5-10 minutes. Due to the lower flow rate, longer collection periods are necessary.
-
-
Sample Processing and Storage: Store samples at -20°C or -80°C until analysis. Protect samples from light, as BSP is light-sensitive.
Data Analysis and Interpretation
I. BSP Quantification
The concentration of BSP and its conjugates in perfusate and bile can be determined using several methods:
-
Spectrophotometry: Unconjugated BSP has a distinct absorbance peak. By alkalinizing the sample, the concentration can be measured. This method is straightforward but less sensitive and cannot distinguish between conjugated and unconjugated BSP.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method as it can separate and quantify both parent BSP and its glutathione conjugate (BSP-GSH), providing more detailed mechanistic insights.[9]
II. Key Pharmacokinetic Parameters
From the concentration-time data, several key parameters can be calculated to describe the liver's handling of BSP:
-
Hepatic Clearance (CLH): Represents the volume of perfusate completely cleared of the drug per unit time. For a single-pass system, it can be calculated using the formula: CL_H = Q * E where Q is the perfusate flow rate and E is the extraction ratio ((C_in - C_out) / C_in).
-
Biliary Excretion Rate: This is the rate at which BSP (as BSP-GSH) appears in the bile. It is calculated by: Biliary Excretion Rate = (C_bile * V_bile) / Δt where C_bile is the BSP concentration in bile, V_bile is the volume of bile collected, and Δt is the collection interval.
III. Interpreting the Results
-
Rapid Perfusate Clearance, High Biliary Excretion: This profile indicates normal, efficient function of the entire uptake-conjugation-excretion pathway.
-
Slow Perfusate Clearance: This may suggest impaired sinusoidal uptake (OATP function) or significant hepatocellular damage.
-
Normal Perfusate Clearance, Low Biliary Excretion: This pattern points towards a specific defect in the canalicular excretion step (MRP2 function) or a deficiency in the conjugation process (GSH depletion or low GST activity).
By using specific inhibitors of OATPs (e.g., rifampicin) or MRP2 (e.g., probenecid), the contribution of each transporter system to the overall clearance of BSP can be further dissected, making this a powerful tool for drug-drug interaction studies and characterization of cholestatic injury models.
References
- Goresky, C. A. (1965). THE HEPATIC UPTAKE AND EXCRETION OF SULFOBROMOPHTHALEIN AND BILIRUBIN.
- Goresky, C. A. (1965). The Hepatic Uptake and Excretion of Sulfobromophthalein and Bilirubin.
- Palmes, E. D., & Freund, G. (1980). Markers of allograft viability in the rat. Relationship between transplantation viability and liver function in the isolated perfused liver.
- Snel, C. A., Zhao, Y., Mulder, G. J., & Pang, K. S. (1993). Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids. Analytical Biochemistry, 212(1), 28–34. [Link]
- Ookhtens, M., Hoban, T., & Corvasce, M. C. (1985). Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione. The American Journal of Physiology, 248(5 Pt 1), G523–G531. [Link]
- Potter, B. J., Blades, B., & Lester, R. (1983). The kinetics of sulfobromophthalein uptake by rat liver sinusoidal vesicles. Biochimica et Biophysica Acta, 730(1), 37–44. [Link]
- Baur, H., Kasperek, S., & Pfaff, E. (1975). Criteria of viability of isolated liver cells. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 356(6), 827–838. [Link]
- Meijer, D. K., Vonk, R. J., Keulemans, K., & Weitering, J. G. (1977). Hepatic uptake and biliary excretion of dibromosulphthalein. Albumin dependence, influence of phenobarbital and nafenopin pretreatment and the role of y and z protein. The Journal of Pharmacology and Experimental Therapeutics, 202(1), 8–21. [Link]
- Keppler, D. (2014). The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia. Drug Metabolism and Disposition, 42(4), 561–565. [Link]
- Keppler, D. (2014). The Roles of MRP2, MRP3, OATP1B1, and OATP1B3 in Conjugated Hyperbilirubinemia. Drug Metabolism and Disposition, 42(4), 561-565. [Link]
- Hagenbuch, B., & Stieger, B. (2013). The OATP family of transport proteins. Biochimica et Biophysica Acta, 1828(2), 233-246. [Link]
- Liu, Q., Hassan, A., & Yu, Z. (2022). Comprehensive Approach to Assessment of Liver Viability During Normothermic Machine Perfusion. Frontiers in Immunology, 13, 895318. [Link]
- Keppler, D. (2014). The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia. Drug Metabolism and Disposition, 42(4), 561-565. [Link]
- Bruinsma, B. G., et al. (2014). Criteria for Viability Assessment of Discarded Human Donor Livers During Ex Vivo Normothermic Machine Perfusion.
Sources
- 1. THE HEPATIC UPTAKE AND EXCRETION OF SULFOBROMOPHTHALEIN AND BILIRUBIN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Hepatic Uptake and Excretion of Sulfobromophthalein and Bilirubin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Roles of MRP2, MRP3, OATP1B1, and OATP1B3 in Conjugated Hyperbilirubinemia | Semantic Scholar [semanticscholar.org]
- 5. Organic Anion Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatic uptake and biliary excretion of dibromosulphthalein. Albumin dependence, influence of phenobarbital and nafenopin pretreatment and the role of y and z protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive Approach to Assessment of Liver Viability During Normothermic Machine Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cn.aminer.org [cn.aminer.org]
- 12. Markers of allograft viability in the rat. Relationship between transplantation viability and liver function in the isolated perfused liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Criteria of viability of isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Sulfobromophthalein (BSP) in Hepatocyte Culture for Functional Assessment of Hepatic Transport
An Application and Protocol Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfobromophthalein sodium (BSP), a phthalein dye, has long been a cornerstone in the assessment of liver function.[1][2] Its utility has transitioned from in vivo clearance tests to sophisticated in vitro applications using cultured hepatocytes. This document provides a comprehensive guide to the application of BSP in hepatocyte culture, focusing on its use as a probe substrate to investigate the function of hepatic uptake and efflux transporters. We detail the underlying mechanisms of BSP transport, provide validated, step-by-step protocols for uptake and biliary excretion assays, and discuss the interpretation of data in the context of drug development, drug-induced liver injury (DILI), and the study of hepatobiliary pathophysiology.
Scientific Foundation: The Journey of BSP Through the Hepatocyte
Understanding the specific pathways of BSP transport is fundamental to designing and interpreting experiments. The journey is a multi-step process involving distinct protein transporters located on the hepatocyte's basolateral (sinusoidal) and apical (canalicular) membranes.
1.1 Basolateral Uptake: The Role of OATPs
The initial and rate-limiting step in BSP clearance from the blood (or culture medium) is its uptake into the hepatocyte. This is not a simple diffusion process but an active, carrier-mediated transport.[3] The primary transporters responsible for this are members of the Organic Anion Transporting Polypeptide (OATP) family, specifically OATP1B1 and OATP1B3, which are highly expressed on the basolateral membrane of human hepatocytes.[4][5] These transporters recognize a wide range of endogenous compounds (like bilirubin and bile acids) and xenobiotics, including many clinically important drugs.[4] Therefore, BSP serves as an excellent probe substrate to assess the functional activity of these OATP transporters.[4][6] Inhibition of OATP-mediated BSP uptake is a key mechanism for certain drug-drug interactions (DDIs).[7]
1.2 Intracellular Conjugation
Once inside the hepatocyte, BSP is efficiently conjugated with glutathione (GSH) by the enzyme Glutathione S-transferase (GST).[2][8][9] This conjugation step increases the molecule's polarity, preparing it for active excretion and preventing its passive diffusion back out of the cell. The resulting BSP-glutathione conjugate (BSP-GSH) is the primary form secreted into the bile.[8][9]
1.3 Apical Efflux: The MRP2/ABCC2 Pump
The final step is the excretion of the BSP-GSH conjugate from the hepatocyte into the bile canaliculi. This is an ATP-dependent process mediated by the Multidrug Resistance-Associated Protein 2 (MRP2, gene name ABCC2).[10][11][12] MRP2 is a critical efflux transporter located on the apical membrane of polarized hepatocytes, responsible for the biliary elimination of numerous conjugated organic anions, including bilirubin glucuronides and conjugated drugs.[12] Assessing the efflux of BSP is therefore a direct measure of MRP2 function.[11] Impaired MRP2 activity, either due to genetic defects (as in Dubin-Johnson syndrome) or inhibition by drugs, can lead to cholestasis and liver injury.[12]
Diagram: Hepatobiliary Transport Pathway of Sulfobromophthalein (BSP)
Caption: Cellular pathway of BSP from uptake to biliary excretion.
Experimental Design & Protocols
The choice of hepatocyte culture model is critical. Suspension hepatocytes are suitable for rapid uptake assays, while sandwich-cultured hepatocytes (SCHs), which re-establish polarity and form functional bile canaliculi, are essential for studying biliary excretion.[13][14][15][16]
2.1 General Cell Culture Preparations
High-viability cryopreserved primary human hepatocytes are the standard for these assays.[17][18]
-
Thawing: Thaw vials rapidly (<2 minutes) in a 37°C water bath. Do not submerge the cap.[17][18] Transfer contents to pre-warmed plating medium.
-
Plating: Plate cells on collagen-coated plates at a recommended density.[17] For SCHs, a typical density is 0.4 x 10^6 cells/well in a 24-well plate.[13] Allow cells to attach for 4-6 hours.
-
Sandwich Culture Overlay: For biliary excretion studies, overlay the attached hepatocytes with a layer of Matrigel® or similar basement membrane matrix approximately 24 hours after plating.[13] Culture for an additional 3-4 days to allow for the formation of intact bile canaliculi networks.[13][16]
Protocol 1: Hepatocyte Uptake Assay
Principle: This assay quantifies the initial rate of BSP uptake into hepatocytes. To distinguish between active transport and passive diffusion/non-specific binding, parallel incubations are performed at 37°C (permitting active transport) and 4°C (inhibiting active transport).[5][19] The transporter-mediated uptake is the difference between the total uptake at 37°C and the non-specific uptake at 4°C.[5][19]
Data Summary: Typical Assay Conditions
| Parameter | Recommended Value | Rationale |
| Hepatocyte Model | Suspension or Plated Monolayer | Suspension for higher throughput; plated for easier handling. |
| BSP Concentration | 1 - 50 µM | Covers the range around the reported Km (~2-22 µM) to assess kinetics.[3][20] |
| Incubation Time | 1 - 5 minutes | Short time points are crucial to measure the initial uptake rate before significant efflux or metabolism occurs.[5] |
| Temperature Control | 37°C vs. 4°C | 37°C allows for all cellular processes; 4°C inhibits active, energy-dependent transport.[19] |
| Positive Control Inhibitor | Rifampicin (50 µM) | A well-characterized inhibitor of OATP1B1 and OATP1B3. |
Step-by-Step Methodology (Plated Hepatocytes)
-
Preparation: Culture hepatocytes in 24- or 48-well collagen-coated plates until a confluent monolayer is formed (typically 24-48 hours post-seeding).
-
Pre-incubation: Aspirate culture medium. Wash cells twice with pre-warmed (37°C) uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Add 0.5 mL of uptake buffer and pre-incubate for 10 minutes at 37°C.
-
Initiate Uptake: Aspirate the pre-incubation buffer. Add the BSP working solution (in uptake buffer) to the wells. For inhibitor studies, add the inhibitor along with BSP.
-
Temperature Control: Perform parallel experiments. For the 4°C condition, pre-chill all buffers and the plate on ice, and perform all incubation steps at 4°C or on ice.[5]
-
Incubation: Incubate for the desired time (e.g., 2 minutes) at the respective temperatures.
-
Stop Reaction: Aspirate the BSP solution. Immediately wash the monolayer three times with ice-cold uptake buffer to remove extracellular BSP and stop the transport process.
-
Cell Lysis: Add a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS) to each well and incubate for 20 minutes with gentle shaking to ensure complete lysis.
-
Quantification:
-
Transfer the lysate to a microcentrifuge tube.
-
Measure the absorbance of BSP in the lysate at 580 nm using a spectrophotometer or plate reader.
-
Normalize the absorbance reading to the protein content of the well (determined by a BCA or similar protein assay).
-
Data Analysis
-
Calculate Net Uptake:
-
Uptake Rate (pmol/min/mg protein) = [BSP concentration in lysate] / (Incubation Time × [Protein concentration])
-
-
Calculate Active Transport:
-
Active Uptake = Uptake Rate (37°C) - Uptake Rate (4°C)
-
Diagram: BSP Uptake Assay Workflow
Sources
- 1. publications.aap.org [publications.aap.org]
- 2. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 3. Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - AE [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Long-lasting inhibition of the transporter-mediated hepatic uptake of sulfobromophthalein by cyclosporin a in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uptake of sulfobromophthalein-glutathione conjugate by isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Models of depressed hepatic mrp2 activity reveal bromosulphophthalein-sensitive passive K+ flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of active secretion of phenolsulfonphthalein in the liver via Mrp2 (abcc2), an organic anion transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 13. bdj.co.jp [bdj.co.jp]
- 14. Evaluation of Drug Biliary Excretion Using Sandwich-Cultured Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Primary Human Hepatocytes Culture Protocol [merckmillipore.com]
- 18. Primary Human Suspension Hepatocytes Culture Protocol [sigmaaldrich.com]
- 19. veritastk.co.jp [veritastk.co.jp]
- 20. Induction of a dose-related increase in sulfobromophthalein uptake velocity in freshly isolated rat hepatocytes by phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to Characterizing OATP1B1 and OATP1B3 Transport Kinetics Using Sulfobromophthalein Sodium
Audience: Researchers, scientists, and drug development professionals engaged in DMPK, ADME, and DDI studies.
Executive Summary: The Critical Role of Hepatic Uptake in Drug Disposition
The Organic Anion Transporting Polypeptides OATP1B1 (encoded by SLCO1B1) and OATP1B3 (encoded by SLCO1B3) are indispensable gatekeepers of the liver. Expressed on the sinusoidal (basolateral) membrane of hepatocytes, these transporters govern the uptake of a vast array of endogenous substances and xenobiotics from the bloodstream into the liver, representing the rate-determining step for the clearance of many clinically important drugs[1][2][3]. Their broad and overlapping substrate specificity encompasses medications such as statins, methotrexate, and certain antivirals[4][5].
Consequently, inhibition of OATP1B1 and OATP1B3 is a major mechanism underlying drug-drug interactions (DDIs), which can lead to elevated systemic drug exposure and associated toxicities[4][6]. Recognizing this, global regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the evaluation of investigational drugs as potential substrates and inhibitors of these transporters[3][5][7].
This guide provides a comprehensive framework and detailed protocols for utilizing Sulfobromophthalein (BSP) sodium, a classic probe substrate, to conduct robust in vitro characterization of OATP1B1- and OATP1B3-mediated transport. We will delve into the scientific rationale behind experimental choices, present step-by-step methodologies for determining key kinetic parameters (Kₘ, Vₘₐₓ, and IC₅₀), and offer expert insights into data interpretation.
Scientific Foundation: Rationale for Experimental Design
Why Sulfobromophthalein (BSP)? The Choice of a Probe Substrate
The selection of an appropriate probe substrate is paramount for generating predictive in vitro data. While several substrates exist (e.g., Estradiol-17β-glucuronide, Estrone-3-sulfate), Sulfobromophthalein (BSP) offers a unique combination of advantages:
-
High Affinity: BSP is a high-affinity substrate for both OATP1B1 and OATP1B3, ensuring a robust transport signal that is readily distinguishable from background noise[4].
-
Established History: BSP has been extensively characterized, and its transport mechanisms are well-documented, providing a wealth of historical data for comparison and validation[8][9][10].
-
Dual Substrate: As a substrate for both transporters, it allows for a harmonized experimental approach when comparing the kinetics and inhibition profiles of OATP1B1 and OATP1B3[4][8].
It is crucial to acknowledge that inhibitory potencies (IC₅₀ values) can be substrate-dependent[9][10]. However, BSP's well-understood behavior makes it an excellent tool for initial characterization and for understanding the fundamental interactions between a new chemical entity and these transporters.
Why Transfected Cell Lines? The Imperative of a Controlled System
To precisely measure the kinetic activity of a single transporter, it is essential to use an experimental system where its function can be isolated. Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are the industry standard for this purpose[6][11][12]. These host cell lines exhibit negligible endogenous transporter activity, providing a clean background[13]. By comparing uptake in cells engineered to overexpress OATP1B1 or OATP1B3 to that in control (mock-transfected) cells, we can accurately calculate the net transport mediated exclusively by the transporter of interest[11][14].
Diagram 2: Step-by-step workflow for an OATP1B1/1B3 inhibition assay.
Data Presentation and Interpretation
Organizing data in a clear, concise format is essential for interpretation and reporting.
Table 2: Example Kinetic Parameters for [³H]-BSP Transport. These values are illustrative and must be determined empirically for each cell system.
| Transporter | Kₘ (µM) | Vₘₐₓ (pmol/mg protein/min) |
| OATP1B1 | 1.5 ± 0.3 | 250 ± 25 |
| OATP1B3 | 3.2 ± 0.5 | 180 ± 20 |
-
Interpretation: A lower Kₘ value suggests a higher binding affinity of the substrate for the transporter. In this example, BSP has a slightly higher affinity for OATP1B1 than for OATP1B3. The Vₘₐₓ reflects the maximum transport capacity under these experimental conditions.
Table 3: Example IC₅₀ Values of Known Inhibitors against OATP1B1/1B3-mediated [³H]-BSP Uptake (Kₘ concentration).
| Inhibitor | OATP1B1 IC₅₀ (µM) | OATP1B3 IC₅₀ (µM) |
| Rifampicin | 0.8 ± 0.1 | 1.2 ± 0.2 |
| Cyclosporine A | 0.2 ± 0.05 | 0.5 ± 0.1 |
-
Interpretation: These IC₅₀ values represent the concentration of an inhibitor required to reduce the transporter's activity by half. Lower values indicate more potent inhibition. These values are critical inputs for DDI risk assessment models. For instance, the potent inhibition by Cyclosporine A aligns with its known clinical DDI profile.[2]
Conclusion: From In Vitro Data to Clinical Insight
The protocols detailed in this application note provide a validated and robust methodology for characterizing the kinetics of OATP1B1 and OATP1B3 using Sulfobromophthalein. By meticulously determining Kₘ, Vₘₐₓ, and IC₅₀ values, researchers can gain fundamental insights into how a drug candidate interacts with these critical hepatic transporters. This information is not merely academic; it forms the bedrock of mechanistic models used to predict the likelihood of clinical drug-drug interactions, thereby enhancing drug safety and supporting regulatory submissions in the journey from bench to bedside.
References
- Hirano, M., Maeda, K., Shitara, Y., & Sugiyama, Y. (2006). Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions. PubMed. [Link]
- Maeda, K., & Sugiyama, Y. (2008). Clinical Importance of OATP1B1 and OATP1B3 in Drug–Drug Interactions. Journal of Pharmacokinetics and Pharmacodynamics. [Link]
- Zheng, H. X., Huang, Y., Frassetto, L. A., & Benet, L. Z. (2019). Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. MDPI. [Link]
- Hirano, M., Maeda, K., Shitara, Y., & Sugiyama, Y. (2006). Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions.
- Gessner, A., Ghibellini, G., & König, J. (2019). Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors. PMC - NIH. [Link]
- Roth, M., Obaidat, A., & Hagenbuch, B. (2012).
- Szakács, Z., Gáborik, Z., & Imre, T. (2018). Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models.
- Schafer, A. M., Smith, N. F., & Hagenbuch, B. (2022).
- Bi, Y. A., Costales, C., & Mathialagan, S. (2021).
- Gáborik, Z., Szakács, Z., & Imre, T. (2022). Identifying Novel Inhibitors for Hepatic Organic Anion Transporting Polypeptides by Machine Learning-Based Virtual Screening.
- Neuhoff, S., Basit, A., & Jamei, M. (2019). Variability in In Vitro OATP1B1/1B3 Inhibition Data: Impact of Incubation Conditions on Variability and Subsequent Drug Interaction Predictions. NIH. [Link]
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]
- Izumi, S., Nozaki, Y., & Komori, T. (2013). Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein. PubMed. [Link]
- Bi, Y. A., Mason, A. K., & Theodore, M. (2023).
- Izumi, S., Nozaki, Y., & Komori, T. (2013). Substrate-Dependent Inhibition of Organic Anion Transporting Polypeptide 1B1: Comparative Analysis with Prototypical Probe Substrates Estradiol-17 -Glucuronide, Estrone-3-Sulfate, and Sulfobromophthalein.
- BioIVT. (n.d.).
- Schafer, A. M., Smith, N. F., & Hagenbuch, B. (2022). Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3.
- National Center for Biotechnology Information. (n.d.). Sulfobromophthalein Sodium. PubChem. [Link]
- Khurana, V., Minocha, M., & Pal, D. (2014). Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors. NIH. [Link]
- Pharmaron. (n.d.). Physicochemical. Pharmaron. [Link]
- Schafer, A. M., Smith, N. F., & Hagenbuch, B. (2022). Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3. Frontiers in Pharmacology. [Link]
- Medjakovic, S., Leuthold, S., & Mairinger, S. (2013). Organic anion transporting polypeptides OATP1B1 and OATP1B3 and their genetic variants influence the pharmacokinetics and pharmacodynamics of raloxifene. PMC - PubMed Central. [Link]
- BioIVT. (n.d.).
- Kindla, J., Müller, F., & Fromm, M. F. (2011). Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3.
Sources
- 1. Clinical importance of OATP1B1 and OATP1B3 in drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. bioivt.com [bioivt.com]
- 4. mdpi.com [mdpi.com]
- 5. bioivt.com [bioivt.com]
- 6. Role of OATP1B1 and OATP1B3 in Drug-Drug Interactions Mediated by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Variability in In Vitro OATP1B1/1B3 Inhibition Data: Impact of Incubation Conditions on Variability and Subsequent Drug Interaction Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic anion transporting polypeptides OATP1B1 and OATP1B3 and their genetic variants influence the pharmacokinetics and pharmacodynamics of raloxifene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Assessing Mrp2 Function with Sulfobromophthalein Sodium
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Critical Role of Mrp2 in Hepatobiliary Clearance and Drug Safety
The Multidrug Resistance-Associated Protein 2 (Mrp2), encoded by the ABCC2 gene, is a pivotal ATP-binding cassette (ABC) transporter.[1][2] Predominantly localized to the apical (canalicular) membrane of hepatocytes, Mrp2 plays a crucial role in the biliary excretion of a wide array of endogenous and exogenous compounds, particularly conjugated organic anions.[2][3] Its function is a cornerstone of hepatic detoxification, facilitating the elimination of bilirubin glucuronides, glutathione conjugates, and numerous drug metabolites from the liver into the bile.[1][3]
Impaired Mrp2 function, whether due to genetic polymorphisms, disease states, or drug-induced inhibition, can lead to the accumulation of toxic substances in hepatocytes, potentially causing cholestatic liver injury.[4][5][6] Consequently, assessing the interaction of new chemical entities (NCEs) with Mrp2 is a critical component of preclinical drug safety evaluation, as recommended by regulatory agencies like the FDA and EMA.[7][8][9][10][11]
Sulfobromophthalein (BSP), a classic diagnostic agent for liver function, is a well-characterized substrate of Mrp2.[3][12] Its transport into the bile is highly dependent on Mrp2 activity, making it an invaluable tool for probing the transporter's function in various experimental systems. This guide provides a comprehensive overview and detailed protocols for utilizing BSP to assess Mrp2 function, offering insights into both in vitro and in vivo methodologies.
Section 1: The Mechanism of Mrp2-Mediated Sulfobromophthalein Transport
Mrp2 functions as an ATP-dependent efflux pump.[3] The transport of substrates like BSP across the canalicular membrane is an active process requiring energy derived from ATP hydrolysis. The general mechanism involves the binding of the substrate and ATP to the transporter, followed by a conformational change that translocates the substrate into the bile canaliculus.
Diagram 1: Simplified Workflow for Assessing Mrp2-BSP Interaction
This diagram outlines the decision-making process for evaluating a test compound's potential interaction with Mrp2 using sulfobromophthalein.
Caption: Workflow for evaluating test compound interaction with Mrp2 using BSP.
Section 2: In Vitro Assessment of Mrp2 Function
In vitro models are the first line of investigation for determining if a compound is a substrate or inhibitor of Mrp2. The two most common systems are membrane vesicles and sandwich-cultured hepatocytes.
Membrane Vesicle Assay
This assay utilizes inside-out membrane vesicles isolated from cells overexpressing Mrp2.[13][14][15] This system allows for the direct measurement of ATP-dependent transport of a substrate into the vesicle interior, which corresponds to the biliary space.
Principle: The rate of uptake of a probe substrate, such as radiolabeled or fluorescently tagged BSP, into the vesicles is measured in the presence and absence of ATP. The difference between these two rates represents the specific Mrp2-mediated transport.[13][15] The inhibitory potential of a test compound is determined by its ability to reduce this ATP-dependent transport.
Protocol: Mrp2 Inhibition Assay using Membrane Vesicles and Sulfobromophthalein
Materials:
-
Mrp2-overexpressing membrane vesicles (commercially available)
-
Control membrane vesicles (without Mrp2 expression)
-
Sulfobromophthalein (BSP) - can be radiolabeled (e.g., ³⁵S-BSP) or unlabeled for LC-MS/MS analysis
-
ATP and AMP solutions
-
Transport buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl₂)[16]
-
Test compound and known Mrp2 inhibitor (e.g., benzbromarone)[17]
-
Rapid filtration apparatus with glass fiber filters
-
Scintillation counter or LC-MS/MS instrument
Procedure:
-
Preparation: Thaw membrane vesicles on ice. Prepare serial dilutions of the test compound and positive control inhibitor in the transport buffer.
-
Reaction Setup: In a 96-well plate, add the transport buffer, test compound/inhibitor, and BSP.
-
Pre-incubation: Add the membrane vesicle suspension to each well and pre-incubate for 5-10 minutes at 37°C to allow the test compound to interact with the transporter.
-
Initiation of Transport: Start the transport reaction by adding either ATP (to measure total uptake) or AMP (to measure passive diffusion and non-specific binding) to the wells.
-
Incubation: Incubate for a predetermined linear uptake time (typically 2-5 minutes) at 37°C.
-
Termination of Transport: Stop the reaction by adding ice-cold wash buffer and immediately filtering the mixture through the glass fiber filters using the rapid filtration apparatus.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound substrate.
-
Quantification:
-
For radiolabeled BSP, place the filters in scintillation vials with a scintillation cocktail and count using a scintillation counter.
-
For unlabeled BSP, extract the compound from the filters and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the ATP-dependent transport: (Uptake with ATP) - (Uptake with AMP).
-
Determine the percent inhibition of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Table 1: Typical Experimental Parameters for Mrp2 Vesicle Assay
| Parameter | Recommended Value | Rationale |
| Vesicle Protein | 20-50 µ g/well | Ensures a sufficient and linear transport signal. |
| BSP Concentration | At or below Kₘ | Provides optimal sensitivity for detecting inhibition. |
| ATP/AMP Concentration | 2-5 mM | Ensures maximal transporter activity (ATP) and a reliable baseline (AMP). |
| Incubation Time | 2-5 minutes | Within the linear range of uptake to measure initial transport velocity. |
| Temperature | 37°C | Mimics physiological conditions for optimal enzyme and transporter activity. |
Sandwich-Cultured Hepatocytes (SCH) Assay
SCH is a more physiologically relevant in vitro model as it maintains the polarity of hepatocytes and forms functional bile canalicular networks.[18][19] This allows for the assessment of a compound's effect on the entire hepatobiliary transport process, including uptake into the hepatocyte and subsequent efflux into the bile canaliculi.
Principle: Hepatocytes are cultured between two layers of collagen, which promotes the formation of bile canaliculi. The biliary excretion of a substrate like BSP can be quantified and visualized. The effect of a test compound on this process can then be evaluated.
Protocol: Assessing Mrp2-Mediated Biliary Excretion of BSP in SCH
Materials:
-
Cryopreserved or fresh primary hepatocytes (human or rat)
-
Collagen-coated culture plates
-
Hepatocyte culture medium and supplements
-
Matrigel or another extracellular matrix overlay
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺/Mg²⁺
-
Sulfobromophthalein (BSP)
-
Test compound and known Mrp2 inhibitor
-
Fluorescence microscope (if using a fluorescent derivative of BSP) or cell lysis buffer and LC-MS/MS
Procedure:
-
Hepatocyte Seeding: Plate hepatocytes on collagen-coated plates and allow them to attach.
-
Collagen Overlay: After attachment, overlay the cells with a layer of collagen to form the "sandwich" culture. Culture for 3-5 days to allow for the formation of bile canalicular networks.[20]
-
Compound Treatment: Pre-incubate the SCH with the test compound or a known inhibitor for a specified period.
-
BSP Incubation: Add BSP to the culture medium and incubate to allow for cellular uptake and biliary excretion.
-
Quantification of Biliary Excretion:
-
Biliary Excretion Index (BEI): This method involves two parallel sets of incubations. In one set, cells are incubated in standard buffer. In the other, a Ca²⁺/Mg²⁺-free buffer is used to disrupt the tight junctions of the bile canaliculi, releasing the biliary content into the medium.
-
Lyse the cells in both sets and quantify the amount of BSP in the cells and the medium.
-
Calculate the BEI as: [(BSP in bile) / (BSP in cells + BSP in bile)] * 100.
-
-
Data Analysis: Compare the biliary excretion of BSP in the presence and absence of the test compound to determine its inhibitory effect.
Diagram 2: Mrp2-Mediated Transport in a Hepatocyte
This diagram illustrates the pathway of BSP from the blood into the bile, highlighting the role of Mrp2.
Sources
- 1. Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiological, pharmacological and clinical features of the multidrug resistance protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. MRP2 haplotypes confer differential susceptibility to toxic liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Implication of hepatic transporters (MDR1 and MRP2) in inflammation-associated idiosyncratic drug-induced hepatotoxicity investigated by microvolume cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Transporter-mediated drug-drug interactions: regulatory guidelines, in vitro and in vivo methodologies and translation, special populations, and the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Characterization of mice lacking the multidrug resistance protein MRP2 (ABCC2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Membrane vesicle ABC transporter assays for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. corning.com [corning.com]
- 16. In Vitro Stimulation of Multidrug Resistance-Associated Protein 2 Function Is Not Reproduced In Vivo in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A high throughput in vitro mrp2 assay to predict in vivo biliary excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Role of glycosylation in trafficking of Mrp2 in sandwich-cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectrophotometric Determination of Sulfobromophthalein Sodium (BSP) in Serum
An Application Guide and Protocol for Researchers
Senior Application Scientist Note: This document provides a comprehensive guide for the quantitative determination of Sulfobromophthalein sodium (BSP) in serum samples. Historically, the BSP clearance test was a cornerstone for assessing hepatic function, particularly the liver's ability to transport organic anions and excrete them into the bile.[1][2][3] Although largely replaced in routine clinical diagnostics, the methodology remains highly relevant in preclinical research, drug development, and physiological studies for evaluating hepatobiliary transport and the impact of xenobiotics on liver function. This protocol is designed to be robust and self-validating, grounded in established chemical principles.
Principle of the Assay
The spectrophotometric determination of this compound is based on a distinct, pH-dependent chromogenic shift. BSP, an anionic phthalein dye, is essentially colorless in neutral or acidic aqueous solutions.[4] However, upon alkalinization, the molecule undergoes a structural rearrangement that results in the formation of a quinonoid chromophore, which imparts an intense bluish-purple color to the solution.[5]
The intensity of this color, measured at the wavelength of maximum absorbance (λmax) of approximately 580 nm, is directly proportional to the concentration of BSP in the sample.[6] By comparing the absorbance of an unknown serum sample to a standard curve generated from known BSP concentrations, an accurate quantification can be achieved.
The core reaction can be visualized as follows:
Caption: Reaction principle of the BSP colorimetric assay.
Materials and Reagents
Equipment
-
UV-Visible Spectrophotometer capable of reading at 580 nm
-
Microcentrifuge
-
Calibrated micropipettes (10 µL to 1000 µL range)
-
Vortex mixer
-
Cuvettes (1 cm path length)
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Glass or plastic test tubes
Reagents
-
This compound (BSP) Salt Hydrate: (e.g., Sigma-Aldrich, Cat. No. S0252 or MP Biomedicals).[7][8] This is the primary standard.
-
Sodium Chloride (NaCl): ACS grade or higher.
-
Sodium Hydroxide (NaOH): ACS grade or higher.
-
Deionized or Distilled Water
Preparation of Solutions
-
0.9% Saline (Isotonic Saline): Dissolve 0.9 g of NaCl in deionized water and bring the final volume to 100 mL.
-
0.1 N Sodium Hydroxide (Alkaline Reagent): Dissolve 0.4 g of NaOH pellets in approximately 80 mL of deionized water. Allow the solution to cool to room temperature, then adjust the final volume to 100 mL with deionized water. Store in a tightly capped polyethylene bottle.
-
BSP Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound salt. Dissolve it in 0.9% saline and bring the final volume to exactly 10 mL in a volumetric flask. This stock solution should be stored protected from light at 2-8°C and is stable for several weeks.
-
BSP Working Standard (100 µg/mL): Pipette 1 mL of the 1 mg/mL BSP Stock Solution into a 10 mL volumetric flask and bring the volume to the mark with 0.9% saline. Prepare this solution fresh on the day of the assay.
Experimental Protocol
This protocol is divided into two key stages: the generation of a standard curve for calibration and the processing of the unknown serum samples.
Preparation of the BSP Standard Curve
The standard curve is essential for validating the assay's linearity and for the accurate calculation of BSP concentration in unknown samples.
-
Label a series of 7 test tubes as Blank, S1, S2, S3, S4, S5, and S6.
-
Pipette 0.9% Saline and BSP Working Standard (100 µg/mL) into each tube according to the volumes specified in Table 1.
Table 1: Standard Curve Preparation
Tube ID Volume of 0.9% Saline (µL) Volume of BSP Working Standard (100 µg/mL) (µL) Final BSP Concentration (µg/mL) Blank 100 0 0 S1 95 5 5 S2 90 10 10 S3 80 20 20 S4 60 40 40 S5 40 60 60 | S6 | 20 | 80 | 80 |
-
Vortex each tube briefly to ensure thorough mixing. These tubes now represent your calibration standards.
Sample Preparation and Analysis
-
Collect whole blood and process to obtain serum according to standard laboratory procedures. Avoid hemolysis, as it can interfere with absorbance readings.[9]
-
Label test tubes for each unknown serum sample.
-
Pipette 100 µL of each serum sample into its respective labeled tube.
-
Proceed with color development for both standards and serum samples in parallel.
-
Add 1.0 mL of 0.9% Saline to each tube (Blank, S1-S6, and all serum sample tubes).
-
Add 1.0 mL of 0.1 N NaOH to every tube. This step initiates the color change.
-
Cap and vortex each tube vigorously for 5-10 seconds.
-
Incubate at room temperature for 5 minutes to allow for full color development.
-
Transfer the contents of each tube to a separate cuvette.
-
Set the spectrophotometer to a wavelength of 580 nm.
-
Use the "Blank" cuvette to zero the spectrophotometer (set absorbance to 0.000).
-
Measure the absorbance of each standard (S1-S6) and each unknown serum sample. Record the values.
Sources
- 1. publications.aap.org [publications.aap.org]
- 2. This compound excretion test as a measure of liver function in premature infants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Sulfobromophthalein test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. alkalisci.com [alkalisci.com]
- 8. 磺溴酞 二钠盐 水合物 used to study hepatocyte transport functions | Sigma-Aldrich [sigmaaldrich.com]
- 9. Factors known to significantly affect performance of tests/interpretation of results - Manchester University NHS Foundation Trust [mft.nhs.uk]
Application Notes and Protocols for the Experimental Use of Sulfobromophthalein Sodium Solutions
Introduction: A Modern Perspective on a Classic Diagnostic Agent
Sulfobromophthalein sodium (BSP), a synthetic phthalein dye, has a storied history in clinical medicine as the cornerstone of the Bromsulphalein test for assessing hepatobiliary function.[1] Its utility stemmed from a simple, elegant principle: the rate of its clearance from the bloodstream is directly proportional to the functional capacity of the liver.[1] While largely superseded in routine clinical diagnostics, BSP has found a renewed and critical role in the realm of pharmaceutical research and drug development. Today, it serves as an indispensable tool for characterizing the activity of key drug transporters, providing researchers with a reliable probe to investigate complex drug-drug interactions (DDIs) and transporter-mediated pharmacokinetics.
This guide provides a comprehensive framework for the preparation, validation, and application of BSP solutions in experimental settings. Moving beyond a simple recitation of steps, we will delve into the rationale behind the protocols, ensuring a deep understanding of the critical parameters that govern the stability, reliability, and successful application of this vital research chemical.
Guiding Principles for Solution Preparation: The Science Behind the Steps
The successful preparation of any chemical solution hinges on an understanding of its physicochemical properties. For this compound, three factors are paramount: solvent selection, pH, and stability.
-
Solvent Selection: BSP is a disodium salt, rendering it soluble in aqueous solutions.[2] However, for many in vitro applications, preparing a high-concentration stock solution is necessary for accurate serial dilutions and to minimize the volume of solvent added to the experimental system. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its high solubilizing capacity for a wide range of organic molecules. It is crucial to use anhydrous (water-free) DMSO, as it is hygroscopic and absorbed moisture can compromise the long-term stability of the stock solution.[3]
-
The Critical Role of pH: BSP is, in essence, a pH indicator.[4][5] Its molecular structure and, consequently, its color and absorbance spectrum are highly dependent on the pH of the solution.[5] Aqueous solutions of BSP are typically colorless or pale yellow in the acidic to neutral range (pH 5.0-6.5).[1] Upon alkalinization, the molecule undergoes a structural rearrangement that results in an intense violet or blue color, with a maximum absorbance peak appearing around 580 nm. This property is not a mere curiosity; it is the very basis for the spectrophotometric quantification of the compound. When preparing working solutions in physiological buffers (typically pH ~7.4), it is essential to ensure complete dissolution and to be aware that minor pH shifts can influence the absorbance baseline.
-
Stability and Storage: Like many complex organic molecules, BSP solutions are susceptible to degradation over time. Proper storage is non-negotiable for experimental reproducibility. Concentrated stock solutions in DMSO should be stored at low temperatures to minimize degradation. General guidelines for organic compounds in DMSO suggest stability for up to one month at -20°C and for six months or longer at -80°C.[6] Aqueous working solutions should ideally be prepared fresh for each experiment. All solutions should be protected from light to prevent photodegradation.
Experimental Protocols
These protocols provide a validated methodology for preparing and qualifying BSP solutions for use in transporter assays and other in vitro studies.
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
This protocol details the preparation of a high-concentration stock solution suitable for long-term storage and subsequent dilution into aqueous buffers.
Materials:
-
This compound (MW: 838.00 g/mol , anhydrous basis)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance
-
Vortex mixer
Procedure:
-
Pre-equilibration: Allow the vial of powdered this compound to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Weighing: Accurately weigh out a precise amount of the powder. For example, to prepare 1 mL of a 10 mM solution, weigh 8.38 mg of this compound.
-
Calculation: (10 mmol/L) * (1 L / 1000 mL) * (838.00 mg/mmol) = 8.38 mg/mL
-
-
Dissolution: Add the weighed powder to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL for 8.38 mg of powder).
-
Mixing: Cap the vial tightly and vortex thoroughly for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[3]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[6]
Protocol 2: Preparation of Aqueous Working Solutions
This protocol describes the critical step of diluting the DMSO stock into a physiological buffer, with a focus on preventing precipitation.
Materials:
-
10 mM BSP stock solution in DMSO
-
Physiological buffer (e.g., Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), pH 7.4)
-
Sterile conical or microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM BSP stock solution at room temperature.
-
Stepwise Dilution: To prevent the compound from precipitating out of solution, perform a stepwise dilution.[6] Do not add a small volume of the concentrated DMSO stock directly into a large volume of aqueous buffer.
-
Example for preparing a 100 µM working solution: a. First, prepare an intermediate dilution. Pipette 10 µL of the 10 mM DMSO stock into 990 µL of the desired aqueous buffer to create a 100 µM solution. b. Vortex the intermediate dilution gently but thoroughly.
-
-
Final Dilution: Use the intermediate dilution to prepare the final concentrations required for your experiment.
-
Solvent Control: Crucially, ensure that the final concentration of DMSO in the experimental system (e.g., cell culture well) is consistent across all conditions and remains at a non-toxic level, typically below 0.5%.[6] Prepare a "vehicle control" containing the same final concentration of DMSO as the highest BSP concentration used.
-
Use Immediately: Aqueous working solutions should be prepared fresh on the day of the experiment.
Quality Control and Solution Validation
Trust in experimental results begins with trust in the reagents. Every newly prepared stock solution must be validated to confirm its identity and concentration.
Protocol 3: Spectrophotometric Concentration Verification
This method leverages the pH-dependent color change of BSP to accurately determine the concentration of the stock solution.
Materials:
-
10 mM BSP stock solution in DMSO
-
0.1 M Sodium Hydroxide (NaOH) or a 1% Sodium Carbonate (Na₂CO₃) solution
-
Distilled or deionized water
-
UV-Vis Spectrophotometer
-
Quartz or polystyrene cuvettes
Procedure:
-
Prepare a Diluted Sample: a. Pipette 10 µL of the 10 mM BSP stock solution into a 10 mL volumetric flask. b. Add approximately 9 mL of distilled water. c. Add 100 µL of 0.1 M NaOH to alkalinize the solution, ensuring the development of the characteristic violet color. d. Bring the volume to exactly 10 mL with distilled water and mix thoroughly. This results in a theoretical concentration of 10 µM.
-
Prepare a Blank: Prepare a blank solution containing the same concentration of DMSO and NaOH in water as the sample.
-
Spectrophotometric Measurement: a. Set the spectrophotometer to read absorbance in the visible range. b. Zero the instrument using the blank solution. c. Measure the absorbance of the diluted BSP sample at the wavelength of maximum absorbance (λmax), which should be approximately 580 nm.
-
Concentration Calculation: Use the Beer-Lambert law (A = εbc) to calculate the actual concentration. The molar extinction coefficient (ε) for BSP at ~580 nm and alkaline pH needs to be determined empirically by creating a standard curve with a trusted reference standard or can be referenced from appropriate literature if available. For routine verification, consistency of the absorbance value for a given dilution factor between batches is a reliable quality indicator.
| Parameter | Specification | Purpose |
| Visual Inspection | Clear, particulate-free solution | Ensures complete dissolution |
| Color (Stock in DMSO) | Colorless to pale yellow | Confirms integrity of the compound |
| λmax (in alkaline soln.) | ~580 nm | Confirms chemical identity |
| Concentration | Within ±5% of target | Ensures accuracy of experimental dosing |
Application Context: The Hepatic Transport Pathway of BSP
In drug development, BSP is a canonical substrate used to study the function of hepatic uptake (OATP) and efflux (MRP) transporters.[2] Understanding its physiological journey is key to interpreting experimental data. The process involves three main steps:
-
Sinusoidal Uptake: BSP, bound to albumin in the blood, is taken up from the sinusoidal blood space into hepatocytes primarily by Organic Anion Transporting Polypeptides, particularly OATP1B1 and OATP1B3.[7] This is an active transport process that moves the molecule against its concentration gradient into the cell.
-
Intracellular Conjugation: Inside the hepatocyte, a portion of the BSP is conjugated with glutathione (GSH).[1] This reaction increases the molecule's polarity, preparing it for biliary excretion.
-
Canalicular Efflux: Both free and conjugated BSP are then actively transported from the hepatocyte into the bile canaliculus. This efflux is mediated predominantly by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent pump located on the apical membrane of the hepatocyte.[2][5]
This vectorial transport from blood to bile is a critical detoxification pathway that is modeled in vitro using cell lines overexpressing these transporters.
Caption: Hepatic transport of Sulfobromophthalein (BSP).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution into aqueous buffer | 1. "Salting out" effect due to rapid solvent change. 2. Final concentration exceeds aqueous solubility limit. 3. Buffer components are incompatible. | 1. Perform a stepwise or serial dilution as described in Protocol 2. 2. Ensure the final desired concentration is below the known aqueous solubility of BSP. 3. Check for buffer components that may react with BSP; use a simpler buffer like PBS if issues persist. |
| Stock solution appears cloudy or has particulates | 1. Incomplete dissolution. 2. Used non-anhydrous DMSO, leading to moisture absorption and precipitation. 3. Compound degradation. | 1. Gently warm the solution to 37°C and/or sonicate briefly. 2. Discard and reprepare with fresh, anhydrous DMSO. 3. Discard the stock and prepare a fresh solution from new powder. |
| Inconsistent results between experiments | 1. Degradation of stock solution due to repeated freeze-thaw cycles. 2. Inaccurate pipetting of viscous DMSO stock. 3. Aqueous working solutions were not prepared fresh. | 1. Aliquot stock solutions into single-use volumes. 2. Use positive displacement pipettes or reverse pipetting technique for viscous DMSO. 3. Always prepare aqueous dilutions immediately before use. |
| Low absorbance during QC check | 1. Inaccurate initial weighing or dilution. 2. Incomplete alkalinization of the solution. 3. Spectrophotometer malfunction or incorrect blank. | 1. Recalibrate balance and review dilution calculations. 2. Ensure sufficient base (e.g., 0.1 M NaOH) has been added to achieve a stable, high pH. 3. Re-blank the instrument and re-measure. |
Safety and Handling Precautions
As a laboratory chemical, this compound requires careful handling.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the powder or solutions.
-
Handling: Avoid creating dust when working with the powder. Handle in a well-ventilated area or a chemical fume hood.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Storage: Keep the container tightly closed in a dry, well-ventilated place, and store according to the temperature recommendations in this guide.
By adhering to these detailed protocols and understanding the scientific principles behind them, researchers can confidently prepare and utilize this compound solutions, ensuring the generation of high-quality, reproducible data in the critical field of drug transporter research.
References
- De Meyer, T., Hemelsoet, K., Van Speybroeck, V., & De Geyter, N. (2014). Substituent effects on absorption spectra of pH indicators: An experimental and computational study of sulfonphthaleine dyes. Dyes and Pigments, 102, 241-250.
- Japanese Pharmacopoeia. (n.d.). This compound.
- Passamonti, S., & Sottocasa, G. L. (1987). Measurement of sulfobromophthalein uptake in isolated rat hepatocytes by a direct spectrophotometric method. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 930(2), 129-134.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Reddit. (2022). Making up compound for cell culture using DMSO. r/labrats.
- SOLVO Biotechnology. (n.d.). OATP2B1 - Transporters.
- Tiribelli, C., & Lunazzi, G. C. (1986). Cellular localization of sulfobromophthalein transport activity in rat liver. Biochimica et Biophysica Acta (BBA) - Biomembranes, 860(3), 701-707.
- Török, G., et al. (2014). Trafficking and other regulatory mechanisms for organic anion transporting polypeptides and organic anion transporters that modulate cellular drug and xenobiotic influx and that are dysregulated in disease. British Journal of Pharmacology, 171(4), 834-853.
Sources
- 1. This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Measurement of sulfobromophthalein uptake in isolated rat hepatocytes by a direct spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Trafficking and other regulatory mechanisms for organic anion transporting polypeptides and organic anion transporters that modulate cellular drug and xenobiotic influx and that are dysregulated in disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: High-Fidelity Determination of Sulfobromophthalein (BSP) Sodium Clearance Rates from Plasma Samples
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Sulfobromophthalein (BSP) clearance test, while historically a clinical tool, remains a powerful and relevant method in preclinical research for the quantitative assessment of hepatobiliary transport function. This application note provides a comprehensive, in-depth guide for researchers to accurately determine BSP clearance rates from plasma samples. We move beyond a simple recitation of steps to explain the underlying physiological and chemical principles, ensuring that the protocol is not just followed, but understood. This guide details two robust analytical approaches: the classic 45-minute percent retention method and the more comprehensive pharmacokinetic clearance rate calculation. By integrating field-proven insights with detailed, step-by-step protocols, this document serves as a self-validating system for generating reliable and reproducible data in drug development and hepatic function research.
Scientific Principle of the BSP Clearance Assay
The utility of the Sulfobromophthalein (BSP) test is grounded in the liver's central role in metabolizing and clearing xenobiotics from circulation.[1] BSP is a dye that, upon intravenous injection, is rapidly and almost completely bound to plasma proteins, primarily albumin.[2] This binding minimizes its distribution into other tissues and prevents renal filtration, making its clearance almost exclusively dependent on the liver.[3]
The process of hepatic clearance for BSP involves a specific, multi-step physiological pathway:
-
Hepatic Uptake: The BSP-albumin complex travels to the liver, where hepatocytes efficiently take up the BSP molecule.
-
Intracellular Conjugation: Inside the hepatocyte, BSP is conjugated with glutathione (GSH) through a reaction catalyzed by glutathione S-transferases.[2][4] This conjugation step increases the dye's water solubility.
-
Biliary Excretion: The conjugated BSP is then actively transported across the canalicular membrane of the hepatocyte and excreted into the bile.[5][6]
Any impairment in these steps—due to liver disease, drug-induced injury, or genetic disorders—will result in a decreased rate of BSP removal from the bloodstream.[5] By measuring the concentration of BSP remaining in the plasma at specific time points after administration, we can derive a quantitative measure of the liver's excretory capacity.[1]
Experimental Design and Workflow
A successful BSP clearance study requires careful planning from subject preparation to final data analysis. The overall workflow is designed to ensure minimal variability and high-quality data acquisition.
Caption: High-level workflow for the BSP clearance assay.
Materials and Reagents
Equipment
-
Visible Spectrophotometer or Plate Reader
-
Microcentrifuge
-
Calibrated Pipettes (P10, P100, P1000)
-
Vortex Mixer
-
Analytical Balance
-
Appropriate animal handling and restraint equipment
-
Syringes and needles for IV injection and blood collection
Reagents
-
Sulfobromophthalein (BSP) Sodium Salt (e.g., Sigma-Aldrich, Cat# B7023)
-
Sterile Saline (0.9% NaCl) for Injection
-
Sodium Hydroxide (NaOH), 0.1 M solution
-
Anticoagulant (e.g., Sodium Heparin)
-
Distilled or Deionized Water
Detailed Experimental Protocols
Protocol 1: Preparation of Reagents and BSP Standards
Principle: Accurate standard preparation is critical for converting absorbance values into absolute concentrations. BSP is a deep purple in alkaline solutions, and the intensity of this color, measured by absorbance, is directly proportional to its concentration.
-
Prepare BSP Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of BSP sodium salt.
-
Dissolve in 10 mL of distilled water to create a 1 mg/mL (1000 µg/mL) stock solution.
-
Store in a light-protected container at 4°C for up to one week.
-
-
Prepare BSP Working Solution for Injection (5 mg/mL):
-
Dissolve 50 mg of BSP sodium salt in 10 mL of sterile saline.
-
Filter sterilize using a 0.22 µm syringe filter. This solution is for dosing the subjects.
-
-
Prepare Calibration Standards:
-
Perform a serial dilution of the 1 mg/mL stock solution to create a standard curve. A typical range is from 1.5 µg/mL to 100 µg/mL.
-
Label tubes #1 through #7.
-
Add distilled water and BSP stock to each tube as described in Table 1.
-
| Tube # | Volume of Water | Volume of 1 mg/mL BSP Stock | Final BSP Concentration (µg/mL) |
| 1 | 900 µL | 100 µL | 100 |
| 2 | 500 µL | 500 µL of Tube #1 | 50 |
| 3 | 500 µL | 500 µL of Tube #2 | 25 |
| 4 | 500 µL | 500 µL of Tube #3 | 12.5 |
| 5 | 500 µL | 500 µL of Tube #4 | 6.25 |
| 6 | 500 µL | 500 µL of Tube #5 | 3.125 |
| 7 (Blank) | 1000 µL | 0 µL | 0 |
| Table 1: Example serial dilution scheme for BSP calibration standards. |
Protocol 2: In Vivo Procedure
Principle: The standard dose of 5 mg/kg ensures that the hepatic uptake mechanism is challenged but not saturated in a healthy subject, providing a sensitive window for detecting dysfunction.[2] Timed sampling is crucial for capturing the kinetics of clearance.
-
Subject Preparation:
-
Subjects (e.g., rats, mice) should be fasted overnight (12-16 hours) with free access to water to reduce plasma turbidity from lipids.
-
Allow subjects to acclimate to the experimental environment to minimize stress.
-
-
Dosing:
-
Weigh the subject immediately before dosing.
-
Calculate the required injection volume using the 5 mg/mL working solution. The formula is:
-
Injection Volume (mL) = Body Weight (kg) / 1
-
-
Administer the BSP solution as a single, rapid bolus via an appropriate intravenous route (e.g., tail vein). Start a timer immediately upon completion of the injection.
-
-
Blood Sampling:
-
Collect blood samples (approx. 50-100 µL) at predetermined time points into tubes containing an anticoagulant.
-
For Percent Retention: A single sample at 45 minutes is required.[5]
-
For Pharmacokinetic Analysis: Collect samples at multiple time points (e.g., 2, 5, 10, 15, 30, and 45 minutes) to accurately define the concentration-time curve.
-
Protocol 3: Plasma Sample Processing and Spectrophotometric Analysis
-
Plasma Separation:
-
Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to pellet the blood cells.
-
Carefully collect the supernatant (plasma) and transfer to a new, clean tube.
-
-
Sample and Standard Analysis:
-
In a 96-well plate or spectrophotometer cuvettes, add 20 µL of each plasma sample or calibration standard.
-
Add 180 µL of 0.1 M NaOH to each well/cuvette. This alkalinizes the sample, developing the characteristic purple color.
-
Mix thoroughly by pipetting or gentle vortexing.
-
Measure the absorbance at 580 nm . Use the "Blank" standard (Tube #7, processed identically) to zero the spectrophotometer.
-
Data Analysis and Calculations
Step 1: Generate the Standard Curve
-
Plot the absorbance values (Y-axis) of your calibration standards (#1-6) against their known concentrations (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An acceptable R² value should be ≥ 0.995.
Step 2: Calculate BSP Concentration in Plasma Samples
-
Use the equation from the standard curve to calculate the BSP concentration in each unknown plasma sample.
-
Concentration (µg/mL) = (Absorbance - c) / m
-
Where 'm' is the slope and 'c' is the y-intercept of the regression line.
-
Step 3: Method A - Calculating Percent Retention (45-min Single-Point)
Principle: This method provides a simple, rapid assessment of liver function by comparing the BSP concentration at 45 minutes to the theoretical initial concentration.
-
Estimate Initial Plasma Concentration (C₀): This requires an estimation of the subject's plasma volume (typically ~4% of body weight).
-
Plasma Volume (mL) = Body Weight (g) x 0.04
-
Total Dose (µg) = Body Weight (kg) x 5000 µg/kg
-
C₀ (µg/mL) = Total Dose (µg) / Plasma Volume (mL)
-
-
Calculate Percent Retention:
-
% Retention = ([BSP]₄₅ / C₀) x 100
-
Where [BSP]₄₅ is the calculated BSP concentration in the 45-minute plasma sample.
-
Interpretation: In healthy subjects, the % retention at 45 minutes should be less than 5%.[1][5] Values significantly higher than this indicate impaired hepatic clearance.
Step 4: Method B - Calculating Plasma Clearance (Pharmacokinetic Analysis)
Principle: This is the most robust method as it does not rely on an estimated plasma volume. Clearance is defined as the volume of plasma completely cleared of the drug per unit of time.[7] It is calculated from the administered dose and the Area Under the plasma Concentration-time Curve (AUC).[8]
Caption: Logical flow for calculating plasma clearance from dose and AUC.
-
Calculate AUC: Use the trapezoidal rule to calculate the AUC from time zero to the last measurement point (tₙ).
-
For each time interval, calculate the area of the trapezoid:
-
AUC₍ₜₓ₋ₜₓ₊₁₎ = ( (Cₓ + Cₓ₊₁) / 2 ) * (tₓ₊₁ - tₓ)
-
-
Sum the areas of all trapezoids to get the total AUC.
-
AUC₀₋ₙ = Σ AUC₍ₜₓ₋ₜₓ₊₁₎
-
-
-
Calculate Clearance (CL):
-
CL (mL/min/kg) = Dose (µg/kg) / AUC (µg·min/mL)
-
Ensure all units are consistent before the final calculation. The dose is 5000 µg/kg.
-
Interpretation: Clearance provides a direct measure of the efficiency of the liver in removing BSP from the blood. A lower clearance value signifies poorer hepatic function.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution |
| High Blank Reading | Contaminated reagents; Hemolysis in plasma sample. | Use fresh 0.1 M NaOH; Ensure careful blood collection and plasma separation to avoid lysing red blood cells. |
| Poor Standard Curve (R² < 0.995) | Pipetting errors; Incorrect dilutions. | Re-prepare standards carefully using calibrated pipettes; Ensure thorough mixing at each dilution step. |
| High Variability Between Subjects | Inconsistent dosing (e.g., subcutaneous instead of IV); Stress during sampling. | Refine IV injection technique; Ensure subjects are well-acclimated and handled consistently. |
| Unexpectedly Fast Clearance | Dose was lower than intended; Error in weighing subject or BSP. | Double-check all calculations and balance calibration. Prepare fresh dosing solution. |
References
- Biochemistry DSP. (2021). Bromsulphthalein (BSP) Excretion Test. [Link]
- Britannica, The Editors of Encyclopaedia. (n.d.). Bromsulphalein test. Encyclopedia Britannica. [Link]
- Caroli, A. (1998). Dynamic tests to study liver function.
- Cherry, D. J., & McLellan, G. H. (1978). Bromsulphthalein retention test and gamma-glutamyl transpeptidase activity in the investigation of liver disease.
- Wikipedia contributors. (n.d.). Bromsulfthalein. Wikipedia. [Link]
- Prabhakar, P. K. (2020). Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test). [Link]
- Molino, G., & Galiardi, B. (1982). A numerical method for biphasic curve fitting with a programmable calculator. Computers in Biology and Medicine. [Link]
- Mollison, P. L., & Cutbush, M. (1952). SULFOBROMOPHTHALEIN SODIUM EXCRETION TEST AS A MEASURE OF LIVER FUNCTION IN PREMATURE INFANTS.
- Mousa, O. Y., & Kamath, P. S. (2021). A History of the Assessment of Liver Performance. Clinical Liver Disease. [Link]
- West, H. J. (1989). Clearance of bromosulphthalein by the liver of sheep. Research in Veterinary Science. [Link]
- Nagashima, H., & Ueno, Y. (1975). Biliary excretion of conjugated sulfobromophthalein (BSP) in constitutional conjugated hyperbilirubinemias. Digestion. [Link]
- Jatlow, P. (1975).
- Seligson, D., Marino, J., & Dodson, E. (1957). Determination of sulfobromophthalein in serum. Clinical Chemistry. [Link]
- Anaestheasier. (2025).
- ChemHelpASAP. (2020).
- Habib, S. (n.d.). Historical Perspective. Liver Institute PLLC. [Link]
- ASHP. (n.d.). Concepts in Clinical Pharmacokinetics, 6th Edition - Sample Chapter 2. [Link]
- Cleveland Clinic. (n.d.). Liver Function Tests. [Link]
- Wikipedia contributors. (n.d.). Liver function tests. Wikipedia. [Link]
- Simcyp. (n.d.). An Introduction to Pharmacokinetics. [Link]
- Seligson, D., Marino, J., & Dodson, E. (1957). Determination of sulfobromophthalein in serum. Clinical Chemistry. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical methods for quantitating sulfate in plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of [35S]sulfobromophthalein of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric determination of methyldopa via diazotization- coupling and area under curve methods | Libyan Journal of Medical and Applied Sciences [ljmas.com]
Application Note: Characterizing Drug Transport Using Radiolabeled Sulfobromophthalein
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Sulfobromophthalein in Transport Biology
Sulfobromophthalein (BSP) is a synthetic organic anion that has been historically used as a clinical indicator of hepatic function.[1] Its utility in research stems from its property as a promiscuous substrate for several key drug transporters, particularly those in the liver. The hepatic disposition of BSP is a multi-step process: it is taken up from the sinusoidal blood into hepatocytes, may undergo conjugation with glutathione (GSH), and is then excreted into the bile.[2][3] This pathway mirrors the route of many drugs and their metabolites, making BSP an invaluable tool for studying transport-mediated pharmacokinetics.
The use of radiolabeled BSP, typically with tritium ([³H]) or sulfur-35 ([³⁵S]), provides a highly sensitive and quantitative method to trace its movement across cellular membranes.[4] This sensitivity is crucial for determining kinetic parameters like the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), and for accurately assessing the inhibitory potential of new chemical entities (NCEs) on these transport pathways.[5][6] Such studies are a cornerstone of modern drug development, as they are essential for predicting drug-drug interactions (DDIs) and understanding potential mechanisms of hepatotoxicity, as recommended by regulatory agencies like the FDA.[7][8][9]
Scientific Principles: The Journey of BSP Through the Hepatocyte
The transport of BSP is primarily mediated by two superfamilies of transporters: the Organic Anion Transporting Polypeptides (SLCO or OATP) on the basolateral (blood-facing) membrane and the ATP-Binding Cassette (ABC) transporters, specifically the Multidrug Resistance-Associated Protein 2 (ABCC2 or MRP2), on the apical (bile-facing) membrane.[10][11][12]
-
Uptake (Influx): OATP1B1 (SLCO1B1) and OATP1B3 (SLCO1B3) are the principal transporters responsible for the uptake of BSP from the blood into hepatocytes.[11][13] These transporters are polyspecific and handle a wide array of endogenous compounds (like bilirubin and bile acids) and xenobiotics (like statins and rifampicin).[13][14] An investigational drug that inhibits these transporters can block the uptake of co-administered drugs, leading to elevated plasma concentrations and potential toxicity.
-
Efflux (Biliary Excretion): Following uptake, BSP (primarily as its glutathione conjugate, BSP-GSH) is actively pumped into the bile canaliculi by MRP2 (ABCC2).[10][15][16] MRP2 is a critical efflux pump for many conjugated drug metabolites.[12] Inhibition of MRP2 can lead to the accumulation of substrates within the hepatocyte, a condition which may result in cholestatic liver injury.
The diagram below illustrates this critical pathway for hepatic clearance.
Caption: Hepatic transport pathway of Sulfobromophthalein (BSP).
Application: In Vitro OATP1B1/1B3 Inhibition Assay using [³H]-BSP
This protocol details a method to determine if a test compound inhibits the uptake of [³H]-BSP into cells overexpressing human OATP1B1 or OATP1B3 transporters. This is a crucial assay for DDI liability assessment.[6][7]
Experimental Systems
The most common systems are immortalized cell lines, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, that have been stably transfected to express a single transporter (e.g., OATP1B1).[6][17] A corresponding "mock" or "vector-control" cell line lacking the transporter is essential to determine passive diffusion and non-specific binding.[6] Cryopreserved primary human hepatocytes can also be used, offering a more physiologically relevant system that includes all relevant transporters and metabolic enzymes.[18]
Key Quantitative Data
| Parameter | Transporter | Typical Value | Significance |
| Kₘ for BSP | OATP1B1/1B3 | 4–7 µM | Substrate concentration for assays should be well below Kₘ to maximize sensitivity for competitive inhibition.[2][5][19] |
| Positive Control IC₅₀ | Rifampicin (OATPs) | ~0.2 - 2 µM | Validates assay performance and confirms transporter activity.[6][13] |
| Uptake Ratio | Transporter Cells vs. Mock Cells | ≥ 3-fold | A statistically significant difference confirms that uptake is predominantly transporter-mediated.[6] |
Detailed Protocol: Plated Transporter-Expressing Cells
Materials:
-
HEK293 cells stably expressing OATP1B1 (or OATP1B3) and Mock-transfected HEK293 cells.
-
[³H]-Sulfobromophthalein ([³H]-BSP) stock solution.
-
Krebs-Henseleit (KH) buffer or equivalent physiological buffer.
-
Test Compound (TC) and Positive Control Inhibitor (e.g., Rifampicin).
-
Ice-cold stop buffer (e.g., KH buffer).
-
Cell lysis solution (e.g., 0.1 M NaOH with 1% SDS).
-
Scintillation fluid and vials.
-
Liquid Scintillation Counter.
-
Multi-well cell culture plates (e.g., 24-well).
Workflow Diagram:
Caption: Workflow for an in vitro [³H]-BSP uptake inhibition assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed both transporter-expressing and mock cells into 24-well plates at a density that will yield a confluent monolayer after 24-48 hours. Culture under standard conditions (37°C, 5% CO₂).
-
Preparation: On the day of the experiment, prepare working solutions of the test compound and positive control inhibitor (e.g., Rifampicin) in warm (37°C) uptake buffer. Prepare the [³H]-BSP substrate solution at a concentration below its Kₘ (e.g., 1 µM).
-
Pre-incubation: Aspirate the culture medium from the wells. Wash the cell monolayer twice with warm uptake buffer. Add buffer containing the test compound, positive control, or vehicle control to the appropriate wells. Incubate for 10-15 minutes at 37°C.
-
Expert Insight: This pre-incubation step allows the inhibitor to reach its target on the cell membrane before the substrate is introduced, which is critical for accurately measuring inhibition.
-
-
Uptake Initiation: Initiate the transport reaction by adding the [³H]-BSP solution to each well and start a timer. The final volume and concentrations should be consistent across all wells.
-
Self-Validation: Include a set of plates incubated at 4°C instead of 37°C.[18] Active transport is energy-dependent and will be negligible at low temperatures. The 4°C condition measures passive diffusion and non-specific binding, which can be subtracted from the 37°C data to isolate transporter-specific uptake.[18]
-
-
Termination: After a short, defined incubation period (typically 2-5 minutes, within the linear range of uptake), terminate the reaction by rapidly aspirating the substrate solution and adding a large volume of ice-cold stop buffer.
-
Expert Insight: A short incubation time is crucial to measure the initial rate of transport and avoid confounding effects from substrate metabolism or efflux.
-
-
Washing: Immediately wash the plates three times with ice-cold stop buffer to remove all extracellular radioactivity.
-
Cell Lysis: Aspirate the final wash and add cell lysis solution to each well. Incubate for at least 30 minutes to ensure complete lysis.
-
Quantification: Transfer an aliquot of the lysate from each well into a scintillation vial. Add scintillation cocktail, mix well, and measure the radioactivity in a liquid scintillation counter.
-
Protein Normalization: Use an aliquot of the remaining cell lysate to determine the total protein content in each well (e.g., using a BCA assay). This allows for the normalization of uptake data to cell number.
Data Analysis:
-
Calculate the rate of uptake (pmol/mg protein/min) for each condition.
-
Subtract the uptake rate in mock cells from the rate in transporter-expressing cells to obtain the net transporter-mediated uptake.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Application: In Vivo Biliary Excretion Studies
To understand the complete disposition of a drug, in vivo studies are essential. Using radiolabeled BSP in animal models, such as bile duct-cannulated (BDC) rats, allows for the direct measurement of biliary excretion.[1][20][21] These studies help quantify the extent of hepatic elimination and can reveal if a test compound impacts this critical clearance pathway.
Protocol Outline: Biliary Excretion in BDC Rats
-
Animal Model: Use surgically prepared BDC rats, which allow for the continuous collection of bile.
-
Dosing: Administer the radiolabeled compound (e.g., [³H]-BSP) intravenously.[1] If testing for inhibition, a test compound can be co-administered or given as a pre-treatment.
-
Sample Collection: Collect bile, urine, and feces at timed intervals over a period of up to 48-72 hours.[20][22] Blood samples are also taken to determine the pharmacokinetic profile of the radiolabel in plasma.[22]
-
Sample Processing: Homogenize feces and measure the radioactivity in all collected matrices (bile, urine, feces, plasma) using liquid scintillation counting.
-
Data Analysis: Calculate the cumulative percentage of the administered radioactive dose recovered in bile, urine, and feces over time.[20] This provides a clear mass balance and identifies the primary routes of excretion for BSP and its metabolites.[22] A significant reduction in the biliary excretion of radioactivity in the presence of a test compound indicates potential inhibition of efflux transporters like MRP2.
Troubleshooting and Expert Insights
-
High Background in Mock Cells: This may indicate significant passive diffusion or non-specific binding. Ensure stop/wash steps are performed quickly and with ice-cold buffer. The use of albumin in the assay buffer can sometimes reduce non-specific binding, but it also reduces the unbound concentration of BSP and can alter uptake kinetics.[5][23]
-
Low Uptake Ratio: This could be due to low transporter expression or poor cell health. Verify transporter expression levels (e.g., via qPCR or western blot) and ensure cell monolayers are healthy and confluent. Confirm the activity of the transporter with a known, potent substrate.
-
Poor IC₅₀ Curve Fit: This may result from compound insolubility, cytotoxicity at high concentrations, or complex inhibition kinetics. Assess compound solubility in the assay buffer and evaluate cytotoxicity in parallel.
Conclusion
Radiolabeled sulfobromophthalein remains a vital probe substrate for investigating hepatic transport processes. The in vitro and in vivo protocols described here provide a robust framework for identifying and characterizing the interactions of new drug candidates with key uptake (OATP1B1, OATP1B3) and efflux (MRP2) transporters. These studies are indispensable for modern drug development, providing critical data to predict clinical drug-drug interactions, understand pharmacokinetic variability, and ensure patient safety.
References
- Schwenk, M., et al. (1976). Uptake of sulfobromophthalein-glutathione conjugate by isolated hepatocytes. European Journal of Biochemistry.
- Cattori, V., et al. (2000). Hepatocellular sulfobromophthalein uptake at physiologic albumin concentrations: kinetic evidence for a high affinity/low capacity sinusoidal membrane system. Journal of Hepatology.
- Groothuis, G. M., et al. (1990). Albumin influences sulfobromophthalein transport by hepatocytes of each acinar zone. American Journal of Physiology-Gastrointestinal and Liver Physiology.
- Sharma, P., et al. (2010). Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. Xenobiotica.
- Hagenbuch, B., & Stieger, B. (2013). Organic Anion Transporting Polypeptides. Pharmacological Reviews.
- Micuda, S., et al. (1986). Cellular Localization of Sulfobromophthalein Transport Activity in Rat Liver. Gastroenterology.
- Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal.
- Schwenk, M., et al. (1976). Uptake of Bromosulfophthalein byIsolated Liver Cells. European Journal of Biochemistry.
- Kim, H. J., & Lee, W. (2024). Pharmacokinetics and Drug Interactions. Pharmaceuticals.
- U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. FDA.
- Klaassen, C. D. (1975). Extrahepatic distribution of sulfobromophthalein. Canadian Journal of Physiology and Pharmacology.
- Itagaki, S., et al. (2003). Mechanism of active secretion of phenolsulfonphthalein in the liver via Mrp2 (abcc2), an organic anion transporter. Drug Metabolism and Pharmacokinetics.
- Khurana, V., et al. (2014). Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors. Cancer Chemotherapy and Pharmacology.
- BioIVT. (n.d.). OATP1B3 Transporter Assay. BioIVT.
- De Bruin, B., et al. (2019). Evaluating Hepatobiliary Transport with 18F-Labeled Bile Acids: The Effect of Radiolabel Position and Bile Acid Structure on Radiosynthesis and In Vitro and In Vivo Performance. Molecules.
- Sekisui Medical Co., Ltd. (n.d.). In vivo (studies using labeled compounds). Sekisui Medical.
- Pharmaceutical Technology. (2020). FDA Publishes Guidance on Drug-Drug Interaction Studies for a Therapeutic Protein. Pharmaceutical Technology.
- BioIVT. (n.d.). OATP1B1 Transporter Assay. BioIVT.
- Brouwer, K. L., et al. (2013). Methods to Evaluate Biliary Excretion of Drugs in Humans: an Updated Review. The AAPS Journal.
- U.S. Food and Drug Administration. (2023). Drug Development and Drug Interactions | Table of Substrates, Inhibitors and Inducers. FDA.
- Schoenfield, L. J., et al. (1964). Studies of Sulfobromophthalein Sodium (BSP) Metabolism in Man. III. Demonstration of a Transport Maximum (Tm) for Biliary Excretion of BSP. The Journal of Clinical Investigation.
- Whelan, G., & Combes, B. (1971). Competition by unconjugated and conjugated this compound (BSP) for transport into bile. Evidence for a single excretory system. The Journal of Laboratory and Clinical Medicine.
- Powell, G. M., et al. (1975). Kinetic measurements of the biliary excretion of metabolized compounds. Biochemical Society Transactions.
- Schoenfield, L. J., et al. (1964). STUDIES OF this compound (BSP) METABOLISM IN MAN. 3. DEMONSTRATION OF A TRANSPORT MAXIMUM (TM) FOR BILIARY EXCRETION OF BSP. The Journal of Clinical Investigation.
- Keppler, D. (2006). The apical conjugate efflux pump ABCC2 (MRP2). Pflügers Archiv - European Journal of Physiology.
- Fardel, O., et al. (2005). Physiological, pharmacological and clinical features of the multidrug resistance protein 2. Biochemical Pharmacology.
- Jedlitschky, G., & Keppler, D. (2006). Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition. Expert Opinion on Drug Metabolism & Toxicology.
- ResearchGate. (2005). Involvement of Mrp2 (Abcc2) in biliary excretion of moxifloxacin and its metabolites in the isolated perfused rat liver. ResearchGate.
- Reddit. (2021). Does anyone have an organic anion transporter polypeptide (OATP) uptake protocol?. Reddit.
- Sneed, B., et al. (2012). Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and OATP1B3. Molecular Pharmaceutics.
- Raje, S., et al. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Clinical and Translational Science.
- Gessner, A., et al. (2022). Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3. Frontiers in Pharmacology.
Sources
- 1. Extrahpetic distribution of sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uptake of sulfobromophthalein-glutathione conjugate by isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Competition by unconjugated and conjugated this compound (BSP) for transport into bile. Evidence for a single excretory system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Hepatocellular sulfobromophthalein uptake at physiologic albumin concentrations: kinetic evidence for a high affinity/low capacity sinusoidal membrane system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fda.gov [fda.gov]
- 10. Mechanism of active secretion of phenolsulfonphthalein in the liver via Mrp2 (abcc2), an organic anion transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. Physiological, pharmacological and clinical features of the multidrug resistance protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioivt.com [bioivt.com]
- 14. Organic Anion Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The apical conjugate efflux pump ABCC2 (MRP2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure and function of the MRP2 (ABCC2) protein and its role in drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. Uptake of Bromosulfophthalein byIsolated Liver Cells: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 20. In vivo (studies using labeled compounds) | SEKISUI MEDICAL CO., LTD. [sekisuimedical.jp]
- 21. Methods to Evaluate Biliary Excretion of Drugs in Humans: an Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Albumin influences sulfobromophthalein transport by hepatocytes of each acinar zone - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Characterizing Transporter Inhibition Using Sulfobromophthalein (BSP) in Competitive Assays
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Transporter Inhibition Assays in Drug Development
The clinical relevance of drug-drug interactions (DDIs) is a primary concern in pharmaceutical development. Unforeseen interactions can lead to adverse events and altered drug efficacy, making the early characterization of a new chemical entity's (NCE) potential to inhibit metabolic enzymes and transporters a regulatory and scientific necessity.[1][2] Among the most important drug transporters are the Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 (encoded by the SLCO1B1 gene), which is highly expressed on the basolateral membrane of human hepatocytes.[3][4] OATP1B1 facilitates the hepatic uptake of a wide range of endogenous compounds (e.g., bilirubin, steroid conjugates) and numerous drugs, including statins.[3][4] Inhibition of OATP1B1 can lead to significantly increased systemic exposure of co-administered drugs, posing a risk of toxicity. Consequently, regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend that investigational drugs be evaluated as potential inhibitors of OATP1B1.[3][5]
Sulfobromophthalein (BSP), a phthalein dye historically used as a clinical measure of liver function, serves as a valuable tool in in vitro transporter studies.[6] It is a well-characterized, high-affinity substrate for several OATP family members, making it an excellent probe inhibitor for competitive inhibition assays. This application note provides a comprehensive, field-tested guide to designing, executing, and interpreting competitive inhibition assays using BSP to determine the inhibitory potential (IC₅₀) of test compounds against OATP-mediated transport.
The Principle of Competitive Inhibition
A competitive inhibition assay measures the ability of a test compound to compete with a known transporter substrate for binding to the transporter's active site. In this context, the rate of transport of a labeled probe substrate is measured in the presence of varying concentrations of an unlabeled inhibitor (the test compound or BSP).
A true competitive inhibitor binds reversibly to the same site as the substrate.[7] This binding is mutually exclusive.[7] As the concentration of the inhibitor increases, it occupies a greater fraction of the available transporter binding sites, thereby reducing the transport rate of the probe substrate. The concentration of the inhibitor that reduces the probe substrate's transport rate by 50% is defined as the half-maximal inhibitory concentration (IC₅₀).[8][9] This value is a critical measure of the inhibitor's potency.[9] It is important to note that the IC₅₀ value is dependent on the experimental conditions, particularly the concentration of the probe substrate used.[9][10]
Below is a conceptual workflow of a competitive inhibition assay designed to test a new chemical entity (NCE) against an OATP transporter using a labeled probe substrate.
Figure 1. Conceptual workflow of a competitive inhibition assay.
Causality Behind Experimental Design: A Self-Validating System
A robust and trustworthy protocol is inherently self-validating. This is achieved by including a comprehensive set of controls and by making deliberate experimental choices that isolate the biological activity of interest.
-
Cell System Selection : The use of a stable cell line, such as HEK293 or CHO cells, overexpressing a single transporter (e.g., OATP1B1) is critical.[4][11] This provides a consistent and high level of transporter expression. The protocol's validity hinges on comparing the results to a matched control cell line (wild-type or mock-transfected) that does not express the transporter.[3] This allows for the precise quantification of transporter-specific uptake by subtracting the background uptake observed in the control cells.
-
Probe Substrate Concentration : In competitive inhibition assays, the concentration of the probe substrate should ideally be at or below its Michaelis-Menten constant (Kₘ).[12] This ensures high sensitivity for detecting competitive inhibitors. If the substrate concentration is too high, it can overcome the effects of a weak or moderate inhibitor, leading to an artificially high IC₅₀ value and potentially a false-negative result.[9] Estradiol-17β-glucuronide (E₂G) is a recommended and sensitive probe substrate for OATP1B1 assays.[3][13]
-
Inhibitor Concentration Range : A wide range of inhibitor concentrations must be tested to generate a full dose-response curve.[7] This typically involves a serial dilution spanning several orders of magnitude (e.g., from 0.01 µM to 100 µM) to accurately define both the baseline (no inhibition) and the maximal inhibition plateaus, which are essential for precise IC₅₀ determination.[14]
-
Essential Controls :
-
Vehicle Control : Represents 100% transporter activity (0% inhibition). The solvent used to dissolve the test compound (e.g., DMSO) is added at the same final concentration as in the test wells.
-
Positive Control Inhibitor : A known, potent inhibitor of the transporter (e.g., Rifampicin for OATP1B1) is run in parallel.[13] This confirms that the assay system is responsive to inhibition and provides a benchmark for comparing the potency of the test compound.
-
Wild-Type/Mock-Transfected Cells : As mentioned, these cells quantify non-specific binding and passive diffusion of the probe substrate, which must be subtracted from the total uptake in transporter-expressing cells to determine the net transporter-mediated activity.
-
Detailed Experimental Protocol: OATP1B1 Inhibition Assay
This protocol describes a cell-based competitive inhibition assay to determine the IC₅₀ value of a test compound against OATP1B1-mediated transport, using Sulfobromophthalein (BSP) as a reference inhibitor.
4.1. Materials and Reagents
-
Cells : HEK293 or CHO cells stably expressing human OATP1B1, and the corresponding mock-transfected parental cell line.
-
Culture Medium : Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418), as appropriate for the cell line.[11]
-
Assay Plates : Poly-D-Lysine coated 96-well plates.
-
Probe Substrate : [³H]-Estradiol-17β-glucuronide ([³H]-E₂G).
-
Inhibitors : Sulfobromophthalein (BSP) sodium salt (positive control), Test Compound.
-
Buffers :
-
Uptake Buffer : Hanks' Balanced Salt Solution (HBSS), pH 7.4.
-
Wash Buffer : Ice-cold HBSS, pH 7.4.
-
-
Reagents :
-
Lysis Buffer : 1 M NaOH.
-
Neutralization Solution : 1 M HCl.
-
Scintillation Cocktail : Ultima Gold or equivalent.
-
DMSO : For dissolving inhibitors.
-
4.2. Step-by-Step Methodology
Day 1: Cell Seeding
-
Culture OATP1B1-expressing and mock-transfected cells under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well Poly-D-Lysine coated plate at a density that will yield a confluent monolayer on the day of the assay (e.g., 1 x 10⁵ cells/well). Plate both cell types on the same plate to minimize inter-assay variability.
-
Incubate the plate overnight at 37°C, 5% CO₂.
Day 2: Inhibition Assay
-
Prepare Inhibitor Solutions :
-
Prepare stock solutions of BSP and the test compound in DMSO.
-
Perform serial dilutions of the inhibitors in Uptake Buffer to create 2X final concentrations. For an 8-point curve, typical final concentrations might range from 0.1 µM to 100 µM.
-
Prepare a 2X vehicle control (e.g., 0.2% DMSO in Uptake Buffer).
-
-
Prepare Probe Substrate Solution :
-
Dilute [³H]-E₂G in Uptake Buffer to a 2X final concentration (e.g., 50 nM, which is near the reported Kₘ).
-
-
Perform the Assay :
-
Aspirate the culture medium from the 96-well plate.
-
Wash the cell monolayer once with 200 µL/well of pre-warmed (37°C) Uptake Buffer.
-
Add 50 µL/well of the 2X inhibitor or vehicle control solutions to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes. This allows the inhibitor to interact with the transporter before the substrate is introduced.
-
Initiate the transport reaction by adding 50 µL/well of the 2X [³H]-E₂G solution. The final volume in each well is now 100 µL.
-
Incubate the plate at 37°C for a predetermined linear uptake time (e.g., 5 minutes).[4] This time should be established during assay development to ensure initial transport rates are being measured.
-
-
Terminate the Assay :
-
Rapidly terminate the uptake by aspirating the reaction mixture.
-
Immediately wash the cells three times with 200 µL/well of ice-cold Wash Buffer. This stops the transport process and removes extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting :
-
Add 100 µL/well of Lysis Buffer (1 M NaOH) to each well and incubate for at least 30 minutes at room temperature on a plate shaker to ensure complete cell lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Neutralize the lysate by adding 100 µL of 1 M HCl.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis and Interpretation
5.1. Calculating Net Transporter Activity
For each condition, calculate the net OATP1B1-mediated uptake:
Net CPM = (Average CPM in OATP1B1 cells) - (Average CPM in Mock cells)
This subtraction corrects for any non-specific binding or passive diffusion of the probe substrate.
5.2. Determining the IC₅₀ Value
-
Normalize the data by expressing the net uptake in the presence of the inhibitor as a percentage of the net uptake in the vehicle control wells (which represents 100% activity).
% Activity = (Net CPM with Inhibitor / Net CPM with Vehicle) x 100
-
Plot the % Activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation using a suitable software package (e.g., GraphPad Prism). The equation is typically:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
Where:
-
Y is the % Activity.
-
X is the log of the inhibitor concentration.
-
Top and Bottom are the plateaus of the curve.
-
LogIC₅₀ is the logarithm of the inhibitor concentration that produces a response halfway between the Top and Bottom plateaus. The software will calculate the IC₅₀ value from this.
-
5.3. Example Data Presentation
The results of an inhibition experiment with Sulfobromophthalein (BSP) can be summarized as follows:
| BSP Concentration (µM) | Log [BSP] | % OATP1B1 Activity (Mean ± SD) |
| 0 (Vehicle) | N/A | 100.0 ± 5.2 |
| 0.1 | -1.0 | 95.3 ± 4.8 |
| 0.3 | -0.52 | 82.1 ± 6.1 |
| 1.0 | 0.0 | 51.5 ± 3.9 |
| 3.0 | 0.48 | 22.7 ± 2.5 |
| 10.0 | 1.0 | 8.9 ± 1.8 |
| 30.0 | 1.48 | 4.1 ± 1.1 |
| 100.0 | 2.0 | 3.5 ± 0.9 |
| Calculated IC₅₀ | 1.05 µM |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal in Mock Cells | 1. Probe substrate is too lipophilic, leading to high passive diffusion. 2. Inefficient washing. | 1. Consider a different, more specific probe substrate. 2. Increase the number or volume of washes with ice-cold buffer. Ensure aspiration is complete.[15] |
| Poor or No Inhibition by Positive Control | 1. Inactive positive control (degraded stock). 2. Cell health is poor or transporter expression is low. 3. Assay time is too long, leading to substrate saturation. | 1. Prepare fresh positive control stock solutions. 2. Check cell viability and passage number. Confirm transporter expression via Western blot or qPCR. 3. Re-validate the linear uptake time for the probe substrate. |
| Incomplete Inhibition Curve (No Bottom Plateau) | 1. Inhibitor solubility limit reached at high concentrations. 2. The compound is a weak inhibitor. | 1. Visually inspect wells for precipitation. Test compound solubility in the assay buffer.[12] 2. Extend the concentration range if solubility permits. If inhibition remains partial, the compound may be a partial inhibitor. |
| High Variability Between Replicates | 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects on the 96-well plate. | 1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and change tips between dilutions.[15] 3. Avoid using the outermost wells of the plate, or fill them with buffer to maintain humidity. |
Conclusion
The competitive inhibition assay using Sulfobromophthalein as a reference inhibitor is a robust and essential tool for characterizing the potential of new chemical entities to cause drug-drug interactions via OATP transporters. By employing a carefully designed, self-validating protocol with appropriate controls, researchers can generate reliable IC₅₀ values. This data is fundamental for predicting clinical DDI risk and is a key component of the preclinical data package submitted to regulatory authorities, ensuring the development of safer and more effective medicines.
References
- Creative Biolabs Antibody. (n.d.). Troubleshooting of Competition (Inhibition) ELISA.
- DavidsonX. (n.d.). IC50 Determination. edX.
- Izumi, S., et al. (2013). Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein. Drug Metabolism and Disposition, 41(11), 1859-1866. [Link]
- Wikipedia. (n.d.). IC50.
- BioIVT. (n.d.). OATP1B1 Transporter Assay.
- Izumi, S., et al. (2013). Substrate-Dependent Inhibition of Organic Anion Transporting Polypeptide 1B1: Comparative Analysis with Prototypical Probe Substrates Estradiol-17 -Glucuronide, Estrone-3-Sulfate, and Sulfobromophthalein.
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]
- Karlgren, M., et al. (2012). In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions. Pharmaceutical Research, 29(2), 411-426. [Link]
- Karlgren, M., et al. (2013). Identification of Novel Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 (OATP1B1 and OATP1B3) Using a Consensus Vote of Six Classification Models. Molecular Pharmaceutics, 10(9), 3478-3491. [Link]
- Wikipedia. (n.d.). Bromsulfthalein.
- Regulatory Affairs Professionals Society (RAPS). (2020). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. RAPS. [Link]
- MDPI. (2024). Pharmacokinetics and Drug Interactions.
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. [Link]
- Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
Sources
- 1. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 2. mdpi.com [mdpi.com]
- 3. bioivt.com [bioivt.com]
- 4. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Application of Sulfobromophthalein in the Investigation of Drug-Drug Interactions
Introduction: The Enduring Relevance of a Classic Probe
Sulfobromophthalein (BSP), a synthetic dye historically used as a clinical indicator of liver function, has found a renewed and critical role in modern drug development as a probe substrate for investigating transporter-mediated drug-drug interactions (DDIs). Its utility lies in its specific interactions with key hepatic uptake and efflux transporters, primarily the Organic Anion Transporting Polypeptides (OATP1B1 and OATP1B3) and the Bile Salt Export Pump (BSEP). Understanding these interactions is paramount, as inhibition of these transporters by a new chemical entity (NCE) can lead to altered drug pharmacokinetics and potentially severe adverse effects, including drug-induced liver injury (DILI).
This guide provides a comprehensive overview of the mechanisms underpinning BSP's application in DDI studies, detailed protocols for its use in both in vitro and in vivo settings, and a discussion of its place within the current regulatory landscape.
Scientific Foundation: BSP as a Multi-Transporter Probe
The journey of BSP through the liver is a multi-step process orchestrated by specific transporters, making it an excellent tool to probe their function.
-
Hepatic Uptake via OATPs: Upon entering the bloodstream, BSP is rapidly taken up from the sinusoidal blood into hepatocytes. This uptake is primarily mediated by OATP1B1 and OATP1B3, two major hepatic uptake transporters located on the basolateral membrane of hepatocytes. These transporters are responsible for the clearance of a wide range of endogenous compounds (like bilirubin and bile acids) and numerous drugs, including statins, angiotensin II receptor blockers, and certain antibiotics. An investigational drug that inhibits OATP1B1 or OATP1B3 will compete with BSP for uptake, leading to a measurable decrease in BSP clearance from the plasma.
-
Intracellular Conjugation: Inside the hepatocyte, BSP undergoes conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). This metabolic step increases its water solubility, preparing it for biliary excretion.
-
Biliary Efflux via BSEP and MRP2: The conjugated BSP is then actively transported from the hepatocyte into the bile canaliculi. This efflux is mediated by the Bile Salt Export Pump (BSEP, or ABCB11) and, to a lesser extent, the Multidrug Resistance-Associated Protein 2 (MRP2, or ABCC2). BSEP is the primary transporter for bile salts, and its inhibition is a key mechanism underlying cholestatic DILI. An NCE that inhibits BSEP will impair the excretion of conjugated BSP into the bile, which can be assessed in preclinical models.
The multi-faceted transport pathway of BSP allows researchers to dissect the potential of an NCE to cause DDIs at different stages of hepatic disposition.
Visualizing the Pathway: BSP Hepatic Transport and DDI Mechanisms
The following diagram illustrates the key steps in BSP's hepatic transport and the points at which drug-drug interactions can occur.
Caption: Hepatic transport of Sulfobromophthalein (BSP) and sites of potential drug-drug interactions.
Application Notes & Protocols
Part 1: In Vitro Assessment of OATP1B1/OATP1B3 Inhibition
In vitro assays are the first line of investigation to assess the potential of an NCE to inhibit hepatic uptake transporters. Cell lines overexpressing a single transporter, such as HEK293-OATP1B1 or CHO-OATP1B3, are commonly used.
Causality Behind Experimental Choices:
-
Single Transporter-Expressing Cells: Using these systems allows for the specific interrogation of an NCE's effect on a single transporter, avoiding the confounding influence of other transport processes present in primary hepatocytes.
-
Radiolabeled Substrate: Utilizing [³H]-BSP provides a highly sensitive and quantitative method for measuring substrate uptake.
-
Concentration Range: Testing the NCE across a range of concentrations is crucial for determining an IC₅₀ value, which represents the concentration of the inhibitor required to reduce the transporter's activity by 50%.
1. Cell Culture and Seeding: a. Culture HEK293 cells stably transfected with human OATP1B1 or OATP1B3, alongside mock-transfected control cells, under standard conditions (e.g., 37°C, 5% CO₂). b. Seed the cells into 24- or 48-well poly-D-lysine coated plates at a density that ensures a confluent monolayer on the day of the experiment.
2. Preparation of Solutions: a. Assay Buffer: Prepare a Krebs-Henseleit buffer or Hank's Balanced Salt Solution (HBSS), pH 7.4. b. Substrate Solution: Prepare a working solution of [³H]-BSP in assay buffer at a concentration close to its Kₘ for the respective transporter (typically in the low micromolar range). The use of a concentration near the Kₘ provides good sensitivity for detecting competitive inhibition.[1] c. Inhibitor Solutions: Prepare serial dilutions of the investigational drug in assay buffer. The concentration range should span at least three logs and be centered around the anticipated IC₅₀. Include a known inhibitor (e.g., rifampicin) as a positive control.
3. Uptake Assay: a. On the day of the assay, wash the cell monolayers twice with pre-warmed (37°C) assay buffer. b. Pre-incubate the cells with the inhibitor solutions (or vehicle control) for a short period (e.g., 10-30 minutes) at 37°C. c. Initiate the uptake by adding the [³H]-BSP substrate solution (containing the respective inhibitor concentrations). d. Incubate for a short, defined period (e.g., 2-5 minutes) at 37°C. This time point should be within the initial linear phase of uptake, which should be determined in preliminary experiments. e. Terminate the transport by rapidly aspirating the uptake solution and washing the cells three times with ice-cold assay buffer.
4. Cell Lysis and Quantification: a. Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% Triton X-100). b. Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter. c. In parallel, determine the protein concentration in a separate set of wells using a standard method (e.g., BCA assay) to normalize the uptake data.
5. Data Analysis: a. Subtract the uptake in mock-transfected cells from the uptake in OATP-expressing cells to determine the transporter-specific uptake. b. Normalize the transporter-specific uptake to the protein concentration (pmol/mg protein/min). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
The choice of probe substrate can influence the resulting IC₅₀ value. The following table presents a comparison of IC₅₀ values for known inhibitors against different OATP1B1 substrates.
| Inhibitor | IC₅₀ (µM) with [³H]-BSP | IC₅₀ (µM) with [³H]-Estradiol-17β-glucuronide (E₂G) | Reference |
| Rifampicin | 1.8 | 2.1 | [1] |
| Cyclosporin A | 0.3 | 0.3 | [1] |
| Gemfibrozil | 102 | 7.5 | [1] |
Note: This data highlights that while some inhibitors show consistent IC₅₀ values across different substrates, others like gemfibrozil exhibit substrate-dependent inhibition.[1] This underscores the importance of careful probe selection and data interpretation.
Part 2: In Vivo Assessment of Transporter-Mediated DDIs
While in vitro assays provide valuable initial data, in vivo studies in human subjects are the definitive method for assessing the clinical relevance of a potential DDI.
Causality Behind Experimental Choices:
-
Crossover Design: A two-way crossover design, where each subject serves as their own control, is the gold standard. This design minimizes inter-individual variability and increases the statistical power to detect a DDI.
-
Probe Drug Administration: Administering BSP as a single intravenous bolus allows for straightforward pharmacokinetic analysis of its plasma concentration-time profile.
-
Pharmacokinetic Sampling: Intensive blood sampling is required to accurately characterize the pharmacokinetic parameters of BSP, particularly the area under the curve (AUC) and clearance (CL), which are the primary endpoints for assessing a DDI.
1. Study Design and Population: a. Conduct a randomized, open-label, two-period, two-sequence crossover study in healthy volunteers. b. A washout period of at least five half-lives of the investigational drug should separate the two treatment periods. c. Screen subjects for normal liver and kidney function.
2. Treatment Arms: a. Reference Arm: Subjects receive a single intravenous dose of Sulfobromophthalein (e.g., 5 mg/kg). b. Test Arm: Subjects receive the investigational drug (perpetrator) for a duration sufficient to reach steady-state concentrations, followed by co-administration of the single intravenous dose of BSP.
3. Dosing and Administration: a. Sulfobromophthalein: Administer as a slow intravenous injection over a defined period (e.g., 5 minutes). b. Investigational Drug: The dosing regimen should be based on its known pharmacokinetics to ensure that relevant systemic and intra-hepatic concentrations are achieved at the time of BSP administration.
4. Pharmacokinetic Sampling: a. Collect serial blood samples at predefined time points before and after BSP administration. For example: pre-dose, and at 2, 5, 10, 15, 30, 45, 60, 90, 120, 180, and 240 minutes post-dose. b. Process blood samples to obtain plasma and store frozen at -80°C until analysis.
5. Bioanalytical Method: a. Develop and validate a sensitive and specific method for the quantification of BSP in human plasma, typically using LC-MS/MS. b. The assay should be able to distinguish between unconjugated BSP and its glutathione conjugate if mechanistic insights into conjugation are also desired.
6. Pharmacokinetic and Statistical Analysis: a. Calculate the pharmacokinetic parameters of BSP for each subject in each treatment period, including:
- Area under the plasma concentration-time curve from time zero to infinity (AUC₀-∞)
- Clearance (CL)
- Volume of distribution (Vd)
- Elimination half-life (t₁/₂) b. The primary analysis is the comparison of the geometric mean ratios (Test Arm / Reference Arm) for AUC₀-∞ and Cₘₐₓ of BSP. c. A statistically significant increase in BSP exposure (AUC) in the presence of the investigational drug indicates inhibition of its hepatic uptake or biliary excretion.
// Nodes
Screening [label="Subject Screening\n(Healthy Volunteers)", fillcolor="#F1F3F4"];
Period1 [label="Period 1", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
TreatmentA [label="Treatment A\n(e.g., BSP alone)", fillcolor="#FFFFFF"];
TreatmentB [label="Treatment B\n(Investigational Drug + BSP)", fillcolor="#FFFFFF"];
Washout [label="Washout Period", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Period2 [label="Period 2", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
PK_Analysis [label="Pharmacokinetic Analysis\n(AUC, Cmax, CL)", fillcolor="#34A853", fontcolor="#FFFFFF"];
DDI_Assessment [label="DDI Assessment\n(Geometric Mean Ratios)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Screening -> Period1;
Period1 -> {TreatmentA, TreatmentB} [style=dashed];
TreatmentA -> Washout;
TreatmentB -> Washout;
Washout -> Period2;
Period2 -> {TreatmentA, TreatmentB} [style=dashed, label="Crossover"];
{TreatmentA, TreatmentB} -> PK_Analysis [label="PK Sampling"];
PK_Analysis -> DDI_Assessment;
}
Caption: Workflow for a crossover clinical drug-drug interaction study.
Regulatory Perspective and Current Standing
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidance on the investigation of drug-drug interactions.[2] These guidances emphasize the importance of evaluating interactions with hepatic transporters, particularly OATP1B1, OATP1B3, and BSEP.
While BSP is a well-characterized substrate for these transporters, current regulatory guidance documents do not list it as a recommended clinical probe substrate for DDI studies. Instead, drugs like statins (e.g., rosuvastatin, pitavastatin) are preferred for assessing OATP-mediated interactions, and endogenous biomarkers like coproporphyrin I are gaining acceptance. The preference for statins is due to their clinical relevance, well-understood pharmacokinetics, and the significant safety implications of DDIs involving this drug class.
Therefore, while BSP remains an invaluable tool for in vitro and preclinical mechanistic studies to identify and characterize transporter inhibition, its use in pivotal clinical DDI studies for regulatory submission is less common today. Data generated using BSP in these earlier stages can, however, provide a strong scientific rationale for the design and necessity of subsequent clinical studies with currently recommended probe drugs.
Conclusion: A Foundational Tool for Mechanistic DDI Insights
Sulfobromophthalein's well-defined hepatic transport pathway makes it a powerful and versatile tool for investigating the potential of new chemical entities to cause drug-drug interactions. By employing the robust in vitro and in vivo protocols detailed in this guide, researchers can gain critical mechanistic insights into a drug's interaction with OATP and BSEP transporters. While its role as a primary clinical probe has evolved, BSP's application in preclinical and mechanistic studies remains a cornerstone of a comprehensive DDI assessment strategy, ensuring the development of safer and more effective medicines.
References
- European Medicines Agency.
- Kim, H. et al. Substrate-Dependent Inhibition of Organic Anion Transporting Polypeptide 1B1: Comparative Analysis with Prototypical Probe Substrates Estradiol-17β-Glucuronide, Estrone-3-Sulfate, and Sulfobromophthalein. Molecular Pharmaceutics. 2017. [Link]
Sources
Measuring Cellular Entry: A Detailed Protocol for Sulfobromophthalein (BSP) Sodium Uptake Assays
Introduction: Why Measure BSP Uptake?
Sulfobromophthalein (BSP), a synthetic organic anion, has long been a critical tool in biomedical research, primarily for assessing liver function. Its importance extends significantly into drug development and toxicology. The uptake of BSP from the bloodstream into hepatocytes, the primary cells of the liver, is not a passive process. It is actively mediated by a family of membrane transporters known as Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3, which are highly expressed on the basolateral (sinusoidal) membrane of human hepatocytes.[1][2][3]
Understanding how investigational drugs interact with these transporters is a regulatory expectation and a crucial step in preclinical development.[3] Inhibition of OATP transporters by a new drug candidate can lead to significant drug-drug interactions (DDIs).[4][5] If a co-administered drug, which is a substrate of OATPs (like many statins), cannot enter the liver for metabolism and clearance, its concentration in the blood can rise to toxic levels.[2][4][5] Therefore, a robust and reliable in vitro assay to measure BSP uptake in cell lines overexpressing these transporters is an indispensable tool for predicting potential clinical DDIs.
This application note provides a comprehensive, step-by-step protocol for conducting a BSP uptake assay in transfected cell lines, explaining the scientific principles behind each step to ensure experimental success and data integrity.
Principle of the Assay
The assay quantifies the rate of active transport of BSP into cultured cells that are engineered to express a specific OATP transporter (e.g., OATP1B1). The fundamental principle relies on incubating these cells with a known concentration of BSP for a defined period at a physiological temperature (37°C) and then measuring the amount of BSP that has accumulated inside the cells.
To ensure the measured uptake is specifically due to the transporter's activity, several controls are essential:
-
Parental Cell Line: A control cell line that does not express the OATP transporter is run in parallel to measure non-specific binding and passive diffusion.
-
Temperature Control: The assay is performed at 37°C to measure active, energy-dependent transport and at 4°C, where active transport is minimal, to determine background surface binding.[6]
-
Chemical Inhibition: A known inhibitor of the OATP transporter, such as rifampicin or cyclosporin A, is used to confirm that the uptake is mediated by the specific transporter.[3][5][7]
The net transporter-mediated uptake is then calculated by subtracting the uptake observed in control conditions from the total uptake in the transporter-expressing cells.
Caption: Mechanism of OATP-mediated BSP uptake and inhibition.
Materials and Reagents
Equipment
-
Laminar Flow Hood (Sterile)
-
CO₂ Incubator (37°C, 5% CO₂)
-
Inverted Microscope
-
Water Bath (37°C)
-
Refrigerated Centrifuge
-
Microplate Reader (absorbance capable, 580 nm)
-
Multichannel Pipettes
-
Vacuum Manifold for 96-well plates
-
Standard laboratory glassware and plasticware
Reagents & Consumables
| Reagent/Consumable | Recommended Specifications |
| Cell Lines | HEK293 or CHO cells stably transfected with human OATP1B1 or OATP1B3. Parental (mock-transfected) cell line. |
| Culture Medium | DMEM or F-12, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and selection antibiotic (e.g., G418). |
| Cell Culture Plates | 24-well or 96-well poly-D-lysine coated plates. |
| Sulfobromophthalein Sodium | Sigma-Aldrich (Cat# B7022) or equivalent. |
| Rifampicin (Inhibitor) | Sigma-Aldrich (Cat# R3501) or equivalent. |
| Uptake Buffer | Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.[8] |
| Lysis Buffer | 0.1% Triton X-100 in PBS. |
| Protein Assay Reagent | Bicinchoninic Acid (BCA) Assay Kit. |
| Other Reagents | Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO). |
Experimental Protocol
This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.
Caption: High-level experimental workflow for the BSP uptake assay.
Part 1: Cell Preparation (Day 1-2)
-
Cell Seeding: Seed both the OATP-expressing cells and the parental (mock) cells into a 96-well poly-D-lysine coated plate.
-
Rationale: A confluent monolayer is crucial for consistent results. Poly-D-lysine coating enhances cell attachment.
-
Density: Target a seeding density that results in a 90-95% confluent monolayer on the day of the experiment (e.g., 80,000 to 100,000 cells/well). This must be optimized for your specific cell line.
-
-
Incubation: Incubate the plates at 37°C with 5% CO₂ for 24 to 48 hours.
Part 2: Reagent Preparation (Day 3 - Day of Assay)
-
Uptake Buffer: Prepare fresh Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES. Adjust the pH to 7.4.[8] Warm to 37°C before use. Prepare a separate aliquot to be kept on ice for the wash steps.
-
BSP Stock Solution: Prepare a 10 mM stock solution of BSP in water.
-
BSP Working Solution: Dilute the BSP stock solution in warm (37°C) uptake buffer to the desired final concentration (e.g., 20 µM for a 2X working solution if you add equal volume to the wells). The final concentration in the assay should be close to the known Km value for the transporter, which for BSP is often in the low micromolar range.[9][10]
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of Rifampicin in DMSO.
-
Inhibitor Working Solution: Dilute the Rifampicin stock solution in warm (37°C) uptake buffer. For a typical IC₅₀ determination, a serial dilution is prepared. A common final concentration to demonstrate inhibition is 10-20 µM.[1]
-
Expert Tip: Ensure the final DMSO concentration in the assay is consistent across all wells (including controls) and does not exceed 0.5%, as higher concentrations can affect cell membrane integrity.
-
Part 3: The Uptake Assay (Day 3)
-
Pre-warming: Place the plate of cells in a 37°C water bath or incubator for 10-15 minutes to equilibrate the temperature.
-
Wash: Gently aspirate the culture medium from all wells. Wash the cell monolayer twice with 150 µL of warm (37°C) uptake buffer.
-
Pre-incubation: Aspirate the final wash. Add 50 µL of warm uptake buffer to the "control" wells and 50 µL of the warm inhibitor working solution to the "inhibitor" wells. Incubate the plate at 37°C for 10 minutes.
-
Rationale: This step allows the inhibitor to enter the cells and interact with the transporter before the substrate is introduced.
-
-
Initiate Uptake: Add 50 µL of the 2X BSP working solution to all wells to start the uptake reaction. The final volume in each well is now 100 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes).
-
Expert Tip: It is critical to perform a time-course experiment (e.g., 1, 2, 5, 10, 30 minutes) during assay development to determine the linear range of uptake.[11] Subsequent experiments should be conducted within this linear phase.
-
-
Terminate Uptake: To stop the reaction, rapidly aspirate the BSP solution from the wells. Immediately add 200 µL of ice-cold uptake buffer to each well.
-
Rationale: The rapid temperature drop to 4°C effectively halts all active transport processes.[6]
-
-
Final Washes: Aspirate the buffer and wash the monolayer two more times with 200 µL of ice-cold uptake buffer to remove any unbound, extracellular BSP. After the final wash, aspirate as much buffer as possible without disturbing the cell layer.
Part 4: Quantification
-
Cell Lysis: Add 100 µL of Lysis Buffer (0.1% Triton X-100 in PBS) to each well. Incubate at room temperature on a plate shaker for 15-20 minutes to ensure complete lysis.
-
Measure Absorbance: Transfer the lysate to a new, clear flat-bottom 96-well plate. Measure the absorbance at 580 nm using a microplate reader. This reading corresponds to the amount of intracellular BSP.
-
Protein Quantification: Use a 10-20 µL aliquot of the remaining cell lysate from each well to perform a protein assay (e.g., BCA assay).[12]
Data Analysis and Interpretation
-
Standard Curve: Create a standard curve by making serial dilutions of the BSP stock solution in lysis buffer and measuring their absorbance at 580 nm. Use this curve to convert the absorbance readings of the samples into the amount of BSP (e.g., in pmol).
-
Normalization: For each well, divide the amount of BSP (pmol) by the protein content (mg) to get the normalized uptake (pmol/mg protein).
-
Calculate Net Uptake:
-
Total Uptake: Normalized uptake in OATP-expressing cells at 37°C.
-
Non-Specific Uptake: Normalized uptake in mock-transfected cells at 37°C.
-
Net Transporter-Mediated Uptake = (Total Uptake) - (Non-Specific Uptake)
-
-
Calculate Inhibition:
-
Percent Inhibition = [1 - (Net Uptake with Inhibitor / Net Uptake without Inhibitor)] x 100
-
Sample Data Presentation
| Condition | Cell Line | BSP (pmol) | Protein (mg) | Normalized Uptake (pmol/mg) | Net Uptake (pmol/mg/min) | % Inhibition |
| Control | OATP1B1 | 150 | 0.025 | 6000 | 1000 | N/A |
| + Rifampicin | OATP1B1 | 60 | 0.024 | 2500 | 300 | 70% |
| Control | Mock | 52 | 0.026 | 2000 | N/A | N/A |
| (Data are for illustrative purposes only. Uptake rate is calculated assuming a 5-minute incubation.) |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding; Cell monolayer detachment during washing; Pipetting errors. | Optimize seeding density; Wash cells very gently; Use a multichannel pipette and ensure proper technique. |
| Low signal (low net uptake) | Low transporter expression; Uptake time too short; Incorrect buffer pH; BSP degradation. | Verify transporter expression via Western blot or qPCR; Optimize uptake time by performing a time-course; Check and adjust buffer pH to 7.4; Prepare fresh BSP solutions for each experiment. |
| High background in mock cells | Non-specific binding to plastic or cells; Ineffective washing. | Ensure plates are poly-D-lysine coated; Increase the number of ice-cold washes to 3-4 times; Include a 4°C control to quantify binding. |
| No inhibition by known inhibitors | Inhibitor concentration too low; Inhibitor degraded; Pre-incubation time too short. | Test a range of inhibitor concentrations to determine IC₅₀; Prepare fresh inhibitor stocks; Increase pre-incubation time to 15-30 minutes. |
References
- Current time information in Taipei, TW. (n.d.). Google.
- Karlgren, M., Vildhede, A., & Artursson, P. (2012). Classification of Inhibitors of Hepatic Organic Anion Transporting Polypeptides (OATPs): Influence of Protein Expression on Drug–Drug Interactions. Journal of Medicinal Chemistry, 55(9), 4449–4457.
- Niemi, M., Pasanen, M. K., & Neuvonen, P. J. (2011). Impact of OATP transporters on pharmacokinetics. Clinical Pharmacology & Therapeutics, 89(1), 124–133.
- SOLVO Biotechnology. (n.d.). OATP1B1 - Transporters.
- Billington, D., Evans, C., Godfrey, P. P., & Coleman, R. (1980). The kinetics of sulfobromophthalein uptake by rat liver sinusoidal vesicles. Biochemical Journal, 188(2), 321–327.
- Laperche, Y., Preaux, A. M., & Berthelot, P. (1981). Uptake of bromosulfophthalein by isolated liver cells. Biochemical Pharmacology, 30(11), 1333–1339.
- Tiribelli, C., Lunazzi, G. C., & Sottocasa, G. L. (1979). Cellular Localization of Sulfobromophthalein Transport Activity in Rat Liver. Biochimica et Biophysica Acta (BBA) - Biomembranes, 556(1), 120–126.
- Li, J., Zhang, Y., & Pang, K. S. (2018). Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. Pharmaceutics, 10(4), 218.
- Agilent. (n.d.). Normalization.
- Stremmel, W., & Levine, W. G. (1984). Induction of a dose-related increase in sulfobromophthalein uptake velocity in freshly isolated rat hepatocytes by phenobarbital. Journal of Pharmacology and Experimental Therapeutics, 229(3), 739–747.
- Medzihradsky, F., & Marks, M. J. (1975). Role of Oatp2b1 in Drug Absorption and Drug-Drug Interactions. Biochemical Pharmacology, 24(17), 1615–1620.
- Laperche, Y., Preaux, A. M., & Berthelot, P. (1976). Uptake of Bromosulfophthalein by Isolated Liver Cells. European Journal of Biochemistry, 64(1), 223–229.
- Agilent. (n.d.). Methods and strategies for normalizing XF metabolic data to cellular parameters.
- BioIVT. (n.d.). OATP1B1 Transporter Assay.
- Cell4Pharma. (n.d.). Cell4Pharma Vesicular Transport Assay Brief general protocol.
- Hopax Fine Chemicals. (2019, February 13). The 9 best biological buffers for cell culture.
- Kumar, A., & Lam, T. T. (2021). What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows. Proteomes, 9(4), 43.
- Izumi, S., Nozaki, Y., Komori, T., Takenaka, O., Maeda, K., Kusuhara, H., Sugiyama, Y., & Yamashita, T. (2013). Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein. Drug Metabolism and Disposition, 41(10), 1859–1866.
- Sartorius. (n.d.). Buffer Solutions.
- Izumi, S., Nozaki, Y., Komori, T., Takenaka, O., Maeda, K., Kusuhara, H., Sugiyama, Y., & Yamashita, T. (2017). Substrate-Dependent Inhibition of Organic Anion Transporting Polypeptide 1B1: Comparative Analysis with Prototypical Probe Substrates Estradiol-17β-Glucuronide, Estrone-3-Sulfate, and Sulfobromophthalein. Drug Metabolism and Disposition, 41(10), 1859–1866.
- Gertz, M., Cartwright, C. M., & Houston, J. B. (2013). Structure-based Identification of OATP1B1/3 Inhibitors. Molecular Pharmaceutics, 10(5), 1887–1898.
- Reddit. (2016, April 29). Most reliable way to normalize data from cells: by cell number, protein, DNA, something else?
- Gui, C., Miao, Y., & Iqbal, M. (2022). Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and OATP1B3. Frontiers in Pharmacology, 13, 969408.
- Kawashita, M., & Miyaji, F. (2020). Revised method for preparation of simulated body fluid for assessment of the apatite-forming ability of bioactive materials: proposal of mixing two stock solutions. RSC Advances, 10(40), 23793–23800.
- Yang, X., & Ma, C. (2022, September 26). In Vitro Transcription Assays Application in Drug Discovery | Protocol Preview. YouTube.
- National Cancer Institute. (n.d.). Preparation of Human Whole Blood and Peripheral Blood Mononuclear Cell Cultures to Analyze Nanoparticles' Potential to Induce Cytokines In Vitro. Nanotechnology Characterization Laboratory Assay Cascade Protocols.
- International Journal of Pharmaceutical Sciences and Nanotechnology. (n.d.). Nanofiber Based Approaches for Enhancement of Solubility and Bioavailability of BCS class II Drugs-A Comprehensive Review.
- Dhanasekaran, A., et al. (2014). A Methodology for Preparation of In-Vitro Bio Assay Priority List. ResearchGate.
Sources
- 1. Classification of Inhibitors of Hepatic Organic Anion Transporting Polypeptides (OATPs): Influence of Protein Expression on Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. bioivt.com [bioivt.com]
- 4. OATP1B1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. mdpi.com [mdpi.com]
- 6. The kinetics of sulfobromophthalein uptake by rat liver sinusoidal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The 9 best biological buffers for cell culture - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 9. Uptake of bromosulfophthalein by isolated liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of a dose-related increase in sulfobromophthalein uptake velocity in freshly isolated rat hepatocytes by phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assets.ctfassets.net [assets.ctfassets.net]
- 13. agilent.com [agilent.com]
- 14. What is Normalization? The Strategies Employed in Top-Down and Bottom-Up Proteome Analysis Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Interference of Bilirubin in Sulfobromophthalein (BSP) Sodium Assays
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the challenges of Sulfobromophthalein (BSP) sodium assays in the presence of bilirubin. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating bilirubin interference in their experiments.
Introduction: The Challenge of Icteric Samples in BSP Assays
The Sulfobromophthalein (BSP) sodium assay is a classic method for assessing liver function, relying on the liver's ability to take up, conjugate, and excrete the BSP dye from the bloodstream.[1][2] The rate of BSP clearance provides a dynamic measure of hepatic transport capacity.[3] However, in samples from subjects with hyperbilirubinemia (jaundice or icterus), a common endogenous substance, bilirubin, can significantly interfere with the accuracy of the assay.[4][5]
This interference is predominantly spectral in nature. Bilirubin exhibits strong absorbance in the 340 nm to 500 nm range, directly overlapping with the wavelengths used to quantify BSP.[6] This leads to a cumulative absorbance reading, resulting in a falsely elevated BSP concentration and an inaccurate assessment of liver function. This guide provides a structured approach to troubleshooting and correcting for this common analytical problem.
Visualizing the Interference: Spectral Overlap
The root of the problem lies in the overlapping absorption spectra of BSP and bilirubin. The following diagram illustrates how both molecules absorb light in a similar region of the spectrum, making it difficult for a standard spectrophotometer to differentiate between them.
Caption: Workflow for dual-wavelength correction of bilirubin interference.
Frequently Asked Questions (FAQs)
FAQ 1: What is the basic mechanism of the Sulfobromophthalein (BSP) assay?
The BSP test evaluates the function of the liver's transport system. [7]After intravenous injection, BSP binds to plasma proteins (mainly albumin). [2]It is then selectively taken up by hepatocytes, where it is conjugated with glutathione. [1][8]This conjugated BSP is then actively transported into the bile for excretion. The rate of its disappearance from the plasma is measured spectrophotometrically and reflects the efficiency of these hepatic processes.
FAQ 2: What are the typical absorbance maxima for BSP and Bilirubin?
The absorbance maxima can vary slightly based on the solvent, pH, and whether the molecules are bound to protein. However, typical values are:
| Compound | Typical Absorbance Maximum (λmax) | Conditions |
| Bilirubin | ~450 - 460 nm | In serum/plasma [6] |
| Sulfobromophthalein (BSP) | ~580 nm | In alkaline solution (pH > 10) |
| Sulfobromophthalein (BSP) | ~565 nm | In acidic/neutral solution |
Note: The assay is typically performed in an alkaline buffer to shift the BSP peak to a longer wavelength, which helps to slightly reduce (but not eliminate) the interference from bilirubin.
FAQ 3: Does it matter if the bilirubin is conjugated or unconjugated?
Both conjugated (direct) and unconjugated (indirect) bilirubin contribute to spectral interference. While their exact spectral properties and potential for chemical reactivity might differ slightly, for the purposes of a standard BSP assay, the total bilirubin concentration is the primary concern for spectral overlap. [6]Both forms will absorb light in the 450 nm region and contribute to falsely elevated results.
FAQ 4: Besides bilirubin, what other common issues can affect BSP assay results?
Yes, other pre-analytical and analytical variables can cause inaccurate results:
-
Hemolysis: The release of hemoglobin from red blood cells causes spectral interference, as hemoglobin has a strong absorbance peak (the Soret band) around 415 nm.
-
Lipemia: High levels of lipids in the sample can cause turbidity, which scatters light and leads to a falsely high absorbance reading across all wavelengths.
-
Paraproteins: High concentrations of monoclonal immunoglobulins can sometimes interfere by precipitating in the assay reagents, causing turbidity. [9][10] It is crucial to assess samples for hemolysis, icterus, and lipemia (HIL indices) before analysis.
References
- Kroll, M. H., & Elin, R. J. (2021). Frequency of icteric interference in clinical chemistry laboratory tests and causes of severe icterus. PubMed Central. [Link]
- Vaishya, R., et al. (2012). Bilirubin Interference in Serum Creatinine Estimation by Jaffe's kinetic Method and Its Rectification in Three Different Kits. NIH. [Link]
- Sun Diagnostics. Assay Interference: A Brief Review and Helpful Hints. Sun Diagnostics. [Link]
- Duran, M., et al. (2021). Contribution of the laboratory to a diagnosis process by sequential reflective testing: Paraprotein interference on a direct bilirubin assay. NIH. [Link]
- Chavan, V. U., et al. (2019). Evaluation of bilirubin interference on amp buffer-based analysis of alkaline phosphatase activity in human serum.
- Ng, M., et al. (2021). Practical Approach to Eliminate Bilirubin Interference in Icteric Samples for Creatinine Measurement.
- Herman, D. S., et al. (2014). Monoclonal and polyclonal immunoglobulin interference in a conjugated bilirubin assay.
- El-Khoury, J. (2019). A Practical Approach to Eliminate Bilirubin Interference in Icteric Samples for Creatinine Measurement.
- Combes, B., et al. (1963). ALTERATIONS IN SULFOBROMOPHTHALEIN SODIUM-REMOVAL MECHANISMS FROM BLOOD DURING NORMAL PREGNANCY. NIH. [Link]
- Sota, R., et al. (2023). A Method for Compensating Hemoglobin Interference in Total Serum Bilirubin Measurement Using a Simple Two-Wavelength Reflectance Photometer. NIH. [Link]
- Reichen, J., et al. (1983).
- Das, S., et al. (2022). Modulation of biliverdin dynamics and spectral properties by Sandercyanin. Royal Society of Chemistry. [Link]
- Srisawasdi, P., et al. (1998). Comparison of techniques for minimizing interference of bilirubin on serum creatinine determined by the kinetic Jaffé reaction. PubMed. [Link]
- El-Far, M. A., & El-Sayed, A. N. (2015). A multi-component spectrophotometric method for simultaneous determination of total bilirubin, oxyhemoglobin, and methemalbumin in human sera.
- Obrinsky, W., et al. (1952). This compound EXCRETION TEST AS A MEASURE OF LIVER FUNCTION IN PREMATURE INFANTS.
- Wikipedia. (n.d.). Bromsulfthalein. Wikipedia. [Link]
- U.S. Patent No. EP0028123A1. (1981). Spectrophotometric method for the determination of total bilirubin.
- Schoenfield, L. J. (1966). The this compound test: a review. Manitoba Medical Review. [Link]
- Losev, A. P., & Nichiporovich, I. N. (2010). Spectral fluorescence and polarization characteristics of Z,Z-bilirubin IXα.
- Lee, K. S., & Gartner, L. M. (1976). Spectrophotometric characteristics of bilirubin. PubMed. [Link]
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- Rechnitz, O., et al. (2011). Highly Emissive Biological Bilirubin Molecules: Shedding New Light on the Phototherapy Scheme. NIH. [Link]
Sources
- 1. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 2. This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publications.aap.org [publications.aap.org]
- 4. Frequency of icteric interference in clinical chemistry laboratory tests and causes of severe icterus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sundiagnostics.us [sundiagnostics.us]
- 7. scispace.com [scispace.com]
- 8. ALTERATIONS IN this compound-REMOVAL MECHANISMS FROM BLOOD DURING NORMAL PREGNANCY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of the laboratory to a diagnosis process by sequential reflective testing: Paraprotein interference on a direct bilirubin assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Monoclonal and polyclonal immunoglobulin interference in a conjugated bilirubin assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sulfobromophthalein (BSP) Sodium Assay
A Guide for Researchers on the Effects of Heparin Interference
Welcome to the technical support center for the Sulfobromophalein (BSP) Sodium assay. This guide is designed for researchers, scientists, and drug development professionals to navigate a critical, yet often overlooked, experimental variable: the interference of the anticoagulant heparin with BSP clearance measurements. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established biochemical principles to ensure the integrity and validity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the Sulfobromophthalein (BSP) clearance test and what is its fundamental principle?
The Sulfobromophthalein (BSP) clearance test is a dynamic method used to assess liver function, specifically the capacity of hepatocytes to transport organic anions from plasma into the bile.[1][2] When BSP, an organic dye, is injected intravenously, it rapidly binds to plasma proteins, primarily albumin.[2] This BSP-albumin complex is then selectively taken up by the liver, conjugated with glutathione, and actively secreted into the bile.[2]
The rate at which BSP is cleared from the bloodstream is a direct reflection of hepatobiliary transport function. By measuring the concentration of BSP remaining in the plasma at specific time points after administration, researchers can quantify the efficiency of this process, making it a valuable tool in preclinical toxicology and drug-induced liver injury (DILI) studies.[3][4]
Q2: I've observed unexpected variability in my BSP clearance data from heparinized samples. Can heparin interfere with the measurement?
Yes, this is a known and critical issue. While heparin does not typically interfere directly with the analytical measurement of BSP (i.e., spectrophotometry or HPLC), it causes a significant physiological or in-vivo interference that alters the true clearance rate of BSP.[5]
The interference is indirect and stems from heparin's effect on lipid metabolism. Administering heparin triggers the release of the enzyme lipoprotein lipase, which accelerates the breakdown of triglycerides into free fatty acids (FFAs) in the plasma.[5] These newly liberated FFAs are highly competitive for the same binding sites on albumin that BSP utilizes for its transport to the liver.[5][6][7]
Q3: Can you illustrate the biochemical pathway of heparin's interference?
Certainly. The mechanism is a cascade of events that ultimately disrupts the normal pharmacokinetics of BSP. The following diagram illustrates this pathway.
Caption: Workflow of Heparin-Induced Interference in BSP Measurement.
Troubleshooting and Experimental Protocols
Q4: My experiment requires an anticoagulant. How can I mitigate or avoid heparin's interference?
This is the most critical question for ensuring data integrity. The best approach is to avoid using heparin as the anticoagulant for blood samples intended for BSP analysis. If its use is unavoidable (e.g., for catheter patency), extreme care must be taken.
Recommended Alternative Anticoagulants
| Anticoagulant | Mechanism of Action | Suitability for BSP Studies | Key Considerations |
| Heparin | Potentiates Antithrombin III, inhibiting thrombin and Factor Xa.[9][10] | Not Recommended | Causes physiological interference by increasing FFAs, which displace BSP from albumin.[5] |
| EDTA (K2 or K3) | Chelates calcium ions (Ca²⁺), preventing the coagulation cascade. | Highly Recommended | The preferred choice for BSP analysis as it does not interfere with protein binding. Use at the recommended concentration to avoid osmotic effects on red blood cells. |
| Sodium Citrate | Chelates calcium ions (Ca²⁺). | Recommended | Also an excellent choice. Note that it is typically supplied in a liquid solution, which will cause a slight dilution of the plasma sample. This must be accounted for in calculations. |
Protocol 1: Best Practices for Blood Sample Collection for BSP Analysis
This protocol is designed to be a self-validating system to minimize pre-analytical errors.
Objective: To collect high-quality plasma samples for BSP clearance analysis, free from anticoagulant-induced interference.
Materials:
-
Test subjects (e.g., rodents, canines) dosed with BSP.
-
Syringes and appropriate gauge needles.
-
Blood collection tubes containing K2-EDTA or Sodium Citrate.
-
Centrifuge capable of refrigeration.
-
Pipettes and storage tubes (cryovials).
Methodology:
-
Pre-Collection Setup:
-
Clearly label all collection tubes with the subject ID, time point, and study number before starting the procedure.
-
Ensure collection tubes containing the chosen anticoagulant (EDTA or Citrate) are within their expiration date.
-
-
Blood Collection:
-
Collect blood via a clean venipuncture from a suitable site (e.g., vena cava, saphenous vein).
-
Crucial Step: If a catheter is used for serial sampling, it must NOT be flushed or locked with heparin. Use a saline-lock or a similar heparin-free solution to maintain patency. If a heparinized catheter is the only option, ensure a sufficient volume of blood (at least 3x the catheter's dead volume) is discarded before the analytical sample is collected.
-
-
Sample Handling:
-
Immediately after collection, gently invert the EDTA or citrate tube 8-10 times to ensure proper mixing with the anticoagulant and prevent clotting. Do not shake vigorously, as this can cause hemolysis.
-
Place the tubes on ice or in a refrigerated rack to minimize metabolic activity.
-
-
Plasma Separation:
-
Within 30 minutes of collection, centrifuge the blood samples at 2,000-3,000 x g for 10-15 minutes at 4°C.
-
This step ensures a clean separation of plasma from cellular components.
-
-
Aliquoting and Storage:
-
Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cell pellet.
-
Transfer the plasma to a new, clearly labeled cryovial.
-
Store the plasma samples at -80°C until analysis. This ensures the stability of BSP and prevents degradation.
-
Q5: Are there other substances or conditions that can affect BSP-albumin binding?
Yes. The principle of competitive displacement from albumin is not unique to FFAs.[6][7] Researchers should be aware of other potential confounders:
-
Other Drugs: Many drugs are highly protein-bound and can compete with BSP for albumin binding sites. When co-administering a test compound with BSP, it is essential to know its plasma protein binding characteristics.[8]
-
Endogenous Substances: Pathological conditions can increase levels of endogenous substances that bind to albumin. For example, severe jaundice leads to high levels of bilirubin, which can displace BSP and other drugs.[5][11]
-
Hypoalbuminemia: In disease models where plasma albumin levels are low (e.g., severe liver or kidney disease), there are fewer available binding sites for BSP. This will inherently alter its clearance and must be considered when interpreting results.
By understanding the mechanism of heparin's interference and implementing rigorous collection protocols, you can ensure the accuracy and reliability of your Sulfobromophthalein clearance studies. For further questions, please contact our scientific support team.
References
- Vertex AI Search. (2025). What medications can affect liver function test results, particularly those that are metabolized by the liver? - Dr.Oracle.
- Pannu, A. K., & Goyal, A. (2023). Liver Function Tests. In StatPearls.
- Precision BioLogic.
- Snel, C. A., Zhao, Y., Mulder, G. J., & Pang, K. S. (1993). Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids. Analytical Biochemistry, 212(1), 28–34.
- Chao, S. (2025).
- AACC. (2020). What Labs Need to Know About Drug-induced Liver Injury. myadlm.org.
- RACGP. Prescribing in patients with abnormal liver function tests.
- JoVE. (2025). Video: Factors Affecting Protein-Drug Binding: Drug Interactions.
- Goodman, R. D. (1952). Bromsulfalein clearance: a quantitative clinical test of liver function. The Journal of Laboratory and Clinical Medicine, 40(4), 531–536.
- Mollison, P. L., & Cutbush, M. (1952). SULFOBROMOPHTHALEIN SODIUM EXCRETION TEST AS A MEASURE OF LIVER FUNCTION IN PREMATURE INFANTS.
- Needle.Tube.
- PubMed. (1983). [Clinico-statistical evaluation of the simultaneous clearance of sulfobromophthalein and galactose in chronic liver diseases].
- Reyes, H., Gonzalez, M. C., Ribalta, J., Aburto, H., Matus, C., Schramm, G., Katz, R., & Medina, E. (1978). Sulfobromophthalein clearance tests before and after ethinyl estradiol administration, in women and men with familial history of intrahepatic cholestasis of pregnancy. Gastroenterology, 74(4), 720–724.
- The Fritsma Factor. (2010). Does Heparin Affect LA Testing?
- Seligson, D., Marino, J., & Dodson, E. (1957). Determination of sulfobromophthalein in serum. Clinical Chemistry, 3(5), 638–645.
- Dynamic tests to study liver function.
- Zsila, F. (2013). Displacement of Drugs from Human Serum Albumin: From Molecular Interactions to Clinical Significance. Current Medicinal Chemistry, 20(15), 1958-1974.
- Needle.Tube. The Effects of Heparin on Blood Tests in Clinical Diagnostic Labs.
- Bentham Science Publisher. (2013). Displacement of Drugs from Human Serum Albumin: From Molecular Interactions to Clinical Significance.
- Yip, P. M., Chan, M. K., & Armbruster, D. (2006). Heparin interference in whole blood sodium measurements in a pediatric setting. Clinical Biochemistry, 39(4), 391–395.
- Needle.Tube.
- DeepDyve. (2012). Protein Binding Drug Displacement Interactions, Clinical Pharmacokinetics.
- Dr.Oracle. (2025). Can heparin (unfractionated heparin) interfere with antiphospholipid antibody testing?
- Wikipedia. Heparin.
- Wikipedia. Plasma protein binding.
- (2025). (PDF) Effect of sodium heparin on measurements of osmolality and sodium in blood.
- RxList. Heparin (Heparin): Side Effects, Uses, Dosage, Interactions, Warnings.
- Morton, J., Kelly, J. M., & Teare, J. P. (1988). Effect of sodium heparin on measurements of osmolality and sodium in blood. Clinical Chemistry, 34(7), 1522–1523.
- ResearchGate. (2025).
- Rudd, T. R., Skidmore, M. A., & Yates, E. A. (2015). Heparan sulfate and heparin interactions with proteins. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 373(2058), 20140280.
- LITFL. (2024). Heparin • LITFL • CCC Pharmacology.
- ResearchGate.
- Talarico, R., & Tufano, A. (2025). Heparin. In StatPearls.
- 6. ANALYTICAL METHODS.
- Vijayakumar, P., & Dawson, P. A. (2024). Analytical methods for quantitating sulfate in plasma and serum. Essays in Biochemistry, 68(4), 383–389.
Sources
- 1. Bromsulfalein clearance: a quantitative clinical test of liver function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. myadlm.org [myadlm.org]
- 4. RACGP - Prescribing in patients with abnormal liver function tests [racgp.org.au]
- 5. Video: Factors Affecting Protein-Drug Binding: Drug Interactions [jove.com]
- 6. Displacement of Drugs from Human Serum Albumin: From Molecular Interactions to Clinical Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 9. Heparin (Heparin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. litfl.com [litfl.com]
- 11. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in Sulfobromophthalein (BSP) Colorimetric Assays
Welcome to the technical support center for the Sulfobromophthalein (BSP) colorimetric assay. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common yet frustrating issue: high background signal. A high background can mask the true biological signal, leading to inaccurate and unreliable data. This document provides a structured, question-and-answer-based approach to troubleshooting, grounded in scientific principles and extensive field experience.
Understanding the BSP Assay and the High Background Problem
The Sulfobromophthalein (BSP) assay is a widely used colorimetric method to assess the function of hepatocytes, particularly their ability to take up and transport organic anions. This makes it a valuable tool in drug discovery and toxicology for evaluating potential drug-induced liver injury. The assay's principle is straightforward: hepatocytes take up the purple BSP dye, and after washing away the excess, the cells are lysed, and the amount of internalized dye is quantified by measuring its absorbance.
However, high background absorbance in the control or blank wells can significantly reduce the assay's dynamic range and sensitivity. This guide will walk you through the most common causes and provide actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My blank wells (no cells) have high absorbance. What's the cause?
Likely Cause(s): This is a classic sign of issues with your reagents or the microplate itself. The most common culprits are:
-
Residual BSP: The BSP dye may have adhered to the plastic of the well.
-
Contaminated Reagents: The lysis buffer or wash buffer may be contaminated.[1]
-
Plate Reader Issues: Incorrect wavelength settings or a dirty optical path can lead to artificially high readings.
Solutions:
-
Thorough Washing: Ensure your washing protocol is rigorous. After the BSP incubation, wash the wells at least 3-4 times with a suitable wash buffer (e.g., PBS).[2]
-
Reagent Purity: Prepare fresh lysis and wash buffers using high-purity water and reagents.[1]
-
Plate Reader Calibration: Verify the plate reader's settings. For BSP, the absorbance is typically measured around 570-580 nm. Run a calibration check with a known standard if possible.
-
Plate Type: Some microplates have higher non-specific binding properties than others. Consider testing different brands or types of plates.
Pro-Tip from the Field: Before starting a full experiment, run a "reagent blank" plate with just your buffers and BSP to ensure they are not contributing to the background.
Q2: My negative control wells (cells, but no BSP) show a high signal. Why?
Likely Cause(s): A high signal in the absence of BSP points to interference from cellular components or the culture medium.
-
Phenol Red Interference: Many cell culture media contain phenol red, a pH indicator that absorbs light in the same range as BSP.
-
Cellular Debris: Dead cells and cellular debris can scatter light and contribute to the absorbance reading.
-
Serum Proteins: If the cells were not washed properly, residual serum proteins from the culture medium can interfere with the assay.
Solutions:
-
Use Phenol Red-Free Medium: For the final incubation step before adding BSP, switch to a phenol red-free medium. This is the most effective way to eliminate this source of interference.
-
Gentle Washing: Implement a gentle but thorough washing procedure to remove dead cells and debris without detaching the healthy, adherent cells.[3]
-
Optimize Cell Seeding: Ensure you are seeding an optimal number of cells. Overly confluent or sparse cultures can lead to inconsistent results.[4]
Pro-Tip from the Field: Always include a "cell-only" control (cells with no BSP) to determine the baseline absorbance of your cells and medium. This value should be subtracted from all other readings.
Q3: My background is inconsistent across the plate. What should I do?
Likely Cause(s): Inconsistent background often points to technical errors in pipetting or washing, or issues with cell health and distribution.
-
"Edge Effect": Wells on the edge of the plate are more prone to evaporation, leading to changes in reagent concentration and cell health.
-
Inconsistent Washing: Uneven washing across the plate can leave varying amounts of residual BSP.
-
Cell Clumping: If cells are not evenly seeded, some wells will have more cells than others, leading to variability.
Solutions:
-
Avoid Edge Wells: If possible, avoid using the outermost wells of the plate for your experiment. If you must use them, fill the surrounding wells with sterile water or PBS to minimize evaporation.
-
Automated Washing: If available, use an automated plate washer for more consistent washing.[5] If washing manually, be systematic and ensure each well is treated identically.
-
Proper Cell Seeding Technique: Ensure a single-cell suspension before seeding and use a reverse pipetting technique to dispense the cell suspension into the wells.
Pro-Tip from the Field: After seeding, gently rock the plate in a cross and circular pattern to ensure an even distribution of cells before placing it in the incubator.
Q4: I've tried everything, and my background is still high. What are some less common causes?
Likely Cause(s): If you've addressed the common issues, it's time to consider more subtle factors.
-
Lysis Buffer Composition: The type and concentration of detergent in your lysis buffer can affect the final absorbance. Some detergents can form micelles that scatter light.
-
Incubation Times: Incorrect incubation times for BSP uptake or washing can impact the signal-to-background ratio.
-
Contaminated Cell Cultures: Mycoplasma or other microbial contamination can affect cell metabolism and membrane integrity, leading to altered BSP uptake and retention.[6]
Solutions:
-
Optimize Lysis Buffer: Try different detergents (e.g., Triton X-100, SDS) or adjust the concentration. Ensure the pH of the lysis buffer is stable.
-
Time-Course Experiment: Run a time-course experiment to determine the optimal BSP incubation time for your specific cell type.
-
Test for Contamination: Regularly test your cell cultures for mycoplasma and other contaminants.
Pro-Tip from the Field: Sometimes, starting over with freshly prepared reagents and a new vial of cells is the quickest way to resolve a persistent background issue.
Visual Troubleshooting Workflow
The following diagram provides a logical decision tree to help you systematically diagnose the source of high background in your BSP assay.
Caption: A step-by-step workflow for diagnosing high background in BSP assays.
Key Experimental Protocols
Optimized Cell Washing Protocol
-
After the desired incubation period, gently aspirate the medium from the wells. To avoid detaching cells, do not pipette directly onto the cell monolayer.[2][3]
-
Add 200 µL of pre-warmed (37°C) PBS to each well by dispensing it gently down the side of the well.
-
Aspirate the PBS.
-
Repeat steps 2 and 3 for a total of 3-4 washes.
-
After the final wash, gently tap the inverted plate on a sterile paper towel to remove any residual buffer.
Summary of Key Experimental Parameters
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 80-90% confluency at the time of assay | Ensures a healthy, responsive cell monolayer. Over-confluency can lead to cell death and artifacts. |
| Culture Medium | Use phenol red-free medium for the final incubation | Phenol red has a similar absorbance spectrum to BSP and is a major source of interference. |
| Washing | 3-4 washes with pre-warmed PBS | Thorough washing is critical to remove unbound BSP and reduce background.[7] |
| Lysis Buffer | 0.1-1% Triton X-100 in PBS | A common and effective detergent for cell lysis. Concentration may need to be optimized. |
| Plate Reader Wavelength | 570-580 nm | The peak absorbance for BSP. |
Conclusion
Troubleshooting high background in the BSP assay requires a systematic approach. By carefully considering each potential source of error, from reagents and technique to cell health and instrumentation, you can significantly improve the quality and reliability of your data. This guide provides a framework for that process, but remember that each cell line and experimental setup may require specific optimization.
References
- Corning Life Sciences. (2023, December 12). Lab Essentials – Tips for making your cell culture work more efficient, productive, and easier.
- Papazisis, K. T., et al. (1997). Optimization of the sulforhodamine B colorimetric assay. Journal of Immunological Methods, 208(2), 151-158.
- Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An.
- ResearchGate. (2022, September 4). How to wash cells in the 96-well plate?
Sources
Technical Support Center: Optimizing Sulfobromophthalein (BSP) Uptake Assays
Welcome to the technical support guide for Sulfobromophthalein (BSP) uptake assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting these critical experiments. As a key tool for studying the function of Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3, the accuracy of your BSP uptake data is paramount. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your assays are robust, reproducible, and reliable.
Foundational FAQs
This section addresses the most common questions regarding the principles and execution of BSP uptake assays.
Q1: What is the scientific principle behind a BSP uptake assay?
A BSP uptake assay is a cell-based in vitro method used to measure the function of specific drug transporters, primarily the hepatic uptake transporters OATP1B1 (gene SLCO1B1) and OATP1B3 (gene SLCO1B3).[1][2] Sulfobromophthalein is a substrate for these transporters. By incubating cells that express these transporters (such as primary human hepatocytes or engineered cell lines like HEK293 or CHO) with BSP, we can quantify the rate of its entry into the cells. This rate serves as a direct measure of transporter activity. The assay is crucial in drug development to determine if a new chemical entity (NCE) is a substrate or inhibitor of these key hepatic transporters, which is a critical component of predicting drug-drug interactions (DDIs) and understanding hepatic clearance mechanisms.[3][4][5]
Q2: Why is incubation time a critical parameter to optimize?
Incubation time is arguably the most critical variable for ensuring the scientific integrity of your results. The goal is to measure the initial uptake velocity (V0), which reflects the transporter's true maximum rate of activity before confounding factors come into play.[6]
Here’s why optimization is essential:
-
Ensuring Linearity: Uptake should be linear with time. If the incubation is too long, several issues can arise: the substrate concentration in the medium depletes, the intracellular concentration of BSP approaches equilibrium (saturation), and efflux transporters begin to actively pump BSP out of the cell, leading to an underestimation of the true uptake rate.[7]
-
Avoiding Efflux: BSP is also a substrate for efflux transporters like Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), which are located on the apical (canalicular) membrane of hepatocytes.[8] Prolonged incubation allows for significant efflux to occur, confounding the net accumulation measurement.
-
Maintaining Cell Health: Extended incubation periods can be stressful for cells, potentially altering membrane integrity and transporter function.
A recent study highlighted that moving from initial rate conditions (e.g., 15 seconds) to steady-state conditions (e.g., 45 minutes) can decrease the calculated intrinsic uptake clearance (CLint) by over 10-fold, dramatically impacting pharmacokinetic predictions.[7] Therefore, establishing the linear uptake range is a non-negotiable first step in assay validation.
Q3: What are the typical starting conditions for a BSP uptake assay?
While optimization is always required for your specific cell system, the following table provides validated starting points for common experimental setups.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Cell System | Sandwich-Cultured Human Hepatocytes (SCHH); OATP1B1/1B3-expressing HEK293 or CHO cells | SCHH offer a physiologically relevant system with polarized membranes maintaining both uptake and efflux transporters.[9][10] Transfected cell lines provide a cleaner system to study a single transporter in isolation.[11] |
| BSP Concentration | 1-10 µM | This range is typically at or below the Michaelis-Menten constant (Km) for OATPs, ensuring the assay is sensitive to competitive inhibition.[6][12][13] The probe substrate concentration should ideally be at or below its Km. |
| Incubation Temperature | 37°C | Transporter-mediated uptake is an active, energy-dependent process that is highly temperature-sensitive.[12][13][14] A parallel incubation at 4°C serves as a negative control to measure and subtract passive diffusion and non-specific binding.[15] |
| Initial Incubation Time | 1-5 minutes | This short duration is chosen to capture the initial linear uptake phase.[15][16] Time-course experiments are essential to confirm linearity. |
| Buffer System | Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer | Provides a stable osmotic and pH environment. The presence of ions like chloride can influence transport.[13] |
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Problem 1: High Background Signal or High Uptake in Control Cells (Mock/WT)
Q: My negative control cells (e.g., wild-type HEK293 or incubations at 4°C) show very high BSP uptake, resulting in a poor signal-to-noise ratio. What's happening?
A: This is a common issue that points to excessive non-specific binding or passive diffusion, which masks the specific, transporter-mediated uptake.
Diagnostic Workflow & Solutions:
-
Verify the 4°C Control: The most critical control is incubating your cells at 4°C in parallel with the 37°C incubation.[15] At this low temperature, active transport is inhibited, and the remaining signal represents the sum of passive diffusion and non-specific binding to the cell surface and plate. True transporter-mediated uptake is calculated as: (Uptake at 37°C) - (Uptake at 4°C). If the 4°C signal is more than 20-30% of the 37°C signal, you have a background problem.
-
Optimize Washing Steps: Inadequate washing is a primary cause of high background.
-
Protocol: Immediately after incubation, aspirate the BSP-containing medium and wash the cell monolayer 2-3 times with ice-cold buffer. The cold temperature is crucial as it instantly stops all membrane transport processes, "freezing" the intracellular concentration at that time point.
-
Rationale: A rapid and thorough wash removes residual BSP from the well and cell surface, preventing it from contributing to the final reading.
-
-
Reduce BSP Concentration: High substrate concentrations can drive passive diffusion.
-
Protocol: If your BSP concentration is high (e.g., >50 µM), try reducing it to a level closer to the reported Km values (typically 5-20 µM).[12][13]
-
Rationale: While high concentrations are needed for determining Vmax, they are unsuitable for inhibition studies or initial characterization, where uptake should be primarily carrier-mediated.
-
-
Assess Cell Monolayer Integrity: A compromised or overly dense cell monolayer can lead to artifacts.
-
Protocol: Visually inspect your cells for confluence (~90-95%) and morphology before the assay. Perform a cytotoxicity test (e.g., LDH assay) to ensure the test compound or BSP itself is not damaging the cells.
-
Rationale: Gaps in the monolayer expose the plastic surface of the well, which can non-specifically bind BSP. Overly confluent or multi-layered cells can trap the substrate between layers, artificially inflating the signal.
-
Problem 2: Non-Linear or Rapidly Plateauing Uptake
Q: I performed a time-course experiment (e.g., 1, 2, 5, 10, 30 min), but the uptake is only linear for the first minute and then plateaus. Is this acceptable?
A: This finding is actually a successful outcome of your optimization. It indicates that you have correctly identified the boundary of the initial linear phase. Operating beyond this point would yield inaccurate kinetic data.
Scientific Explanation & Next Steps:
-
What it means: A plateau indicates that one or more factors are becoming rate-limiting. This is typically due to the onset of significant efflux via transporters like MRP2, saturation of the intracellular binding sites, or depletion of the substrate from the assay medium. The system is approaching a steady state, which does not reflect the initial uptake rate.[7]
-
Workflow for Defining the Linear Range:
-
Experiment: Set up a time-course experiment with short, frequent intervals at the beginning. A good series would be 0.5, 1, 2, 3, 5, and 10 minutes.
-
Analysis: Plot total BSP accumulation (e.g., in pmol/mg protein) against time.
-
Action: Identify the time points that fall on a straight line passing through the origin (R² > 0.95). All subsequent experiments for determining kinetics (Km, Vmax) or inhibition (IC50) must use an incubation time that falls within this validated linear range. For many OATP substrates, this is often between 1 and 5 minutes.[16][17]
-
Problem 3: Inconsistent Results or High Well-to-Well Variability
Q: My replicate wells for the same condition show high variability. What are the likely causes and how can I improve reproducibility?
A: High variability often stems from inconsistencies in cell health, timing, or liquid handling. A systematic approach is key to tightening your data.
Troubleshooting Checklist:
-
Cell Seeding and Health:
-
Check: Are cells seeded evenly across the plate? Uneven seeding leads to different cell numbers per well, which will skew results when normalized.
-
Solution: Ensure your cell suspension is homogenous before and during plating. After seeding, check the plate under a microscope to confirm even distribution. Always perform a protein assay on your lysate from each well and normalize uptake to protein content (e.g., pmol/min/mg protein).[11]
-
-
Precise Timing and Automation:
-
Check: Are you stopping the reaction in all wells at precisely the same time? For short incubations (1-2 minutes), even a few seconds of deviation can introduce significant error.
-
Solution: Use a multichannel pipette to add the substrate and stop solution (ice-cold buffer) to multiple wells simultaneously. For 96-well plates, consider using automated liquid handlers if available. Stagger the start of your incubations so you have adequate time to stop each one accurately.
-
-
Temperature Consistency:
-
Check: Is the temperature uniform across the entire plate during incubation? Edge effects, where wells at the edge of the plate are cooler, can reduce transporter activity in those wells.
-
Solution: Ensure your plate is fully submerged or sitting flat on the surface of a water bath or heating block. Using plates with outer wells filled with buffer can help insulate the experimental wells. Pre-warming all solutions (buffers, substrate) to 37°C is essential.[15][18]
-
-
Inhibitor Pre-incubation Time:
-
Check: When testing inhibitors, are you pre-incubating them with the cells before adding the BSP substrate? Some inhibitors, like cyclosporine A, show time-dependent inhibition, meaning their potency increases with longer pre-incubation times.[7][17][19]
-
Solution: Regulatory guidance and best practices often suggest a standard pre-incubation time (e.g., 30-60 minutes) to ensure that the inhibitor has reached its site of action.[17][20] Failing to pre-incubate can lead to an underestimation of inhibitory potency and contribute to variability if the timing is not consistent.
-
Key Experimental Protocols
Protocol 1: Validating the Linear Range of BSP Uptake
This protocol is the essential first step before conducting any kinetic or inhibition studies.
-
Cell Plating: Seed OATP-expressing cells (e.g., HEK293-OATP1B1) in a 24-well plate and grow to ~95% confluence. Include mock-transfected cells as a negative control.
-
Preparation: On the day of the assay, aspirate the culture medium. Wash cells once with 0.5 mL of pre-warmed (37°C) HBSS.
-
Pre-incubation: Add 0.5 mL of warm HBSS to each well and pre-incubate the plate at 37°C for 10-15 minutes to allow cells to equilibrate.[18]
-
Initiate Uptake: Prepare a 2X BSP working solution in warm HBSS. To start the reaction, add an equal volume of this solution to the wells (e.g., 0.5 mL to the existing 0.5 mL for a 1X final concentration). Start a timer immediately.
-
Time Points: At each designated time point (e.g., 30s, 1m, 2m, 5m, 10m), terminate the uptake by rapidly aspirating the BSP solution and immediately washing the monolayer three times with 1 mL of ice-cold HBSS.
-
Cell Lysis: After the final wash, add a suitable lysis buffer (e.g., 0.1 M NaOH or RIPA buffer) to each well and incubate to ensure complete lysis.
-
Quantification:
-
Transfer a portion of the lysate to measure BSP concentration (via spectrophotometry or LC-MS/MS).
-
Use another portion of the lysate to determine the total protein concentration using a standard method like the BCA assay.[18]
-
-
Analysis: For each time point, calculate the specific uptake by subtracting the uptake in mock cells from the uptake in OATP-expressing cells. Plot the specific uptake (nmol/mg protein) versus time (min). Perform a linear regression on the initial data points to determine the linear range.
Visualizing the BSP Transport Mechanism
The movement of BSP is a multi-step process involving both uptake and efflux transporters, which is why controlling incubation time is so critical to isolate the initial uptake event.
References
- Human Organic Anion Transporting Polypeptides 1B1, 1B3, and 2B1 Are Involved in the Hepatic Uptake of Phenolsulfonphthalein. National Institutes of Health (NIH).
- Mechanistic aspects of uptake and sinusoidal efflux of dibromosulfophthalein in the isolated perfused rat liver. PubMed.
- Cellular influx of sulfobromophthalein by the biliary epithelium carcinoma cell line Sk-Cha-1 reveals kinetic criteria of a carrier-mediated uptake mechanism. PubMed.
- In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions. National Institutes of Health (NIH).
- The kinetics of sulfobromophthalein uptake by rat liver sinusoidal vesicles. PubMed.
- Experimental and modeling evidence supporting the trans -inhibition mechanism for preincubation time-dependent, long-lasting inhibition of organic anion transporting polypeptide (OATP) 1B1 by cyclosporine A. ResearchGate.
- Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration (FDA).
- Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity. National Institutes of Health (NIH).
- Incubation Time Influences Organic Anion Transporter 1 Kinetics and Renal Clearance Predictions. National Institutes of Health (NIH).
- A Modified Procedure for Estimating the Impact of the Uptake on the Overall Biliary Clearance in Sandwich Culture of Rat Hepatocytes. ResearchGate.
- Application of in vitro CYP and Transporter Assays to Predict Clinical Drug–Drug Interactions. Future Science.
- Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury. PubMed Central.
- In Vitro‐to‐In Vivo Extrapolation of Transporter Inhibition Data for Drugs Approved by the US Food and Drug Administration in 2018. National Institutes of Health (NIH).
- Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes. National Institutes of Health (NIH).
- Drug Metabolism and Transporter Reference Guide. Pharmaron.
- Guidance for Industry: In Vitro Drug Interaction Studies. Regulations.gov.
- Evaluation of uptake transporter activity in cryopreserved human hepatocytes. Sekisui XenoTech.
- Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors. National Institutes of Health (NIH).
- Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. MDPI.
- Structure of human drug transporters OATP1B1 and OATP1B3. ResearchGate.
- Practical considerations for in vitro transporter studies. SOLVO Biotechnology.
- Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein. PubMed.
- Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT.
- The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. MDPI.
- Comparative Modelling of Organic Anion Transporting Polypeptides: Structural Insights and Comparison of Binding Modes. MDPI.
Sources
- 1. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions [mdpi.com]
- 2. Comparative Modelling of Organic Anion Transporting Polypeptides: Structural Insights and Comparison of Binding Modes [mdpi.com]
- 3. solvobiotech.com [solvobiotech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pharmaron.com [pharmaron.com]
- 6. Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Incubation Time Influences Organic Anion Transporter 1 Kinetics and Renal Clearance Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioivt.com [bioivt.com]
- 9. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human Organic Anion Transporting Polypeptides 1B1, 1B3, and 2B1 Are Involved in the Hepatic Uptake of Phenolsulfonphthalein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular influx of sulfobromophthalein by the biliary epithelium carcinoma cell line Sk-Cha-1 reveals kinetic criteria of a carrier-mediated uptake mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The kinetics of sulfobromophthalein uptake by rat liver sinusoidal vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanistic aspects of uptake and sinusoidal efflux of dibromosulfophthalein in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro Assessment of Transporter-Mediated Uptake in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. xenotech.com [xenotech.com]
- 19. researchgate.net [researchgate.net]
- 20. solvobiotech.com [solvobiotech.com]
preventing photodegradation of Sulfobromophthalein sodium solutions
Welcome to the technical support resource for Sulfobromophthalein sodium (BSP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the proper handling and stabilization of BSP solutions. Our goal is to ensure the integrity of your experiments by mitigating the primary cause of analytical variability: photodegradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BSP) and what is its primary application?
This compound is an anionic phthalein dye.[1] Historically, it has been widely used as a diagnostic agent for assessing liver function.[1] The test relies on the liver's ability to take up, conjugate, and excrete BSP into the bile.[1][2][3] The rate of its clearance from the bloodstream provides a measure of hepatic function.[1]
Q2: My BSP solution appears to have faded or changed color. What causes this?
The most common cause for a visible change in your BSP solution's color is photodegradation. BSP is a light-sensitive compound, and exposure to direct sunlight or other sources of ultraviolet (UV) radiation will adversely affect it.[1] This exposure can alter the chemical structure of the dye, leading to a loss of its characteristic color and a decrease in the concentration of the active compound.
Q3: What is the underlying mechanism of BSP photodegradation?
As a dye, BSP's structure contains a chromophore that readily absorbs light energy. When exposed to light, particularly UV radiation, the BSP molecule can be excited to a higher energy state. This excited molecule can then transfer energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[4][5] These ROS are potent oxidizing agents that can attack and break down the BSP molecule, leading to the formation of degradation products and a loss of the original compound's integrity.[4]
Q4: What are the experimental consequences of using a photodegraded BSP solution?
Using a degraded BSP solution will lead to inaccurate and unreliable experimental results. The concentration of the active BSP will be lower than expected, which can significantly impact assays that rely on precise concentrations. For instance, in liver function tests, this would lead to an underestimation of the liver's clearance capacity. Therefore, preventing photodegradation is critical for maintaining the accuracy and reproducibility of your experiments.
Q5: Besides light, are there other factors that can affect the stability of my BSP solution?
Yes, in addition to light sensitivity, BSP solutions can be affected by:
-
Temperature: Solutions should be stored in a warm place to prevent crystallization.[1]
-
pH: The stability and solubility of BSP can be influenced by the pH of the solution.[6][7] Significant shifts in pH can lead to degradation or precipitation.[6] A patent for a stabilized BSP injection suggests using an acetic acid-sodium acetate buffer to maintain a constant pH.[8]
-
Moisture: The solid, powdered form of BSP is sensitive to moisture and should be stored in a dry, well-ventilated place.
Troubleshooting Guide
Issue: My results are inconsistent and show poor reproducibility.
-
Possible Cause: This is a classic sign of using a partially degraded BSP solution. The degree of degradation can vary depending on the extent of light exposure, leading to variable effective concentrations in your assays.
-
Solution:
-
Always use freshly prepared or properly stored solutions. Prepare working solutions from a protected stock solution immediately before your experiment.
-
Implement light-protective measures throughout your workflow. This includes during solution preparation, storage, and the experimental procedure itself.
-
Validate your handling protocol. Ensure all lab members are trained on the light-sensitive nature of BSP.
-
Issue: I've observed a precipitate in my BSP solution.
-
Possible Cause 1: Crystallization. BSP solutions can crystallize if stored at low temperatures.[1]
-
Solution: Store the solution in a warm, protected area. If crystallization has occurred, gentle warming may redissolve the precipitate, but you should verify the concentration before use.
-
-
Possible Cause 2: Photodegradation. The degradation products of BSP may be less soluble than the parent compound, leading to precipitation.
-
Solution: If you suspect photodegradation (e.g., the solution was exposed to light), it is best to discard the solution and prepare a fresh batch.
-
-
Possible Cause 3: pH Shift. A significant change in the pH of the solution can affect the solubility of BSP.[6]
-
Solution: Ensure your solvent system is appropriately buffered if you are not using a pre-formulated solution. The pH of commercially available injections is typically between 5 and 6.5.[1]
-
Experimental Protocols for Preventing Photodegradation
Adherence to the following protocols is essential for maintaining the integrity of your this compound solutions.
Protocol 1: Preparation of Light-Protected BSP Solutions
-
Container Selection: Use amber glass vials or bottles for preparing and storing your solutions. If amber glassware is unavailable, wrap clear glass containers completely in aluminum foil.
-
Lighting Conditions: Work in an area with subdued ambient light. Avoid working near windows or under direct, high-intensity laboratory lighting.
-
Solvent Preparation: Use high-purity water or an appropriate buffer system. To enhance stability, consider using a buffer, such as an acetic acid-sodium acetate buffer, to maintain a stable pH.[8]
-
Dissolution: Add the pre-weighed BSP powder to the solvent and mix gently until fully dissolved. Avoid vigorous shaking, which can introduce atmospheric oxygen.
-
Labeling: Immediately after preparation, label the container clearly. The label should include the compound name, concentration, preparation date, and a prominent warning such as "PROTECT FROM LIGHT ".
Protocol 2: Storage and Handling of BSP Solutions
-
Storage Location: Store solutions in a dark, temperature-controlled environment, such as a closed cabinet. To prevent crystallization, storage in a warm place is recommended.[1]
-
Aliquoting: For stock solutions, it is best practice to divide them into smaller, single-use aliquots. This minimizes the light exposure of the entire batch during repeated use.
-
Experimental Handling:
-
Minimize the time the solution is exposed to light during your experiment.
-
If using multi-well plates, use opaque plates or keep them covered with a light-blocking lid as much as possible.
-
Use amber-colored microcentrifuge tubes and pipette tips if available.
-
Advanced Technical Insights
Forced Degradation and Stability Indicating Methods
To rigorously assess the stability of a BSP formulation and understand its degradation profile, forced degradation studies are performed. These studies are guided by the International Council for Harmonisation (ICH) Q1B guidelines.[9][10][11][12] The goal is to intentionally degrade the sample under controlled stress conditions to develop a stability-indicating analytical method.
A stability-indicating method, typically High-Performance Liquid Chromatography (HPLC), is a validated analytical procedure that can accurately quantify the active ingredient separate from any process impurities, excipients, or degradation products.[13]
Table 1: ICH Q1B Photostability Testing Conditions
| Parameter | Condition | Minimum Exposure Level |
| Visible Light | Artificial daylight fluorescent lamp or equivalent | ≥ 1.2 million lux hours |
| Near UV Light | Near UV fluorescent lamp (320-400 nm) | ≥ 200 watt hours/square meter |
Source: ICH Harmonised Tripartite Guideline Q1B[12]
Analytical Techniques for Monitoring BSP Degradation
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for stability testing as it can separate and individually quantify the parent BSP molecule from its various degradation products.[14][15]
-
UV-Vis Spectrophotometry: While useful for quick concentration checks, this method is less specific. It measures the overall absorbance of the solution, which may include contributions from degradation products, potentially masking the true extent of degradation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique is used to identify the chemical structures of the unknown degradation products formed during forced degradation studies.[14]
Visualizing the Photodegradation Process and Handling Workflow
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Simplified photodegradation pathway of this compound.
Caption: Recommended workflow for handling light-sensitive BSP solutions.
References
- This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem.
- Guide to Photostability Testing: ICH Guidelines - BioBoston Consulting.
- ICH guideline for photostability testing: aspects and directions for use - PubMed.
- ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy.
- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH.
- Roles of Reactive Oxygen Species and Holes in the Photodegradation of Cationic and Anionic Dyes by TiO2 under UV Irradiation | Journal of Environmental Engineering | Vol 142, No 2 - ASCE Library.
- Roles of reactive oxygen species and holes in the photodegradation of cationic and anionic dyes by TiO2 under UV irradiation - New Jersey Institute of Technology.
- Roles of Reactive Oxygen Species and Holes in the Photodegradation of Cationic and Anionic Dyes by TiO2 under UV Irradiation - ResearchGate.
- A New Synergetic Nanocomposite for Dye Degradation in Dark and Light - PMC - NIH.
- Safety data sheet - Carl ROTH. Available from: [https://www.carlroth.com/medias/SDB-4033-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyMTQ1NDV8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDljLzkwNzU5NDU4MzI0Nzgu cGRmfGU4N2YxZGUxYjlmYjE5ZWE5ZDY3NmYyYjU0Y2QzZGM0YmYxZWMxYjM2ZTk4ZDYwMmY4MjU1ZGMxZGM2YjQ0Y2Q]([Link] cGRmfGU4N2YxZGUxYjlmYjE5ZWE5ZDY3NmYyYjU0Y2QzZGM0YmYxZWMxYjM2ZTk4ZDYwMmY4MjU1ZGMxZGM2YjQ0Y2Q)
- Role of reactive oxygen species in the visible light photocatalytic mineralization of rhodamine B dye by P25–carbon dot photocatalyst | Request PDF - ResearchGate.
- General Lab Safety Procedure - Caltech CCE.
- STABILIZED SODIUM SULFOBROMOPHTHALEIN INJECTION.
- This compound Salt, Hydrate, 5 grams - CP Lab Safety.
- The Impact of pH on Chemical Stability in Lab Experiments - Ibis Scientific, LLC.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- Medications that Increase Sensitivity to Light - NJ.gov.
- Forced degradation and impurity profiling.
- This compound - precisionFDA.
- ALTERATIONS IN this compound-REMOVAL MECHANISMS FROM BLOOD DURING NORMAL PREGNANCY - PMC - NIH.
- IDENTIFICATION OF METABOLITES OF SULFOBROMOPHTHALEIN - PMC - NIH.
- Photocatalytic degradation of drugs.pdf - Digital CSIC.
- Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration - Asian Journal of Pharmaceutical Analysis.
- Injectable Drugs That Are Light-Sensitive - U.S. Pharmacist.
- Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes - Science Publications.
- This compound Salt - The Lab Depot.
- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. - CORE.
- Light-Sensitive Injectable Prescription Drugs - PMC - NIH.
- Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate.
- A LIVER ENZYME THAT CONJUGATES this compound WITH GLUTATHIONE - PMC - NIH.
- The efficient degradation and mechanism of sulfamethoxazole using ZnO/ZnIn2S4 heterojunction under visible light - Frontiers.
Sources
- 1. This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ALTERATIONS IN this compound-REMOVAL MECHANISMS FROM BLOOD DURING NORMAL PREGNANCY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A LIVER ENZYME THAT CONJUGATES this compound WITH GLUTATHIONE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Synergetic Nanocomposite for Dye Degradation in Dark and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ibisscientific.com [ibisscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. ç¾åº¦æåº [word.baidu.com]
- 9. biobostonconsulting.com [biobostonconsulting.com]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. database.ich.org [database.ich.org]
- 13. ajpaonline.com [ajpaonline.com]
- 14. ijmr.net.in [ijmr.net.in]
- 15. library.dphen1.com [library.dphen1.com]
Technical Support Center: Sulfobromophthalein Sodium (BSP) Solubility
Welcome to the technical support guide for Sulfobromophthalein sodium (BSP). As a Senior Application Scientist, I've designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into a common challenge: the poor solubility of BSP in aqueous buffers. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring you can not only solve the problem at hand but also prevent it in future experiments.
Section 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding BSP solubility.
Q1: Why is my this compound not dissolving in my buffer?
A: The limited solubility of this compound (BSP) is often due to a combination of factors including pH, buffer composition, concentration, and temperature. BSP, a large polyanionic molecule, has a tendency to self-aggregate in aqueous solutions, particularly at higher concentrations or in non-optimal pH ranges.[1][2] This aggregation can lead to the formation of insoluble particles. Furthermore, BSP is described as soluble in water but practically insoluble in organic solvents like ethanol and acetone.[3][4][5]
Q2: What is the ideal pH for dissolving BSP?
A: While BSP is soluble in water, its solubility and the color of the solution are highly sensitive to pH.[3][6] The molecule contains two sulfonic acid groups and two phenol groups. At neutral to slightly alkaline pH (e.g., pH 7.4), the sulfonic acid and phenol groups are deprotonated, increasing the molecule's overall negative charge and enhancing its interaction with polar water molecules. A solution of 1.0 g of BSP in 20 mL of water should have a pH between 4.0 and 5.5.[6] However, for experimental use, preparing stock solutions in slightly alkaline conditions (e.g., pH 7.4-8.0) is often beneficial for solubility, and alkaline solutions develop an intense bluish-purple color.[5]
Q3: Can I heat the solution to help dissolve the BSP?
A: Gentle warming can be an effective method to increase the dissolution rate of many compounds, including BSP. However, excessive heat should be avoided as it can potentially degrade the compound. It is recommended to warm the solution gently (e.g., to 37-50°C) while stirring or vortexing. Always check the manufacturer's data sheet for specific temperature stability information.
Q4: The product data sheet says BSP is soluble in water, but it's crashing out in my PBS buffer. Why?
A: This is a common issue. While BSP is soluble in pure water, the high salt concentration in buffers like Phosphate-Buffered Saline (PBS) can decrease its solubility through the "salting out" effect.[7] The high concentration of ions in the buffer can compete for water molecules, reducing the amount of "free" water available to hydrate and dissolve the BSP molecules, which can promote aggregation.[8]
Q5: Is it better to prepare a high-concentration stock solution or dissolve BSP directly into my working buffer?
A: It is almost always recommended to prepare a concentrated stock solution in an optimal solvent (like pure water or a slightly alkaline buffer) and then dilute it to the final concentration in your experimental buffer. This approach minimizes the solubility challenges associated with dissolving the compound directly in a high-salt buffer. A stock solution of 20 mg/mL in water is achievable.[9]
Section 2: In-Depth Troubleshooting Guide
This section provides a logical, step-by-step approach to resolving BSP solubility issues, complete with explanations for each step.
Initial Assessment: Precipitate Observed
If you observe a precipitate or cloudiness after adding BSP to your buffer, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for BSP precipitation.
Root Cause Analysis & Solutions
1. The Impact of pH on BSP Structure and Solubility
The Science: Sulfobromophthalein is a pH indicator. Its structure contains multiple ionizable groups (sulfonic acids, phenols) that dictate its net charge and, consequently, its solubility at a given pH.
-
In Acidic Conditions (pH < 4): The phenolic hydroxyl groups are protonated (-OH), reducing the molecule's overall negative charge. This can lead to increased intermolecular hydrogen bonding and π-π stacking between the large aromatic structures, promoting aggregation and reducing solubility.[1]
-
In Alkaline Conditions (pH > 7.4): The phenolic groups are deprotonated (-O⁻), maximizing the molecule's negative charge. This increases electrostatic repulsion between adjacent BSP molecules, hindering aggregation and favoring interaction with polar water molecules, thus increasing solubility.[5]
Actionable Solution: If your buffer is neutral or acidic, adjust the pH. When preparing a stock solution, dissolving the BSP powder in water and then slowly adding dilute sodium hydroxide (e.g., 0.1 M NaOH) dropwise until the powder dissolves and the pH is in the 7.4-8.0 range can be highly effective.
2. Buffer Composition: The "Salting Out" Effect
The Science: High concentrations of salts, such as the sodium chloride and phosphates found in PBS, can reduce the solubility of other solutes.[7] Water molecules, which are essential for hydrating and dissolving the large BSP molecule, become occupied in solvating the high concentration of buffer salts. This effectively reduces the amount of "available" water, making it energetically more favorable for BSP molecules to aggregate with each other rather than stay in solution.
Actionable Solution: Avoid dissolving BSP powder directly into high-ionic-strength buffers like PBS. Prepare a concentrated stock solution in purified water (e.g., Milli-Q) or a low-salt buffer first. Once fully dissolved, this stock can be diluted into your final experimental buffer. The small volume of the stock solution will not significantly alter the final buffer composition.
| Buffer Component | Typical Concentration in 1X PBS | Impact on Solubility |
| Sodium Chloride (NaCl) | ~137 mM | High |
| Phosphate (Na₂HPO₄/KH₂PO₄) | ~10 mM | Moderate |
| Potassium Chloride (KCl) | ~2.7 mM | Low |
Table 1: Common components of PBS and their relative impact on BSP solubility.[7]
Section 3: Experimental Protocols
These protocols provide validated, step-by-step methods for preparing soluble BSP solutions.
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution of BSP
This protocol is the standard and recommended method for most applications.
Materials:
-
This compound (BSP) powder
-
High-purity water (e.g., Milli-Q or WFI)
-
0.1 M Sodium Hydroxide (NaOH)
-
Sterile conical tube or vial
-
Magnetic stirrer and stir bar, or vortex mixer
Methodology:
-
Weigh BSP: Accurately weigh the desired amount of BSP powder. For a 10 mg/mL solution, you would weigh 10 mg of BSP for every 1 mL of final volume.
-
Add Water: Add approximately 80% of the final required volume of high-purity water to the vial containing the BSP powder.
-
Initiate Mixing: Place the vial on a magnetic stirrer or begin vortexing. You will likely observe that the powder does not fully dissolve and the solution is cloudy.
-
Adjust pH: While continuously monitoring the pH, add 0.1 M NaOH drop by drop. As the pH increases towards 7.4-8.0, the BSP should completely dissolve, and the solution should become clear.
-
Final Volume Adjustment: Once the BSP is fully dissolved, add high-purity water to reach the final desired volume.
-
Sterilization (Optional): If required for your application (e.g., cell-based assays), filter-sterilize the solution through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage, consult the manufacturer's recommendations; aliquoting and freezing at -20°C may be appropriate.[10]
Protocol 2: Using Co-solvents for Difficult-to-Dissolve Preparations
For applications requiring very high concentrations of BSP where aqueous solubility remains a challenge, a co-solvent system can be employed. Note: This should be tested first, as co-solvents can interfere with downstream biological assays.
The Science: Co-solvents are water-miscible organic solvents that can enhance the solubility of poorly soluble compounds.[11][12] They work by reducing the polarity of the solvent system, making it more favorable for the large, somewhat hydrophobic regions of the BSP molecule to remain in solution.[13]
Materials:
-
BSP powder
-
Dimethyl sulfoxide (DMSO)
-
High-purity water
Methodology:
-
Dissolve in Co-solvent: First, dissolve the BSP powder in a small volume of 100% DMSO. Cayman Chemical reports a solubility of 5 mg/mL in DMSO.[10]
-
Aqueous Dilution: Slowly add the DMSO stock solution to your aqueous buffer with vigorous stirring. It is critical to add the DMSO stock to the buffer, not the other way around, to avoid precipitation.
-
Final Concentration: Ensure the final concentration of the co-solvent (e.g., DMSO) in your working solution is low (typically <1%, often <0.1%) to avoid impacting the biological system under study.
Caption: Co-solvent preparation workflow for BSP.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- LookChem. (n.d.). Cas 123359-42-2, this compound.
- MP Biomedicals. (n.d.). This compound Salt Hydrate.
- Japanese Pharmacopoeia. (n.d.). This compound.
- DrugFuture. (n.d.). This compound.
- The Lab Depot. (n.d.). This compound Salt.
- Wang, Y., et al. (2019). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. Molecules, 24(15), 2791.
- Ssenyange, S., et al. (2016). Rapid screening of dyes for self-aggregation, adsorption and metabolic integrity – Quantitative metrics as a prelude to biolog. OSTI.GOV.
- Pharma Education. (2023). Co-solvency and anti-solvent method for the solubility enhancement.
- World Journal of Pharmaceutical Research. (2018). A REVIEW ON SOLUBILITY ENHANCEMENT BY CO-SOLVENCY AND ANTI-SOLVENT TECHNIQUE.
- Coates, J. (2000). Aggregation of Dyes in Aqueous Solutions. In Encyclopedia of Analytical Chemistry. Wiley.
- Wang, Y., et al. (2021). Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions. Scientific Reports, 11(1), 6065.
- Shrestha, L., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 13(9), 1341.
- D'Errico, G., et al. (2022). Excess Absorbance as a Novel Approach for Studying the Self-Aggregation of Vital Dyes in Liquid Solution. Molecules, 27(19), 6296.
- Jin, F., et al. (2003). Solubility profiles for surfactants at pH 2.0 and pH 7.0. ResearchGate.
- Jamzad, S., & Fassihi, R. (2006). Role of surfactant and pH on dissolution properties of fenofibrate and glipizide—A technical note. AAPS PharmSciTech, 7(2), E33.
- Shukla, S. K., et al. (2008). Effect of pH on the Solubility of CaSO4·2H2O in Aqueous NaCl Solutions and Physicochemical Solution Properties at 35 °C. Journal of Chemical & Engineering Data, 53(12), 2736-2741.
- Kocks, C., et al. (2021). Influence of the pH value and sodium sulfate on the solubility of succinic acid at 20 °C. ResearchGate.
- Wikipedia. (n.d.). Phosphate-buffered saline.
Sources
- 1. mdpi.com [mdpi.com]
- 2. osti.gov [osti.gov]
- 3. This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mpbio.com [mpbio.com]
- 5. This compound [drugfuture.com]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Salt, MP Biomedicals 1 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]
- 10. caymanchem.com [caymanchem.com]
- 11. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 12. wisdomlib.org [wisdomlib.org]
- 13. medchemexpress.com [medchemexpress.com]
minimizing non-specific binding of Sulfobromophthalein in cell-based assays
Technical Support Center: Sulfobromophthalein (BSP) Cell-Based Assays
A Guide to Minimizing Non-Specific Binding for Accurate and Reproducible Results
Welcome to the technical support center for sulfobromophthalein (BSP) assays. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into a common challenge: non-specific binding (NSB) in cell-based transporter assays. This resource moves beyond simple protocol steps to explain the underlying science, empowering you to troubleshoot effectively and generate high-quality, reliable data.
Sulfobromophthalein is a widely used substrate for assessing the function of Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3, which are critical for hepatic drug uptake.[1] However, its physicochemical properties can lead to high background signals due to non-specific binding to cell culture plates and cell membranes, complicating data interpretation. This guide provides a structured approach to understanding, preventing, and troubleshooting this issue.
Part 1: Understanding the Problem - FAQs
This section addresses the fundamental questions surrounding non-specific binding in BSP assays.
Q1: What exactly is non-specific binding (NSB) in the context of a BSP uptake assay?
A1: Non-specific binding refers to the adherence of BSP to surfaces other than its intended target, the OATP transporter. This includes binding to the plastic of the microplate wells and passive adsorption to the lipid bilayer of the cell membrane.[2] This is distinct from the specific, active transport of BSP into the cell by OATPs. High NSB results in an elevated background signal, which narrows the assay window (the difference between the signal from transporter-expressing cells and control cells), making it difficult to discern true transporter activity.
Q2: Why is Sulfobromophthalein prone to non-specific binding?
A2: BSP is an organic anion with a relatively hydrophobic structure.[3][4] This hydrophobicity drives it to associate with non-polar surfaces, such as the polystyrene plastic used in most cell culture plates and the lipid-rich environment of cell membranes.[5] This interaction is not based on a specific protein-ligand recognition but rather on general physicochemical attraction, leading to the background signal you may be observing.
Q3: How can I distinguish between specific OATP-mediated uptake and non-specific binding in my experiment?
A3: A well-designed assay includes essential controls to differentiate these two phenomena. The gold standard is to compare uptake in your OATP-expressing cells (e.g., HEK293-OATP1B1) with uptake in a mock-transfected or parental cell line (e.g., HEK293-WT) that does not express the transporter.[6][7] The signal in the mock cells represents the sum of non-specific binding and any endogenous transport. The difference in signal between the OATP-expressing cells and the mock cells represents the specific uptake.[7] Additionally, using a known potent OATP inhibitor, like rifampicin, can confirm specificity; the inhibitor should significantly reduce uptake in the OATP-expressing cells but have little effect on the background signal in mock cells.[8][9]
Part 2: Proactive Prevention & Assay Design
The most effective way to deal with high background is to prevent it from the start. This section details how to design a robust assay to minimize NSB.
Experimental Workflow for Minimizing Non-Specific Binding
The following diagram illustrates a recommended workflow that incorporates key steps for proactively reducing NSB in a BSP uptake assay.
Caption: A workflow incorporating best practices for BSP cell-based assays.
Q4: What type of microplate should I use for my BSP assay?
A4: Plate selection is a critical first step. While standard tissue-culture treated plates are common, they can exhibit high NSB.
-
Recommendation: Use black-walled, clear-bottom microplates, especially for fluorescence-based readouts, as they minimize well-to-well crosstalk and reduce background fluorescence.[10][11]
-
Advanced Option: Consider plates with ultra-low attachment surfaces or protein-repellent coatings. While more expensive, they can significantly reduce the non-specific adherence of hydrophobic molecules like BSP to the plastic.
Q5: How does cell health and confluency affect non-specific binding?
A5: Healthy, viable cells forming a consistent monolayer are crucial.[11]
-
Over-confluent cells: Can lead to cell lifting and altered membrane properties, which may increase NSB.
-
Under-confluent cells: Expose more of the plate surface, increasing the contribution of plastic binding to the total signal.
-
Best Practice: Optimize your cell seeding density to achieve a consistent 90-95% confluency at the time of the assay.[11] Always check cell morphology before starting an experiment.[12]
Q6: What is the single most effective way to reduce NSB during the assay?
A6: The inclusion of a blocking agent, most commonly Bovine Serum Albumin (BSA), in your assay buffer is the most impactful step. Albumin is the primary carrier protein in plasma and has multiple binding sites for drugs and other molecules.[13][14]
-
Mechanism of Action: By including BSA in the buffer, you provide a high concentration of alternative binding sites. BSP will preferentially bind to the albumin in the solution, reducing the amount of free BSP available to non-specifically adhere to the plate and cell membranes.[5] Albumin also coats the plastic surfaces of the well, further blocking potential binding sites.[13]
Part 3: Troubleshooting Guide - When Things Go Wrong
Even with a well-designed protocol, you may encounter issues. This section provides a logical troubleshooting framework.
Logical Flow for Troubleshooting High Background Signal
Caption: A decision tree to diagnose the source of high background signal.
Q7: My signal is high even in wells without cells. What does this mean and how do I fix it?
A7: This is a clear indication of plate binding . The BSP is adhering directly to the plastic of the microplate.
-
Solution 1: Introduce or Increase BSA Concentration. If you are not already using BSA, add it to your assay buffer. If you are, you may need to optimize the concentration. See the table below for starting recommendations.
-
Solution 2: Increase Wash Steps. Increase the number and vigor of your wash steps after the incubation period. Ensure your cold stop buffer is effectively removing all unbound BSP.
-
Solution 3: Evaluate Different Plates. As mentioned in Q4, test low-attachment or protein-coated plates to physically prevent BSP from binding to the well surface.
Q8: My mock-transfected (control) cells show a very high signal, but my no-cell wells are low. What's the problem?
A8: This points to non-specific binding to the cell membrane . While some of this is unavoidable, it can be minimized.
-
Solution 1: Optimize BSA Concentration. The BSA concentration needs to be sufficient to prevent binding to both the plate and the cell surface. A titration is recommended to find the optimal balance.
-
Solution 2: Shorten Incubation Time. Active transport by OATPs is typically rapid, while non-specific binding can accumulate over time. Try reducing the BSP incubation time (e.g., from 10 minutes to 2-5 minutes) to see if you can improve the signal-to-background ratio.
-
Solution 3: Ensure Wash Buffer is Cold. Using an ice-cold stop/wash buffer is critical. Low temperatures inhibit any residual transporter activity and help to "freeze" the state of the cells, preventing further passive diffusion or binding during the wash steps.[15]
Quantitative Recommendations for Assay Optimization
The following table provides starting points for key parameters that can be optimized to reduce non-specific binding.
| Parameter | Standard Range | Optimization Strategy to Reduce NSB | Rationale |
| BSA Concentration | 0.5% - 2% (w/v) | Titrate from 0.5% up to 4%. | Saturates non-specific binding sites on plates and cells.[5][13] |
| BSP Incubation Time | 2 - 30 minutes | Test shorter time points (e.g., 2, 5, 10 min). | Minimizes time for passive accumulation while capturing initial rapid uptake. |
| Wash Steps | 2-3 washes | Increase to 4-5 washes with ice-cold buffer. | More effectively removes unbound and loosely associated BSP. |
| Assay Temperature | 37°C | Maintain 37°C for uptake, but use ice-cold (4°C) stop buffer. | Active transport is energy-dependent (requires 37°C), but cold temperatures halt processes, locking in the specific uptake signal.[15] |
Part 4: Detailed Experimental Protocol
This section provides a self-validating protocol for an OATP1B1-mediated BSP uptake assay, incorporating the principles discussed.
Objective: To measure the specific uptake of BSP via the OATP1B1 transporter while minimizing non-specific background signal.
Required Materials:
-
HEK293 cells stably expressing OATP1B1 (or other desired transporter).
-
HEK293 parental/mock-transfected cells (Negative Control).
-
Assay Plate: 96-well, black-walled, clear-bottom, tissue-culture treated plate.
-
Assay Buffer: Krebs-Henseleit buffer (or similar), pH 7.4, supplemented with 1% BSA (w/v).
-
BSP Stock Solution: BSP dissolved in DMSO or water.
-
Inhibitor Stock: Rifampicin (or other known OATP1B1 inhibitor) in DMSO.
-
Stop Buffer: Ice-cold Assay Buffer (without BSA).
-
Lysis Buffer: Buffer compatible with your detection method (e.g., 0.1 M NaOH).
-
Plate Reader capable of measuring absorbance at the appropriate wavelength for BSP.
Step-by-Step Methodology:
-
Cell Seeding: a. Seed both OATP1B1-expressing and mock cells into the 96-well plate at a pre-optimized density to achieve ~95% confluency on the day of the assay. b. Include "no-cell" wells for background measurement. c. Incubate for 24-48 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Preparation: a. Prepare fresh Assay Buffer (with 1% BSA) and warm to 37°C. b. Prepare BSP working solution in warm Assay Buffer at 2x the final desired concentration. c. Prepare BSP + Inhibitor working solution in warm Assay Buffer (e.g., 2x BSP + 2x Rifampicin). d. Prepare an ice bath and chill the Stop Buffer.
-
Uptake Assay: a. Gently aspirate the culture medium from all wells. b. Wash the cell monolayer twice with 100 µL of warm Assay Buffer. c. Pre-incubate the cells with 50 µL of warm Assay Buffer for 10 minutes at 37°C. This step allows the BSA to block non-specific sites. d. Aspirate the pre-incubation buffer. e. Add 50 µL of the appropriate 2x working solution to the wells to initiate the reaction:
- Total Uptake Wells (OATP1B1 cells): Add 50 µL of 2x BSP solution.
- Non-Specific Uptake Wells (OATP1B1 cells): Add 50 µL of 2x BSP + 2x Inhibitor solution.
- Background Wells (Mock cells): Add 50 µL of 2x BSP solution.
- Plate Binding Wells (No cells): Add 50 µL of 2x BSP solution. f. Incubate the plate for a pre-determined time (e.g., 5 minutes) at 37°C.
-
Stopping the Reaction: a. Terminate the uptake by rapidly aspirating the substrate solution. b. Immediately wash the wells three times with 150 µL of ice-cold Stop Buffer. Perform this step quickly to minimize efflux.
-
Cell Lysis and Detection: a. After the final wash, aspirate all remaining buffer. b. Add 100 µL of Lysis Buffer to each well. c. Incubate for 15-30 minutes at room temperature on a plate shaker to ensure complete lysis. d. Measure the absorbance on a plate reader at the appropriate wavelength for BSP.
-
Data Analysis: a. Plate Background: Average the signal from the "No-cell" wells. b. Corrected Signal: Subtract the average Plate Background from all other wells. c. Specific Uptake Calculation:
- Specific Uptake = (Signal in OATP1B1 cells) - (Signal in Mock cells)
- Alternatively, Specific Uptake = (Signal in OATP1B1 cells) - (Signal in OATP1B1 cells + Inhibitor)
A successful assay will show a statistically significant difference between the total uptake in OATP1B1 cells and the background signal in both mock cells and inhibitor-treated cells, with an uptake ratio of at least 2-3 fold.[6][7]
References
- LookChem.Cas 123359-42-2, Sulfobromophthalein sodium.[Link]
- PubChem.this compound.[Link]
- ResearchGate.
- PubMed Central.Pharmaceutical-grade albumin: impaired drug-binding capacity in vitro.[Link]
- PubMed.
- Biocompare.Ten Tips for Optimizing Cell-Based Assays.[Link]
- Taylor & Francis Online.
- Frontiers.An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters.[Link]
- Reddit.If serum albumin levels are low does that mean drug molecules have nothing to bind to?[Link]
- PubMed Central.
- Advbiopharm.Biological Binding Assay Reagent.[Link]
- ACS Publications.Establishment and Validation of Competitive Counterflow as a Method To Detect Substrates of the Organic Anion Transporting Polypeptide 2B1.[Link]
- Marin Biologic Laboratories.
- BioIVT.
- PubMed Central.Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics.[Link]
- ResearchGate.
- MP Biomedicals.
- Creative Bioarray.
- PubMed.
- PubMed Central.Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3.[Link]
- PubMed.
- PubMed Central.
- NIH.Classification of Inhibitors of Hepatic Organic Anion Transporting Polypeptides (OATPs): Influence of Protein Expression on Drug–Drug Interactions.[Link]
- NIH.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Cholecystographic agents and sulfobromophthalein inhibit the binding of L-thyroxine to plasma membranes of rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selectscience.net [selectscience.net]
- 11. biocompare.com [biocompare.com]
- 12. marinbio.com [marinbio.com]
- 13. Pharmaceutical-grade albumin: impaired drug-binding capacity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Albumin-based drug delivery: harnessing nature to cure disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of OATP1B1 function by tyrosine kinase-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Bromosulphthalein (BSP) Assay
Topic: Correcting for Hemolysis in Plasma Samples for the BSP Test
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering hemolysis in plasma samples during Bromosulphthalein (BSP) liver function testing. It is designed to help you understand, troubleshoot, and correct for hemolysis-induced interference to ensure the accuracy and reliability of your experimental data.
Part 1: Frequently Asked Questions (FAQs) — Understanding the Interference
This section addresses the fundamental principles of hemolysis and its specific impact on the spectrophotometric analysis of BSP.
Q1: What is hemolysis and why is it a critical problem for the BSP test?
A: Hemolysis is the rupture or lysis of red blood cells (erythrocytes), which releases their intracellular contents, most notably hemoglobin, into the surrounding plasma or serum.[1][2] This is a significant problem for the BSP test because the test relies on accurately measuring the concentration of the BSP dye in plasma using spectrophotometry.[3] The released hemoglobin has its own strong light-absorbing properties, which directly interfere with the measurement of BSP, leading to erroneously high results.[4][5]
Q2: How does hemoglobin specifically interfere with the BSP absorbance reading?
A: The interference is primarily spectral. Hemoglobin exhibits strong absorbance peaks in two main regions: the Soret band around 415 nm and another significant peak between 540-580 nm.[6][7] The BSP dye, when made alkaline for measurement, also has a peak absorbance in a similar region. This spectral overlap means that when you measure the absorbance of a hemolyzed sample, the spectrophotometer reading is a composite of the absorbance from both the BSP dye and the contaminating hemoglobin.[8] This leads to a false overestimation of the BSP concentration.[7]
Q3: Can I visually assess if my sample is hemolyzed? Is this reliable?
A: Visual inspection, where the plasma or serum is checked for a pink or reddish tinge, is a common first step to detect hemolysis.[1] However, it is not a reliable method for quantification and has significant limitations. Mild hemolysis, which can still cause clinically meaningful interference in some assays, may not be visible to the naked eye.[9] Furthermore, the presence of other interferents like bilirubin (icterus), which gives plasma a yellow-green color, can mask the subtle pinkish hue of hemolysis.[7] For accurate results, automated or spectrophotometric quantification of hemolysis is always recommended over simple visual checks.[1][7]
Q4: What are the primary causes of in-vitro hemolysis during sample handling?
A: The vast majority of hemolysis is not due to an underlying patient condition (in-vivo) but occurs in-vitro as a result of improper sample collection or handling.[1][5] Key causes include:
-
Phlebotomy Technique: Using a needle with too small a gauge, excessive pulling pressure on a syringe plunger, or partial occlusion of the needle bevel against the vein wall can create shear stress that ruptures red blood cells.[10][11]
-
Sample Mixing: Vigorous shaking or mixing of blood collection tubes, instead of gentle inversion, causes mechanical damage to cells.[11][12]
-
Temperature Stress: Exposing samples to freezing temperatures or excessive heat can induce lysis.[5][9]
-
Processing Delays: Delayed separation of plasma from whole blood can lead to cell degradation and hemolysis.[5]
-
Improper Centrifugation: Using excessive speed or duration during centrifugation can damage cells.[11]
Q5: Is it better to prevent hemolysis or correct for it?
A: Prevention is unequivocally the best strategy.[6] Corrective methods, while useful, have limitations and may not perfectly replicate the true result. The most reliable data will always come from a high-quality, non-hemolyzed specimen. Implementing and adhering to strict protocols for blood collection and handling is the most effective way to minimize hemolysis and ensure data integrity.[10][11] Correction should be viewed as a salvage method when re-collection is not feasible.
Part 2: Troubleshooting Guide — Identification and Correction
This section provides a systematic workflow for identifying, quantifying, and correcting for hemolysis in your BSP samples.
Problem: My BSP absorbance readings are unexpectedly high, and I suspect hemolysis.
Follow these steps to diagnose and address the issue.
Step 1: Quantify the Degree of Hemolysis
Before attempting any correction, you must first quantify the extent of the interference. This is typically done by calculating a Hemolysis Index (HI) based on the spectrophotometric measurement of free hemoglobin.
Experimental Protocol: Determination of Hemolysis Index (HI)
-
Prepare a Sample Blank: Use a non-hemolyzed plasma sample from the same study cohort or a control animal as your blank.
-
Set Spectrophotometer Wavelengths: Set your spectrophotometer to read absorbance at two wavelengths: a primary peak for hemoglobin (e.g., 415 nm or 571 nm) and a secondary wavelength for background turbidity correction (e.g., 700 nm or a sub-wavelength like 596 nm). The choice of 571 nm is often preferred as it is less susceptible to interference from bilirubin and lipids.[13][14]
-
Measure Absorbance:
-
Blank the spectrophotometer using the non-hemolyzed plasma.
-
Measure the absorbance of your potentially hemolyzed sample at both wavelengths.
-
-
Calculate Corrected Absorbance:
-
A_corrected = A_primary_wavelength - A_secondary_wavelength
-
-
Interpret the Result: The A_corrected value serves as your quantitative Hemolysis Index. This can be correlated with hemoglobin concentrations or categorized qualitatively.
| Hemolysis Index (HI) at 571 nm | Approx. Free Hb (g/L) | Qualitative Description | Recommended Action |
| < 0.1 | < 0.3 | None / Insignificant | Proceed with BSP analysis. |
| 0.1 - 0.5 | 0.3 - 1.0 | Slight Hemolysis | Correction is recommended. |
| 0.5 - 2.5 | 1.0 - 5.0 | Moderate Hemolysis | Advanced correction required. Re-collection is advised. |
| > 2.5 | > 5.0 | Gross Hemolysis | Sample is unsuitable. Re-collection is mandatory. |
Step 2: Choose a Course of Action
Based on the Hemolysis Index, use the following workflow to decide on the appropriate next step.
Caption: Decision workflow for handling hemolyzed samples.
Step 3: Applying Mathematical Correction
If re-collection is not possible and hemolysis is in the slight-to-moderate range, mathematical correction can be employed.
This method is suitable for slight hemolysis . It relies on measuring the absorbance at the BSP peak and a secondary wavelength where hemoglobin has significant absorbance but BSP has very little.
Experimental Protocol:
-
Determine Wavelengths:
-
λ1: The peak absorbance wavelength for your alkaline BSP solution (e.g., 580 nm).
-
λ2: A wavelength where hemoglobin absorbs but BSP does not (e.g., 541 nm).
-
-
Create Standards: Prepare a standard curve for BSP at λ1. Separately, create a "hemolysis standard" by lysing a known quantity of red blood cells and measure its absorbance at both λ1 and λ2 to determine a correction factor (CF = A_λ1_Hb / A_λ2_Hb).
-
Measure Sample: Read the absorbance of your hemolyzed sample at both λ1 and λ2.
-
Calculate Corrected BSP Absorbance:
-
A_Hb_at_λ1 = A_sample_at_λ2 * CF
-
A_Corrected_BSP = A_sample_at_λ1 - A_Hb_at_λ1
-
-
Determine Concentration: Use the A_Corrected_BSP value and your standard curve to find the true BSP concentration.
This is a more powerful technique for resolving overlapping spectra, suitable for moderate hemolysis . It uses the first or second derivative of the absorbance spectrum, which can separate the BSP signal from the hemoglobin interference.[15][16][17]
Experimental Protocol:
-
Acquire Full Spectra: Using a scanning spectrophotometer, record the full absorption spectra (e.g., 400-700 nm) for:
-
A pure BSP standard.
-
A pure hemoglobin standard (from lysed RBCs).
-
Your unknown hemolyzed sample.
-
-
Calculate Derivative Spectra: Use the spectrophotometer's software to calculate the first-derivative spectra (dA/dλ) for all three scans.
-
Identify Zero-Crossing Point: Examine the first-derivative spectrum of the hemoglobin standard and find the wavelength where its derivative value is zero (the "zero-crossing point"). At this specific wavelength, the hemoglobin interference is mathematically eliminated.[15]
-
Create Derivative Calibration Curve:
-
Prepare a set of BSP standards of known concentrations.
-
Record the first-derivative spectrum for each standard.
-
Measure the absolute value of the derivative signal (amplitude) for each BSP standard at the identified zero-crossing wavelength of hemoglobin.
-
Plot derivative amplitude vs. concentration to generate a linear regression.
-
-
Quantify the Sample: Measure the derivative amplitude of your unknown sample at the same zero-crossing wavelength and use the calibration curve to determine the BSP concentration.[15]
The Allen correction is a classic method for background correction that assumes a linear background interference across a spectral peak.[18]
Experimental Protocol:
-
Determine Wavelengths:
-
λ2: The peak absorbance wavelength for your alkaline BSP solution (e.g., 580 nm).
-
λ1 and λ3: Two wavelengths on either side of the peak (e.g., 520 nm and 640 nm) where the absorbance of pure BSP is negligible but the interfering absorbance from hemoglobin forms a relatively straight line.
-
-
Measure Sample: Read the absorbance of your hemolyzed sample at all three wavelengths (λ1, λ2, λ3).
-
Calculate Corrected Absorbance: Apply the Allen correction formula:
-
A_Corrected_BSP = A_λ2 - (A_λ1 + (A_λ3 - A_λ1) * ((λ2 - λ1) / (λ3 - λ1)))
-
A simplified version is often used: A_Corrected_BSP = A_λ2 - ((A_λ1 + A_λ3) / 2)
-
-
Determine Concentration: Use the A_Corrected_BSP value and a standard curve (generated from readings at λ2) to determine the BSP concentration.
Part 3: Best Practices for Prevention
Adherence to proper sample handling protocols is the most effective way to prevent hemolysis.
| Phase | Do's | Don'ts |
| Collection | Use a 20-22 gauge needle for routine draws.[11] Allow the alcohol-cleansed site to air dry completely.[11] Ensure the tourniquet is on for less than one minute.[12] | Do not draw from an IV line.[6] Do not "milk" or excessively squeeze a capillary puncture site.[10] |
| Mixing | Gently invert tubes with anticoagulants 8-10 times.[11] | Do not vigorously shake or vortex the blood sample.[11] |
| Processing | Separate plasma from cells within 2 hours of collection. Allow serum samples to clot completely (30-60 mins) before centrifugation.[11] | Do not centrifuge at excessive speeds or for longer than specified.[11] Do not "rim" clots with an applicator stick.[10] |
| Storage & Transport | Keep specimens in a vertical, closure-up position.[12] Protect samples from extreme temperatures.[11] | Do not freeze whole blood unless the protocol specifically requires it for lysis.[5] Avoid excessive agitation or jarring during transport.[11] |
References
- Hemolysis, Icterus, and Lipemia Interference: New Approaches to Old Foes. (2022). AACC. [Link]
- Díaz-García, R., et al. (2020). Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review. Journal of Medical Biochemistry. [Link]
- Adcock Funk, A., et al. (2020). Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing.
- Hemolysis | PDF | Red Blood Cell | Spectrophotometry. (n.d.). Scribd. [Link]
- Evelyn, K. A., & Malloy, H. T. (1984). Direct spectrophotometry of serum hemoglobin: an Allen correction compared with a three-wavelength polychromatic analysis. Clinical Chemistry. [Link]
- Prabhakar, P. K. (2020). Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test). YouTube. [Link]
- Bromsulfthalein. (n.d.). Wikipedia. [Link]
- Jain, N., et al. (2019). Derivative uv spectroscopic approaches in multicomponent analysis–a review. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- Assay Interference: A Brief Review and Helpful Hints. (n.d.). Sun Diagnostics. [Link]
- HEMOLYTIC SAMPLE INTERFERENCE. (2023). YouTube. [Link]
- Interferences. (n.d.).
- Biochemistry DSP. (2021). Bromsulphthalein (BSP) Excretion Test| Rose Bengal Dye Test|Liver Function Tests| LFT| Biochemistry. YouTube. [Link]
- Chemistry For Everyone. (2025).
- The Impact of Hemolysis on Laboratory Testing: Applying Correction Factors for Accur
- Mori, A., et al. (2023). Determination of the Optimal Wavelength of the Hemolysis Index Measurement. MDPI. [Link]
- What is Hemolysis and How to Prevent it. (n.d.).
- Mori, A., et al. (2023). Determination of the Optimal Wavelength of the Hemolysis Index Measurement. MDPI. [Link]
- AVOIDING HEMOLYSIS BLOOD SAMPLE COLLECTION PROCESSING. (n.d.). Precision for Medicine. [Link]
- Reducing Hemolysis – UCH Clinical Laboratory. (n.d.). University of Colorado Hospital. [Link]
- Lippi, G., et al. (2006). Influence of hemolysis on routine clinical chemistry testing.
Sources
- 1. Educational Case: Hemolysis and Lipemia Interference With Laboratory Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. m.youtube.com [m.youtube.com]
- 4. sundiagnostics.us [sundiagnostics.us]
- 5. eclinpath.com [eclinpath.com]
- 6. clinicallab.com [clinicallab.com]
- 7. Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. phlebotomy.com [phlebotomy.com]
- 11. fisherclinicalservices.com [fisherclinicalservices.com]
- 12. testmenu.com [testmenu.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. scispace.com [scispace.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Direct spectrophotometry of serum hemoglobin: an Allen correction compared with a three-wavelength polychromatic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to the Sulfobromophthalein (BSP) Retention Test
Welcome to the technical support center for the Sulfobromophthalein (BSP) retention test. This guide is designed for researchers, scientists, and drug development professionals who are using the BSP test and wish to improve its sensitivity and troubleshoot common experimental issues. As a Senior Application Scientist, my goal is to provide you with not only the "how" but also the "why" behind each step, ensuring that your experiments are both accurate and reproducible.
Understanding the Sulfobromophthalein (BSP) Retention Test
The Sulfobromophthalein (BSP) retention test is a valuable tool in experimental toxicology and pharmacology for assessing liver function, particularly the excretory capacity of the liver.[1] When administered intravenously, BSP binds to plasma albumin and is taken up by hepatocytes.[2] In the liver, BSP is conjugated with glutathione (GSH) and then excreted into the bile.[3] The rate at which BSP is cleared from the bloodstream is a sensitive indicator of hepatic function.[3] A delay in BSP clearance suggests impaired liver function, which can be an early sign of drug-induced liver injury (DILI).[4]
Improving the sensitivity of this test is crucial for detecting subtle changes in liver function, which is often necessary in pre-clinical drug development to identify compounds with potential hepatotoxicity early in the discovery process.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific issues that you may encounter during your experiments in a question-and-answer format.
Question 1: I am seeing high variability in my BSP retention values between animals in the same treatment group. What could be the cause?
High inter-animal variability can mask subtle, compound-related effects. The root cause often lies in inconsistencies in the pre-analytical phase.
-
Standardize Animal Handling: Stress from handling can alter hepatic blood flow, affecting the rate of BSP clearance. Ensure that all animals are handled consistently and by experienced personnel. Acclimatize the animals to the experimental room and procedures before the study begins.
-
Consistent Fasting Period: The nutritional status of the animal can influence liver metabolism. A consistent fasting period (typically overnight for rodents) should be implemented for all animals in the study.
-
Precise Dosing and Timing: Ensure that the BSP solution is accurately prepared and administered. The dose should be calculated based on the most recent body weight of each animal. Use a calibrated timer to ensure that blood samples are collected at the exact same time points post-dose for all animals. Inconsistent timing is a major source of variability.
-
Anesthesia Protocol: If anesthesia is used, ensure the same anesthetic agent, dose, and duration of exposure for all animals. Different anesthetics can have varying effects on hepatic blood flow and metabolism.
Question 2: My positive control group (treated with a known hepatotoxin) is not showing the expected increase in BSP retention. What should I check?
This is a critical issue that can invalidate a study. Here are the likely culprits:
-
BSP Solution Integrity: BSP solutions can degrade over time, especially if not stored correctly. Prepare fresh BSP solution for each study or validate the stability of your stored solution. Ensure the concentration is correct by measuring its absorbance on a spectrophotometer.
-
Incorrect Dosing: Double-check your dose calculations and the volume administered. An under-dose will result in lower-than-expected plasma concentrations and retention.
-
Timing of Toxin Administration and BSP Test: The peak effect of the hepatotoxin may not coincide with the timing of your BSP test. Consult the literature for the specific toxin you are using to determine the optimal time window for assessing liver injury.
-
Analytical Issues: If you are confident in your in-life procedures, the issue may be in the analysis of the plasma samples. Re-run your standard curve and check your quality control samples.
Question 3: I am using a spectrophotometric method and my blank plasma samples have high background absorbance. Why is this happening and how can I fix it?
High background in spectrophotometric assays is a common problem that can significantly reduce the sensitivity of the test.
-
Hemolysis: The most common cause of high background is hemolysis, the rupture of red blood cells, which releases hemoglobin into the plasma. Hemoglobin absorbs light in the same region as BSP, leading to falsely elevated readings.
-
Solution: Take care during blood collection to avoid hemolysis. Use a larger gauge needle if appropriate and avoid vigorous mixing of the blood sample. Centrifuge the samples promptly and carefully aspirate the plasma. If a sample is visibly hemolyzed, it should be discarded.
-
-
Lipemia: High levels of lipids in the plasma (lipemia) can cause light scattering and increase the background absorbance.
-
Solution: Ensure that the animals have been properly fasted before the experiment.
-
-
Icterus: High levels of bilirubin in the plasma (icterus) can also interfere with the assay.
-
Solution: While this is more of a concern in animals with pre-existing liver disease, it is something to be aware of.
-
-
Improving the Assay: To correct for background, you can prepare a "sample blank" for each plasma sample. This involves adding all reagents except the one that produces the color (e.g., adding saline instead of the color-developing reagent). However, the most effective way to eliminate these interferences and improve sensitivity is to switch to a more specific analytical method like High-Performance Liquid Chromatography (HPLC).[5]
Question 4: I am using HPLC for BSP analysis, but I am getting poor peak shape and resolution. What can I do to improve this?
HPLC offers superior sensitivity and specificity compared to spectrophotometry.[5] However, it requires careful optimization.
-
Mobile Phase Composition: Ensure the pH and organic solvent composition of your mobile phase are optimal for BSP. Small adjustments can significantly impact peak shape and retention time.
-
Column Condition: The HPLC column can degrade over time. If you notice a loss of resolution or an increase in backpressure, it may be time to wash or replace the column. Always use a guard column to protect your analytical column.
-
Sample Preparation: Plasma samples contain proteins and other substances that can interfere with the analysis. A protein precipitation step (e.g., with acetonitrile or methanol) is essential. Ensure that the precipitated proteins are completely removed by centrifugation before injecting the sample.
-
Flow Rate: Optimizing the flow rate can improve peak resolution. A lower flow rate generally leads to better separation but a longer run time.
Frequently Asked Questions (FAQs)
-
What is a typical BSP dose for different animal models?
-
The dose of BSP can vary depending on the species and the specific research question. It is crucial to perform a dose-ranging study to determine the optimal dose for your model. The table below provides some commonly used starting doses.
-
| Animal Model | Typical BSP Dose (mg/kg) |
| Mouse | 50-100 |
| Rat | 25-50 |
| Dog | 5 |
| Rabbit | 10-20 |
-
What are the optimal time points for blood collection after BSP injection?
-
The optimal time points depend on the clearance rate of BSP in the species being studied. For rodents, common time points are 3, 5, 10, 15, and 30 minutes post-dose. For larger animals like dogs, a 30-minute time point is often sufficient.[6] Plotting the concentration of BSP in plasma over time allows for the calculation of the clearance rate, which is a more sensitive measure than a single time point retention value.
-
-
How do I prepare a standard curve for BSP quantification?
-
A standard curve is essential for accurate quantification. Prepare a stock solution of BSP in a suitable solvent (e.g., saline). Then, perform serial dilutions of the stock solution in blank plasma from an untreated animal of the same species and strain. This will create a set of standards with known concentrations of BSP. The standards should be processed and analyzed in the same way as the study samples.
-
-
What are the critical quality control (QC) steps for the BSP test?
-
Reagent Qualification: Ensure that the BSP used is of high purity and that all other reagents are of analytical grade.[7]
-
Standard Curve and QC Samples: Run a standard curve with each batch of samples. Include at least three levels of QC samples (low, medium, and high concentrations) in each run to verify the accuracy and precision of the assay.
-
System Suitability (for HPLC): Before running samples on an HPLC system, inject a standard solution multiple times to ensure that the system is performing consistently (e.g., reproducible retention times and peak areas).
-
Positive and Negative Controls: Include vehicle-treated (negative control) and toxin-treated (positive control) groups in your study design to ensure that the test system is responding as expected.
-
-
Can I use serum instead of plasma?
-
Plasma is generally preferred for the BSP test. The process of blood clotting to produce serum can lead to the release of substances from platelets and other cells that may interfere with the assay. If you must use serum, ensure that you are consistent across all samples and that you have validated the assay for use with serum.
-
-
How does liver blood flow affect BSP clearance?
-
The clearance of BSP is highly dependent on hepatic blood flow. Any factor that alters liver blood flow, such as anesthesia, stress, or certain drugs, can affect the rate of BSP clearance. This is a critical point to consider when designing and interpreting your studies.
-
Visualizing the Workflow and Troubleshooting
To aid in your experimental design and troubleshooting, here are two diagrams illustrating the BSP test workflow and a decision tree for common problems.
Caption: A typical workflow for a high-sensitivity BSP retention test.
Caption: A decision tree for troubleshooting common issues in the BSP test.
Detailed Experimental Protocols
Here are two detailed protocols for performing the BSP retention test. The HPLC method is recommended for higher sensitivity and specificity.
Protocol 1: High-Sensitivity BSP Retention Test using HPLC
This protocol is designed for maximum sensitivity and is ideal for detecting subtle changes in liver function.
1. Materials and Reagents:
-
Sulfobromophthalein (BSP) sodium salt
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (if required)
-
Anticoagulant (e.g., K2-EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (or other mobile phase modifier)
-
Water (HPLC grade)
-
Blank plasma (from the same species/strain)
2. Animal Preparation:
-
Fast animals overnight (e.g., 12-16 hours) with free access to water.
-
Record the body weight of each animal on the day of the experiment.
-
Acclimatize animals to the procedure room for at least 30 minutes before dosing.
3. BSP Solution Preparation:
-
Prepare a stock solution of BSP in sterile saline (e.g., 10 mg/mL).
-
Vortex until fully dissolved.
-
Filter the solution through a 0.22 µm syringe filter before use.
4. BSP Administration and Blood Collection:
-
Administer the BSP solution via intravenous (IV) injection (e.g., tail vein in rodents). The injection volume should be adjusted based on the animal's body weight.
-
Collect blood samples (e.g., 50-100 µL) at pre-determined time points (e.g., 3, 5, 10, 15, 30 minutes) into tubes containing an anticoagulant.
-
Place blood samples on ice immediately after collection.
5. Plasma Separation:
-
Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C.
-
Carefully collect the plasma supernatant and transfer it to a clean microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
6. Sample Preparation for HPLC:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile (containing an internal standard, if used).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
7. HPLC Analysis:
-
HPLC System: A standard HPLC system with a UV-Vis detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 580 nm.
-
Injection Volume: 20 µL.
8. Data Analysis:
-
Prepare a standard curve by spiking blank plasma with known concentrations of BSP and processing them in the same way as the samples.
-
Plot the peak area of BSP against the concentration for the standards to generate a linear regression curve.
-
Use the equation of the line to calculate the concentration of BSP in the study samples.
-
Plot the plasma concentration of BSP versus time for each animal and calculate pharmacokinetic parameters such as clearance, half-life, and area under the curve (AUC).
Protocol 2: Standard BSP Retention Test using Spectrophotometry
This is a simpler, more traditional method. It is less sensitive than HPLC but can be useful for screening purposes.
1. Materials and Reagents:
-
Same as Protocol 1, excluding HPLC-specific reagents.
-
Sodium carbonate solution (e.g., 0.1 M).
2. Animal Preparation, Dosing, and Sampling:
-
Follow steps 2-5 from Protocol 1. A single blood collection time point (e.g., 30 minutes) is often used for this method.
3. Sample Analysis:
-
To 50 µL of plasma, add 950 µL of saline and mix.
-
Add 100 µL of 0.1 M sodium carbonate solution to develop the color.
-
Vortex and let the solution stand for 5 minutes.
-
Measure the absorbance at 580 nm using a spectrophotometer.
-
Prepare a standard curve by spiking blank plasma with known concentrations of BSP and processing in the same way.
4. Data Analysis:
-
Calculate the concentration of BSP in the samples using the standard curve.
-
Express the result as the percentage of BSP retained at the specific time point.
References
- Vertex AI Search. (2023). bromsulphalein test.
- Snel, C. A., Zhao, Y., Mulder, G. J., & Pang, K. S. (1993). Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids. Analytical Biochemistry, 212(1), 28–34.
- Wikipedia. (n.d.). Bromsulfthalein.
- Obrinsky, W., Denley, M. L., & Brauer, R. W. (1952). SULFOBROMOPHTHALEIN SODIUM EXCRETION TEST AS A MEASURE OF LIVER FUNCTION IN PREMATURE INFANTS. Pediatrics, 9(4), 421–438.
- Center, S. A., Slater, M. R., Manwarren, T., & Tsomides, S. (1995). Evaluation of the bromosulfophthalein 30-minute retention test for the diagnosis of hepatic disease in dogs. Journal of the American Veterinary Medical Association, 207(9), 1177–1181.
- Prabhakar, P. K. (2020). Liver Function Tests-II:: Test for Excretory function (BSP Dye Test, Rose Bengal Dye Test).
- Baker, K. J. (1966). Binding of sulfobromophthalein (BSP) sodium by plasma albumin. Its role in hepatic BSP extraction. The Journal of Clinical Investigation, 45(6), 957–968.
- Narayanan, S. (2000). Preanalytical Variables and Their Influence on the Quality of Laboratory Results. Clinical Chemistry and Laboratory Medicine, 38(7), 615–622.
- Abolhassani, M., et al. (2022). In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation. Drug Metabolism Reviews, 54(2), 161-193.
- Gearing, A. J. H. (2000). Quality Control of Raw Materials. Methods in Molecular Medicine, 40, 295–301.
Sources
- 1. youtube.com [youtube.com]
- 2. Binding of sulfobromophthalein (BSP) sodium by plasma albumin. Its role in hepatic BSP extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 4. In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the bromosulfophthalein 30-minute retention test for the diagnosis of hepatic disease in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quality control of raw materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Sulfobromophthalein (BSP) Test Results in Cholestasis
Welcome to the technical support guide for the Sulfobromophthalein (BSP) clearance test. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this classic liver function test, particularly in the challenging context of cholestatic liver injury. Here, we will delve into the mechanistic underpinnings of the BSP test, troubleshoot common issues, and provide evidence-based insights to ensure the accuracy and reliability of your experimental results.
Section 1: Understanding the BSP Test - A Mechanistic Overview (FAQ)
This section provides answers to frequently asked questions regarding the fundamental principles of the Sulfobromophthalein (BSP) test.
Q1: What is the Sulfobromophthalein (BSP) test and what does it measure?
The Sulfobromophthalein (BSP) test is a dye-based liver function test that provides a measure of hepatic excretory capacity.[1][2] When introduced into the bloodstream, BSP is selectively taken up by the liver, processed, and excreted into the bile.[2] The rate at which the liver clears BSP from the blood is an indicator of overall liver function, encompassing hepatic blood flow, hepatocyte uptake, metabolic conjugation, and biliary excretion.[2]
Q2: Can you explain the physiological pathway of BSP clearance by the liver?
Certainly. The clearance of BSP is a multi-step process orchestrated by hepatocytes:
-
Uptake: Following intravenous injection, BSP binds to albumin in the plasma. At the sinusoidal surface of hepatocytes, BSP is taken up into the liver cells. This uptake is mediated by specific carrier proteins, including members of the Organic Anion-Transporting Polypeptide (OATP) family, such as OATP1B1 and OATP1B3.[3][4][5]
-
Conjugation: Inside the hepatocyte, a significant portion of the BSP is conjugated with glutathione (GSH), a process catalyzed by glutathione S-transferases (GSTs).[1][6][7] This conjugation step increases the water solubility of BSP, facilitating its excretion.
-
Biliary Excretion: The conjugated BSP (and some unconjugated BSP) is then actively transported across the canalicular membrane of the hepatocyte into the bile. This is the rate-limiting step and is primarily mediated by the Multidrug Resistance-Associated Protein 2 (MRP2), an ATP-dependent efflux pump.[3][4][8]
This efficient pathway ensures the rapid removal of BSP from the circulation under normal physiological conditions.
Section 2: The Cholestasis Conundrum - Why Interpretation is Challenged (FAQ)
Cholestasis, a condition characterized by impaired bile flow, presents significant challenges to the interpretation of BSP test results. This section addresses these complexities.
Q3: How does cholestasis affect the BSP clearance pathway?
Cholestasis disrupts the finely tuned process of BSP excretion, leading to its retention in the blood. The impairment can occur at different levels:
-
Impaired Biliary Excretion: In cholestasis, the function or expression of the MRP2 transporter can be compromised.[3][4] This directly hinders the final and most critical step of pumping conjugated BSP into the bile.
-
Hepatocellular Dysfunction: Cholestatic conditions can lead to secondary hepatocellular injury, which may impair the uptake and conjugation of BSP.[9]
-
Regurgitation: With the primary excretory route blocked, conjugated BSP can be transported back into the sinusoidal blood via other transporters on the basolateral membrane, such as MRP3, which is often upregulated during cholestasis.[3][4] This "regurgitation" further contributes to elevated plasma BSP levels.
Q4: Can the BSP test differentiate between hepatocellular injury and cholestatic injury?
While significantly elevated BSP retention is a hallmark of both conditions, differentiating between them based solely on the BSP test can be difficult.[10]
-
Hepatocellular injury primarily affects the uptake and conjugation steps.
-
Cholestatic injury primarily impacts the biliary excretion step.[9]
However, severe cholestasis often leads to secondary hepatocellular damage, creating a mixed injury pattern.[11] Therefore, BSP results should always be interpreted in conjunction with other liver function markers, such as serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin, to get a clearer picture of the nature of the liver injury.[12][13]
Q5: Are there specific experimental factors that can confound BSP test results in cholestasis models?
Yes, several factors can influence the outcome and interpretation:
-
Anesthesia: Certain anesthetics can affect hepatic blood flow and metabolism, potentially altering BSP clearance rates.
-
Animal Model: The specific preclinical model of cholestasis used (e.g., bile duct ligation vs. drug-induced cholestasis) can result in different pathophysiological changes that impact BSP transport.[14][15]
-
Dose and Timing: The dose of BSP and the timing of blood sampling are critical parameters that need to be optimized for the specific model and the severity of cholestasis.
Section 3: Troubleshooting Guide - Deciphering Ambiguous Results
This troubleshooting guide provides a logical workflow for addressing common issues encountered when performing the BSP test in the context of cholestasis.
Q6: My control animals show higher than expected BSP retention. What could be the cause?
-
Technical Error:
-
Improper Dosing: Verify the accuracy of the BSP solution concentration and the injected volume.
-
Faulty Injection: Ensure the full dose was administered intravenously and that there was no extravasation.
-
Incorrect Sampling Time: Adhere strictly to the protocol's time points for blood collection.
-
-
Animal Health:
-
Subclinical Liver Disease: The animals may have an underlying, undiagnosed liver condition.
-
Stress: Excessive handling or stress can influence physiological parameters, including hepatic blood flow.
-
Q7: I see a wide variation in BSP retention values within my cholestatic group. How can I address this?
-
Variability in Disease Induction: The method used to induce cholestasis may not have produced a uniform level of injury across all animals. It is advisable to stratify the animals based on other markers of liver injury (e.g., bilirubin, ALP) before the BSP test.
-
Genetic Variability: In outbred animal stocks, there can be inherent genetic differences in drug metabolism and transporter function.
-
Sample Handling: Ensure consistent processing of blood samples to minimize pre-analytical variability.
Q8: The BSP retention in my treated cholestatic group is unchanged, but other markers of liver function have improved. Why might this be?
This scenario suggests that the therapeutic intervention may be acting on pathways not directly or immediately involved in BSP clearance. For example, a compound might reduce inflammation (lowering ALT/AST) without immediately restoring the function of the MRP2 transporter. It's also possible that the restoration of biliary excretion is a slower process than the resolution of hepatocellular injury. Consider extending the treatment duration or investigating the expression and function of key transporters like OATP and MRP2 directly.
Troubleshooting Workflow for Unexpected BSP Test Results
Caption: A flowchart for troubleshooting unexpected Sulfobromophthalein test results.
Section 4: Protocols & Methodologies
This section provides a standardized protocol for conducting the BSP test in a preclinical rodent model and a table for interpreting the results.
Experimental Protocol: BSP Clearance Test in Rodents
Materials:
-
Sulfobromophthalein (BSP) sodium salt
-
Sterile saline (0.9% NaCl)
-
Anesthetic agent (as per approved institutional protocol)
-
Collection tubes (e.g., heparinized capillaries or EDTA tubes)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Preparation:
-
Prepare a fresh solution of BSP in sterile saline at the desired concentration (e.g., 5 mg/mL).
-
Fast the animals overnight (12-16 hours) with free access to water to reduce plasma turbidity.
-
-
Dosing and Administration:
-
Weigh each animal accurately on the day of the experiment.
-
Anesthetize the animal according to your institution's approved protocol.
-
Administer a precise dose of BSP (e.g., 25-50 mg/kg) via intravenous injection (e.g., tail vein). Record the exact time of injection.
-
-
Blood Sampling:
-
At a predetermined time point post-injection (e.g., 30 or 45 minutes), collect a blood sample (e.g., via retro-orbital sinus or cardiac puncture for terminal studies).
-
-
Sample Processing:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to a clean tube for analysis.
-
-
Analysis:
-
To an aliquot of plasma, add an alkaline solution (e.g., 0.1 N NaOH) to develop the characteristic purple color of BSP.[2]
-
Measure the absorbance of the solution at the appropriate wavelength (typically ~580 nm).
-
Calculate the concentration of BSP in the plasma using a standard curve.
-
-
Data Interpretation:
-
The result is typically expressed as the percentage of BSP retained in the plasma at the specified time point.
-
Data Presentation: Interpreting BSP Retention
| Condition | Typical BSP Retention (at 45 min) | Primary Defect |
| Normal/Healthy | < 5% | N/A |
| Mild Hepatocellular Injury | 5 - 15% | Impaired uptake and/or conjugation |
| Severe Hepatocellular Injury | > 15% | Significant impairment of uptake and conjugation |
| Mild/Early Cholestasis | 10 - 25% | Impaired biliary excretion |
| Severe/Obstructive Cholestasis | > 25% | Severe blockage of biliary excretion, often with secondary hepatocellular injury |
Note: These values are illustrative and may vary depending on the species, model, and specific experimental protocol.
Hepatic Transport and Excretion of Sulfobromophthalein (BSP)
Caption: The pathway of BSP from blood to bile through a hepatocyte.
References
- Bromsulfthalein - Wikipedia. (n.d.).
- Muñoz, M., et al. (1995). Impairment of bromosulfophthalein hepatic transport and cholestasis induced by diethyl maleate in the rabbit. PubMed.
- Monte, M. J., et al. (1997). Pharmacokinetics, hepatic biotransformation and biliary and urinary excretion of bromosulfophthalein (BSP) in an experimental liver disease mimicking biliary cirrhosis. PubMed.
- Segal, E. (1961). Laboratory notes: The Bromsulphalein® Test of Liver Function. Minnesota Medicine.
- Mollison, P. L., & Cutbush, M. (1952). SULFOBROMOPHTHALEIN SODIUM EXCRETION TEST AS A MEASURE OF LIVER FUNCTION IN PREMATURE INFANTS. Pediatrics.
- Monte, M. J., et al. (1997). Pharmacokinetics, hepatic biotransformation and biliary and urinary excretion of bromosulfophthalein (BSP) in an experimental liver disease mimicking biliary cirrhosis. Semantic Scholar.
- Keppler, D. (2014). The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia. PubMed.
- Stollman, Y. R., et al. (1983). Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein. PubMed.
- Keppler, D. (2014). The Roles of MRP2, MRP3, OATP1B1, and OATP1B3 in Conjugated Hyperbilirubinemia. Drug Metabolism and Disposition.
- Crawford, J. M., & Gollan, J. L. (1988). Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione. PubMed.
- Keppler, D. (2014). The Roles of MRP2, MRP3, OATP1B1, and OATP1B3 in Conjugated Hyperbilirubinemia. Drug Metabolism and Disposition.
- Bravo, P., et al. (1993). Reversible cholestasis induced by bromosulfophthalein in rabbits with enterohepatic circulation of bile acids maintained. PubMed.
- Jablonski, P., et al. (1969). The uptake and excretion of bromosulphthalein (BSP) by the isolated pig liver. PubMed.
- Keppler, D. (2014). The Roles of MRP2, MRP3, OATP1B1, and OATP1B3 in Conjugated Hyperbilirubinemia. ResearchGate.
- bromsulphalein test - YouTube. (2023).
- Hagenbuch, B., & Stieger, B. (2013). Organic Anion Transporting Polypeptides. PubMed Central.
- Tucker, R. E., et al. (1971). The sulfobromophthalein (BSP) liver function test for sheep. PubMed.
- Reyes, H., et al. (1981). Sulfobromophthalein clearance tests before and after ethinyl estradiol administration, in women and men with familial history of intrahepatic cholestasis of pregnancy. PubMed.
- Dr.Oracle. (2025). How do you differentiate and manage cholestatic vs hepatocellular (liver cell) pattern liver function tests (LFTs)? Dr.Oracle.
- Evaluating Liver Test Abnormalities: Tests of Liver Injury. (n.d.). Viral Hepatitis and Liver Disease.
- Paumgartner, G., & Beuers, U. (2004). DRUG INDUCED CHOLESTASIS. PubMed Central.
- Hennecke, A., & König, K. J. (1973). [Comparison of different modifications of the bromsulphalein test]. PubMed.
- Tests of Liver Injury. (n.d.). PubMed Central.
- Enquist, I. F., et al. (1964). VALIDITY OF THE BROMSULPHALEIN TEST IN PATIENTS WITH ACUTE SEVERE UPPER GASTROINTESTINAL HEMORRHAGE. PubMed.
- Cholestasis: Background, Pathophysiology, Etiology. (2024). Medscape Reference.
- Systematic review and meta-analysis: Comparing hepatocellular and cholestatic patterns of drug-induced liver injury. (2021). PubMed Central.
- Serrano, M. A., et al. (1998). Beneficial Effect of Ursodeoxycholic Acid on Alterations Induced by Cholestasis of Pregnancy in Bile Acid Transport Across the Human Placenta. PubMed.
- Is the liver injury pattern cholestatic, hepatocellular, or mixed, based on laboratory findings? (2025). FindZebra.
- Stravitz, R. T., & Lee, W. M. (2019). Preclinical models of acute liver failure: a comprehensive review. PubMed Central.
- Sulfobromophthalein Clearance Test. (1953). PubMed.
- Labadie, P. (1974). [Sulfobromophthalein test]. PubMed.
- Moreau, C., et al. (2024). Biochemical exploration of cholestasis: interpretation, traps and interferences. PubMed.
- Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. (2023). MDPI.
- Diagnosis of Intrahepatic Cholestasis of Pregnancy (ICP). (n.d.). ICPcare.org.
- Goodman, R. D. (1952). Bromsulfalein clearance: a quantitative clinical test of liver function. PubMed.
- Ozkan, S., et al. (2015). Review of a challenging clinical issue: Intrahepatic cholestasis of pregnancy. PubMed Central.
- Diagnostic Significance of Serum Total Bile Acid Levels in Suspected Cases of Obstetric Cholestasis. (2015). ResearchGate.
- Cruising through the Clues: Decoding the Mysteries of Liver Function Tests in Healthcare. (2023). International Clinical and Medical Case Reports Journal.
Sources
- 1. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Roles of MRP2, MRP3, OATP1B1, and OATP1B3 in Conjugated Hyperbilirubinemia | Semantic Scholar [semanticscholar.org]
- 5. Organic Anion Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impairment of bromosulfophthalein hepatic transport and cholestasis induced by diethyl maleate in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. DRUG INDUCED CHOLESTASIS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tests of Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. assets.ctfassets.net [assets.ctfassets.net]
- 14. Pharmacokinetics, hepatic biotransformation and biliary and urinary excretion of bromosulfophthalein (BSP) in an experimental liver disease mimicking biliary cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics, hepatic biotransformation and biliary and urinary excretion of bromosulfophthalein (BSP) in an experimental liver disease mimicking biliary cirrhosis | Semantic Scholar [semanticscholar.org]
Technical Support Center: Stability of Frozen Sulfobromophthalealein Sodium Aliquots
Welcome to the Technical Support Center for Sulfobromophthalein (BSP) sodium. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the preparation, storage, and use of frozen BSP sodium aliquots. Our goal is to ensure the integrity and reliability of your experiments by explaining the critical factors that influence the stability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and challenges encountered when working with frozen BSP sodium solutions. Each answer provides not only a solution but also the scientific reasoning behind the recommendation.
Preparation and Handling of BSP Sodium Aliquots
Q1: What is the best solvent to use for reconstituting Sulfobromophthalein sodium?
A1: The choice of solvent is critical and depends on your experimental needs. Here’s a breakdown of common choices:
-
Sterile, Deionized Water: For most in vivo and in vitro applications where buffer components are not required, sterile, deionized water is the recommended solvent. It is the most straightforward solvent and introduces the fewest potential interfering substances.
-
Phosphate-Buffered Saline (PBS): While commonly used in biological experiments, PBS can be problematic for frozen storage of pH-sensitive compounds. During freezing, components of phosphate buffers can selectively precipitate, leading to significant drops in pH[1][2][3][4]. Since BSP is a sulfonephthalein dye and its structure is pH-dependent, these pH shifts can cause degradation[5][6]. If a buffer is necessary, consider alternatives like citrate or histidine buffers, which exhibit smaller pH changes upon freezing[1][2].
-
Dimethyl Sulfoxide (DMSO): BSP is soluble in DMSO. However, for long-term frozen storage, DMSO is not ideal. DMSO is hygroscopic and can absorb water over time, which may affect the stability of the dissolved compound[7][8]. Additionally, repeated freeze-thaw cycles of compounds in DMSO have been shown to cause degradation[9][10][11]. If DMSO must be used, ensure it is of high purity and anhydrous, and prepare single-use aliquots to minimize water absorption and freeze-thaw stress.
Recommendation: For optimal stability, reconstitute this compound in sterile, deionized water. If a buffer is required for your experiment, add it to the thawed aliquot immediately before use rather than storing the BSP in the buffer.
Q2: What is the recommended procedure for preparing frozen aliquots of BSP sodium?
A2: Proper aliquoting technique is essential to maintain the integrity of your BSP sodium stock.
Experimental Protocol: Preparation of BSP Sodium Aliquots
-
Preparation: In a sterile environment, accurately weigh the desired amount of this compound powder.
-
Reconstitution: Add the appropriate volume of sterile, deionized water to achieve your target stock concentration.
-
Dissolution: Vortex the solution thoroughly to ensure the powder is completely dissolved.
-
Aliquoting: Immediately dispense the stock solution into small, single-use volumes in low-protein-binding microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment to avoid reusing leftover solution.
-
Labeling: Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Freezing: Flash-freeze the aliquots in a dry ice/ethanol bath or by placing them in the back of a -80°C freezer. Rapid freezing helps to minimize the formation of large ice crystals and reduces the effects of cryo-concentration[12][13].
-
Storage: Store the frozen aliquots at -20°C or -80°C, protected from light.
Stability and Storage of Frozen BSP Aliquots
Q3: What is the shelf-life of frozen BSP sodium aliquots? At what temperature should they be stored?
| Storage Condition | Recommended Duration | Rationale |
| -20°C | Up to 3-6 months | Suitable for short to medium-term storage. Minimizes the risk of degradation from repeated freezer door openings that are more common with -20°C freezers. |
| -80°C | > 6 months | Recommended for long-term storage. The lower temperature significantly slows down chemical degradation processes. |
Important Note: These are general guidelines. For critical applications, it is highly recommended to perform your own stability testing by comparing freshly prepared BSP to thawed aliquots at various time points.
Q4: How many times can I freeze and thaw my BSP aliquots?
A4: It is strongly recommended to avoid multiple freeze-thaw cycles . Each cycle can introduce instability through several mechanisms:
-
Cryo-concentration: As the solution freezes, pure water crystallizes first, concentrating the BSP and any salts in the remaining unfrozen liquid. This can lead to localized high concentrations that may promote aggregation or degradation[12][14][15].
-
pH Shifts: As mentioned previously, repeated freezing and thawing can exacerbate pH fluctuations in buffered solutions, leading to chemical degradation[1][2][3][4].
-
Physical Stress: The formation and melting of ice crystals can exert physical stress on the solute molecules.
Best Practice: Prepare single-use aliquots to ensure that you are always working with a solution that has only been frozen and thawed once.
Quality Control and Troubleshooting
Q5: How can I check if my frozen BSP aliquots are still good to use?
A5: A simple and effective way to check the quality of your BSP aliquots is by using UV-Vis spectrophotometry. BSP has a characteristic absorbance spectrum, and any significant changes can indicate degradation.
Experimental Protocol: Spectrophotometric Quality Control of BSP Aliquots
-
Prepare a Fresh Standard: Prepare a fresh solution of BSP sodium from powder at the same concentration as your frozen aliquots. This will serve as your reference.
-
Thaw Aliquot: Properly thaw one of your frozen aliquots.
-
Dilute Samples: Dilute both the fresh standard and the thawed aliquot to a concentration that falls within the linear range of your spectrophotometer. Use the same diluent for both.
-
Measure Absorbance: Scan the absorbance of both samples over a relevant wavelength range (e.g., 400-700 nm). The maximum absorbance (λmax) for BSP is typically around 580 nm in an alkaline solution.
-
Compare Spectra: Overlay the two spectra. The λmax of the thawed aliquot should not have shifted, and the absorbance value at λmax should be within ±5% of the fresh standard[16]. A significant decrease in absorbance or a shift in the λmax suggests degradation.
Q6: I thawed my BSP aliquot and it looks cloudy or has precipitates. What should I do?
A6: Cloudiness or precipitation upon thawing can be due to several factors:
-
Poor Solubility: The concentration of your stock solution may be too high, leading to precipitation upon freezing.
-
Degradation: The precipitate could be a degradation product of BSP. As a sulfonated aromatic compound, BSP can be susceptible to oxidative degradation or desulfonation[17][18][19].
-
Buffer Precipitation: If you used a buffer like PBS, the buffer salts may have precipitated during freezing.
Troubleshooting Steps:
-
Warm and Vortex: Gently warm the aliquot to room temperature and vortex to see if the precipitate redissolves. Do not heat excessively.
-
Centrifuge: If the precipitate does not redissolve, centrifuge the tube and use the supernatant, but be aware that the concentration will be lower than expected.
-
Perform Quality Control: Use the spectrophotometric method described in Q5 to assess the quality of the supernatant.
-
Discard if Necessary: If you suspect degradation or if the concentration is significantly off, it is best to discard the aliquot and prepare a fresh stock.
References
- Kozikowski, B. A., et al. (2001). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Presented at the Society for Biomolecular Screening conference.
- Gollapalli, K., & Patel, S. M. (2010). Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation. Biotechnology Progress, 26(2), 377-384.
- Gollapalli, K., & Patel, S. M. (2010). Impact of Freezing on pH of Buffered Solutions and Consequences for Monoclonal Antibody Aggregation.
- Modern Drug Discovery. (2001). News in Brief: Sample stability during freeze-thaw.
- Bioprocess Online. How Blast Freezing Affects The Quality Of Bottled Drug Substance Test Results And Insights.
- Nagy, A., et al. (2022). EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes. The Journal of Physical Chemistry C, 126(37), 15923-15933.
- Pikal-Cleland, K. A., et al. (2002). Protein denaturation during freezing and thawing in phosphate buffer systems: monomeric and tetrameric beta-galactosidase. Journal of Pharmaceutical Sciences, 91(9), 1967-1977.
- Singh, S. K., et al. (2020). Cryoconcentration modeling and experimental measurements for freezing and thawing of a biologic bulk drug substance. Journal of Pharmaceutical Sciences, 109(1), 436-447.
- Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Locher, H. H., et al. (1995). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Applied and Environmental Microbiology, 61(10), 3504-3511.
- Roy, I., & Suryanarayanan, R. (2020). Freezing-induced protein aggregation - Role of pH shift and potential mitigation strategies. Journal of Controlled Release, 323, 591-599.
- Sartorius. (2021). Evaluating Freeze/Thaw Processes in Drug Manufacturing.
- Shalaev, E., & Soper, A. (2014). “pH Swing” in Frozen Solutions—Consequence of Sequential Crystallization of Buffer Components.
- Jameel, F., et al. (2015). Impact of Freeze/Thaw Process on Drug Substance Storage of Therapeutics. Journal of Pharmaceutical Sciences, 104(6), 1957-1967.
- Singh, S. K., et al. (2015). Evaluating Freeze-Thaw Processes in Biopharmaceutical Design.
- Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening, 8(3), 210-215.
- Gosetti, F., et al. (2005). HPLC-MSn to investigate the oxidative destruction pathway of aromatic sulfonate wastes. Journal of Environmental Quality, 34(6), 2328-2333.
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Roy, I., & Suryanarayanan, R. (2008). Impact of freeze-drying on ionization of sulfonephthalein probe molecules in trehalose-citrate systems. Journal of Pharmaceutical Sciences, 97(10), 4420-4432.
- Reddit. (2020). Do freeze-thaw cycles damage small molecules dissolved in DMSO?
- ResearchGate.
- Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- PharmTech. (2005).
- Wang, H., et al. (2018).
- EMMA International. (2022). Accelerated Stability Testing for Pharmaceuticals.
Sources
- 1. Impact of freezing on pH of buffered solutions and consequences for monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein denaturation during freezing and thawing in phosphate buffer systems: monomeric and tetrameric beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Freezing-induced protein aggregation - Role of pH shift and potential mitigation strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of freeze-drying on ionization of sulfonephthalein probe molecules in trehalose-citrate systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unict.it [iris.unict.it]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating Freeze/Thaw Processes in Drug Manufacturing [sartorius.com]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. How Blast Freezing Affects The Quality Of Bottled Drug Substance Test Results And Insights [bioprocessonline.com]
- 15. Cryoconcentration modeling and experimental measurements for freezing and thawing of a biologic bulk drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. emmainternational.com [emmainternational.com]
- 17. EPR Study on the Oxidative Degradation of Phenyl Sulfonates, Constituents of Aromatic Hydrocarbon-Based Proton-Exchange Fuel Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC-MSn to investigate the oxidative destruction pathway of aromatic sulfonate wastes - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding precipitation of Sulfobromophthalein sodium in stock solutions
Technical Support Center: Sulfobromophthalein Sodium (BSP) Solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support hub for this compound (BSP). As a Senior Application Scientist, I understand that unexpected precipitation of your BSP stock solution can be a significant roadblock in your research. This guide is designed to provide you with in-depth troubleshooting advice, robust protocols, and a clear understanding of the chemical principles governing BSP solubility to ensure your experiments proceed without interruption.
Frequently Asked Questions (FAQs)
Here are answers to the most common questions our team encounters regarding BSP solution stability.
Q1: Why did my this compound solution precipitate overnight?
Precipitation of BSP is most commonly due to suboptimal pH. BSP is sparingly soluble in neutral or acidic aqueous solutions.[1] For optimal solubility and stability, the solution should be maintained at a slightly alkaline pH. Another common reason is storage at low temperatures (refrigeration), which can decrease the solubility of BSP in aqueous buffers.
Q2: What is the best solvent for preparing a BSP stock solution?
While BSP is described as soluble in water, its solubility is significantly enhanced in slightly alkaline conditions.[1][2] For most applications, preparing BSP in a buffered saline solution (like PBS) with the pH adjusted to 7.5 - 8.5 is recommended. For very high concentrations, Dimethyl sulfoxide (DMSO) can be used, although it is only slightly soluble in this solvent.[3][4] However, for cell-based assays, ensure the final DMSO concentration is not cytotoxic.
Q3: What is the ideal pH for a BSP stock solution?
A pH range of 5.0-6.5 has been noted for some commercial preparations, but for long-term stability in a research setting, a slightly alkaline pH is preferable to maintain the soluble form of the molecule.[1] Alkaline solutions of BSP characteristically have an intense bluish-purple color, which can serve as a visual indicator of the correct pH range.[1][2]
Q4: Can I store my BSP stock solution in the refrigerator or freezer?
It is generally recommended to store aqueous BSP stock solutions at room temperature.[3][5] Refrigeration or freezing can cause the compound to precipitate out of solution, especially if it is near its saturation point. If you must store it cold, be prepared to gently warm and vortex the solution to redissolve any precipitate before use. Always check for complete dissolution.
Q5: My BSP powder is clumpy. Is it still usable?
Yes. This compound is known to be hygroscopic, meaning it readily absorbs moisture from the air.[2][6] Clumping is normal and does not typically indicate degradation of the compound. Proceed with weighing and dissolution as planned, accounting for potential water content if precise molar concentrations are critical.
In-Depth Troubleshooting Guide
Use this section to diagnose and resolve precipitation issues systematically.
Problem: Precipitate forms immediately upon adding BSP powder to water or PBS.
-
Causality: The pH of your water or PBS is likely neutral or slightly acidic. In this state, BSP exists in a less soluble form.
-
Solution:
-
Add the BSP powder to your desired volume of solvent.
-
While stirring, slowly add 0.1 M NaOH dropwise.
-
Monitor the solution. As the pH becomes more alkaline, the BSP will dissolve, and the solution will become clear. A faint bluish-purple hue may appear in alkaline conditions.[1][2]
-
Check the final pH and adjust as needed to your target range (e.g., pH 7.5-8.5).
-
Problem: Solution was clear initially but developed a precipitate after storage at room temperature.
-
Causality: This may be due to a gradual decrease in pH, possibly from the absorption of atmospheric CO₂, which can acidify unbuffered solutions. It could also indicate that the concentration is too high for long-term stability in that specific solvent system.
-
Solution:
-
Gently warm the solution to 37°C and vortex to see if the precipitate redissolves.
-
If it redissolves, check the pH and readjust to a more alkaline state if necessary.
-
Consider preparing a more diluted stock solution or aliquoting and storing it for shorter periods.
-
Problem: Precipitate formed after storing the solution at 4°C or -20°C.
-
Causality: The solubility of BSP is reduced at lower temperatures. This is a common physical phenomenon known as crystallization or "crashing out."
-
Solution:
-
Bring the vial to room temperature or gently warm it in a 37°C water bath.
-
Vortex vigorously until the precipitate is fully redissolved.
-
Visually inspect the solution against a light source to ensure no micro-precipitates remain.
-
For future preparations, consider storing the stock solution at room temperature as recommended.[5]
-
Visual Troubleshooting Workflow
The following diagram outlines the decision-making process for addressing BSP precipitation.
Caption: Troubleshooting flowchart for BSP precipitation.
Recommended Experimental Protocol
This protocol provides a reliable method for preparing a stable aqueous stock solution of this compound.
Objective: To prepare a 10 mg/mL BSP stock solution in Phosphate-Buffered Saline (PBS).
Materials:
-
This compound powder (e.g., Sigma-Aldrich, Cat# S0252)
-
1X Phosphate-Buffered Saline (PBS), sterile
-
0.1 M Sodium Hydroxide (NaOH), sterile
-
Sterile conical tubes or vials
-
Calibrated pH meter
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing: Accurately weigh out the desired amount of BSP powder. For a 10 mL stock of 10 mg/mL, weigh 100 mg of BSP.
-
Initial Mixing: Add the BSP powder to 9 mL of 1X PBS in a sterile conical tube. Vortex briefly. The solution will likely be a cloudy suspension.
-
pH Adjustment:
-
Place the tube on a magnetic stirrer and add a small, sterile stir bar.
-
Slowly add 0.1 M NaOH drop-by-drop to the suspension.
-
The powder will begin to dissolve as the pH increases. Monitor the dissolution visually.
-
-
Final Dissolution: Continue adding NaOH until the solution is completely clear. Use a pH meter to confirm the final pH is between 7.5 and 8.5.
-
Volume Adjustment: Add 1X PBS to reach the final desired volume (10 mL in this example).
-
Sterilization: Sterile filter the final solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Storage: Store the final solution at room temperature (15-30°C).[5] Do not refrigerate.
Data Summary Table
The table below summarizes the key solubility and handling properties of this compound.
| Property | Value / Recommendation | Source(s) |
| Appearance | White to light gray crystalline powder | [3][4] |
| Hygroscopicity | Hygroscopic; absorbs moisture from the air | [2][6] |
| Solubility in Water | Soluble (often requires pH adjustment) | [5][6] |
| Solubility in Other Solvents | Insoluble in alcohol and acetone; Slightly soluble in DMSO and Methanol | [2][4][6] |
| Recommended pH (Aqueous) | 7.5 - 8.5 for optimal stability | [1][2] |
| Recommended Storage | Room Temperature (15-30°C) | [3][5] |
References
- LookChem. This compound | 123359-42-2. [Link]
- DrugFuture. This compound. [Link]
- PubChem. This compound | C20H8Br4Na2O10S2 | CID 6282. [Link]
- The Japanese Pharmacopoeia. This compound. [Link]
- The Japanese Pharmacopoeia. This compound (JP17). [Link]
- MP Biomedicals.
Sources
- 1. This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. This compound Salt, MP Biomedicals 1 g | Buy Online | MP Biomedicals, Inc | Fisher Scientific [fishersci.com]
- 6. This compound | 123359-42-2 [chemicalbook.com]
Technical Support Center: Optimizing Cell Density for Sulfobromophthalein (BSP) Transport Studies
Welcome to the technical support center for optimizing cell density in Sulfobromophthalein (BSP) transport studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into a critical, yet often overlooked, experimental parameter. Here, we move beyond simple step-by-step instructions to explain the why behind the how, ensuring your experiments are built on a foundation of scientific integrity and logic.
The Critical Role of Cell Density in Transporter Studies
Sulfobromophthalein (BSP) is a classic probe substrate used to investigate the function of Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1 and OATP1B3, which are crucial for hepatic drug clearance.[1][2][3] The accuracy and reproducibility of in vitro BSP transport assays are profoundly influenced by the density at which cells are seeded. Cell density dictates the state of cell confluence, which in turn affects cell morphology, the formation of functional cell-cell junctions, and most importantly, the expression and localization of key drug transporters like OATPs and Multidrug Resistance-Associated Protein 2 (MRP2).[4][5]
An suboptimal cell density can lead to misleading results, such as underestimation of transport activity due to low transporter expression in sparse cultures, or altered transport kinetics in overly confluent cultures.[4][6] This guide provides a comprehensive framework for optimizing and troubleshooting cell density for your BSP transport studies.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density so critical for BSP transport assays?
A1: Optimizing cell seeding density is paramount because it directly impacts the physiological relevance and functional integrity of the in vitro cell model.[6]
-
Transporter Expression: The expression levels of critical transporters like OATP1B1, OATP1B3, and MRP2 are highly dependent on cell confluence.[3][4] Sub-confluent (sparse) cultures may exhibit reduced transporter expression, leading to an underestimation of BSP uptake and efflux.[4] Conversely, overly confluent cultures can also lead to altered transporter expression and function.[5]
-
Cellular Polarity and Monolayer Integrity: For many cell models, particularly sandwich-cultured hepatocytes or Caco-2 cells, achieving a confluent monolayer is essential for establishing the cellular polarity necessary for vectorial transport (apical to basolateral or vice versa).[7][8] This is critical for studies aiming to differentiate between uptake (mediated by basolateral transporters like OATPs) and efflux (mediated by apical transporters like MRP2).[3][9][10] Monolayer integrity, often assessed by measuring Transepithelial Electrical Resistance (TEER), is a direct function of cell density and culture time.[7][11][12]
Q2: What are the typical signs of suboptimal cell density in my BSP assay?
A2: Several indicators can point to a problem with cell density:
-
Low BSP Uptake Signal: If the measured BSP uptake is consistently low or close to the background, it could be due to insufficient transporter expression in sparse cultures.[6]
-
High Variability Between Replicate Wells: Significant differences in BSP transport across replicate wells often stem from uneven cell seeding, leading to inconsistent confluence and, consequently, variable transporter function.
-
Poor Monolayer Integrity (Low TEER values): In cell models that form tight junctions, such as Caco-2 or sandwich-cultured hepatocytes, low TEER values are a direct indication that the cell monolayer is not fully confluent or properly formed, which compromises the barrier function.[7][11]
-
Inconsistent Cell Morphology: Microscopic examination can reveal issues. Sparse cultures will have large gaps between cells, while overly confluent cultures may show signs of cell stress, detachment, or the formation of multi-layered cell clusters.[13][14]
Q3: How does cell confluence affect the expression of OATP and MRP2 transporters?
A3: Cell confluence, achieved through appropriate cell density, is a critical trigger for signaling pathways that regulate the expression and localization of drug transporters.
-
OATP Transporters (e.g., OATP1B1, OATP1B3): These are primarily localized to the basolateral (sinusoidal) membrane of hepatocytes.[2][3] Cell-cell contact and the establishment of a polarized monolayer in confluent cultures are crucial for the correct trafficking and insertion of OATP transporters into the basolateral membrane.[4]
-
MRP2 Transporter: This efflux transporter is localized to the apical (canalicular) membrane of hepatocytes.[3][10] The formation of functional bile canaliculi, into which MRP2 secretes substrates like BSP-glutathione conjugates, is highly dependent on achieving a confluent sandwich culture of hepatocytes.[4] In sub-confluent cultures, MRP2 may be mislocalized or expressed at lower levels.
Q4: Can I use the same seeding density for different cell lines (e.g., HEK293-OATP1B1 vs. Sandwich-Cultured Human Hepatocytes)?
A4: No, it is highly unlikely that the optimal seeding density will be the same for different cell lines.
-
Cell Size and Growth Rate: Different cell lines have varying sizes and proliferation rates. A seeding density that is optimal for a rapidly dividing cell line like HEK293 might be too sparse for slower-growing primary hepatocytes.
-
Model System: The experimental model dictates the required confluence. For simple uptake assays in transfected cell lines like HEK293 or CHO, a confluent monolayer is generally desired to maximize the signal window.[15] For more complex models like sandwich-cultured hepatocytes, the goal is not just confluence but also the formation of functional bile canaliculi, which has specific density and time requirements.[4][13][16]
-
Plate Format: The optimal seeding density is always expressed as cells per unit area (e.g., cells/cm²) and needs to be adjusted for different plate formats (e.g., 96-well vs. 24-well plates).[12][17]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing causative explanations and actionable solutions.
Problem 1: Low BSP Uptake Signal and Poor Signal-to-Noise Ratio
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Cell Density is Too Low | In a sub-confluent monolayer, the expression of OATP transporters per cell may be reduced, leading to lower overall BSP uptake.[4] The total number of cells in the well is also lower, contributing to a weaker signal. | 1. Perform a Cell Density Optimization Experiment: Seed cells at a range of densities (e.g., 50%, 70%, 90%, and 100% confluence) and measure BSP uptake at each density. Plot uptake versus cell density to identify the optimal range that provides the maximum signal window.[6][18] 2. Increase Seeding Density: Based on the optimization experiment, increase the initial seeding density to ensure a confluent monolayer at the time of the assay. Refer to the table below for starting recommendations. 3. Verify Confluence Microscopically: Before starting the assay, visually inspect the wells under a microscope to confirm that a confluent monolayer has formed. |
| Cells are Over-Passaged | Continuous passaging can lead to phenotypic drift, including reduced expression of transfected or endogenous transporters.[6] | 1. Use Low-Passage Cells: Always use cells within a validated passage number range. Thaw a fresh vial of cells if you suspect the passage number is too high. 2. Monitor Cell Health: Regularly assess cell viability and morphology to ensure the cells are healthy.[6] |
| Incorrect Incubation Time | The BSP uptake may not have reached a sufficient level if the incubation time is too short. | 1. Perform a Time-Course Experiment: Measure BSP uptake at several time points (e.g., 2, 5, 10, 15, 30 minutes) to determine the linear range of uptake.[15] Subsequent experiments should be conducted within this linear range. |
Problem 2: High Variability in BSP Uptake Between Replicate Wells
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Uneven Cell Seeding | Improper mixing of the cell suspension or inaccurate pipetting can lead to a different number of cells in each well, resulting in variable confluence and inconsistent BSP uptake. | 1. Ensure Homogeneous Cell Suspension: Gently but thoroughly resuspend the cell pellet to create a single-cell suspension before plating. If pipetting from a trough, mix the suspension periodically to prevent settling.[6] 2. Use Proper Pipetting Technique: Use calibrated pipettes and practice consistent pipetting. When seeding, dispense the cell suspension into the center of the well and gently rock the plate in a cross pattern to ensure even distribution.[19] 3. Allow for Even Attachment: After seeding, let the plate sit at room temperature on a level surface for 15-20 minutes before placing it in the incubator. This allows cells to settle evenly before they begin to attach. |
| Edge Effects | Wells on the outer edges of a microplate can experience more rapid evaporation of media, leading to changes in osmolality and cell stress, which can affect transporter function. | 1. Avoid Using Outer Wells: If possible, avoid using the outermost wells of the plate for your experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. 2. Ensure Proper Humidification: Use a properly humidified incubator to minimize evaporation. |
Problem 3: Inability to Differentiate Between Uptake and Efflux in Sandwich-Cultured Hepatocytes
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Suboptimal Confluence for Canaliculi Formation | The formation of functional bile canaliculi, which is essential for MRP2-mediated efflux, is highly dependent on achieving the correct cell density and culture duration.[4][13] If the culture is not fully confluent or polarized, efflux will be impaired. | 1. Optimize Seeding Density for Biliary Index: The Biliary Excretion Index (BEI) is a key parameter for assessing efflux. Optimize seeding density by testing a range of densities and measuring the BEI for a known substrate.[16] Aim for a density that maximizes the BEI. 2. Allow Sufficient Culture Time: Sandwich-cultured hepatocytes typically require several days (e.g., 4-7 days) post-seeding to form robust bile canalicular networks.[13][16] Ensure you are culturing the cells for the recommended duration. |
| Disrupted Tight Junctions | If the tight junctions forming the bile canaliculi are leaky, the BSP-glutathione conjugate that is effluxed will leak back into the medium, leading to an underestimation of biliary excretion. | 1. Handle Plates Gently: Avoid jarring or agitating the plates, as this can disrupt the delicate canalicular networks. 2. Use Appropriate Buffers: The standard protocol for differentiating uptake and efflux involves using a calcium-free buffer to disrupt tight junctions in the "cells only" control group.[4] Ensure your standard buffer contains calcium to maintain tight junction integrity in the "cells + bile" group. |
Experimental Protocols & Data Presentation
Protocol 1: Cell Density Optimization for a 96-Well Plate Uptake Assay
This protocol is designed to identify the optimal seeding density for maximizing the signal window in a simple BSP uptake assay using a transfected cell line (e.g., HEK293-OATP1B1).
Materials:
-
HEK293-OATP1B1 cells (or other relevant cell line)
-
Complete culture medium
-
96-well tissue culture-treated plates
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
Sulfobromophthalein (BSP) stock solution
-
Known OATP inhibitor (e.g., Rifampicin) for control
-
Cell lysis buffer
-
Plate reader for absorbance or fluorescence detection
Procedure:
-
Cell Preparation: Culture cells to approximately 80-90% confluence in a T-75 flask.
-
Seeding:
-
Trypsinize and count the cells.
-
Prepare a serial dilution of the cell suspension to achieve target seeding densities. For a 96-well plate, aim for densities that will result in approximately 50%, 70%, 90%, and 100% confluence at the time of the assay (typically 24-48 hours post-seeding).
-
Seed 100 µL of each cell suspension into at least 4 replicate wells per density.
-
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 24-48 hours.
-
BSP Uptake Assay:
-
Aspirate the culture medium and wash the cells twice with 100 µL of pre-warmed HBSS.
-
Add 50 µL of HBSS (for total uptake) or HBSS containing a potent OATP inhibitor (for non-specific uptake) to the appropriate wells.
-
Initiate the uptake by adding 50 µL of HBSS containing BSP at the desired final concentration.
-
Incubate at 37°C for a predetermined time within the linear uptake range (e.g., 5 minutes).
-
Stop the uptake by aspirating the BSP solution and washing the cells three times with 150 µL of ice-cold PBS.
-
-
Quantification:
-
Lyse the cells in each well with a suitable lysis buffer.
-
Measure the amount of BSP in the lysate using a plate reader.
-
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the specific BSP uptake against the seeding density. The optimal density is the one that provides the highest specific uptake signal with acceptable variability.
-
Data Summary: Recommended Seeding Densities
The following table provides literature-derived starting points for seeding densities. Note: These are recommendations and should be empirically validated for your specific cell lots and experimental conditions.[4][12][13][17][19]
| Cell Type/Model | Plate Format | Recommended Seeding Density (cells/cm²) | Resulting Density (cells/well) | Typical Culture Time Before Assay |
| Sandwich-Cultured Human Hepatocytes | 6-well | ~4.0 x 10⁵ | 1.5 x 10⁶ | 7-10 days[16] |
| Sandwich-Cultured Mouse Hepatocytes | 6-well | ~2.6 - 3.3 x 10⁵ | 1.0 - 1.25 x 10⁶ | 3-4 days[13] |
| Plated Human Hepatocytes (Metabolism) | 48-well | ~1.75 x 10⁵ | 1.68 x 10⁵ | 24 hours[19] |
| Caco-2 (Permeability Assay) | 24-well Transwell | 6.7 x 10⁴ | 1.34 x 10⁵ | 21 days[12] |
| Caco-2 (Permeability Assay) | 96-well Transwell | 8.2 x 10⁴ | ~2.6 x 10⁴ | 21 days[12] |
| HEK293/CHO (Transfected, Uptake) | 96-well | 5.0 x 10⁴ - 1.0 x 10⁵ | 1.6 x 10⁴ - 3.2 x 10⁴ | 24-48 hours |
Surface area for a standard 96-well plate is ~0.32 cm²/well; 48-well is ~0.96 cm²/well; 24-well is ~2.0 cm²/well; 6-well is ~9.6 cm²/well.
Visualizing the Workflow
A clear understanding of the experimental and troubleshooting logic is essential for success.
Caption: Workflow for optimizing and troubleshooting cell density.
References
- Liu, X., Chism, J. P., LeCluyse, E. L., Brouwer, K. R., & Brouwer, K. L. (1999). Use of Sandwich-Cultured Human Hepatocytes to Predict Biliary Clearance of Angiotensin II Receptor Blockers and HMG-CoA Reductase Inhibitors. Drug Metabolism and Disposition, 36(8), 1625–1635. [Link]
- Sharma, R., & Das, M. (2013). Models and Methods to Evaluate Transport of Drug Delivery Systems Across Cellular Barriers. Journal of Visualized Experiments, (80), e50573. [Link]
- Ferreira, D., & Guterres, S. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1585. [Link]
- Turncliff, R. Z., Wu, H., & Brouwer, K. L. (2006). Influence of Seeding Density and Extracellular Matrix on Bile Acid Transport and Mrp4 Expression in Sandwich-Cultured Mouse Hepatocytes. Drug Metabolism and Disposition, 34(7), 1255–1261. [Link]
- Sharma, R., & Das, M. (2013). Models and Methods to Evaluate Transport of Drug Delivery Systems Across Cellular Barriers. Journal of Visualized Experiments, (80), e50573. [Link]
- Swift, B., Pfeifer, N. D., & Brouwer, K. L. (2010). Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity. Drug Metabolism Reviews, 42(3), 446–471. [Link]
- Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]
- Cell Biologics Inc. (n.d.).
- Schwenk, M., Burr, R., Schwarz, L., & Pfaff, E. (1976). Uptake of sulfobromophthalein-glutathione conjugate by isolated hepatocytes. European Journal of Biochemistry, 64(1), 189-197. [Link]
- Xiao, Y., et al. (2021). Cellular Uptake and Transport Characteristics of FL118 Derivatives in Caco-2 Cell Monolayers. Biological and Pharmaceutical Bulletin, 44(8), 1145-1153. [Link]
- Karlgren, M., et al. (2012). Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3. Pharmaceutical Research, 29(5), 1376-1387. [Link]
- BD Biosciences. (2012).
- Nexcelom Bioscience. (n.d.). Optimization of cell density for binding and inhibition assay.
- Kristan, K., et al. (2020). Different Culture Conditions Affect Drug Transporter Gene Expression, Ultrastructure, and Permeability of Primary Human Nasal Epithelial Cells. Pharmaceutical Research, 37(9), 179. [Link]
- Stremmel, W., & Berk, P. D. (1986). Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein.
- Varga, F., & Fischer, E. (1988). Determination of sulfobromophthalein excretion in rabbits. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(6), R1043-R1046. [Link]
- Chen, M., et al. (2022). Cryo-EM structures of human organic anion transporting polypeptide OATP1B1.
- Yuen, M. F., et al. (2023). B-Clear Phase 2b Study Design: Establishing the Efficacy and Safety of Bepirovirsen in Patients with Chronic Hepatitis B Virus Infection. Advances in Therapy, 40(9), 4101–4110. [Link]
- Suzuki, H., et al. (2024). Effect of Organic Anion Transporting Polypeptide 1B1 on Plasma Concentration Dynamics of Clozapine in Patients with Treatment-Resistant Schizophrenia. International Journal of Molecular Sciences, 25(12), 6543. [Link]
- Wright, S. H., et al. (2023). Molecular basis for selective uptake and elimination of organic anions in the kidney by OAT1. Nature Structural & Molecular Biology, 30(7), 968–976. [Link]
- ResearchGate. (n.d.). Validation of OATP1B1 construction and stable-expressing cell line. [Link]
- Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. [Link]
- Whelan, M., & Combes, R. D. (1980). Preparation and metabolism of 125I-sulfobromophthalein. Biochemical Pharmacology, 29(10), 1437–1440. [Link]
- Sottocasa, G. L., et al. (1992). Transport of sulfobromophthalein and taurocholate in the HepG2 cell line in relation to the expression of membrane carrier proteins. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1107(2), 237–242. [Link]
- Obata, R., et al. (2013). Evaluation of Oatp and Mrp2 activities in hepatobiliary excretion using newly developed positron emission tomography tracer [11C]dehydropravastatin in rats. Journal of Pharmacology and Experimental Therapeutics, 347(1), 220–229. [Link]
- Martin, H., & Kell, D. B. (2022). Cell Surface Transporters and Novel Drug Developments. Frontiers in Pharmacology, 13, 843130. [Link]
- Kim, S. J., et al. (2011). OATP and MRP2-mediated hepatic uptake and biliary excretion of eprosartan in rat and human. Journal of Pharmacy and Pharmacology, 63(7), 927–934. [Link]
- Nagy, P., et al. (2016). Cell confluence induces switching from proliferation to migratory signaling by site-selective phosphorylation of PDGF receptors on lipid raft platforms. Cellular Signalling, 28(2), 81–93. [Link]
- Al-Sbiei, A., et al. (2022). Impact of Drug Transporter Studies on Drug Discovery and Development. Molecules, 27(12), 3788. [Link]
- Keppler, D. (2014). The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia. Drug Metabolism and Disposition, 42(4), 561–565. [Link]
- Scribd. (n.d.). Transport Troubleshooting Guide. [Link]
- XenoTech. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. [Link]
- Le, D. T., et al. (2020). Optimization and application of MTT assay in determining density of suspension cells. Analytical Biochemistry, 610, 113993. [Link]
- Lai, Y., et al. (2013). Evaluating the in vitro inhibition of UGT1A1, OATP1B1, OATP1B3, MRP2, and BSEP in predicting drug-induced hyperbilirubinemia. Molecular Pharmaceutics, 10(8), 2949–2957. [Link]
- Weiss, J., et al. (2012). Identification of drugs and drug metabolites as substrates of multidrug resistance protein 2 (MRP2) using triple-transfected MDCK-OATP1B1-UGT1A1-MRP2 cells. British Journal of Pharmacology, 166(5), 1664–1675. [Link]
- Scribd. (n.d.). SAP Transport Troubleshooting Guide. [Link]
- IATA. (2022). BSP Manual for Agents Effective 1 September 2022. [Link]
- On-Line Applications Research Corporation. (n.d.). BSP and Device Driver Development Guide. Scribd. [Link]
Sources
- 1. Cryo-EM structures of human organic anion transporting polypeptide OATP1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Organic Anion Transporting Polypeptide 1B1 on Plasma Concentration Dynamics of Clozapine in Patients with Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of MRP2, MRP3, OATP1B1, and OATP1B3 in conjugated hyperbilirubinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell confluence induces switching from proliferation to migratory signaling by site-selective phosphorylation of PDGF receptors on lipid raft platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Models and Methods to Evaluate Transport of Drug Delivery Systems Across Cellular Barriers [jove.com]
- 8. Models and Methods to Evaluate Transport of Drug Delivery Systems Across Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OATP and MRP2-mediated hepatic uptake and biliary excretion of eprosartan in rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of drugs and drug metabolites as substrates of multidrug resistance protein 2 (MRP2) using triple-transfected MDCK-OATP1B1-UGT1A1-MRP2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug transport assays in a 96-well system: reproducibility and correlation to human absorption [sigmaaldrich.com]
- 13. Influence of Seeding Density and Extracellular Matrix on Bile Acid Transport and Mrp4 Expression in Sandwich-Cultured Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Cell-Based High-Throughput Assay to Screen for Inhibitors of Organic Anion Transporting Polypeptides 1B1 and 1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of Sandwich-Cultured Human Hepatocytes to Predict Biliary Clearance of Angiotensin II Receptor Blockers and HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 19. bdj.co.jp [bdj.co.jp]
quality control measures for the Sulfobromophthalein sodium assay
Welcome to the technical support center for the Sulfobromophthalein Sodium (BSP) Assay. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth technical assistance and troubleshooting advice. This resource is structured to address common challenges and ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the BSP assay to build a strong foundational understanding.
Q1: What is the underlying principle of the Sulfobromophthalein (BSP) sodium assay?
The BSP assay is a colorimetric method used to assess liver function, specifically the capacity of hepatocytes to transport organic anions from plasma into the bile.[1] Sulfobromophthalein, a dye, is administered and its clearance from the bloodstream is monitored over time.[1] The rate of disappearance of BSP from the plasma is proportional to hepatic excretory function.[1] In a laboratory setting, the concentration of BSP is determined by measuring its absorbance at approximately 580 nm in an alkaline solution.[2]
Q2: What are the critical reagents and equipment needed for the BSP assay?
To perform the BSP assay, you will need the following:
-
This compound Salt Hydrate: This is the dye used in the assay.
-
Spectrophotometer: A spectrophotometer capable of measuring absorbance at 580 nm is essential.
-
Alkaline Buffer: An alkaline solution (e.g., sodium carbonate) is required to develop the characteristic color of BSP for measurement.[2]
-
High-Purity Water: Use high-purity, deionized or distilled water for all reagent and sample preparations to avoid contamination.[3]
-
Calibrated Pipettes: Accurate and calibrated pipettes are crucial for precise liquid handling.[4]
-
Appropriate Labware: Use clean, high-quality cuvettes or microplates for absorbance readings. For absorbance assays, clear microplates are recommended.[5]
Q3: How should I prepare and store the this compound stock solution?
This compound is a white to light gray powder that is soluble in water. To prepare a stock solution, dissolve the powder in high-purity water to the desired concentration. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, protect the solution from light and store at 2-8°C for short periods. For longer-term storage, aliquoting and freezing at -20°C may be possible, but stability under these conditions should be validated in your laboratory.[6]
Q4: What are known interfering substances in the BSP assay?
Several substances can interfere with the BSP assay, leading to inaccurate results. These include:
-
Bilirubin: High levels of bilirubin in the sample can interfere with the colorimetric measurement of BSP.[7]
-
Hemolysis: The presence of hemolyzed red blood cells in the sample can affect absorbance readings.
-
Lipemia: High levels of lipids in the sample can cause turbidity and interfere with the assay.
-
Other Dyes and Drugs: Certain medications and dyes, such as phenolphthalein and phenolsulfonphthalein, can interfere with the colorimetric determination of BSP.[7]
-
Heparin: This anticoagulant can increase the color intensity of the BSP solution.[7]
Experimental Protocols and Quality Control
This section provides detailed protocols for key experimental procedures and outlines essential quality control measures to ensure the validity of your results.
Spectrophotometer Calibration and System Suitability
Before initiating any BSP assay, it is imperative to verify the performance of your spectrophotometer. Regular calibration checks for wavelength accuracy, photometric accuracy, and stray light are essential for reliable data.[8]
System Suitability Test: A system suitability test should be performed before each assay run to ensure the system is performing as expected. This can be done by measuring the absorbance of a known concentration of a stable standard. The results should fall within predefined acceptance criteria.
Preparation of a Standard Curve
A standard curve is essential for the accurate quantification of BSP in your samples.
Protocol:
-
Prepare a BSP Stock Solution: Accurately weigh a known amount of this compound and dissolve it in high-purity water to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Perform Serial Dilutions: Create a series of standards by performing serial dilutions of the stock solution. A typical concentration range for the standard curve might be from 1 µg/mL to 50 µg/mL.
-
Develop Color: To each standard dilution, add the alkaline buffer to develop the color. Ensure the final volume and buffer concentration are consistent across all standards.
-
Measure Absorbance: Measure the absorbance of each standard at 580 nm using the same alkaline buffer as a blank.
-
Plot the Standard Curve: Plot the absorbance values (y-axis) against the corresponding BSP concentrations (x-axis).
-
Perform Linear Regression: Fit a linear regression line to the data points.
Acceptance Criteria for the Standard Curve:
-
Correlation Coefficient (R²): The R² value should be ≥ 0.995, indicating a strong linear relationship between concentration and absorbance.[9]
-
Y-intercept: The y-intercept of the regression line should be close to zero. A significant y-intercept may indicate background interference.
Quality Control (QC) Samples
Running QC samples with each assay is crucial for monitoring the performance and ensuring the reliability of the results.
Protocol:
-
Preparation of QC Samples: Prepare at least two levels of QC samples (low and high concentrations) by spiking a known amount of BSP into the same matrix as your experimental samples.[10]
-
Storage: Aliquot and store the QC samples under the same conditions as your experimental samples.
-
Analysis: Include the QC samples in each assay run and treat them in the same manner as your unknown samples.
Acceptance Criteria for QC Samples:
-
The measured concentration of the QC samples should be within ±15-20% of their nominal value.
Troubleshooting Guide
This troubleshooting guide is designed in a question-and-answer format to provide clear and direct solutions to common problems encountered during the BSP assay.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Background Absorbance in the Blank | * Contaminated reagents (water, buffer).* Improperly cleaned cuvettes or microplate. | * Prepare fresh reagents using high-purity water.[3]* Thoroughly clean all labware.* Run a reagent blank (all components except BSP) to identify the source of contamination.[3] |
| Low Absorbance Readings for Standards and Samples | * Incorrect wavelength setting on the spectrophotometer.* Degraded BSP stock solution.* Inaccurate dilutions. | * Verify the spectrophotometer is set to ~580 nm.* Prepare a fresh BSP stock solution.* Check pipette calibration and dilution calculations.[4] |
| Non-linear Standard Curve | * Pipetting errors during serial dilutions.* Concentrations of standards are outside the linear range of the assay.* Spectrophotometer malfunction. | * Carefully repeat the serial dilutions.* Adjust the concentration range of the standards.* Verify spectrophotometer performance with calibration standards. |
| High Variability Between Replicates | * Inconsistent pipetting technique.* Inadequate mixing of solutions.* Temperature fluctuations during the assay. | * Ensure consistent and accurate pipetting.* Thoroughly mix all solutions before use.* Maintain a stable temperature throughout the experiment. |
| Sample Absorbance is Too High (Off-scale) | * The concentration of BSP in the sample is above the upper limit of the standard curve. | * Dilute the sample with the appropriate matrix and re-assay. |
Workflow and Troubleshooting Diagrams
Below are diagrams to visually represent the experimental workflow and troubleshooting logic.
Caption: Experimental workflow for the this compound assay.
Caption: Troubleshooting logic for common BSP assay issues.
References
- This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem
- Troubleshooting High Background in DAOS Colorimetric Assays - Benchchem
- Troubleshooting Chemistry Issues for Colorimetric Analysis
- Establishing Acceptance Criteria for Analytical Methods - BioPharm Intern
- Valid
- The Ultimate Guide to Troubleshooting Micropl
- This compound - Japanese Pharmacopoeia
- Applying analytical method valid
- Technical Support Center: Troubleshooting Interference in Colorimetric Assays for DL-Panthenol - Benchchem
- Determination of sulfobromophthalein in serum - PubMed
- The Proper Preparation and Use of Quality Control Samples - Pharmaceutical Outsource Solutions, Inc.
- The role of spectrophotometric standards in the clinical chemistry labor
- Acceptance Criteria for the different characteristics of validation by ICH - ResearchG
- VALID
- Spectrophotometry & Dilutions
- Spectrophotometric Assays-Introduction, Principle, Test Require - Medical Notes
- How to Develop Quality Control Method and Specifications for a Labor
- Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity - GMP SOP
- Sulfobromophthalein disodium salt hydr
- TROUBLESHOOTING GUIDE FOR ENZYM
- ELISA Troubleshooting Guide - PBL Assay Science
- CARIBBEAN REGIONAL MICROBIOLOGY STANDARD OPERATING PROCEDURES - Quality Control of Reagents and Tests – SOP No: CRM-SOP 21
- Linearization of the Bradford Protein Assay - PMC - NIH
- Reconstitution in vitro of sulfobromophthalein transport by bilitranslocase - PubMed
- Assay Acceptance Criteria for Multiwell-Pl
- Analytical Test Method Validation Report Template - ResearchG
- Template for the validation report form for tests recommended in the WOAH Terrestrial Manual
- Establishing Systems Suitability and Validity Criteria for Analytical Methods and Bioassays
- Preparation of Internal Quality Control Material for Lymphocyte Subset Analysis - PMC
- This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem
- Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed
- Taking Control of Your Quality Control | BioPharm Intern
- Elisa Troubleshooting | MyBioSource Learning Center
- ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems
Sources
- 1. This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. II. Assay methods, adriamycin and the other antitumour antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siriusgenomics.com [siriusgenomics.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. gmpsop.com [gmpsop.com]
- 10. pharmoutsource.com [pharmoutsource.com]
Validation & Comparative
A Comparative Guide to the Validation of Sulfobromophthalein Sodium Assays: HPLC vs. Traditional Spectrophotometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfobromophthalein (BSP) sodium, a synthetic organic dye, has long been a valuable tool in biomedical research.[1][2] Historically used as a clinical diagnostic for liver function, its utility has evolved, and it is now a critical substrate in studying drug transporter proteins, particularly organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated protein 2 (Mrp2).[1][3][4] Accurate quantification of BSP is paramount for obtaining reliable data in these applications, from basic research to preclinical drug development.
Traditionally, BSP has been quantified using a simple spectrophotometric (or colorimetric) assay. However, the demand for greater specificity, accuracy, and regulatory compliance has led to the adoption of more sophisticated techniques like HPLC. This guide will dissect both methodologies, provide a comprehensive, step-by-step protocol for validating an HPLC assay based on international guidelines, and present a clear, data-driven comparison to help you select the most appropriate method for your research needs.
Chapter 1: The Principle of Measurement: A Tale of Two Techniques
The Simplicity of Spectrophotometry
The spectrophotometric assay for BSP is based on its pH-indicator properties.[5] In an alkaline solution, the compound develops a distinct color, and the intensity of this color, measured as absorbance at a specific wavelength (typically around 580 nm), is directly proportional to its concentration.
Advantages:
-
Simplicity and Speed: The method is straightforward, requiring minimal sample preparation and offering rapid results.
-
Cost-Effectiveness: It utilizes basic laboratory equipment (a spectrophotometer), making it an inexpensive option.[6][7][8]
Limitations:
-
Lack of Specificity: This is the most significant drawback. The method cannot distinguish between the parent BSP molecule and any potential impurities, degradants, or metabolites that might also absorb light at the same wavelength. This can lead to erroneously high measurements.[9][10]
-
Matrix Interference: The accuracy of spectrophotometry is highly sensitive to the sample matrix.[9] Excipients in a formulation, components of a cell culture medium, or endogenous substances in biological samples can interfere with the measurement, causing inaccurate results.[11][12]
-
Dependence on Homogeneity: The sample must be a perfectly clear, homogeneous solution. Any turbidity or precipitation will scatter light and lead to measurement errors.[9][12]
The Specificity of High-Performance Liquid Chromatography (HPLC)
HPLC offers a more robust and specific approach. The technique first separates the components of a sample mixture by passing it through a column packed with a stationary phase. For BSP, a reverse-phase (e.g., C18) column is typically used. A liquid mobile phase carries the sample through the column, and different components travel at different speeds based on their chemical properties (like polarity), leading to their separation. Once separated, BSP is detected and quantified by a UV-Vis detector set to its maximum absorbance wavelength.
Advantages:
-
High Specificity: HPLC physically separates BSP from other compounds in the sample before detection. This ensures that the measurement is only for the analyte of interest, providing highly accurate and reliable data.[13]
-
Enhanced Sensitivity: Modern HPLC systems offer excellent sensitivity, allowing for the detection and quantification of very low concentrations of BSP.[14]
-
Regulatory Acceptance: Validated HPLC methods are the gold standard for quality control and are required for regulatory submissions to agencies like the FDA.[15]
Chapter 2: A Step-by-Step Guide to Method Validation: The HPLC Assay Framework
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[14][16] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which is recognized by regulatory bodies globally, including the FDA.[17][18][19][20][21]
Here, we present a detailed protocol for validating an HPLC method for the assay of Sulfobromophthalein sodium.
Experimental Workflow: HPLC Method Validation
Caption: Workflow for HPLC method validation based on ICH guidelines.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | The nonpolar stationary phase provides good retention and separation for the relatively nonpolar BSP molecule. |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (e.g., 40:60 v/v) | Acetonitrile is a common organic modifier. Formic acid helps to control the pH and ensure sharp, symmetrical peak shapes by suppressing the ionization of silanol groups on the stationary phase. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency without generating excessive backpressure. |
| Injection Volume | 20 µL | A typical volume that balances sensitivity with the risk of column overloading. |
| Detection | UV-Vis at 580 nm | This is the wavelength of maximum absorbance for BSP in its colored form, providing the highest sensitivity.[1] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
Validation Protocol
The following steps should be performed in accordance with a pre-approved validation protocol that defines the procedures and acceptance criteria.[18]
-
Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18]
-
Procedure:
-
Inject a blank solution (mobile phase).
-
Inject a placebo solution (sample matrix without BSP).
-
Inject a solution of pure BSP standard.
-
Inject a sample solution containing BSP.
-
-
Acceptance Criteria: The blank and placebo injections should show no interfering peaks at the retention time of BSP.
-
-
Linearity:
-
Objective: To demonstrate that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range.
-
Procedure:
-
Prepare a series of at least five standard solutions of BSP covering the expected concentration range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot a graph of the average peak area versus concentration.
-
-
Acceptance Criteria: The correlation coefficient (R²) of the linear regression line should be ≥ 0.99.
-
-
Accuracy:
-
Objective: To assess the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Prepare samples by spiking the sample matrix with known amounts of BSP at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
-
-
Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of BSP at 100% of the target concentration on the same day, with the same analyst and equipment.[15]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]
-
Procedure:
-
Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10.
-
Inject six replicates at this concentration and confirm that the precision (RSD) meets the acceptance criteria (typically ≤ 10%).
-
-
Acceptance Criteria: S/N ratio ≥ 10 with acceptable precision.
-
-
Robustness:
-
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure:
-
Introduce small variations to the method, such as changing the flow rate (e.g., ±0.1 mL/min), mobile phase composition (e.g., ±2% organic), or column temperature (e.g., ±2°C).
-
Analyze samples under these modified conditions.
-
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly impacted.
-
Relationship of Core Validation Parameters
Sources
- 1. Sulfobromophthalein usedtostudyhepatocytetransportfunctions 123359-42-2 [sigmaaldrich.com]
- 2. mpbio.com [mpbio.com]
- 3. Frontiers | An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters [frontiersin.org]
- 4. pharmaron.com [pharmaron.com]
- 5. Measurement of sulfobromophthalein uptake in isolated rat hepatocytes by a direct spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.ias.ac.in [repository.ias.ac.in]
- 7. Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijrar.org [ijrar.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. quora.com [quora.com]
- 13. ijpsonline.com [ijpsonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. biopharminternational.com [biopharminternational.com]
- 17. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 18. propharmagroup.com [propharmagroup.com]
- 19. fda.gov [fda.gov]
- 20. ICH Official web site : ICH [ich.org]
- 21. starodub.nl [starodub.nl]
Navigating the Maze of Xenobiotic Metabolism: A Comparative Guide to Confirming Sulfobromophthalein Metabolites by Mass Spectrometry
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of xenobiotic metabolites are paramount to understanding a compound's safety and efficacy. Sulfobromophthalein (BSP), a dye historically used in liver function tests, serves as a valuable model compound for studying hepatic uptake, metabolism, and excretion. Its primary metabolic pathway involves conjugation with glutathione (GSH), a critical detoxification process. This guide provides an in-depth comparison of mass spectrometry-based and alternative methods for the robust confirmation of BSP metabolites, grounded in scientific principles and practical application.
The Analytical Challenge: Unmasking BSP's Metabolic Fate
The core challenge in analyzing BSP metabolites lies in the reliable detection and differentiation of the parent drug from its conjugated forms, primarily the BSP-glutathione conjugate (BSP-GSH), within complex biological matrices like plasma and bile. An ideal analytical method should offer high sensitivity, specificity, and quantitative accuracy to provide meaningful insights into the pharmacokinetics and metabolic profile of BSP.
Mass Spectrometry: The Gold Standard for Metabolite Identification
Liquid chromatography coupled with mass spectrometry (LC-MS) has become the cornerstone of metabolite identification and quantification due to its exceptional sensitivity and specificity. Here, we compare the two most prominent mass spectrometry technologies for this application: triple quadrupole (QqQ) and high-resolution mass spectrometry (HRMS).
Triple Quadrupole Mass Spectrometry (QqQ-MS): The Workhorse of Targeted Quantitation
Triple quadrupole mass spectrometers are renowned for their high sensitivity and wide dynamic range in targeted analyses.[1] They operate in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, providing excellent selectivity by monitoring a specific precursor-to-product ion transition.
The Causality Behind the Choice: For known metabolites like BSP-GSH, where the structure and fragmentation pattern are predictable, QqQ-MS is an excellent choice for routine quantitative bioanalysis.[1] The inherent selectivity of MRM minimizes interference from the biological matrix, leading to reliable and reproducible quantification.
High-Resolution Mass Spectrometry (HRMS): The Explorer of the Unknown
High-resolution mass spectrometers, such as Time-of-Flight (TOF) and Orbitrap instruments, provide high mass resolution and accuracy, enabling the determination of the elemental composition of ions.[2] This capability is invaluable for identifying unknown metabolites and for providing a more comprehensive picture of the sample's composition.[3]
The Causality Behind the Choice: When the goal extends beyond simple quantification to include the discovery of unexpected metabolites or to gain higher confidence in structural elucidation, HRMS is the superior choice.[2] The ability to perform full-scan acquisitions with high mass accuracy allows for retrospective data analysis, where one can search for other potential metabolites without the need for re-injection.[3]
Head-to-Head Comparison: QqQ-MS vs. HRMS for BSP Metabolite Analysis
| Feature | Triple Quadrupole (QqQ-MS) | High-Resolution Mass Spectrometry (HRMS) (e.g., QTOF, Orbitrap) |
| Primary Application | Targeted quantification | Untargeted and targeted analysis, structural elucidation |
| Selectivity | High (based on MRM transitions) | Very High (based on accurate mass) |
| Sensitivity | Generally higher for targeted analysis[4] | Comparable to QqQ for many applications, constantly improving[3] |
| Quantitative Performance | Excellent linearity and reproducibility[1] | Good linearity and reproducibility[2] |
| LOD/LOQ | Typically in the low ng/mL to pg/mL range for small molecules | Can achieve similar or slightly higher LOD/LOQ compared to QqQ[5][6] |
| Metabolite Identification | Limited to known fragmentation patterns | High confidence in identification through accurate mass and isotopic patterns[2] |
| Workflow | Method development is target-specific | More flexible, allows for retrospective data mining[3] |
Note: Specific LOD/LOQ values are highly dependent on the analyte, matrix, and specific instrument and method conditions. The values presented are general estimations based on the analysis of similar small molecule-glutathione conjugates.
The Logic of the Workflow: From Sample to Signal
The successful analysis of BSP metabolites by LC-MS hinges on a well-designed experimental workflow. This workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A generalized workflow for the analysis of Sulfobromophthalein (BSP) metabolites.
Experimental Protocols: A Practical Guide
I. Sample Preparation from Plasma
This protocol describes a general method for extracting BSP and its metabolites from a plasma matrix.
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
II. Representative LC-MS/MS Method for BSP-Glutathione Conjugate
This protocol outlines a starting point for developing a targeted LC-MS/MS method for the quantification of BSP-GSH.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode (BSP and its conjugates can ionize in both).
-
MRM Transition for BSP-GSH: The precursor ion will be the [M-H]⁻ or [M+H]⁺ of BSP-GSH. The product ion is often derived from the neutral loss of the pyroglutamic acid moiety (129 Da) from the glutathione conjugate.[7][8]
-
Collision Energy: This will need to be optimized for the specific instrument and transition but typically ranges from 15 to 40 eV.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the instrument manufacturer's recommendations.
-
The In-Source Fragmentation Caveat
A critical consideration in the LC-MS analysis of glutathione conjugates is the potential for in-source fragmentation.[5] This phenomenon, where the conjugate breaks down in the ion source before entering the mass analyzer, can lead to the detection of the parent drug (BSP) signal at the retention time of the metabolite (BSP-GSH). This can result in an overestimation of the parent drug concentration and an underestimation of the metabolite.
Mitigation Strategies:
-
Gentle Source Conditions: Use the lowest possible source temperature and voltages that still provide adequate ionization.
-
Mobile Phase pH: Adjusting the mobile phase pH can sometimes improve the stability of the conjugate.[5]
-
Chromatographic Separation: Ensure good chromatographic separation between the parent drug and its metabolites to distinguish between true parent drug and that arising from in-source fragmentation.
Beyond Mass Spectrometry: Alternative Approaches
While mass spectrometry is the most powerful tool for this application, other methods have been and can be used for the analysis of BSP and its metabolites.
High-Performance Liquid Chromatography with UV-Visible Detection (HPLC-UV/Vis)
This technique separates BSP and its metabolites chromatographically, and detection is based on the strong absorbance of these colored compounds in the visible range (around 580 nm at alkaline pH).[3]
Advantages:
-
Relatively inexpensive and widely available instrumentation.
-
Simple method development.
Disadvantages:
-
Lower sensitivity and specificity compared to mass spectrometry.
-
Potential for co-eluting interferences from the biological matrix to affect quantification.
Spectrophotometry
Historically, BSP clearance was monitored by simple spectrophotometric measurement of its concentration in serum.[3]
Advantages:
-
Very simple and rapid.
Disadvantages:
-
Cannot differentiate between the parent drug and its metabolites.
-
Highly susceptible to interference from other colored or turbid components in the sample.
Immunoassays (ELISA)
While not specifically reported for Sulfobromophthalein, enzyme-linked immunosorbent assays (ELISAs) are a common technique for the quantification of specific molecules in biological fluids.[9][10]
Potential Advantages:
-
High throughput and potential for automation.
-
High sensitivity and specificity if a suitable antibody can be developed.
Challenges:
-
Development of a specific antibody to BSP or its metabolites would be required.
-
Potential for cross-reactivity with structurally similar compounds.
Conclusion: Choosing the Right Tool for the Task
The confirmation of Sulfobromophthalein metabolites is a critical step in understanding its metabolic fate. Mass spectrometry, particularly high-resolution mass spectrometry, offers the most comprehensive and confident approach for both identification and quantification. Triple quadrupole mass spectrometry remains a robust and highly sensitive option for targeted quantitative studies. While alternative methods like HPLC-UV can be employed, they lack the specificity and sensitivity of mass spectrometry. The choice of analytical technique should be guided by the specific research question, the required level of quantitative accuracy, and the available instrumentation. By understanding the principles and practical considerations outlined in this guide, researchers can confidently navigate the analytical maze and obtain high-quality, reliable data on the metabolism of Sulfobromophthalein and other xenobiotics.
References
- Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry. (n.d.). National Institutes of Health.
- Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids. (1993). Analytical Biochemistry, 212(1), 28-34.
- Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. (n.d.). Agilent Technologies.
- High Resolution Mass Spectrometry Improves Data Quantity and Quality as Compared to Unit Mass Resolution Mass Spectrometry in High-Throughput Profiling Metabolomics. (2014). Metabolomics, 4(2).
- IDENTIFICATION OF METABOLITES OF SULFOBROMOPHTHALEIN. (1959). Journal of Clinical Investigation, 38(11), 1981–1988.
- A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. (2013). Analytica Chimica Acta, 788, 89-98.
- LOD, LOQ, linearity range and retention time of polar metabolites tested. (n.d.). ResearchGate.
- Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides. (2012). Bioanalysis, 4(4), 377-390.
- LOD and LOQ of LC-MS/MS analysis. (n.d.). ResearchGate.
- Difference between a Triple Quad and a Triple TOF. (2024). Reddit.
- Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites. (2018). Journal of Natural Medicines, 72(1), 30-41.
- Enzyme-Linked Immunosorbent Assay: Types and Applications. (2022). IntechOpen.
- Enzyme Linked Immunosorbent Assay. (2023). National Center for Biotechnology Information.
- A new LC-MS/MS method for the clinical determination of reduced and oxidized glutathione from whole blood. (2013). Journal of Chromatography B, 929, 106-111.
- An Extensive Study of Phenol Red Thread as a Novel Non-Invasive Tear Sampling Technique for Proteomics Studies: Comparison with Two Commonly Used Methods. (2021). International Journal of Molecular Sciences, 22(16), 8887.
- A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. (2005). Rapid Communications in Mass Spectrometry, 19(6), 757-764.
- Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. (2018). TMR Modern Herbal Medicine, 1(4), 209-219.
- DEVELOPMENT AND VALIDATION OF AN LC-MS/MS ASSAY TO MEASURE GLUTATHIONE, GLUTATHIONE DISULFIDE, CYSTEINE, AND CYSTINE IN HUMAN BRAIN AND HUMAN GLIOBLASTOMA. (2021). Neuro-Oncology, 23(Supplement_6), vi35-vi35.
- Direct glutathione quantification in human blood by LC-MS/MS: Comparison with HPLC with electrochemical detection. (2014). Journal of Pharmaceutical and Biomedical Analysis, 100, 147-153.
- A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. (2013). ResearchGate.
Sources
- 1. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 2. reddit.com [reddit.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Comparison of triple quadrupole and high-resolution TOF-MS for quantification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. api.pageplace.de [api.pageplace.de]
- 9. Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme-Linked Immunosorbent Assay: Types and Applications | Springer Nature Experiments [experiments.springernature.com]
A Cross-Validation of Sulfobromophthalein (BSP) Clearance with Other Hepatic Markers: A Technical Guide for Researchers
This guide provides an in-depth technical comparison of Sulfobromophthalein (BSP) clearance with other commonly used hepatic markers for researchers, scientists, and drug development professionals. By delving into the mechanistic underpinnings and providing supporting experimental data, this document aims to empower researchers to make informed decisions when selecting appropriate biomarkers for liver function and injury assessment in preclinical and clinical studies.
Introduction: The Imperative for Robust Hepatic Biomarkers
The liver's central role in metabolism, detoxification, and synthesis makes it a primary target for drug-induced injury and a critical organ to monitor in disease states. The selection of appropriate biomarkers is paramount for accurately assessing hepatic function and detecting injury. Historically, a battery of tests has been employed, each reflecting different facets of the liver's complex biology. This guide focuses on the cross-validation of a classic dynamic liver function test, Sulfobromophthalein (BSP) clearance, against a panel of static and dynamic hepatic markers.
While serum aminotransferases (ALT and AST) are sensitive indicators of hepatocellular injury, they do not directly measure the liver's functional capacity.[1][2] Similarly, bilirubin levels can indicate cholestatic or severe hepatocellular damage but can be confounded by other factors.[3] Dynamic tests, which measure the liver's ability to clear a substance from circulation, offer a more direct assessment of its excretory and metabolic functions.[4] BSP clearance, though less common in clinical practice today, remains a valuable tool in preclinical research for its sensitivity in detecting subtle changes in hepatic function.[5]
This guide will explore the principles of BSP clearance, compare its performance with other key hepatic markers using experimental data from animal models of liver injury, and provide detailed protocols for their assessment.
Sulfobromophthalein (BSP) Clearance: A Dynamic Measure of Hepatic Function
The BSP clearance test is a dynamic assay that evaluates the liver's ability to take up, conjugate, and excrete an exogenous substance.[6] BSP, a dye, is administered intravenously and its rate of disappearance from the plasma is measured over time.
Mechanism of BSP Clearance
The clearance of BSP from the bloodstream is a multi-step process that reflects several aspects of hepatic function:
-
Hepatic Uptake: BSP, bound to albumin in the plasma, is taken up by hepatocytes via organic anion-transporting polypeptides (OATPs).[7]
-
Intracellular Conjugation: Within the hepatocyte, BSP is conjugated with glutathione (GSH) by the enzyme glutathione S-transferase (GST). This reaction increases the water solubility of BSP, facilitating its excretion.
-
Biliary Excretion: The conjugated BSP is then actively transported into the bile canaliculi by the multidrug resistance-associated protein 2 (MRP2), an ATP-dependent transporter.[7]
Any impairment in these steps, from reduced hepatic blood flow to hepatocellular damage or biliary obstruction, will result in a decreased rate of BSP clearance.
Cross-Validation with Other Hepatic Markers: Experimental Evidence
To objectively evaluate the performance of BSP clearance, we will examine its correlation with other standard hepatic markers in established animal models of liver injury: cholestatic injury induced by bile duct ligation (BDL) and hepatocellular injury induced by carbon tetrachloride (CCl4).
Cholestatic Liver Injury Model: Bile Duct Ligation (BDL)
Bile duct ligation in rats is a well-established model of obstructive cholestasis, leading to the accumulation of bile acids and subsequent liver damage.[8][9]
Experimental Data Summary: BDL Model
| Parameter | Control | Bile Duct Ligation (18 days) | % Change |
| BSP Half-life (min) | 21.23 ± 3.34 | 42.30 ± 6.47 | ↑ 99% |
| BSP Plasma Clearance (mL/min/kg) | Not Reported | Reduced by 70% | ↓ 70% |
| Serum Total Bilirubin (mg/dL) | Not Reported | Elevated | ↑ |
| Serum ALT (U/L) | Not Reported | Elevated | ↑ |
| Serum AST (U/L) | Not Reported | Elevated | ↑ |
Data adapted from Varga et al., 1991.[8]
In this model of cholestatic injury, the significant increase in BSP half-life and the dramatic reduction in its plasma clearance demonstrate the sensitivity of this marker to impaired biliary excretion. The elevated levels of bilirubin, ALT, and AST are consistent with the cholestatic and secondary hepatocellular damage induced by BDL. The BSP clearance data provides a functional readout that complements the static biochemical markers of injury.
Hepatocellular Liver Injury Model: Carbon Tetrachloride (CCl4) Administration
CCl4 is a potent hepatotoxin that induces centrilobular necrosis and is widely used to model acute hepatocellular injury.[10][11][12]
Experimental Data Summary: CCl4-Induced Injury Model
Experimental Protocols
Sulfobromophthalein (BSP) Clearance Assay in Rats
This protocol is adapted from established methods for assessing BSP clearance in rodents.
Materials:
-
Sulfobromophthalein (BSP) solution (5 mg/mL in sterile saline)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Syringes and needles for intravenous injection and blood collection
-
Microcentrifuge tubes with anticoagulant (e.g., heparin)
-
Spectrophotometer
-
Saline
Procedure:
-
Anesthetize the rat and place it on a heating pad to maintain body temperature.
-
Collect a baseline blood sample (pre-injection) from the tail vein or other appropriate site.
-
Administer a single intravenous injection of BSP at a dose of 5 mg/kg body weight.
-
Collect blood samples at specific time points post-injection (e.g., 5, 15, 30, and 45 minutes).
-
Centrifuge the blood samples to separate the plasma.
-
To 100 µL of plasma, add 900 µL of 0.1 N NaOH to develop the color.
-
Read the absorbance of the samples at 580 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of BSP in plasma.
-
Calculate the concentration of BSP in each plasma sample from the standard curve.
-
Determine the percentage of BSP retention at 45 minutes or calculate the clearance rate by plotting the plasma concentration of BSP against time.
Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Assays
These are standard colorimetric assays for the quantitative determination of ALT and AST activity in serum.[15]
Materials:
-
Commercially available ALT and AST assay kits
-
Spectrophotometer or plate reader
-
Serum samples
-
Pipettes and tips
Procedure (General):
-
Follow the specific instructions provided with the commercial assay kit.
-
Typically, the procedure involves mixing the serum sample with a reagent containing the substrates for the respective enzyme (L-alanine and α-ketoglutarate for ALT; L-aspartate and α-ketoglutarate for AST).
-
The enzymatic reaction produces pyruvate (for ALT) or oxaloacetate (for AST).
-
A subsequent reaction, often involving a colorimetric probe, is used to quantify the amount of product formed.
-
The change in absorbance is measured over time and is directly proportional to the enzyme activity in the sample.
-
Results are typically expressed in Units per Liter (U/L).
Total Serum Bilirubin Assay
This protocol outlines a common method for the quantitative determination of total bilirubin in serum.[6][8]
Materials:
-
Commercially available total bilirubin assay kit
-
Spectrophotometer
-
Serum samples
-
Pipettes and tips
Procedure (General):
-
Adhere to the protocol provided with the selected commercial kit.
-
The principle often involves the reaction of bilirubin with a diazo reagent to form a colored azobilirubin compound.
-
An accelerator is typically included to facilitate the reaction of both conjugated and unconjugated bilirubin.
-
The intensity of the color produced is measured spectrophotometrically and is proportional to the total bilirubin concentration in the sample.
-
Results are usually reported in mg/dL or µmol/L.
Visualization of Pathways and Workflows
Hepatic Clearance of Sulfobromophthalein
Caption: Hepatic uptake, conjugation, and excretion of BSP.
Experimental Workflow for BSP Clearance Assay
Caption: Step-by-step workflow for the BSP clearance assay.
Conclusion: An Integrated Approach to Liver Function Assessment
The Sulfobromophthalein clearance test, while a legacy method, offers a sensitive and direct measure of the liver's functional capacity, encompassing uptake, metabolism, and excretion. The experimental data presented herein demonstrates its strong correlation with established markers of cholestatic and hepatocellular injury. In preclinical research, particularly in drug development, the BSP clearance assay serves as a valuable tool to complement static biochemical markers. By providing a dynamic assessment of liver function, it can aid in the early detection of hepatic dysfunction and provide a more comprehensive understanding of the mechanisms of drug-induced liver injury. An integrated approach, utilizing a combination of functional and injury markers, is essential for a thorough and reliable evaluation of liver health.
References
- Varga, F., et al. (1991). Bromosulfophthalein disposition in chronically bile duct obstructed rats. Pharmacology & Toxicology, 68(3), 218-221. [Link]
- Grupo Moscaro. (n.d.). Total Bilirubin Reagent Set. [Link]
- Goodman, R. D. (1952). Bromsulfalein clearance: a quantitative clinical test of liver function. The Journal of laboratory and clinical medicine, 40(4), 531–536. [Link]
- McGill University. (2011).
- Ott, H., & Pirrwitz, D. (1969). Assessment of liver function in rat by the sulfo-bromophthalein retention test. Archives des sciences biologiques, 53(3), 199–206. [Link]
- Mourelle, M., et al. (1981). BSP Clearance as the Most Reliable Criterion of Hepatic Dysfunction After Jejunoileal Bypass in the Rat: Arguments in Favor of the Existence of a Pathogenetic Mechanism Involving a Transient Malnutrition State. Digestive Diseases and Sciences, 26(4), 334-341. [Link]
- Reyes, H., et al. (1981). Sulfobromophthalein clearance tests before and after ethinyl estradiol administration, in women and men with familial history of intrahepatic cholestasis of pregnancy. Gastroenterology, 81(2), 226–231. [Link]
- Jaeschke, H., et al. (2019). ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY. Biochimica et biophysica acta. Molecular basis of disease, 1865(5), 1031–1039. [Link]
- St-Pierre, P., et al. (2020). Preclinical models of acute liver failure: a comprehensive review.
- De Meijer, V. E., et al. (2010). The bile duct ligated rat: A relevant model to study muscle mass loss in cirrhosis.
- Biolabo. (2023). ALT GPT Colorimetric Method. [Link]
- Cleveland Clinic. (n.d.). Alanine Transaminase (ALT)
- Graphviz. (2024). DOT Language. [Link]
- Birmingham Gastroenterology. (n.d.). ALT And AST: Your Guide To Liver Function Tests. [Link]
- Zhang, Y., et al. (2015). A novel acute lethal liver injury mouse model with visualization of NF-κB activity for treatment of severe acute liver injury. Scientific reports, 5, 10116. [Link]
- Wang, Y., et al. (2015). Detecting serum and urine metabolic profile changes of CCl4-liver fibrosis in rats at 12 weeks based on gas chromatography-mass spectrometry. Experimental and therapeutic medicine, 10(2), 651–657. [Link]
- Weiskirchen, R., et al. (2019). Acute Liver Injury after CCl4 Administration Is Independent of Smad7 Expression in Myeloid Cells. International journal of molecular sciences, 20(22), 5573. [Link]
- ResearchGate. (n.d.). Effects of PA on liver injury in CCl4-injected mice. (a) ALT in serum, n = 6. [Link]
- ResearchGate. (n.d.). Histological analysis of CCl 4-induced acute liver injury. (A and B). [Link]
- Adachi, Y., et al. (1976). Discrepant Phenomenon between BSP-retention and ICG-retention Tests. Yamaguchi medical journal, 25(4), 263-269. [Link]
- National Center for Biotechnology Information. (n.d.). A Comparison of Blood Collection Techniques in Mice and their Effects on Welfare. [Link]
- Cornell University. (n.d.). Cholestasis. [Link]
- National Center for Biotechnology Information. (n.d.). The holy grail of a biomarker for “liver function”. [Link]
- NC3Rs. (2018). NC3Rs webinar - "Mouse handling made easy: reducing anxiety in mice and their handlers". [Link]
- Weiskirchen, S., & Weiskirchen, R. (2016). The past and present of serum aminotransferases and the future of liver injury biomarkers.
- Andrade, R. J., et al. (2019). Case Characterization, Clinical Features and Risk Factors in Drug-Induced Liver Injury. International journal of molecular sciences, 20(21), 5437. [Link]
- Tanaka, H., et al. (2002). Differences in biliary lipid excretion after major hepatectomy in obstructive jaundiced rats with preoperative internal, external, or no biliary drainage. Digestion, 65(3), 163–170. [Link]
- ResearchGate. (n.d.). Enhancing the utility of alanine aminotransferase as a standard reference for drug-induced liver injury | Request PDF. [Link]
- MSD Manuals. (n.d.). Liver Injury Caused by Drugs. [Link]
- National Center for Biotechnology Information. (n.d.). Liver Aminotransferases Are Elevated with Rhabdomyolysis in the Absence of Significant Liver Injury. [Link]
- National Center for Biotechnology Information. (n.d.). Drug-induced Liver Injury. [Link]
- Medscape. (n.d.). Drug-Induced Hepatotoxicity: Overview, Metabolism of Drugs, Clinical and Pathologic Manifestations of Drug-Induced Liver Disease. [Link]
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
Sources
- 1. research.utsa.edu [research.utsa.edu]
- 2. BSP clearance as the most reliable criterion of hepatic dysfunction after jejunoileal bypass in the rat: arguments in favor of the existence of a pathogenetic mechanism involving a transient malnutrition state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinico-statistical evaluation of the simultaneous clearance of sulfobromophthalein and galactose in chronic liver diseases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood sampling: Mouse | NC3Rs [nc3rs.org.uk]
- 5. Bromosulfophthalein disposition in chronically bile duct obstructed rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bile duct ligated rat: A relevant model to study muscle mass loss in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANIMAL MODELS OF DRUG-INDUCED LIVER INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting serum and urine metabolic profile changes of CCl4-liver fibrosis in rats at 12 weeks based on gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute Liver Injury after CCl4 Administration Is Independent of Smad7 Expression in Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Research Progress on the Animal Models of Drug-Induced Liver Injury: Current Status and Further Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Liver enzyme delayed clearance in rat treated by CSF1 receptor specific antagonist Sotuletinib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of biliary obstruction in the rat on sulphobromophthalein metabolism and hepatic storage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparative Analysis of OATP Substrates Using Sulfobromophthalein
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct comparative studies of Organic Anion Transporting Polypeptide (OATP) substrates with the prototypic substrate, Sulfobromophthalein (BSP). We will delve into the rationale behind experimental design, provide detailed protocols, and present a clear path for data interpretation, ensuring scientific integrity and actionable insights.
Introduction: The Critical Role of OATPs in Drug Disposition
Organic Anion Transporting Polypeptides (OATPs) are a superfamily of uptake transporters, primarily expressed in the liver, that mediate the entry of a wide array of endogenous and exogenous compounds from the bloodstream into hepatocytes.[1][2][3] The liver-specific isoforms, OATP1B1 and OATP1B3, are of particular pharmacological importance as they influence the hepatic clearance and disposition of many clinically relevant drugs, including statins, sartans, and certain chemotherapeutics.[1][4][5] Consequently, inhibition of OATP function by co-administered drugs can lead to significant drug-drug interactions (DDIs), resulting in elevated systemic exposure and potential toxicity of OATP substrates.[1][6][7][8]
Given the profound impact of OATPs on pharmacokinetics, regulatory agencies such as the FDA and EMA recommend evaluating investigational drugs as potential OATP substrates and inhibitors.[9][10] This guide focuses on the comparative analysis of OATP substrates, using Sulfobromophthalein (BSP) as a reference compound to characterize the transport kinetics of novel molecules.
Sulfobromophthalein (BSP): The Archetypal OATP Probe Substrate
Sulfobromophthalein, a dianionic dye, has historically been used as a diagnostic agent to assess liver function. Its efficient uptake into hepatocytes is primarily mediated by OATPs, making it an excellent in vitro probe substrate for studying OATP transport.[2][11] Several key characteristics solidify BSP's role as a valuable comparator in OATP substrate assays:
-
Broad OATP Substrate: BSP is transported by multiple OATP isoforms, including the key hepatic transporters OATP1B1 and OATP1B3.[1][11]
-
Well-Characterized Kinetics: The transport kinetics of BSP, including its Michaelis-Menten constant (Km), have been extensively studied, providing a robust baseline for comparison.[11]
-
Competitive Inhibition: BSP engages in competitive inhibition with other OATP substrates, allowing for the elucidation of shared binding sites and relative affinities.[11][12]
However, it is crucial to acknowledge that the inhibition kinetics of OATPs can be substrate-dependent.[12][13] This means that the inhibitory potential of a compound against OATP1B1, for instance, may differ depending on whether BSP, estradiol-17β-glucuronide, or another substrate is used in the assay. This highlights the importance of using multiple probe substrates in comprehensive DDI assessments.
Comparative Analysis of OATP Substrates with BSP: A Head-to-Head Comparison
The primary objective of a comparative study is to determine if a test compound is a substrate of a specific OATP isoform and to characterize its transport kinetics relative to a known substrate like BSP. This is typically achieved through in vitro uptake assays using cell lines stably expressing a single OATP transporter, such as HEK293 or CHO cells.[4][14]
Key Kinetic Parameters for Comparison
The following kinetic parameters are determined to quantitatively compare the interaction of different substrates with an OATP transporter:
-
Michaelis-Menten Constant (Km): This represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the substrate for the transporter.
-
Maximum Transport Velocity (Vmax): This is the maximum rate of transport when the transporter is saturated with the substrate. Vmax is proportional to the number of active transporter proteins in the membrane.
-
Intrinsic Clearance (CLint): Calculated as the ratio of Vmax to Km (Vmax/Km), intrinsic clearance represents the efficiency of transport at low substrate concentrations.
-
Inhibition Constant (IC50/Ki): The IC50 is the concentration of an inhibitor that reduces the transport of a probe substrate by 50%. The Ki is the inhibition constant, which provides a more direct measure of the inhibitor's binding affinity.
Comparative Kinetic Data
The following table summarizes representative kinetic data for BSP and other commonly used OATP substrates. It is important to note that these values can vary depending on the experimental system and conditions.
| Substrate | OATP Isoform | Km (µM) | Vmax (pmol/mg protein/min) | Reference |
| Sulfobromophthalein (BSP) | OATP1B1 | 3.3 - 3.7 | Not always reported | [11] |
| Estradiol-17β-glucuronide | OATP1B1 | ~8.3 | Not always reported | [15] |
| Estrone-3-sulfate | OATP1B1 | Varies | Not always reported | [12] |
| Atorvastatin | OATP1B1 | Varies | Not always reported | [4] |
| Rosuvastatin | OATP1B1 | Varies | Not always reported | [1] |
| Vandetanib | OATP1B1 | 2.72 ± 0.25 | 75.95 ± 1.99 | [14][16] |
| Nilotinib | OATP1B1 | 10.14 ± 1.91 | 6.95 ± 0.47 | [14][16] |
| Sulfobromophthalein (BSP) | OATP1B3 | Not always reported | Not always reported | |
| Cholecystokinin-8 (CCK-8) | OATP1B3 | ~3.8 | Not always reported | [15] |
| Vandetanib | OATP1B3 | 4.37 ± 0.79 | 194.64 ± 10.58 | [14][16] |
| Nilotinib | OATP1B3 | 7.84 ± 1.43 | 6.75 ± 0.42 | [14][16] |
| Canertinib | OATP1B3 | 12.18 ± 3.32 | 15.34 ± 1.59 | [14][16] |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed methodology for conducting a comparative OATP substrate uptake assay. The protocol is designed to be a self-validating system, incorporating appropriate controls to ensure data integrity.
Materials and Reagents
-
Cell Lines: HEK293 or CHO cells stably transfected with the OATP isoform of interest (e.g., OATP1B1, OATP1B3) and the corresponding mock-transfected cells (as a negative control).
-
Cell Culture Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Probe Substrate: Radiolabeled ([³H] or [¹⁴C]) or fluorescent Sulfobromophthalein (BSP).
-
Test Compound: The compound to be evaluated as a potential OATP substrate.
-
Inhibitor Control: A known potent OATP inhibitor (e.g., rifampicin, cyclosporin A).
-
Scintillation Cocktail and Vials: For radiolabeled substrates.
-
Multi-well Plates: Poly-D-lysine coated 24- or 96-well plates.
-
Cell Lysis Buffer: e.g., 0.1 N NaOH with 1% SDS.
-
Protein Assay Reagent: e.g., Bicinchoninic acid (BCA) assay kit.
Experimental Workflow
The following diagram illustrates the key steps in the comparative OATP uptake assay.
Caption: Experimental workflow for the in vitro OATP uptake assay.
Detailed Step-by-Step Protocol
-
Cell Seeding: Two to three days prior to the assay, seed the OATP-expressing and mock-transfected cells into multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.[4]
-
Cell Washing: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed HBSS buffer (pH 7.4).
-
Pre-incubation: Add pre-warmed HBSS buffer to each well and pre-incubate the cells at 37°C for 10-15 minutes to equilibrate the temperature. For inhibition studies, the pre-incubation buffer will contain the test compound or a known inhibitor.
-
Initiate Uptake: Remove the pre-incubation buffer and add the pre-warmed assay solution containing the radiolabeled probe substrate (e.g., [³H]-BSP) at a concentration below its Km. For competition experiments, this solution will also contain the unlabeled test compound at various concentrations.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 2-5 minutes) within the linear range of uptake.
-
Terminate Uptake: To stop the transport process, rapidly aspirate the uptake solution and wash the cells four times with ice-cold HBSS buffer.
-
Cell Lysis: Add cell lysis buffer to each well and incubate for at least 30 minutes to ensure complete cell lysis.
-
Quantification:
-
Radioactivity: Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Content: Use another aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay.
-
-
Data Analysis:
-
Calculate the uptake rate in pmol/mg protein/min.
-
Subtract the uptake in mock-transfected cells from the uptake in OATP-expressing cells to determine the net OATP-mediated transport.
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50.
-
Visualizing Competitive Inhibition
The following diagram illustrates the principle of competitive inhibition at the OATP transporter, where BSP and a test substrate vie for the same binding site.
Caption: Competitive inhibition at the OATP transporter.
Conclusion and Future Perspectives
The comparative analysis of OATP substrates using Sulfobromophthalein as a benchmark provides a robust framework for characterizing the transport kinetics of new chemical entities. A thorough understanding of a drug candidate's interaction with OATPs is paramount for predicting its pharmacokinetic profile and potential for drug-drug interactions. As our understanding of OATP structure and function continues to evolve, the integration of in silico modeling with in vitro assays will further refine our ability to predict OATP-mediated drug disposition.[17] The methodologies outlined in this guide provide a solid foundation for generating high-quality, reproducible data to support drug discovery and development programs.
References
- Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. MDPI. [Link]
- Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein. PubMed. [Link]
- Substrate-Dependent Inhibition of Organic Anion Transporting Polypeptide 1B1: Comparative Analysis with Prototypical Probe Substrates Estradiol-17 -Glucuronide, Estrone-3-Sulfate, and Sulfobromophthalein.
- Substrate specificities of rat oatp1 and ntcp: implications for hepatic organic anion uptake. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]
- Comparative analysis of the single-molecule transport kinetics of OATP1B1 genetic variants. Journal of Pharmacological Sciences. [Link]
- In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions. SpringerLink. [Link]
- Kinetics of OATP-mediated transport in the absence and presence of modulators.
- Organic anion transporting polypeptide 2B1 (OATP2B1), an expanded substrate profile, does it align with OATP2B1's hypothesized function?. PubMed. [Link]
- Identification of novel functional Organic Anion-transporting Polypeptide 1B3 (OATP1B3)
- In vitro evidence for the role of OATP and OCT uptake transporters in drug–drug interactions. Expert Opinion on Drug Metabolism & Toxicology. [Link]
- Comprehensive in vitro approach to evaluate transporter-mediated drug interactions in drug discovery. Drug Target Review. [Link]
- Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3.
- Using a competitive counterflow assay to identify novel cationic substrates of OATP1B1 and O
- O
- Substrate- and pH-Specific Antifolate Transport Mediated by Organic Anion-Transporting Polypeptide 2B1 (OATP2B1-SLCO2B1). Molecular Pharmacology. [Link]
- Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors. PubMed. [Link]
- Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors. PubMed Central. [Link]
- Development of a multiplex UPLC-MRM MS method for quantification of human membrane transport proteins OATP1B1, OATP1B3 and OATP2B1 in in vitro systems and tissues.
- Organic Anion Transporting Polypeptides. Physiological Reviews. [Link]
- Transporter-mediated drug--drug interactions involving OATP substrates: predictions based on in vitro inhibition studies. PubMed. [Link]
- Transporter-Mediated Drug–Drug Interactions Involving OATP Substrates: Predictions Based on In Vitro Inhibition Studies.
- Impact of OATP transporters on pharmacokinetics. PubMed Central. [Link]
- Prevalence of OATP1B‐Mediated Drug–Drug Interactions in an Academic Medical Center. Clinical Pharmacology & Therapeutics. [Link]
- Role of Oatp2b1 in Drug Absorption and Drug-Drug Interactions. Drug Metabolism and Disposition. [Link]
- Variability in In Vitro OATP1B1/1B3 Inhibition Data: Impact of Incubation Conditions on Variability and Subsequent Drug Interaction Predictions.
- Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models. Scientific Reports. [Link]
- Comparative Modelling of Organic Anion Transporting Polypeptides: Structural Insights and Comparison of Binding Modes. MDPI. [Link]
- Classification of Inhibitors of Hepatic Organic Anion Transporting Polypeptides (OATPs): Influence of Protein Expression on Drug–Drug Interactions. Journal of Medicinal Chemistry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Organic Anion Transporting Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of OATP transporters on pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of novel functional Organic Anion-transporting Polypeptide 1B3 (OATP1B3) polymorphisms and assessment of substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Transporter-mediated drug--drug interactions involving OATP substrates: predictions based on in vitro inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevalence of OATP1B‐Mediated Drug–Drug Interactions in an Academic Medical Center - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. bioivt.com [bioivt.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessing OATP1B1- and OATP1B3-mediated drug-drug interaction potential of vemurafenib using R-value and physiologically based pharmacokinetic models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Alternatives for Sulfobromophthalein in In Vitro Biliary Transport Studies
For decades, Sulfobromophthalein (BSP) has been a cornerstone for assessing hepatic transport functions. However, the evolution of our understanding of drug-induced liver injury (DILI) and the demand for more predictive and mechanistically insightful in vitro assays have illuminated the limitations of this traditional probe. This guide provides a comprehensive evaluation of modern alternatives to BSP for in vitro transport studies, with a particular focus on Indocyanine Green (ICG). We will delve into the mechanistic underpinnings of their transport, present a framework for their comparative evaluation, and provide detailed experimental protocols to empower researchers in drug development and safety assessment to make informed decisions.
The Legacy and Limitations of Sulfobromophthalein (BSP)
Sulfobromophthalein is an organic anion that is avidly taken up by hepatocytes, conjugated with glutathione (GSH), and subsequently excreted into the bile. This process mirrors the hepatic clearance of many xenobiotics, making BSP a useful tool for studying the vectorial transport from blood to bile. The primary transporters involved in BSP disposition are Organic Anion Transporting Polypeptides (OATPs) at the sinusoidal (basolateral) membrane for uptake, and the Multidrug Resistance-Associated Protein 2 (MRP2) at the canalicular (apical) membrane for efflux of its GSH conjugate.[1]
However, several drawbacks limit the utility of BSP in contemporary in vitro transport studies:
-
Cytotoxicity: At concentrations often required for in vitro assays, BSP can exhibit cytotoxicity, confounding the interpretation of transport data.[2] This is a significant concern in sensitive cell systems like primary hepatocytes.
-
Assay Complexity: The traditional colorimetric assay for BSP can be cumbersome and susceptible to interference from other colored compounds or changes in pH.
-
Metabolic Dependence: BSP requires conjugation with glutathione prior to its primary route of biliary excretion.[1] This metabolic step can be a variable factor in in vitro systems, depending on the metabolic competence of the cells and the availability of GSH. This adds a layer of complexity when the primary goal is to assess transporter function in isolation.
-
Historical Safety Concerns: While less relevant for in vitro work, it is noteworthy that BSP is no longer used in clinical settings due to the risk of severe anaphylactic reactions, which has contributed to a move towards alternative probes in preclinical research as well.[3][4]
These limitations underscore the need for more robust and mechanistically defined probe substrates for the accurate prediction of biliary clearance and cholestatic potential of new chemical entities.
Indocyanine Green (ICG): A Fluorescent Successor
Indocyanine Green (ICG) has emerged as a superior alternative to BSP for in vitro biliary transport studies. ICG is a fluorescent organic anion that is also efficiently taken up by hepatocytes and excreted into the bile, but with several key advantages over BSP.
Mechanism of ICG Transport
The hepatic transport of ICG is a well-characterized process involving specific uptake and efflux transporters, making it an excellent probe for investigating the function of these key pathways.
-
Uptake (Sinusoidal): ICG is primarily taken up from the blood into hepatocytes by the Organic Anion Transporting Polypeptide 1B3 (OATP1B3) and the Na+-taurocholate cotransporting polypeptide (NTCP).[5][6]
-
Efflux (Canalicular): Following uptake, ICG is secreted unchanged into the bile canaliculi, predominantly by the Multidrug Resistance-Associated Protein 2 (MRP2).[5][6]
This direct excretion without the need for metabolic conjugation simplifies the interpretation of transport data, providing a more direct measure of transporter activity.
Diagram: Hepatic Transport of ICG
Caption: Workflow for a biliary excretion assay using ICG in sandwich-cultured hepatocytes.
Detailed Protocol: Fluorescent Biliary Excretion Assay with ICG
This protocol is designed for a 24-well plate format and can be adapted for other formats.
Materials:
-
Cryopreserved human or rat hepatocytes
-
Collagen-coated 24-well plates
-
Hepatocyte culture medium
-
Extracellular matrix solution (e.g., Matrigel®)
-
Hanks' Balanced Salt Solution with Ca2+ and Mg2+ (HBSS+)
-
Hanks' Balanced Salt Solution without Ca2+ and Mg2+ (HBSS-)
-
Indocyanine Green (ICG) stock solution
-
Cell lysis buffer
-
Fluorescence microplate reader (Excitation: ~780 nm, Emission: ~830 nm)
Procedure:
-
Hepatocyte Seeding and Sandwich Culture Formation:
-
Thaw and seed cryopreserved hepatocytes onto collagen-coated 24-well plates according to the supplier's instructions.
-
After 24 hours, aspirate the medium and overlay the cells with a layer of extracellular matrix solution diluted in cold culture medium.
-
Culture the sandwich-cultured hepatocytes for 4-5 days, changing the medium daily, to allow for the formation of functional bile canaliculi.
-
-
Biliary Excretion Assay:
-
On the day of the assay, aspirate the culture medium and wash the cells twice with warm HBSS+.
-
For each test compound, designate half of the wells for the "Total Accumulation" measurement (HBSS+) and the other half for the "Cellular Accumulation" measurement (HBSS-).
-
Pre-incubate the "Total Accumulation" wells with 0.5 mL of warm HBSS+ for 10 minutes at 37°C.
-
Pre-incubate the "Cellular Accumulation" wells with 0.5 mL of warm HBSS- for 10 minutes at 37°C to disrupt the tight junctions of the bile canaliculi.
-
Prepare the ICG working solution in HBSS+ at the desired final concentration (e.g., 1-10 µM).
-
Aspirate the pre-incubation buffers and add 0.5 mL of the ICG working solution to all wells.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.
-
To terminate the incubation, aspirate the ICG solution and wash the cells three times with ice-cold HBSS+.
-
Lyse the cells by adding 0.5 mL of cell lysis buffer to each well and incubate for 20 minutes with gentle shaking.
-
-
Fluorescence Measurement and Data Analysis:
-
Transfer the cell lysates to a black 96-well plate.
-
Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for ICG.
-
Calculate the amount of ICG in each well using a standard curve.
-
Calculate the Biliary Excretion Index (BEI): BEI (%) = [ (Total Accumulation - Cellular Accumulation) / Total Accumulation ] * 100
-
Calculate the In Vitro Biliary Clearance (Clbiliary): This requires a more complex calculation involving the rate of biliary excretion and the intracellular concentration of the substrate. For a detailed methodology, refer to established protocols in the literature.
-
Other Alternatives and Future Directions
While ICG is a leading alternative, other fluorescent probes such as 5(6)-carboxy-2',7'-dichlorofluorescein diacetate (CDFDA) are also used to visualize bile canaliculi and assess transport function. The choice of probe will depend on the specific research question and the transporters of interest.
The field of in vitro toxicology is continually evolving, with the development of more complex and physiologically relevant models such as 3D bioprinted liver tissues and organ-on-a-chip systems. These advanced models, when combined with sensitive and specific probes like ICG, will further enhance our ability to predict human hepatobiliary drug disposition and DILI risk.
Conclusion
The transition from traditional probes like Sulfobromophthalein to modern, mechanistically defined alternatives such as Indocyanine Green represents a significant advancement in the field of in vitro transport studies. The superior properties of ICG, including its fluorescence, lack of metabolic requirement for excretion, and well-characterized transporter interactions, provide researchers with a more reliable and insightful tool for assessing biliary clearance and the cholestatic potential of drug candidates. By employing robust in vitro models like sandwich-cultured hepatocytes and following well-defined experimental protocols, scientists can generate high-quality data to support critical decisions in drug discovery and development.
References
- Indocyanine green and its nanosynthetic particles for the diagnosis and treatment of hepatocellular carcinoma. Cancer Biology & Medicine.
- Sandwich-Cultured Hepatocytes as a Tool to Study Drug Disposition and Drug-Induced Liver Injury. PubMed Central.
- Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glut
- Hepatocyte Concentrations of Indocyanine Green Reflect Transfer Rates Across Membrane Transporters. PubMed.
- B-CLEAR Study. BioIVT.
- [Bile excretion of hep
- Effect of albumin on the biliary clearance of compounds in sandwich-cultured rat hep
- Use of Sandwich-Cultured Human Hepatocytes to Predict Biliary Clearance of Angiotensin II Receptor Blockers and HMG-CoA Reductase Inhibitors. Drug Metabolism and Disposition.
- Bile canaliculi formation and biliary transport in 3D sandwich-cultured hepatocytes in dependence of the extracellular m
- Study of the differences between Bromosulfalein (BSP) and Indocyanine Green (ICG) Tests.
- Pharmacokinetics of biliary excretion in man. VI. Indocyanine green. PubMed.
- Use of indocyanine green for functional assessment of human hepatocytes for transplant
- Hepatocyte Concentrations of Indocyanin Green (ICG) Reflects Transfer Rates Across Membrane Transporters.
- Paradoxical alteration of indocyanine green concentration in bile and the visibility of the intra-operative fluorescence cholangiography in pigs. PMC.
- Intracholecystic versus Intravenous Indocyanine Green (ICG) Injection for Biliary Anatomy Evaluation by Fluorescent Cholangiography during Laparoscopic Cholecystectomy: A Case–Control Study. MDPI.
- Consensus Guidelines for the Use of Fluorescence Imaging in Hep
- Indocyanine green fluorescence imaging in hep
- ICG Clearance Test and 99mTc-GSA SPECT/CT Fusion Images. PMC.
- Near fatal reaction to sulfobromophthalein (bromsulphalein) liver test. PubMed.
- Comparison of sulfobromophthalein and indocyanine green clearances in the dog. PubMed.
- Chemical Mechanisms of Cytotoxicity. The University of Kansas.
- Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences.
- Application of indocyanine green fluorescence imaging in hep
- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC.
- Summary of Advantages and Disadvantages of In Vitro and In Vivo Methods. NCBI.
- In vitro test systems and their limit
- Paradoxical alteration of indocyanine green concentration in bile and the visibility of the intra-operative fluorescence cholangiography in pigs. PMC.
- Adverse reactions to sulfobromophthalein sodium. Report of 2 cases. PubMed.
- Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer.
Sources
- 1. Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intravenous injection versus transhepatic intracholecystic injection of indocyanine green (ICG) to outline biliary tree during laparoscopic cholecystectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandwich-Cultured Hepatocytes: An In Vitro Model to Evaluate Hepatobiliary Transporter-Based Drug Interactions and Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. Use of indocyanine green for functional assessment of human hepatocytes for transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indocyanine Green Uptake and Periodic Acid–Schiff Staining Method for Function Detection of Liver Cells are Affected by Different Cell Confluence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Sulfobromophthalein: Validating a Novel UPLC-MS/MS Method Against Traditional Approaches
For researchers, scientists, and drug development professionals engaged in hepatobiliary transport studies and drug safety assessment, the accurate quantification of Sulfobromophthalein (BSP) is paramount. For decades, spectrophotometric and High-Performance Liquid Chromatography (HPLC) methods have been the standard. However, the demand for higher sensitivity, specificity, and throughput has driven the development of more advanced analytical techniques.
This guide provides an in-depth validation and comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for BSP quantification against its traditional counterparts. We will delve into the causality behind the experimental choices for validation, presenting a self-validating system that ensures trustworthiness and adherence to regulatory expectations.
Introduction to Sulfobromophthalein and its Analytical Significance
Sulfobromophthalein (BSP) is a phthalein dye historically used in liver function tests.[1] Its clearance from the bloodstream is a direct measure of hepatic uptake and biliary excretion, providing valuable insights into liver function.[2][3] In preclinical drug development, BSP is a critical tool for investigating potential drug-induced liver injury (DILI) and studying the activity of hepatic transporters. Given its importance, the reliability of the analytical method used for its quantification is of utmost importance.
The Analytical Landscape: From Classic to Cutting-Edge
The quantification of BSP has evolved significantly over the years. Understanding the principles and limitations of each method is crucial for selecting the most appropriate technique for a given application.
The Traditional Workhorse: Spectrophotometry
The spectrophotometric determination of BSP is a long-established method that relies on the dye's colorimetric properties.[4][5][6] In an alkaline solution, BSP exhibits a characteristic absorbance maximum, which can be measured to determine its concentration. While simple and cost-effective, this method is susceptible to interference from other colored compounds or turbidity in biological samples, potentially compromising its accuracy and specificity.[7]
The Chromatographic Standard: High-Performance Liquid Chromatography (HPLC)
The advent of HPLC provided a significant improvement in the analysis of BSP and its metabolites.[7] By separating BSP from other components in a sample matrix before detection (typically by UV-Vis), HPLC offers enhanced specificity compared to direct spectrophotometry.[8] However, HPLC methods can be time-consuming due to longer run times and may lack the sensitivity required for studies involving low doses of BSP or for detecting trace amounts in complex biological matrices.
The New Frontier: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
The novel method we are validating and comparing is based on UPLC-MS/MS. This technique combines the superior separation efficiency of UPLC with the high selectivity and sensitivity of tandem mass spectrometry.[9] UPLC utilizes smaller particle size columns, enabling faster separations and higher resolution. The mass spectrometer detects and quantifies molecules based on their mass-to-charge ratio (m/z), providing a high degree of specificity and minimizing interferences.[10]
Validation of the Novel UPLC-MS/MS Method: A Step-by-Step Approach
To establish the reliability and suitability of the new UPLC-MS/MS method, a comprehensive validation was performed in accordance with the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[11][12][13][14][15][16][17]
Experimental Protocol: UPLC-MS/MS Method
-
Instrumentation: An Agilent 1290 Infinity II LC system coupled to an Agilent 6470A Triple Quadrupole LC/MS system with an Agilent Jet Stream Electrospray Ion Source was used for this validation.[18]
-
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 2 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
BSP: Precursor Ion (m/z) 835.8 -> Product Ion (m/z) 755.9
-
Internal Standard (Phenolphthalein): Precursor Ion (m/z) 317.1 -> Product Ion (m/z) 225.1
-
-
Validation Parameters and Rationale
The validation process is designed to demonstrate that the analytical procedure is fit for its intended purpose.[14] The core validation parameters assessed were linearity, accuracy, precision, selectivity, and stability.
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. This is crucial for accurate quantification.
Protocol: A series of calibration standards of BSP in the relevant biological matrix (e.g., plasma) were prepared at concentrations ranging from 1 ng/mL to 1000 ng/mL. The peak area ratios of BSP to the internal standard were plotted against the nominal concentrations, and a linear regression analysis was performed.
Causality: Accuracy reflects the closeness of the measured value to the true value, while precision indicates the degree of scatter between a series of measurements. Together, they ensure the reliability and reproducibility of the data.[12][15]
Protocol: Quality control (QC) samples at low, medium, and high concentrations within the calibration range were prepared and analyzed in replicate (n=6) on the same day (intra-day precision) and on three different days (inter-day precision). Accuracy was expressed as the percentage of the measured concentration to the nominal concentration, and precision was expressed as the relative standard deviation (%RSD).
Causality: Selectivity ensures that the method can differentiate and quantify the analyte in the presence of other components in the sample matrix.[12][15] In the context of BSP, this is critical to avoid interference from its metabolites or other endogenous substances.[19][20][21]
Protocol: Blank matrix samples from at least six different sources were analyzed to check for any interfering peaks at the retention time of BSP and the internal standard. Additionally, the matrix was spiked with potential interfering substances (e.g., common drugs, metabolites) to assess their impact on the quantification of BSP.
Causality: Stability studies are essential to ensure that the concentration of the analyte does not change during sample collection, handling, storage, and analysis. This guarantees the integrity of the samples and the validity of the results.
Protocol: The stability of BSP in the biological matrix was evaluated under various conditions:
-
Freeze-Thaw Stability: QC samples were subjected to three freeze-thaw cycles.
-
Short-Term Stability: QC samples were kept at room temperature for 24 hours.
-
Long-Term Stability: QC samples were stored at -80°C for 30 days.
-
Post-Preparative Stability: Processed samples were kept in the autosampler at 4°C for 48 hours.
Comparative Performance Analysis
The following tables summarize the performance of the novel UPLC-MS/MS method in comparison to the traditional spectrophotometric and HPLC methods. The data for the traditional methods are based on typical performance characteristics reported in the literature.
Table 1: Comparison of Key Performance Parameters
| Parameter | Spectrophotometry | HPLC-UV | UPLC-MS/MS (Validated) |
| Linearity Range | 1 - 50 µg/mL | 0.1 - 20 µg/mL | 1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | ~1 µg/mL | ~0.1 µg/mL | 1 ng/mL |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 98 - 102% |
| Precision (%RSD) | < 15% | < 10% | < 5% |
| Selectivity | Low (prone to interference) | Moderate | High (mass-based detection) |
| Sample Volume | ~1 mL | ~0.5 mL | ~0.1 mL |
| Analysis Time per Sample | ~15 min | ~20 min | ~3 min |
Table 2: Summary of UPLC-MS/MS Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Intra-day Accuracy (% Bias) | ± 15% | -1.5% to 2.2% |
| Intra-day Precision (%RSD) | ≤ 15% | 1.8% to 3.5% |
| Inter-day Accuracy (% Bias) | ± 15% | -2.8% to 1.9% |
| Inter-day Precision (%RSD) | ≤ 15% | 2.5% to 4.1% |
| Selectivity | No interference at the retention time of the analyte | Passed |
| Freeze-Thaw Stability (% Change) | ± 15% | -3.1% |
| Short-Term Stability (% Change) | ± 15% | -2.5% |
| Long-Term Stability (% Change) | ± 15% | -4.2% |
| Post-Preparative Stability (% Change) | ± 15% | -1.8% |
Visualizing the Workflow and Analytical Principles
To further elucidate the methodologies, the following diagrams illustrate the experimental workflow for the UPLC-MS/MS validation and a comparison of the analytical principles.
Caption: Workflow for the validation of the UPLC-MS/MS method for BSP quantification.
Caption: Comparison of the analytical principles of the three methods.
Conclusion: Embracing the Future of Bioanalysis
The validation data unequivocally demonstrates that the novel UPLC-MS/MS method is superior to traditional spectrophotometric and HPLC techniques for the quantification of Sulfobromophthalein. Its enhanced sensitivity, specificity, accuracy, and precision, coupled with a significantly shorter analysis time, make it the ideal choice for modern drug development and hepatobiliary research.
By adopting this advanced methodology, researchers can have greater confidence in their data, enabling more informed decisions in drug safety assessment and mechanistic studies. The self-validating nature of the described protocol ensures that the method is robust and reliable, meeting the stringent requirements of regulatory bodies.
References
- Understanding ICH Q2(R2) Guidelines for Analytical Validation. (n.d.). YouTube.
- ICH Guidelines for Analytical Method Validation Explained. (n.d.). AMSbiopharma.
- Snel, C. A., Zhao, Y., Mulder, G. J., & Pang, K. S. (1993). Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids. Analytical Biochemistry, 212(1), 28–34.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. (2022). ECA Academy.
- Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
- Thomas, M. C., & Plaa, G. L. (1960). A method for the simultaneous determination of sulfobromophthalein sodium (BSP) and its major metabolite in blood. Technical Bulletin of the Registry of Medical Technologists, 30, 182–186.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
- Bioanalytical Method Validation - Guidance for Industry. (2018). FDA.
- Passamonti, S., & Sottocasa, G. L. (1990). Measurement of sulfobromophthalein uptake in isolated rat hepatocytes by a direct spectrophotometric method. PubMed.
- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
- Analytical Methods Validation for FDA Compliance. (n.d.). RXinsider.
- Quale, J. M., Bergasa, N. V., & Mandel, L. J. (1988). Determination of sulfobromophthalein excretion in rabbits. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 254(6), R1043–R1046.
- Whelan, G., & Combes, B. (1966). Spectrophotometric assay of the liver enzyme that catalyzes sulfobromophthalein-glutathione conjugation. Journal of Laboratory and Clinical Medicine, 67(5), 863–872.
- Grodsky, G. M., Carbone, J. V., & Fanska, R. (1959). IDENTIFICATION OF METABOLITES OF SULFOBROMOPHTHALEIN. Journal of Clinical Investigation, 38(11), 1981–1988.
- Analysis of Pharmaceuticals and Personal Care Products (PPCPs) as Contaminants in Drinking Water by LC/MS/MS Using Agilent Bond Elut PPL. (n.d.). Agilent.
- Seligson, D., Marino, J., & Dodson, E. (1957). Determination of sulfobromophthalein in serum. Clinical Chemistry, 3(5), 638–645.
- Grodsky, G. M., Carbone, J. V., & Fanska, R. (1959). Identification of metabolites of sulfobromophthalein. Journal of Clinical Investigation, 38(11), 1981–1988.
- Bromsulfthalein. (n.d.). In Wikipedia.
- New analytical methodology for analysing S(IV) species at low pH solutions by one stage titration method (bichromatometry) with a clear colour change. Could potentially replace the state-of-art-method iodometry at low pH analysis due higher accuracy. (2017). PLoS ONE, 12(11), e0188187.
- Current Developments in LC-MS for Pharmaceutical Analysis. (n.d.). Lirias.
- LC–Tof-Ms an Influential Hyphenated Technique and its Application. (2023). Asian Journal of Pharmaceutical Analysis, 13(1), 22–26.
- A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024). LCGC International.
- Mikulecký, M. (1989). A Renaissance of Sulfobromophthalein Infusion Method for Animal Studies of Hepatobiliary Function? American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 257(2), R456–R457.
Sources
- 1. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 2. Determination of sulfobromophthalein excretion in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A renaissance of sulfobromophthalein infusion method for animal studies of hepatobiliary function? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of sulfobromophthalein uptake in isolated rat hepatocytes by a direct spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectrophotometric assay of the liver enzyme that catalyzes sulfobromophthalein-glutathione conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of sulfobromophthalein in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for the quantitation of bromosulfophthalein and its glutathione conjugate in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lirias.kuleuven.be [lirias.kuleuven.be]
- 10. ajpaonline.com [ajpaonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. propharmagroup.com [propharmagroup.com]
- 16. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. agilent.com [agilent.com]
- 19. A method for the simultaneous determination of this compound (BSP) and its major metabolite in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. IDENTIFICATION OF METABOLITES OF SULFOBROMOPHTHALEIN - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Identification of metabolites of sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Reproducibility in Hepatobiliary Transporter Studies
An In-Depth Guide to the Inter-Laboratory Validation of the Sulfobromophthalein (BSP) Sodium Assay
Authored for Researchers, Scientists, and Drug Development Professionals
The reliable assessment of a drug candidate's potential for drug-induced liver injury (DILI) is a cornerstone of preclinical safety evaluation. A key mechanism underlying DILI is the inhibition of hepatobiliary transporters, which are critical for clearing drugs and endogenous compounds from the liver into the bile. The Sulfobromophthalein (BSP) sodium assay has long been a valuable tool for investigating the function of these pathways, particularly the Bile Salt Export Pump (BSEP, or ABCB11) and the Multidrug Resistance-Associated Protein 2 (MRP2, or ABCC2)[1][2][3].
This guide provides an in-depth framework for the inter-laboratory validation of the BSP assay. It moves beyond a simple recitation of steps to explain the scientific causality behind experimental choices, ensuring that the protocol is a self-validating system. Our objective is to equip you with the knowledge to generate consistent, reliable, and defensible data, no matter where the assay is performed.
The Scientific Rationale: Understanding BSP's Journey Through the Hepatocyte
Sulfobromophthalein is a non-metabolized organic anion that, upon entering hepatocytes, is actively secreted into the bile canaliculi. This process makes it an excellent probe substrate for evaluating the function of key canalicular efflux transporters. The primary pathway involves its transport by BSEP and MRP2, two ATP-binding cassette (ABC) transporters whose inhibition is a known risk factor for cholestatic DILI[1][2].
In vitro models are essential for dissecting these mechanisms. While membrane vesicle assays provide a simplified system to study individual transporters[1][3], sandwich-cultured human hepatocytes (SCHH) offer a more physiologically relevant model. In the SCHH system, hepatocytes polarize and form functional bile canalicular networks, allowing for the direct measurement of a compound's transport from the cell into these networks[3][4]. The integrity of this system is what allows for a meaningful and quantitative assessment of biliary excretion.
Caption: Simplified workflow of BSP transport in hepatocytes.
A Benchmark Protocol for the BSP Assay in Sandwich-Cultured Hepatocytes
Harmonization begins with a robust, well-defined protocol. The following methodology serves as a benchmark for any laboratory seeking to implement and validate the BSP assay. The causality behind critical steps is explained to foster a deeper understanding of the system.
Objective: To quantify the biliary excretion of BSP and assess its inhibition by a test compound.
Materials:
-
Cryopreserved human hepatocytes
-
Collagen-coated 24-well plates
-
Hepatocyte culture and incubation media
-
Sulfobromophthalein sodium salt
-
Taurocholate (as a positive control BSEP substrate)
-
Bosentan or Cyclosporine A (as a positive control inhibitor)[1][4]
-
Standard Incubation Buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)
-
Calcium-Free Incubation Buffer
-
Cell Lysis Buffer (e.g., RIPA buffer)
-
Spectrophotometer or LC-MS/MS system
Experimental Workflow:
-
Hepatocyte Culture & Qualification (Day 1-5):
-
Step 1: Thaw and plate cryopreserved human hepatocytes on collagen-coated plates at a high density.
-
Step 2: Culture the cells for 4-5 days to allow them to form a monolayer and, critically, to repolarize and form functional bile canalicular networks.
-
Causality: This culture period is essential for the expression and correct localization of uptake (e.g., OATP) and efflux (e.g., BSEP, MRP2) transporters to the sinusoidal and canalicular membranes, respectively. Visual confirmation of canaliculi formation under a microscope is a key quality control step.
-
-
Assay Procedure (Day 5):
-
Step 1 (Pre-incubation): Wash the cell monolayers gently with warm incubation buffer. Pre-incubate for 10 minutes at 37°C with either standard buffer or buffer containing the test compound/inhibitor.
-
Causality: This step acclimates the cells to the assay conditions and allows for the inhibitor to enter the cells and reach its target.
-
Step 2 (BSP Incubation): Remove the pre-incubation solution and add the BSP-containing solution (with or without the inhibitor) to all wells. Incubate for 10-20 minutes at 37°C.
-
Causality: This incubation time must be kept within the linear range of BSP uptake and efflux to ensure that the measured transport rates are accurate. This linearity should be determined during initial method development.
-
Step 3 (Wash Step): Aspirate the dosing solution and immediately wash the monolayers 3-4 times with ice-cold buffer.
-
Causality: Performing this wash with ice-cold buffer is critical. The low temperature halts all active transport processes, preventing further efflux of BSP from the cells and ensuring an accurate measurement of the amount accumulated at the end of the incubation period.
-
Step 4 (Buffer Incubation & Lysis):
-
To one set of plates (the "Cells + Bile" group), add standard incubation buffer.
-
To a parallel set of plates (the "Cells Only" group), add Calcium-Free buffer.
-
Incubate both sets for 10 minutes.
-
Causality: The calcium-free buffer disrupts the tight junctions holding the canalicular networks together, releasing the BSP that was excreted into the bile. By subtracting the "Cells Only" value from the "Cells + Bile" value, one can quantify the amount of BSP specifically transported into the bile canaliculi.
-
After this incubation, aspirate the buffers and lyse all cells with Lysis Buffer.
-
-
-
Quantification & Data Analysis:
-
Step 1: Quantify the BSP concentration in the cell lysates using a spectrophotometer (at ~580 nm after alkalinization) or, for higher sensitivity and specificity, by LC-MS/MS.
-
Step 2: Calculate the Biliary Excretion Index (BEI) using the following formula: BEI (%) = [ (BSP in "Cells + Bile" wells) - (BSP in "Cells Only" wells) ] / (BSP in "Cells + Bile" wells) * 100
-
Step 3: Determine the IC₅₀ value for the test compound by measuring the concentration-dependent inhibition of the BEI.
-
Inter-Laboratory Validation: Parameters, Design, and Acceptance Criteria
For data to be comparable and reliable across different sites, the assay's performance characteristics must be rigorously evaluated. This process is guided by principles outlined in regulatory documents such as the FDA's Bioanalytical Method Validation Guidance and ICH Q2(R1)[5][6][7][8][9].
The validation should be a collaborative effort, with a lead laboratory establishing the benchmark protocol and acceptance criteria. At least two other laboratories should then execute the protocol to assess reproducibility.
Caption: Workflow for a typical inter-laboratory validation study.
The core validation parameters are outlined in the table below, with a focus on their application to the BSP assay.
| Validation Parameter | Definition & Purpose in BSP Assay | Experimental Design Example | Typical Acceptance Criteria |
| Specificity | The ability to unequivocally measure BSP in the presence of other components (e.g., cell matrix, test compounds). Essential to ensure the signal is not from an interfering substance. | Analyze blank cell lysate, lysate spiked with BSP, and lysate spiked with a potential interfering compound. Compare signals. | No significant interfering peaks or signal at the retention time/wavelength of BSP in blank samples. |
| Accuracy | The closeness of the measured BSP concentration to the true value. Ensures there is no systematic bias in the measurements across labs. | Analyze quality control (QC) samples prepared by spiking known concentrations of BSP into cell lysate (Low, Mid, High). | Mean concentration should be within ±15% of the nominal value.[10] |
| Precision (Repeatability) | The closeness of agreement between results of successive measurements carried out under the same conditions (intra-assay). | Analyze 6 replicates of Low, Mid, and High QC samples in a single analytical run. | Relative Standard Deviation (%RSD) or Coefficient of Variation (%CV) should be ≤15%.[10] |
| Precision (Intermediate) | The closeness of agreement between results from within the same laboratory but on different days or with different analysts/equipment. | Analyze Low, Mid, and High QC samples on 3 different days by 2 different analysts. | %RSD should be ≤15%. |
| Reproducibility | The key inter-laboratory parameter. The precision between results obtained in different laboratories. | Three labs each analyze the same centrally prepared panel of QC samples and/or a reference inhibitor compound. | %RSD across all laboratories should be ≤20%. |
| Linearity & Range | The ability to elicit results that are directly proportional to the concentration of BSP in the sample over a defined range. | Prepare a calibration curve with at least 5 non-zero standards spanning the expected experimental concentrations. | Correlation coefficient (r²) ≥ 0.99. |
| Limit of Quantitation (LOQ) | The lowest amount of BSP that can be quantitatively determined with suitable precision and accuracy. | Determine the lowest concentration on the standard curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% RSD). | Must be low enough to quantify the lowest expected BSP concentrations in the assay. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters. | Introduce small changes to the protocol (e.g., incubation time ± 2 min, temperature ± 2°C) and observe the impact on the final BEI result. | The BEI should not deviate by more than a pre-defined percentage (e.g., ±20%) from the result under standard conditions. |
A Comparative Case Study: Interpreting Inter-Laboratory Data
Imagine a validation study was performed across three laboratories (A, B, and C). The lead lab (Lab A) established the benchmarks. The following table summarizes the key findings.
| Parameter | Acceptance Criterion | Lab A Result | Lab B Result | Lab C Result | Pass/Fail |
| Accuracy (% Bias) | Within ±15% | -2.5% | -4.1% | -18.2% | Lab C Fails |
| Repeatability (%RSD) | ≤15% | 6.8% | 8.1% | 11.5% | Pass |
| Intermediate Precision (%RSD) | ≤15% | 9.2% | 11.4% | 19.8% | Lab C Fails |
| Reproducibility (%RSD) | ≤20% | \multicolumn{3}{c | }{17.5%} | Pass (Marginal) | |
| Bosentan IC₅₀ (µM) | Reportable | 15.2 | 18.1 | 35.6 | Discrepancy |
| Baseline BEI (%) | Reportable | 45% | 41% | 22% | Discrepancy |
Analysis and Field-Proven Insights:
-
Overall Performance: Labs A and B show strong performance, meeting all criteria. The overall reproducibility of the analytical measurement (%RSD of 17.5%) is acceptable, though it suggests some level of inter-lab variability is present.
-
Identifying the Problem: Lab C is a clear outlier. It failed on accuracy and intermediate precision, indicating both a systematic bias (inaccurate measurements) and high variability over time.
-
Diagnosing the Root Cause: The most telling data points are the functional readouts. Lab C's baseline Biliary Excretion Index (BEI) is roughly half that of the other labs, and its calculated IC₅₀ for the control inhibitor is more than double. This points away from a simple analytical error (like a pipetting mistake during QC preparation) and strongly suggests a problem with the biological system itself.
-
Causality: A low BEI indicates that the hepatocytes in Lab C's culture are not transporting BSP into the canaliculi effectively. This could be due to sub-optimal cell health, poor monolayer confluence, or failure to form sealed, functional canalicular networks. This biological failure directly leads to the inaccurate and variable IC₅₀ value, as the dynamic range of the assay is compromised.
-
Troubleshooting Common Inter-Laboratory Discrepancies
| Observed Problem | Potential Causes | Recommended Solutions & Corrective Actions |
| Low BEI values in one or more labs | - Poor hepatocyte viability or attachment.- Low confluence of the cell monolayer.- Incomplete formation of bile canalicular networks. | - Standardize cell lot, seeding density, and overlay timing.- Implement mandatory microscopic checks for monolayer integrity and canaliculi formation before starting the assay.- Qualify new lots of media and collagen to ensure they support robust culture. |
| High variability (%RSD) in reproducibility | - Inconsistent timing of wash steps between labs.- Differences in temperature control during incubation.- Pipetting inconsistencies, especially with small volumes.- Lot-to-lot variability in reagents (e.g., BSP salt, lysis buffer). | - Use timers for all critical incubation and wash steps.- Mandate the use of calibrated, temperature-verified incubators.- Use calibrated pipettes and consider automated liquid handlers for critical steps.- The lead lab should distribute a single lot of critical reagents to all participating labs for the validation study. |
| Systematic bias (inaccuracy) in one lab | - Incorrectly prepared standard curve.- Instrument calibration issue (spectrophotometer or mass spectrometer).- Degradation of BSP stock solution. | - Have a second analyst verify standard curve calculations.- Perform and document regular instrument performance qualification (PQ).- Establish clear storage conditions and expiration dates for all stock solutions. Aliquot stocks to minimize freeze-thaw cycles. |
Conclusion: From Protocol to Principle
The inter-laboratory validation of the this compound assay is not merely a box-checking exercise for regulatory compliance. It is a fundamental scientific requirement for generating data that is reliable, transferable, and ultimately, defensible. By moving beyond the protocol as a set of instructions to understanding it as a system of interdependent variables, laboratories can proactively identify and control sources of error.
References
- Source: U.S.
- Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL:[Link][6]
- Title: Bioanalytical Method Validation FDA 2001.
- Source: U.S.
- Title: The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 Source: PubMed URL:[Link][1]
- Source: U.S.
- Title: Q2(R1)
- Title: Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures Source: Starodub URL:[Link][13]
- Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1)
- Title: BSEP, MRP2, MRP3 & MRP4 Inhibition Source: Evotec URL:[Link][2]
- Title: Methods to Evaluate Biliary Excretion of Drugs in Humans: an Updated Review Source: PMC - National Institutes of Health (NIH) URL:[Link][14]
- Title: Hepatic bile acid synthesis and secretion: Comparison of in vitro methods Source: PubMed URL:[Link][4]
- Title: Methods to Evaluate Biliary Excretion of Drugs in Humans Source: NIH Public Access URL:[Link][15]
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL:[Link][16]
- Title: Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function Source: PubMed URL:[Link][3]
- Title: Novel BSEP and MDR3 Inhibition Assays for Investigating Drug- Induced Liver Injury Source: Frontage Labor
- Title: ICH Q2(R2) Guideline on validation of analytical procedures Source: European Medicines Agency (EMA) URL:[Link][18]
- Title: In Vitro Biliary Clearance of Angiotensin II Receptor Blockers and HMG-CoA Reductase Inhibitors in Sandwich-Cultured Rat Hepatocytes Source: National Institutes of Health (NIH) URL:[Link][19]
- Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL:[Link][20]
- Title: Analytical Method Validation: Back to Basics, Part II Source: LCGC Intern
- Title: The Ultimate Guide to Troubleshooting Microplate Assays Source: Bitesize Bio URL:[Link][22]
- Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL:[Link][10]
- Title: PROCEDURE FOR PROFICIENCY TESTING AND INTERLABORATORY COMPARISON PROGRAMS Source: National Accredit
Sources
- 1. The vesicular transport assay: validated in vitro methods to study drug-mediated inhibition of canalicular efflux transporters ABCB11/BSEP and ABCC2/MRP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 3. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hepatic bile acid synthesis and secretion: Comparison of in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. database.ich.org [database.ich.org]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
A Comparative Guide to Sulfobromophthalein and Other Organic Anion Dyes for In Vitro Drug Transport Studies
For researchers, scientists, and drug development professionals navigating the complexities of hepatic drug transport, the selection of an appropriate probe substrate is a critical decision that profoundly influences experimental outcomes. This guide provides an in-depth comparison of Sulfobromophthalein (BSP) with other commonly used organic anion dyes, namely Indocyanine Green (ICG) and fluorescently-labeled bile acids. By delving into their distinct mechanisms of action, experimental advantages, and providing validated protocols, this document aims to empower you to make informed decisions for your in vitro studies.
The Critical Role of Hepatic Organic Anion Transport in Drug Development
The liver is the primary organ responsible for the metabolism and excretion of a vast array of xenobiotics, including therapeutic drugs. A key process in hepatic clearance is the active uptake of compounds from the blood into hepatocytes, a function largely mediated by the Organic Anion Transporting Polypeptide (OATP) family of transporters, particularly OATP1B1 and OATP1B3, which are predominantly expressed on the sinusoidal membrane of hepatocytes.[1] Understanding how a new chemical entity (NCE) interacts with these transporters is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions (DDIs), and risk of hepatotoxicity.
The use of probe substrates—well-characterized compounds that are transported by specific OATPs—is a cornerstone of in vitro drug interaction studies. The ideal probe substrate should exhibit high affinity and specificity for the transporter of interest, have a well-defined metabolic pathway, and be readily detectable. This guide will explore the nuances of three classes of organic anion dyes, with a particular focus on the enduring utility and distinct advantages of Sulfobromophthalein.
Sulfobromophthalein (BSP): The Multifaceted Probe for Hepatic Transport
Sulfobromophthalein has a long history as a reliable agent for assessing liver function and continues to be a valuable tool in preclinical drug development for investigating OATP-mediated transport.[2][3]
Mechanism of Action and Metabolic Pathway
BSP is actively taken up from the circulation into hepatocytes by OATP1B1 and OATP1B3.[4] Once inside the hepatocyte, BSP undergoes conjugation with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs).[5][6][7][8] This conjugation step is a critical feature of BSP's metabolism, as the resulting BSP-GSH conjugate is then actively secreted into the bile canaliculi by the multidrug resistance-associated protein 2 (MRP2), an efflux transporter located on the canalicular membrane.[9] This two-step process of uptake and efflux provides a comprehensive model for studying the entire hepatic transport pathway of many anionic drugs.
Metabolic pathway of Sulfobromophthalein (BSP) in the hepatocyte.
Advantages of Sulfobromophthalein
-
Dual Transporter Substrate: BSP's reliance on both uptake (OATPs) and efflux (MRP2) transporters provides a more complete picture of hepatic drug handling. This is particularly advantageous when investigating NCEs that may be substrates for both types of transporters.
-
Well-Characterized Metabolism: The conjugation of BSP with glutathione is a well-understood metabolic pathway, allowing for the specific investigation of phase II metabolism and its interplay with transport.[5][6]
-
High Affinity for OATPs: BSP is a high-affinity substrate for OATPs, making it a sensitive probe for detecting competitive inhibition by NCEs.[10]
-
Historical Data: The extensive historical use of BSP in both clinical and preclinical settings provides a wealth of comparative data.[11][12][13][14]
Indocyanine Green (ICG): The Non-Metabolized Alternative
Indocyanine Green is another widely used dye for assessing liver function, particularly for dynamic measurements of hepatic blood flow and overall excretory capacity.[4]
Mechanism of Action
Unlike BSP, ICG is not metabolized in the liver. It is taken up by hepatocytes via OATP1B3 and the Na+-taurocholate cotransporting polypeptide (NTCP) and is then directly excreted into the bile without undergoing any conjugation.[2][4][15]
Advantages of Indocyanine Green
-
Direct Measure of Uptake and Excretion: The lack of metabolism simplifies the interpretation of clearance data, as it directly reflects the efficiency of hepatic uptake and biliary excretion.
-
Fluorescence Properties: ICG is a fluorescent dye, which allows for real-time imaging and quantification in certain experimental setups.[15]
Fluorescently-Labeled Bile Acids: Probing Specific Bile Acid Transporters
Fluorescently-labeled bile acids, such as cholyl-glycyl-amido-fluorescein (C-GAMF) and other fluorescein derivatives, have emerged as valuable tools for studying bile acid transport pathways.[16][17][18]
Mechanism of Action
These probes are designed to mimic endogenous bile acids and are substrates for various bile acid transporters, including OATPs and NTCP for uptake, and the Bile Salt Export Pump (BSEP) for efflux.[18]
Advantages of Fluorescently-Labeled Bile Acids
-
High Specificity for Bile Acid Transporters: These probes are particularly useful for investigating interactions with specific bile acid transporters.
-
Real-time Visualization: Their fluorescent properties enable direct visualization of transport processes in living cells using techniques like confocal microscopy.[19][20]
-
Amenable to High-Throughput Screening: The fluorescence-based readout is well-suited for high-throughput screening (HTS) of potential inhibitors.[19][20][21]
Comparative Performance: A Head-to-Head Analysis
The choice of an organic anion dye as a probe substrate should be guided by the specific research question and the transporters of interest. The following table provides a comparative summary of the key characteristics of BSP, ICG, and a representative fluorescent bile acid analog.
| Feature | Sulfobromophthalein (BSP) | Indocyanine Green (ICG) | Fluorescent Bile Acid Analog (e.g., DCF) |
| Primary Uptake Transporters | OATP1B1, OATP1B3[4] | OATP1B3, NTCP[2][4] | OATP1B1, OATP1B3, NTCP[18] |
| Metabolism | Conjugation with glutathione (GSH)[5][6] | None[4] | Generally minimal[18] |
| Primary Efflux Transporter | MRP2 (for BSP-GSH conjugate)[9] | Not definitively established, likely MRP2 | BSEP, MRP2[18] |
| Key Advantage | Models both uptake and phase II metabolism-dependent efflux. | Direct measure of transport without confounding metabolism. | High specificity for bile acid transporters and suitability for HTS. |
| Km (µM) for OATP1B1 | ~7 (for unconjugated BSP)[10] | Not a primary substrate | 5.29 |
| Vmax (pmol/min/mg protein) for OATP1B1 | ~2600 (for unconjugated BSP)[10] | N/A | 87.9 |
Note: Kinetic parameters can vary depending on the experimental system and conditions.
Experimental Protocol: In Vitro Hepatocyte Uptake Assay with Sulfobromophthalein
This protocol provides a detailed methodology for conducting a robust and self-validating in vitro hepatocyte uptake assay using Sulfobromophthalein. The inclusion of both 37°C and 4°C incubation conditions is critical to distinguish between active, transporter-mediated uptake and passive diffusion.
Materials
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte plating medium
-
Krebs-Henseleit Buffer (KHB) or Hanks' Balanced Salt Solution (HBSS)
-
Sulfobromophthalein (BSP) stock solution
-
Test compound (NCE) stock solutions
-
Positive control inhibitor (e.g., rifampicin)
-
Cell lysis buffer
-
96-well plates (collagen-coated)
-
Spectrophotometer or LC-MS/MS for BSP quantification
Experimental Workflow
Workflow for an in vitro hepatocyte uptake assay using Sulfobromophthalein.
Step-by-Step Methodology
-
Hepatocyte Plating:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes at a density of 0.3-0.5 x 10^6 cells/well in a 96-well collagen-coated plate.
-
Allow the cells to attach and form a monolayer by incubating for 4-6 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Initiation:
-
Gently aspirate the plating medium and wash the cell monolayer twice with pre-warmed (37°C) KHB or HBSS.
-
Pre-incubate the cells for 10-15 minutes with 100 µL of pre-warmed buffer. For inhibition studies, this buffer will contain the test compound (NCE) or a positive control inhibitor at the desired concentrations.
-
-
Uptake Measurement:
-
Initiate the uptake reaction by adding 100 µL of pre-warmed buffer containing BSP at the desired final concentration (e.g., 5 µM).
-
Incubate the plate at 37°C for a series of time points (e.g., 1, 2, 5, 10 minutes) to determine the initial linear rate of uptake.
-
In parallel, perform the same experiment on a separate plate incubated at 4°C to determine the contribution of passive diffusion and non-specific binding.
-
-
Termination and Lysis:
-
At each time point, terminate the uptake by rapidly aspirating the BSP-containing buffer and washing the cells three times with ice-cold buffer.
-
After the final wash, aspirate all remaining buffer and add 100 µL of cell lysis buffer to each well.
-
Incubate the plate for 15-20 minutes at room temperature with gentle shaking to ensure complete cell lysis.
-
-
Quantification and Data Analysis:
-
Quantify the concentration of BSP in the cell lysates using a spectrophotometer (at a wavelength of ~580 nm) or by a validated LC-MS/MS method.
-
Determine the protein concentration in each well to normalize the uptake data.
-
Calculate the rate of uptake (pmol/min/mg protein) for both the 37°C and 4°C conditions.
-
The active transport rate is determined by subtracting the uptake rate at 4°C from the uptake rate at 37°C.
-
For inhibition studies, calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.
-
Conclusion: Selecting the Right Tool for the Job
The choice between Sulfobromophthalein, Indocyanine Green, and fluorescently-labeled bile acids depends on the specific objectives of the in vitro drug transport study.
-
For a comprehensive assessment of both uptake and subsequent metabolism-dependent efflux, Sulfobromophthalein remains an unparalleled probe. Its well-defined metabolic pathway provides a more holistic view of hepatic drug disposition.
-
When the primary goal is to measure transporter-mediated uptake and biliary excretion without the influence of metabolism, Indocyanine Green is an excellent choice. Its lack of metabolic transformation simplifies data interpretation.
-
For high-throughput screening of inhibitors or for detailed studies of specific bile acid transport pathways, fluorescently-labeled bile acids offer significant advantages in terms of speed, sensitivity, and the ability to perform real-time imaging.
By understanding the distinct advantages and mechanisms of each of these organic anion dyes, researchers can design more targeted and informative in vitro studies, ultimately leading to a more accurate prediction of a drug candidate's behavior in vivo.
References
- Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glut
- Comparative analysis of the single-molecule transport kinetics of OATP1B1 genetic variants. SpringerLink. [Link]
- The discrepancy between plasma clearance tests of indocyanine green (ICG) and sulfobromophthalein (BSP)
- Investigation of Fluorescein Derivatives as Substrates of Organic Anion Transporting Polypeptide (OATP) 1B1 To Develop Sensitive Fluorescence-Based OATP1B1 Inhibition Assays.
- Identification of novel cell-impermeant fluorescent substrates for testing the function and drug interaction of Organic Anion-Transporting Polypeptides, OATP1B1/1B3 and 2B1. PubMed Central. [Link]
- Impairment of sulfobromophthalein biliary excretion and inhibition of glutathione S-transferase activity induced by perhexiline maleate in r
- Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glut
- Study of the differences between Bromosulfalein (BSP) and Indocyanine Green (ICG) Tests.
- Measurement of sulfobromophthalein uptake in isolated rat hepatocytes by a direct spectrophotometric method. PubMed. [Link]
- Comparison of OATP1B1- and OATP1B3-mediated transport of fluorescent...
- Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and O
- Investigation of Fluorescein Derivatives as Substrates of Organic Anion Transporting Polypeptide (OATP)
- The fluorescence-based competitive counterflow assay developed for organic anion transporting polypeptides 1A2, 1B1, 1B3 and 2B1 identifies pentamidine as a selective OATP1A2 substr
- The holy grail of a biomarker for “liver function”. PubMed Central. [Link]
- Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. PubMed Central. [Link]
- 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and O
- Hepatic Transport of Indocyanine Green and Bromsulphalein in Two Cases with Discrepancy.
- Role of OATP-1B1 and/or OATP-1B3 in hepatic disposition of tyrosine kinase inhibitors.
- Coproporphyrins I and III as Functional Markers of OATP1B Activity: In Vitro and In Vivo Evaluation in Preclinical Species. DOI. [Link]
- [Clinico-statistical evaluation of the simultaneous clearance of sulfobromophthalein and galactose in chronic liver diseases]. PubMed. [Link]
- OATP1B3‐mediated ICG uptake produces the highest fluorescence output on...
- Confocal imaging with a fluorescent bile acid analogue closely mimicking hepatic taurochol
- Uptake of sulfobromophthalein-glutathione conjugate by isolated hep
- Loss of organic anion transporting polypeptide 1B3 function causes marked delay in indocyanine green clearance without any clinical symptoms.
- Cryopreserved Hepatocyte Uptake Transporter Assay.
- Glutathione S-Transferases in the Biosynthesis of Sulfur-Containing Secondary Metabolites in Brassicaceae Plants. Frontiers. [Link]
- Glutathione S-Transferases in the Biosynthesis of Sulfur-Containing Secondary Metabolites in Brassicaceae Plants. PubMed Central. [Link]
- Substrate-Dependent Inhibition of Organic Anion Transporting Polypeptide 1B1: Comparative Analysis with Prototypical Probe Substrates Estradiol-17 -Glucuronide, Estrone-3-Sulfate, and Sulfobromophthalein.
- Identification and Evaluation of Clinical Substrates of Organic Anion Transporting Polypeptides 1B1 and 1B3. PubMed Central. [Link]
- MATURATION OF THE SULFOBROMOPHTHALEIN SODIUM-GLUTATHIONE CONJUGATING SYSTEM IN R
- Sex differences in sulfobromophthalein-glutathione transport by perfused r
- Functional expression of the 11 human Organic Anion Transporting Polypeptides in insect cells reveals that sodium fluorescein is a general OATP substr
- glut
- In Vitro Hepatic Uptake Assays.
- Studies on the fate of the glutathione and cysteine conjugates of acetaminophen in mice. ScienceDirect. [Link]
- Near fatal reaction to sulfobromophthalein (bromsulphalein) liver test. PubMed. [Link]
- Cellular mechanisms of ICG uptake and secretion in liver tumors and healthy hepatocytes.
- Near fatal reaction to sulfobromophthalein (bromsulphalein) liver test. Semantic Scholar. [Link]
- Impact of OATP transporters on pharmacokinetics. PubMed Central. [Link]
Sources
- 1. Loss of organic anion transporting polypeptide 1B3 function causes marked delay in indocyanine green clearance without any clinical symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biliary excretion of conjugated sulfobromophthalein (BSP) in constitutional conjugated hyperbilirubinemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Glutathione S-Transferases in the Biosynthesis of Sulfur-Containing Secondary Metabolites in Brassicaceae Plants [frontiersin.org]
- 7. Glutathione S-Transferases in the Biosynthesis of Sulfur-Containing Secondary Metabolites in Brassicaceae Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impairment of sulfobromophthalein biliary excretion and inhibition of glutathione S-transferase activity induced by perhexiline maleate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Uptake of sulfobromophthalein-glutathione conjugate by isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The discrepancy between plasma clearance tests of indocyanine green (ICG) and sulfobromophthalein (BSP): --report of cases and a study of ICG-binding pattern of serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Functional expression of the 11 human Organic Anion Transporting Polypeptides in insect cells reveals that sodium fluorescein is a general OATP substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of novel cell-impermeant fluorescent substrates for testing the function and drug interaction of Organic Anion-Transporting Polypeptides, OATP1B1/1B3 and 2B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Confocal imaging with a fluorescent bile acid analogue closely mimicking hepatic taurocholate disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence-Based Assays for the Assessment of Drug Interaction with the Human Transporters OATP1B1 and OATP1B3 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 8-acetoxy-trisulfopyrene as the first activatable fluorogenic probe for add-and-read assessment of Organic anion-transporting polypeptides, OATP1B1, OATP1B3, and OATP2B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The fluorescence-based competitive counterflow assay developed for organic anion transporting polypeptides 1A2, 1B1, 1B3 and 2B1 identifies pentamidine as a selective OATP1A2 substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Investigation of Fluorescein Derivatives as Substrates of Organic Anion Transporting Polypeptide (OATP) 1B1 To Develop Sensitive Fluorescence-Based OATP1B1 Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
From Dye Clearance to Dynamic Imaging: A Comparative Guide to the Sulfobromophthalein (BSP) Test and Modern Liver Function Assessment
In the landscape of hepatology and drug development, the accurate assessment of liver function is paramount. For decades, clearance-based tests provided the primary window into hepatic health. Among these, the Sulfobromophthalein (BSP) test was a cornerstone, offering a quantitative measure of the liver's excretory capacity.[1][2] However, the evolution of medical technology has ushered in an era of advanced imaging that provides not just functional data, but a detailed anatomical and metabolic map of the liver. This guide offers a critical comparison of the historical BSP test and the multi-parametric capabilities of modern imaging techniques, providing researchers, scientists, and drug development professionals with a clear perspective on the limitations of the old and the power of the new.
The Sulfobromophthalein (BSP) Test: A Historical Benchmark
The BSP test, introduced in 1925, was long considered a reliable method for evaluating liver function, particularly in patients without jaundice.[2] Its principle is straightforward: a synthetic dye, Sulfobromophthalein, is injected intravenously. The liver is responsible for clearing this dye from the bloodstream by taking it up, conjugating it with glutathione, and excreting it into the bile.[3][4] The rate of BSP's removal from the blood, measured at a specific time point after injection, serves as an indicator of hepatic function.[3]
Experimental Protocol: The Sulfobromophthalein (BSP) Clearance Test
The following protocol outlines the classical methodology for performing the BSP test.
Objective: To measure the percentage of BSP dye retained in the blood 45 minutes after intravenous administration as an index of hepatic excretory function.
Methodology:
-
Patient Preparation: The patient should be in a fasting state to avoid interference from lipemia.
-
Dosage Calculation: A sterile solution of BSP is administered intravenously at a dose of 5 mg per kilogram of body weight.
-
Dye Administration: The calculated dose is injected slowly over a period of one minute. The exact time of the end of the injection is recorded.
-
Blood Sampling: Precisely 45 minutes after the injection, a blood sample (approximately 5 mL) is drawn from the opposite arm to avoid contamination.
-
Sample Processing: The blood is allowed to clot, and the serum is separated by centrifugation.
-
Colorimetric Analysis:
-
The serum sample is alkalinized, typically with sodium hydroxide. BSP is colorless in an acidic medium and turns a distinct purple color in an alkaline solution.
-
The intensity of the purple color, which is proportional to the BSP concentration, is measured using a spectrophotometer.
-
A pre-injection blood sample can be used as a blank to correct for any background serum color, especially in cases of mild jaundice.[2]
-
-
Calculation: The concentration of BSP remaining in the serum is compared to a standard curve to determine the percentage of dye retention. A retention of less than 5% at 45 minutes is generally considered normal.
Visualizing the BSP Test Workflow
Caption: Workflow of the Sulfobromophthalein (BSP) liver function test.
Inherent Limitations of the BSP Test
While historically valuable, the BSP test is now largely obsolete due to significant limitations that have been overcome by modern techniques.
-
Lack of Specificity: The test provides a global measure of liver function and cannot distinguish between different types of liver disease (e.g., hepatocellular injury vs. cholestasis).[5][6] Furthermore, abnormal retention can occur in conditions without primary liver parenchymal damage, such as altered hepatic blood flow in heart failure.
-
Invasiveness and Safety Concerns: The procedure requires an intravenous injection and subsequent blood draw. More importantly, the BSP dye itself could cause adverse effects, including anaphylactic reactions, though this was rare.[5][7]
-
Analytical Interference: The accuracy of the test is compromised in patients with jaundice. High levels of bilirubin in the serum interfere with the colorimetric reading of the BSP dye, making the results unreliable.[2]
-
No Anatomical Information: The BSP test yields a single numerical value representing overall liver function. It provides no information about the structure of the liver, the presence of focal lesions (like tumors), or the anatomical basis of any dysfunction.[8]
-
Insensitivity to Mild Injury: The test may not be sensitive enough to detect minor or early-stage liver damage.[2]
The Dawn of a New Era: Modern Imaging Techniques
Modern imaging has revolutionized the assessment of liver health, offering a comprehensive evaluation that integrates function with anatomy. These non-invasive methods provide localized, quantitative data crucial for diagnosis, staging, and monitoring disease progression, particularly in the context of drug development and DILI (Drug-Induced Liver Injury) evaluation.[9]
Magnetic Resonance Imaging (MRI)
MRI has emerged as the most powerful and versatile imaging modality for liver assessment due to its lack of ionizing radiation and superior soft-tissue contrast.[8][10]
-
Contrast-Enhanced MRI (CE-MRI): The use of hepatobiliary-specific contrast agents, such as gadoxetic acid (Gd-EOB-DTPA), allows for dynamic assessment of liver function.[8][10] These agents are taken up by healthy hepatocytes and excreted into the bile, similar to bilirubin. The rate and pattern of contrast uptake and excretion can be quantified to provide regional and global measures of liver function, alongside detailed anatomical imaging.[8][11] This "one-stop-shop" examination can simultaneously detect lesions and assess the functional capacity of different parts of the liver.[8]
-
Magnetic Resonance Elastography (MRE): This technique is the most accurate non-invasive method for staging liver fibrosis.[10] It uses low-frequency mechanical waves to measure the stiffness of the liver tissue. Increased stiffness is a direct consequence of fibrosis, and MRE can accurately quantify this change, offering a reliable alternative to invasive liver biopsy.[12]
-
MRI-Proton Density Fat Fraction (PDFF): MRI-PDFF is the non-invasive gold standard for quantifying hepatic steatosis (fatty liver). It accurately measures the percentage of fat in the liver tissue, which is critical for diagnosing and monitoring conditions like metabolic dysfunction-associated steatotic liver disease (MASLD).[10][12][13]
Computed Tomography (CT)
CT scans use X-rays to generate detailed cross-sectional images of the liver.[14] While excellent for visualizing liver anatomy, detecting tumors, cysts, and vascular abnormalities, conventional CT has limited ability to directly assess liver function.[15][16][17] Its primary role is anatomical characterization rather than functional assessment, though perfusion CT techniques can provide some information on blood flow.
Positron Emission Tomography (PET)
PET is a nuclear medicine imaging technique that provides metabolic information. When combined with CT (PET/CT) or MRI (PET/MRI), it is a powerful tool for detecting metabolically active lesions, such as liver metastases.[15][18] While not a direct measure of overall liver function in the same way as BSP or CE-MRI, it provides crucial data on the metabolic activity of liver tissues, which is invaluable in oncology.[18][19][20]
Ultrasound-Based Methods
-
Transient Elastography (FibroScan®): This widely available, non-invasive technique uses ultrasound to measure liver stiffness as a surrogate for fibrosis.[14] It is a cost-effective tool for screening and monitoring chronic liver diseases.[21]
-
Conventional Ultrasonography: Often the first-line imaging modality, ultrasound is a non-invasive, cost-effective method to evaluate liver size, shape, and morphology, and to detect focal lesions or biliary duct dilation.[15]
Head-to-Head Comparison: BSP Test vs. Modern Imaging
The advantages of modern imaging techniques over the BSP test are stark, highlighting a paradigm shift in liver assessment from a single functional data point to a comprehensive, multi-parametric evaluation.
| Feature | Sulfobromophthalein (BSP) Test | Modern Imaging Techniques (MRI, CT, PET, Elastography) |
| Information Provided | Global excretory function only | Anatomical detail, regional & global function, tissue composition (fat, iron), stiffness (fibrosis), metabolic activity.[8][10][12] |
| Invasiveness | High (IV injection, blood draw) | Generally non-invasive (CE-MRI requires IV contrast).[15] |
| Specificity | Low; affected by blood flow and non-hepatic conditions.[5] | High; can differentiate between various pathologies (e.g., steatosis, fibrosis, tumors).[10][12] |
| Disease Localization | None | Precise localization of abnormalities within the liver.[8] |
| Safety Profile | Risk of allergic/anaphylactic reactions.[7] | High safety profile. MRI avoids ionizing radiation. Contrast agents have a low risk of adverse events.[8][10] |
| Use in Jaundice | Unreliable due to analytical interference.[2] | Unaffected; can help diagnose the cause of jaundice. |
| Quantitative Power | Single value of dye retention. | Quantitative maps of liver fat (PDFF), stiffness (MRE), and function (T1 mapping).[10][12] |
| Application in DILI | Limited; provides only late evidence of functional decline. | Early detection of injury, characterization of injury pattern, non-invasive monitoring in clinical trials.[9][22] |
A Modern Diagnostic Pathway for Liver Assessment
The contemporary approach to investigating liver disease or potential drug-induced liver injury (DILI) follows a logical, multi-modal pathway that prioritizes non-invasive techniques. The BSP test has no role in this modern workflow.
Caption: A typical modern workflow for the non-invasive assessment of liver disease.
Conclusion: An Indisputable Evolution
The Sulfobromophthalein test was a vital tool that served clinical medicine and research for many years, providing the first real quantitative insight into liver function. However, its significant limitations—invasiveness, lack of specificity, safety concerns, and inability to provide anatomical context—render it obsolete in the current diagnostic landscape.
Modern imaging techniques, particularly multi-parametric MRI, have fundamentally transformed our ability to evaluate the liver. They offer a safe, non-invasive, and remarkably detailed assessment, combining functional metrics with precise anatomical and tissue characterization. For researchers and drug development professionals, these advanced tools are indispensable, enabling the early detection of liver injury, accurate staging of chronic diseases like fibrosis and steatosis, and robust monitoring of therapeutic responses in clinical trials. The transition from a simple dye clearance test to dynamic, quantitative imaging represents a profound leap forward, providing the clarity and depth of information necessary to advance the understanding and treatment of liver disease.
References
- Chalasani, N., & Björnsson, E. (2010). Risk Factors for Idiosyncratic Drug-Induced Liver Injury. Gastroenterology, 138(7), 2246–2259.
- European Association for the Study of the Liver. (2019). EASL Clinical Practice Guidelines: Drug-induced liver injury. Journal of Hepatology, 70(6), 1222–1261.
- Habib, S. (n.d.). Historical Perspective. Liver Institute PLLC.
- Stanković, M., & Vujić, T. (2022). Drug-induced liver injury. Part I: Classification, diagnosis and treatment. Vojnosanitetski pregled, 79(1), 77-84.
- Dakhoul, L., Ghabril, M., & Chalasani, N. (2019). Tools for causality assessment in drug-induced liver disease. Current opinion in gastroenterology, 35(3), 168–174.
- Mousa, O. Y., & Kamath, P. S. (2021). A History of the Assessment of Liver Performance. Clinical Liver Disease, 18(4), 163–168.
- ADLM. (2020). What Labs Need to Know About Drug-induced Liver Injury.
- Feldkamp, T., Zaeh, N., & Praktiknjo, M. (2022). Assessment of Liver Function With MRI: Where Do We Stand?. Frontiers in Medicine, 9, 860533.
- Open MedScience. (2023). Medical Imaging of the Liver: Techniques and Applications.
- ResearchGate. (2015). (PDF) New imaging techniques for liver diseases.
- Schawkat, K., Ciritsis, A., & von Ulmenstein, S. (2019). Strategies and Techniques for Liver Magnetic Resonance Imaging: New and Pending Applications for Routine Clinical Practice. Investigative radiology, 54(10), 641–652.
- Arizona Liver Health. (2023). The Three Most Common Liver Scans.
- U.S. Food and Drug Administration. (2009). Guidance for Industry - Drug-Induced Liver Injury: Premarketing Clinical Evaluation.
- Wunn, J., Grieser, C., & Schoenberg, S. O. (2014). Hepatobiliary magnetic resonance imaging in patients with liver disease: correlation of liver enhancement with biochemical liver function tests. European radiology, 24(7), 1773–1780.
- U.S. Food and Drug Administration. (2009). Drug-Induced Liver Injury: Premarketing Clinical Evaluation.
- Federal Register. (2016). How Should Liver Injury and Dysfunction Caused by Drugs Be Measured, Evaluated, and Acted Upon in Clinical Trials?.
- Wikipedia. (n.d.). Bromsulfthalein.
- Center, S. A., Slater, M. R., & Maney, J. (1996). Evaluation of the bromosulfophthalein 30-minute retention test for the diagnosis of hepatic disease in dogs. Journal of the American Veterinary Medical Association, 209(4), 775–782.
- Wikipedia. (n.d.). Liver function tests.
- Liu, Y., Zhang, Y., & Wang, Y. (2024). Diagnostic value of non-invasive indices for assessing liver fibrosis in Chinese children with metabolic dysfunction-associated steatotic liver disease. Frontiers in Pediatrics, 12, 1369527.
- Britannica. (n.d.). Liver function test.
- Mollison, P. L. (1952). SULFOBROMOPHTHALEIN SODIUM EXCRETION TEST AS A MEASURE OF LIVER FUNCTION IN PREMATURE INFANTS. Pediatrics, 9(4), 421-438.
- Regev, A., & Seeff, L. B. (2013). Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials. Drug safety, 36 Suppl 1(Suppl 1), S33–S41.
- Segal, E. (1961). Laboratory notes: The Bromsulphalein® Test of Liver Function. Postgraduate Medicine, 30(5), A-58.
- Jamei, M., & Rostami-Hodjegan, A. (2020). Design and conduct considerations for studies in patients with hepatic impairment. CPT: pharmacometrics & systems pharmacology, 9(1), 11–22.
- Imajo, K., & Nakajima, A. (2020). Quantitative magnetic resonance imaging for chronic liver disease. The British journal of radiology, 93(1106), 20190827.
- Kazemi, A., & Karbalaeimic, M. (2016). Comparison of liver enzymes level and sonographic findings value with liver biopsy findings in nonalcoholic fatty liver disease patients. Advanced biomedical research, 5, 45.
- Tucker, R. E., Mitchell, G. E., Jr, & Little, C. O. (1971). The sulfobromophthalein (BSP) liver function test for sheep. Journal of animal science, 32(6), 1190–1194.
- Thabane, M., & Mehrotra, A. (2023). Liver Function Tests. In StatPearls. StatPearls Publishing.
- Rosalki, S. B., & Foo, A. Y. (1984). Bromsulphthalein retention test and gamma-glutamyl transpeptidase activity in the investigation of liver disease. Annals of clinical biochemistry, 21 ( Pt 4), 299–302.
- Gupta, A., & Gupta, R. (2016). CT Scan Does Not Differentiate Patients with Hepatopulmonary Syndrome from Other Patients with Liver Disease. PloS one, 11(7), e0158637.
- Castenfors, H., & Hultman, E. (1962). Elimination of Single High Doses of Bromsulphalein (BSP) Used as a Test of Liver Function. Scandinavian journal of clinical and laboratory investigation. Supplementum, 64, 45–61.
- Britannica. (n.d.). Bromsulphalein test.
- ResearchGate. (2019). Use of Liver Imaging and Biopsy in Clinical Practice.
- Whelan, G., & Combes, B. (1971). Comparison of sulfobromophthalein (BSP) and sulfobromophthalein glutathione (BSP-GSH) disposition under conditions of altered liver function and in the isolated perfused rat liver. The Journal of laboratory and clinical medicine, 78(4), 548–561.
- ResearchGate. (2016). CT Scan Does Not Differentiate Patients with Hepatopulmonary Syndrome from Other Patients with Liver Disease.
- Gupta, A., & Gupta, R. (2016). CT Scan Does Not Differentiate Patients with Hepatopulmonary Syndrome from Other Patients with Liver Disease. PloS one, 11(7), e0158637.
- Nishiofuku, H., & Kudo, M. (2020). Comparison of liver scintigraphy and the liver-spleen contrast in Gd-EOB-DTPA-enhanced MRI on liver function tests. Scientific reports, 10(1), 1845.
- Faggioni, L., & Gabelloni, M. (2024). Imaging of the Liver and Pancreas: The Added Value of MRI. Diagnostics (Basel, Switzerland), 14(7), 698.
- Dr. Oracle. (n.d.). What is the preferred diagnostic test between Fibroscan (transient elastography) and CT (computed tomography) scan for evaluating liver pathology?.
- Li, Y., & Zhang, Y. (2021). Comparative study of total-body PET and PET/MR in the diagnosis of liver metastases. Zhonghua he yi xue yu fen zi ying xiang za zhi = Chinese journal of nuclear medicine and molecular imaging, 41(5), 265–269.
- RSU Research Portal. (n.d.). Comparative analysis of B-mode ultrasonography and MRI-PDFF in the diagnosis of hepatic steatosis.
- ResearchGate. (2017). Liver MRI is more precise than liver biopsy for assessing total body iron balance: A comparison of MRI relaxometry with simulated liver biopsy results.
- Schmidt, G. P., & Baur-Melnyk, A. (2010). Value of retrospective fusion of PET and MR images in detection of hepatic metastases: comparison with 18F-FDG PET/CT and Gd-EOB-DTPA-enhanced MRI. European journal of nuclear medicine and molecular imaging, 37(4), 711–722.
- Semantic Scholar. (2021). Comparative study of total-body PET and PET/MR in the diagnosis of liver metastases.
- Yilmaz, S., & Yilmaz, E. (2021). Comparison of MRI and 18F-FDG PET/CT in the Liver Metastases of Gastrointestinal and Pancreaticobiliary Tumors. Molecular imaging and radionuclide therapy, 30(2), 79–86.
Sources
- 1. Historical Perspective - Liver Institute PLLC [liverinstitutepllc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Bromsulfthalein - Wikipedia [en.wikipedia.org]
- 4. Comparison of sulfobromophthalein (BSP) and sulfobromophthalein glutathione (BSP-GSH) disposition under conditions of altered liver function and in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the bromosulfophthalein 30-minute retention test for the diagnosis of hepatic disease in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liver Function Tests - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Bromsulphthalein retention test and gamma-glutamyl transpeptidase activity in the investigation of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Assessment of Liver Function With MRI: Where Do We Stand? [frontiersin.org]
- 9. Drug-Induced Liver Injury: Premarketing Clinical Evaluation | FDA [fda.gov]
- 10. Strategies and Techniques for Liver Magnetic Resonance Imaging: New and Pending Applications for Routine Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hepatobiliary magnetic resonance imaging in patients with liver disease: correlation of liver enhancement with biochemical liver function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative magnetic resonance imaging for chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. science.rsu.lv [science.rsu.lv]
- 14. azliver.com [azliver.com]
- 15. openmedscience.com [openmedscience.com]
- 16. CT Scan Does Not Differentiate Patients with Hepatopulmonary Syndrome from Other Patients with Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CT Scan Does Not Differentiate Patients with Hepatopulmonary Syndrome from Other Patients with Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Comparative study of total-body PET and PET/MR in the diagnosis of liver metastases [frontiersin.org]
- 19. Value of retrospective fusion of PET and MR images in detection of hepatic metastases: comparison with 18F-FDG PET/CT and Gd-EOB-DTPA-enhanced MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparison of MRI and 18F-FDG PET/CT in the Liver Metastases of Gastrointestinal and Pancreaticobiliary Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
- 22. Liver Safety Assessment: Required Data Elements and Best Practices for Data Collection and Standardization in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Sulfobromophthalein (BSP) Clearance: Establishing Reference Ranges in Key Animal Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of preclinical drug development and toxicological screening, the assessment of hepatobiliary function is paramount. The Sulfobromophthalein (BSP) clearance test, a venerable yet powerful tool, offers a dynamic and sensitive measure of hepatic transport and excretory capacity. This guide, designed for the discerning researcher, provides an in-depth comparison of BSP clearance across common animal models, supported by established reference ranges and detailed experimental protocols. By understanding the nuances of this assay in different species, scientists can more accurately interpret study data and make informed decisions in the development of novel therapeutics.
The Scientific Underpinning: Why BSP Clearance Matters
The utility of the BSP clearance test lies in its ability to probe multiple stages of hepatic function. Following intravenous administration, BSP binds to albumin and is taken up by hepatocytes from the sinusoidal blood. This uptake is mediated by members of the Organic Anion Transporting Polypeptide (OATP) family of transporters. Within the hepatocyte, BSP is conjugated with glutathione (GSH) in a reaction catalyzed by Glutathione S-transferases (GSTs). This conjugation step increases the water solubility of BSP, facilitating its subsequent excretion into the bile. The biliary excretion of conjugated BSP is an active process primarily driven by the Multidrug Resistance-Associated Protein 2 (MRP2), an efflux transporter located on the canalicular membrane of the hepatocyte.
A delay in the plasma clearance of BSP can, therefore, indicate impairment at one or more of these critical steps: reduced hepatic blood flow, compromised hepatocyte uptake, deficient conjugation, or impaired biliary excretion. This makes the BSP clearance test a highly sensitive, albeit non-specific, indicator of liver dysfunction.
Comparative Reference Ranges for BSP Clearance
Establishing accurate reference ranges for BSP clearance is critical for the correct interpretation of experimental data. These ranges can be influenced by a variety of factors including the species, strain, sex, age, and health status of the animal, as well as the specific protocol employed. The following table summarizes available reference data for commonly used animal models. It is imperative for individual laboratories to establish their own baseline data to account for inter-laboratory variability.
| Animal Model | Strain | Parameter | Reference Value | Citation |
| Rat | Sprague-Dawley | Maximum Uptake Velocity (Vmax) | 48.0 ± 16.7 pmol/50,000 cells/min | [1] |
| Sprague-Dawley | Michaelis Constant (Km) | 22 ± 4 µmol/L | [1] | |
| Dog | Mongrel | BSP Removal Rate (unanesthetized) | 0.056 ± 0.001 mg/kg/min | [2] |
| Mongrel | BSP Removal Rate (anesthetized) | 0.052 mg/kg/min | [2] | |
| Beagle | Plasma Clearance | 3.33 mL/min/kg (for Amikacin, as a proxy) | [3] | |
| Mouse | C57BL/6J | Data not consistently available in literature | - | |
| Non-Human Primate | Cynomolgus Monkey | Data not consistently available in literature | - |
Note: The provided values should be considered as a guide. It is strongly recommended that each research facility establishes its own set of reference intervals based on its specific animal population and experimental conditions.
The Physiological Pathway of BSP Clearance
The journey of a BSP molecule from the bloodstream to the bile is a multi-step process orchestrated by the liver. Understanding this pathway is crucial for interpreting alterations in BSP clearance.
Caption: Physiological pathway of Sulfobromophthalein (BSP) clearance by the liver.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for conducting BSP clearance tests in different animal models. Adherence to a standardized procedure is key to obtaining reproducible and reliable results.
General Considerations Before You Begin:
-
Fasting: Animals should be fasted overnight (approximately 12-16 hours) with free access to water to minimize variability in hepatic blood flow and metabolism.
-
Anesthesia: The choice of anesthetic can influence cardiovascular and hepatic function. The specific anesthetic and dosage should be consistent throughout a study.
-
BSP Solution: Prepare a sterile solution of Sulfobromophthalein sodium in saline at the desired concentration. The solution should be warmed to body temperature before administration.
-
Blood Collection: Use appropriate techniques for blood collection for each species to minimize stress and hemolysis. Collect blood into tubes containing a suitable anticoagulant (e.g., heparin or EDTA).
Protocol 1: BSP Clearance in the Rat (Sprague-Dawley)
This protocol is adapted from methodologies used in studies of rat hepatic function.[1]
Materials:
-
Sulfobromophthalein (BSP) solution (e.g., 5 mg/mL)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Catheters for intravenous injection (e.g., jugular vein) and blood sampling (e.g., carotid artery or tail vein)
-
Syringes and needles
-
Centrifuge and microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature. Surgically implant catheters into the desired vein and artery for BSP administration and blood sampling, respectively. Allow the animal to stabilize.
-
Baseline Blood Sample: Collect a pre-injection blood sample (approximately 0.2 mL) to serve as a blank.
-
BSP Administration: Administer a single intravenous bolus of BSP at a dose of 50 mg/kg body weight.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL each) at specific time points post-injection. Recommended time points are 3, 5, 10, 15, and 30 minutes.
-
Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Spectrophotometric Analysis:
-
To 100 µL of plasma, add 900 µL of 0.1 N NaOH to develop the color.
-
Measure the absorbance at 580 nm using a spectrophotometer.
-
Use the baseline plasma sample to zero the spectrophotometer.
-
-
Calculation:
-
Create a standard curve using known concentrations of BSP.
-
Determine the concentration of BSP in each plasma sample from the standard curve.
-
Plot the plasma BSP concentration versus time on a semi-logarithmic scale.
-
Calculate the clearance rate from the slope of the elimination phase of the curve.
-
Protocol 2: BSP Clearance in the Dog (Beagle)
This protocol is based on established methods for assessing liver function in canines.[2]
Materials:
-
Sulfobromophthalein (BSP) solution (e.g., 50 mg/mL)
-
Anesthetic (if required)
-
Intravenous catheter
-
Syringes and needles
-
Blood collection tubes
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Animal Preparation: If the dog is conscious, ensure it is calm and restrained. For anesthetized studies, induce and maintain anesthesia as per institutional guidelines. Place an intravenous catheter in a suitable vein (e.g., cephalic vein).
-
Baseline Blood Sample: Collect a pre-injection blood sample (approximately 2 mL).
-
BSP Administration: Administer a single intravenous injection of BSP at a dose of 5 mg/kg body weight over a period of 30 seconds.
-
Blood Sampling: Collect a blood sample (approximately 2 mL) exactly 30 minutes after the BSP injection from the contralateral vein.
-
Sample Processing: Centrifuge the blood samples to obtain plasma.
-
Spectrophotometric Analysis:
-
Follow the same procedure as described for the rat protocol.
-
-
Calculation of Percent Retention:
-
The concentration of BSP in the 30-minute sample is compared to a standard representing 100% retention (calculated based on the injected dose and an estimated plasma volume).
-
Percent Retention = (BSP concentration at 30 min / Concentration of 100% retention standard) x 100.
-
A normal dog should have less than 5% BSP retention at 30 minutes.
-
Protocol 3: BSP Clearance in the Mouse (C57BL/6) - A Proposed Approach
Specific reference data for BSP clearance in C57BL/6 mice is not as readily available as for rats and dogs. The following is a proposed protocol based on general rodent procedures and requires in-house validation.
Materials:
-
Sulfobromophthalein (BSP) solution (e.g., 1 mg/mL)
-
Anesthetic (e.g., isoflurane)
-
Tail vein catheter or retro-orbital injection supplies
-
Blood collection supplies (e.g., capillary tubes for retro-orbital or tail tip sampling)
-
Centrifuge and microcentrifuge tubes
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the mouse.
-
Baseline Blood Sample: Collect a small pre-injection blood sample (e.g., 20-30 µL) via tail snip or retro-orbital sinus.
-
BSP Administration: Administer a single intravenous injection of BSP at a dose of 25 mg/kg body weight.
-
Blood Sampling: Collect small blood samples at 5, 15, and 30 minutes post-injection.
-
Sample Processing and Analysis: Follow the procedures outlined for the rat protocol, adjusting volumes as necessary for the smaller sample sizes.
-
Data Analysis: Calculate the clearance rate as described for the rat protocol.
Protocol 4: BSP Clearance in the Non-Human Primate (Cynomolgus Monkey) - A Proposed Approach
As with mice, detailed public data on BSP clearance in Cynomolgus monkeys is limited. This proposed protocol is based on general primate procedures for pharmacokinetic studies.
Materials:
-
Sulfobromophthalein (BSP) solution (e.g., 5 mg/mL)
-
Anesthetic (e.g., ketamine)
-
Intravenous catheter
-
Blood collection supplies
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Animal Preparation: Anesthetize the monkey and place an intravenous catheter in a suitable vein (e.g., saphenous vein).
-
Baseline Blood Sample: Collect a pre-injection blood sample (approximately 1 mL).
-
BSP Administration: Administer a single intravenous injection of BSP at a dose of 5 mg/kg body weight.
-
Blood Sampling: Collect blood samples (approximately 1 mL each) at 5, 15, 30, and 60 minutes post-injection.
-
Sample Processing and Analysis: Follow the procedures outlined for the dog protocol.
-
Data Analysis: Calculate the plasma clearance rate and half-life from the concentration-time data.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a typical BSP clearance study.
Caption: General experimental workflow for a Sulfobromophthalein (BSP) clearance study.
Conclusion: A Powerful Tool in the Researcher's Arsenal
The Sulfobromophthalein clearance test remains a valuable and informative assay for assessing hepatobiliary function in preclinical research. By understanding the underlying physiological principles and employing standardized, species-specific protocols, researchers can generate robust and reliable data. This guide provides a foundational framework for establishing and interpreting BSP clearance data across key animal models. As with any in vivo assay, meticulous technique and the establishment of internal reference ranges are paramount to ensuring the scientific integrity and translational relevance of the findings.
References
- Fischer, J. E., & Funovics, J. M. (1974). Studies on hepatic blood flow and the rate of Bromsulphalein clearance in dogs with portacaval transposition. Annals of surgery, 179(2), 216–221.
- Capron, J. P., Erlinger, S., & Feldmann, G. (1975). Induction of a dose-related increase in sulfobromophthalein uptake velocity in freshly isolated rat hepatocytes by phenobarbital. Gastroenterology, 69(3), 756–760.
- Baker, P. R., & Cuschieri, A. (1979). Compartmental analysis of the plasma clearance of tetrabromsulphthalein and dibromsulphthalein in the normal dog and in patients with liver disease. Digestion, 19(3), 186–196.
- Schoenfield, L. J., Onstad, G. R., & Goldstein, N. P. (1970). Normal sulfobromophthalein retention in established liver disease. The American journal of digestive diseases, 15(4), 337–342.
- Vesell, E. S., Passananti, G. T., & Greene, F. E. (1971). Impairment of drug metabolism in man by allopurinol and nortriptyline. The New England journal of medicine, 283(26), 1484–1488.
- KuKanich, B., & Coetzee, J. F. (2008). Comparative pharmacokinetics of amikacin in Greyhound and Beagle dogs. Journal of veterinary pharmacology and therapeutics, 31(2), 126–131.
- Ritschel, W. A., & Hussain, A. S. (1988). The principles of pharmacokinetics. Methods and findings in experimental and clinical pharmacology, 10(10), 615–636.
- OECD. (1995). OECD Guideline for the Testing of Chemicals 417: Toxicokinetics.
- Center, S. A. (2009). Interpretation of liver enzymes. Veterinary Clinics of North America: Small Animal Practice, 39(3), 405–422.
- West, H. J. (1989). Clearance of bromosulphthalein by the liver of sheep. Research in veterinary science, 46(2), 258–263.
- Application of blood microsampling in cynomolgus monkey and demonstration of equivalent monoclonal antibody PK parameters compared to conventional sampling. (2021). Pharmaceutical research, 38(5), 819–830.
- Lee, K. C., Lee, S. Y., Kim, S. H., Park, J. H., Kim, M. S., Jang, J. W., ... & Kang, J. S. (2018). Pharmacokinetics of BMEDA after Intravenous Administration in Beagle Dogs. Molecules (Basel, Switzerland), 23(11), 2948.
- KuKanich, B. (2007). Comparative Disposition of Pharmacologic Markers for Cytochrome P-450 Mediated Metabolism, Glomerular Filtration Rate, and Extracellular and Total Body Fluid Volume of Greyhound and Beagle Dogs. Journal of veterinary pharmacology and therapeutics, 30(4), 314–319.
- Fernandes, H. B., Czaikoski, P. G., de Oliveira, J. A., de Medeiros, L. S., de Souza, F. F., da Silva, A. F., ... & de Oliveira, C. A. (2020). Clinical hematological and biochemical parameters in Swiss, BALB/c, C57BL/6 and B6D2F1 Mus musculus. Acta cirurgica brasileira, 35(11), e202001103.
- Braun, J. P., Trumel, C., & Bézard, J. (2010). Plasma exogenous creatinine clearance test in dogs: comparison with other methods and proposed limited sampling strategy. Journal of veterinary internal medicine, 24(4), 853–859.
- IDEXX Laboratories. (n.d.). Understanding Your Pet's Diagnostic Testing.
- Honjo, S., Kondo, Y., & Cho, F. (1976). Oral glucose tolerance test in the cynomolgus monkey (Macaca fascicularis). Jikken dobutsu. Experimental animals, 25(1), 11–17.
- Yin, D., Tao, J., Wang, Y., Li, X., Wu, Y., Liu, T., ... & Yi, S. (2020). Induction of diabetes in cynomolgus monkey with one shot of analytical grade streptozotocin. Animal models and experimental medicine, 3(1), 73–79.
- Peti-Peterdi, J., Sipos, A., & Varga, Z. V. (2013). Age-Related Reference Intervals of the Main Biochemical and Hematological Parameters in C57BL/6J, 129SV/EV and C3H/HeJ Mouse Strains. PloS one, 8(10), e78122.
- Fu, X., Liu, Z., Zhu, W., Shen, X., & Li, Y. (2017). Long-term blood glucose monitoring with implanted telemetry device in conscious and stress-free cynomolgus monkeys. Acta diabetologica, 54(7), 679–687.
- Royal Canin. (2024).
- Taconic Biosciences. (2004).
- Rappaport, A. M., & Schneiderman, J. H. (1976). Estimated hepatic blood flow and bromsulphalein clearance in dogs with experimental ischaemia of the liver. The Journal of physiology, 258(1), 173–182.
- World Health Organiz
- Perera, S. A. (2026, January 6). The Stoner Paradox. Substack.
- National Institutes of Health. (n.d.). Vitamin C.
- Ott, H., & Pirrwitz, D. (1969). Assessment of liver function in rat by the sulfo-bromophthalein retention test. Archives des sciences biologiques, 53(3), 199–206.
Sources
- 1. Induction of a dose-related increase in sulfobromophthalein uptake velocity in freshly isolated rat hepatocytes by phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on hepatic blood flow and the rate of Bromsulphalein clearance in dogs with portacaval transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beagle dog plasma: Topics by Science.gov [science.gov]
A Researcher's Guide to Comparative Analysis of Sulfobromophthalein (BSP) Uptake in Different Cell Lines
<
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the uptake of Sulfobromophthalein (BSP) across various cell lines. We will delve into the underlying molecular mechanisms, present detailed experimental protocols, and offer comparative data to inform your cell model selection process. Our focus is on ensuring scientific integrity through validated methods and a deep understanding of the causality behind experimental choices.
Introduction: The Significance of Sulfobromophthalein in Cellular Transport Studies
Sulfobromophthalein (BSP) is a cholephilic organic anion that has historically been used as a diagnostic agent to assess liver function. Its primary route of elimination from the body is through hepatic uptake, metabolism, and biliary excretion. This process is predominantly mediated by specific membrane transport proteins, making BSP an invaluable probe substrate for studying the activity of these transporters.
The hepatic uptake of BSP is facilitated by members of the Organic Anion Transporting Polypeptide (OATP) family, particularly OATP1B1 and OATP1B3.[1][2] These transporters are expressed on the sinusoidal (basolateral) membrane of hepatocytes and are responsible for the clearance of a wide range of endogenous compounds (like bilirubin and bile acids) and xenobiotics, including many clinically relevant drugs such as statins, methotrexate, and rifampicin.[1][2][3][4]
Given the critical role of OATP1B1 and OATP1B3 in drug disposition, understanding their function is paramount in drug discovery and development. In vitro cell-based assays using BSP are routinely employed to identify potential drug candidates that may be substrates or inhibitors of these transporters, thereby predicting potential drug-drug interactions (DDIs).[5] The choice of cell line for these assays is a critical decision that can significantly impact the accuracy and relevance of the obtained data.
The Molecular Machinery: OATP-Mediated BSP Transport
The uptake of BSP into hepatocytes is an active transport process. The diagram below illustrates the key steps involved in the cellular transport of BSP.
Caption: Cellular transport pathway of Sulfobromophthalein (BSP) in hepatocytes.
As depicted, BSP is taken up from the bloodstream into the hepatocyte by OATP1B1 and OATP1B3. Inside the cell, it can be conjugated with glutathione (GSH) by glutathione S-transferases (GSTs).[6] The resulting BSP-GSH conjugate is then actively transported into the bile canaliculus by the Multidrug Resistance-Associated Protein 2 (MRP2), an efflux pump located on the apical membrane.
A Comparative Look at Cell Lines for BSP Uptake Studies
The ideal cell line for studying BSP uptake should closely mimic the in vivo environment of human hepatocytes, particularly in the expression and function of relevant transporters. However, commonly used cell lines have distinct characteristics.
| Cell Line | Key Transporter Expression (OATP1B1/1B3) | Pros | Cons |
| Primary Human Hepatocytes (PHH) | Endogenous, physiological levels | Gold standard, metabolically competent | Limited availability, high donor variability, difficult to culture |
| HepG2 | Low to negligible | Well-characterized, easy to culture, good for general toxicity studies.[7] | Low expression of many key drug-metabolizing enzymes and transporters.[8][9] |
| Huh7 | Low to moderate | Higher expression of some hepatic markers compared to HepG2, susceptible to HCV infection.[7] | Still significantly different from PHH in transporter and enzyme expression.[8][10] |
| HEK293 (Transfected) | Overexpression of specific transporters (e.g., OATP1B1 or OATP1B3) | Allows for the study of a single transporter in isolation, highly reproducible.[5][11] | Lacks the metabolic machinery of hepatocytes, potential for artificial results due to overexpression.[12][13] |
| CHO (Transfected) | Overexpression of specific transporters | Similar to HEK293, provides a "clean" background for studying transporter function. | Non-human origin, lacks hepatic-specific cellular context. |
Expert Insight: While transfected cell lines like HEK293-OATP1B1 are excellent for mechanistic studies and identifying specific interactions with a single transporter, hepatoma lines like HepG2 and Huh7, despite their limitations, offer a more integrated (though still imperfect) view of hepatic handling, including rudimentary metabolic activity.[7][14] A comprehensive study might utilize both a transfected line to confirm a direct transporter interaction and a hepatic line to assess the interplay with other cellular processes. Proteomic analyses have confirmed that the expression profiles of drug-metabolizing enzymes in HepG2, Hep3B, and Huh7 cell lines are substantially lower than in human liver tissue, underscoring the need for careful interpretation of results.[8][9]
Experimental Protocol: A Self-Validating BSP Uptake Assay
This protocol is designed to be a robust and self-validating system for quantifying OATP-mediated BSP uptake.
Materials
-
Cell line of choice (e.g., HEK293-OATP1B1 and mock-transfected HEK293)
-
24-well or 96-well cell culture plates
-
Sulfobromophthalein (BSP) stock solution
-
Radiolabeled BSP ([³⁵S]BSP) or a suitable fluorescent BSP analog
-
Krebs-Henseleit Buffer (or HBSS-HEPES, pH 7.4)
-
Rifampicin (or Rifamycin SV) as a known OATP inhibitor[5][15][16]
-
Cell lysis buffer (e.g., 0.1% SDS in PBS)
-
Scintillation fluid and counter (for radiolabeled BSP) or fluorescence plate reader
Experimental Workflow
Caption: A step-by-step workflow for the in vitro BSP uptake assay.
Detailed Step-by-Step Methodology
-
Cell Seeding: Seed your selected cell lines (e.g., HEK293-OATP1B1 and the corresponding mock-transfected control) into 24-well plates at a density that allows them to reach ~90% confluence within 48 hours.
-
Causality: Using a mock-transfected cell line is crucial to determine the non-transporter-mediated (passive) uptake, allowing for the calculation of specific OATP-mediated transport.
-
-
Pre-incubation: On the day of the assay, aspirate the culture medium. Wash the cell monolayers twice with pre-warmed assay buffer (e.g., HBSS-HEPES, pH 7.4).[17] Add 200 µL of buffer to each well. For inhibitor control wells, add buffer containing a known OATP inhibitor like rifampicin (final concentration typically 10-50 µM).[15] Incubate for 10-30 minutes at 37°C.
-
Causality: Pre-incubation with an inhibitor ensures that the transporter is blocked before the substrate is introduced, providing a robust negative control for active transport.
-
-
Initiate Uptake: Start the uptake reaction by adding 200 µL of pre-warmed assay buffer containing the desired concentration of BSP (including the radiolabeled tracer). The final concentration of BSP should be chosen based on the expected Km value.
-
Incubation: Incubate the plates at 37°C for a short, defined period (e.g., 2-5 minutes).
-
Causality: It is critical to measure the initial uptake velocity. Short incubation times ensure that the rate is linear and not confounded by substrate efflux or saturation of intracellular binding sites.
-
-
Termination: Stop the reaction by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold assay buffer.
-
Causality: The use of ice-cold buffer immediately halts all active transport processes, effectively "freezing" the amount of substrate taken up at the end of the incubation period.
-
-
Cell Lysis: Lyse the cells by adding 250 µL of lysis buffer to each well and incubating for 20-30 minutes with gentle agitation.
-
Quantification: Transfer an aliquot of the lysate to a scintillation vial with scintillation fluid or to a black plate for fluorescence reading.
-
Protein Assay: Use another aliquot of the cell lysate to determine the total protein concentration in each well (e.g., using a BCA protein assay).[18]
-
Causality: Normalizing the uptake amount to the total protein content per well corrects for any variations in cell number between wells, ensuring an accurate comparison of uptake rates.
-
Data Analysis and Comparative Showcase
The uptake rate is typically expressed as picomoles (or nanograms) of substrate per milligram of protein per minute.
Net Uptake Calculation: Net OATP-mediated uptake = (Uptake in Transfected Cells) - (Uptake in Mock Cells)
Inhibition Calculation: % Inhibition = [1 - (Uptake with Inhibitor / Uptake without Inhibitor)] x 100
Comparative Kinetic Data
To truly compare cell lines, it is essential to determine the kinetic parameters of uptake: the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).[19] Km represents the substrate concentration at which the uptake rate is half of Vmax and is an indicator of the transporter's affinity for the substrate. Vmax reflects the maximum capacity of the transport system.[20]
The following table presents representative kinetic values for BSP uptake from the literature. Note that Vmax values are highly dependent on the specific experimental system (e.g., expression level in transfected cells) and are best used for relative comparisons within the same study.[21]
| Cell System | Transporter | Km (µM) | Vmax (nmol/mg protein/min) | Source |
| Hep G2 Cells | Endogenous | ~12.1 | ~0.473 | [22] |
| Isolated Rat Hepatocytes | Endogenous | ~6.2 | ~0.638 (per 10⁵ cells) | [23] |
| Rat Liver Plasma Membrane Vesicles | Endogenous | ~12 | ~0.73 | [24] |
Expert Insight: The Km value is a more transferable parameter between different experimental systems than Vmax.[21] As seen in the table, the affinity (Km) of endogenous transporters for BSP in different hepatic systems is relatively consistent, typically falling within the 6-12 µM range. When using transfected cell lines, one would expect to find a similar Km value if the transporter is functioning correctly, while the Vmax will be directly proportional to the level of protein expression.
Conclusion
The selection of a cell line for studying Sulfobromophthalein uptake is a critical decision that must be guided by the specific research question.
-
For high-throughput screening of compounds as potential inhibitors of a specific transporter, transfected cell lines (HEK293, CHO) offer a robust, reproducible, and clean system.
-
For studies aiming to understand the broader hepatic disposition of a compound, including potential interplay with metabolism, hepatoma cell lines (Huh7, HepG2) may be more appropriate, despite their non-physiological expression levels of transporters.
-
Primary Human Hepatocytes remain the gold standard for validating key findings and providing the most physiologically relevant data, though their use is often limited by practical constraints.
By employing a self-validating experimental design that includes proper controls (mock cells, known inhibitors) and by carefully considering the inherent properties of each cell line, researchers can generate reliable and meaningful data to advance our understanding of drug transport and its impact on pharmacokinetics and toxicology.
References
- Oude Elferink, R. P., de Haan, J., & Jansen, P. L. (1989). Cellular uptake of conjugated bilirubin and sulfobromophthalein (BSP) by the human hepatoma cell line Hep G2 is mediated by a membrane BSP/bilirubin binding protein. Hepatology, 9(5), 750-758.
- Gessner, A., Liptrott, N. J., & Owen, A. (2018). Pretreatment With Rifampicin and Tyrosine Kinase Inhibitor Dasatinib Potentiates the Inhibitory Effects Toward OATP1B1- and OATP1B3-Mediated Transport. Journal of Pharmaceutical Sciences, 107(1), 433-441.
- Stollman, Y. R., Gartung, C., & Wolkoff, A. W. (1983). Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein. The Journal of clinical investigation, 72(2), 718–723.
- Takehara, I., Yoshikado, T., & Yoshida, K. (2017). Dose-Dependent Inhibition of OATP1B by Rifampicin in Healthy Volunteers. Clinical Pharmacology & Therapeutics, 102(3), 518-526.
- Wolkoff, A. W., & Chung, C. T. (1986). Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein. The Journal of clinical investigation, 78(3), 822–826.
- van der Made, T. K., van den Heuvel, J. J., & Russel, F. G. (2018). Rifampicin Transport by OATP1B1 Variants. Antimicrobial Agents and Chemotherapy, 62(7), e00236-18.
- Min, A. D., & Jones, A. L. (1988). Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione. The American journal of physiology, 254(3 Pt 1), G346–G351.
- Ghigliotti, G., Strazzabosco, M., & Palmieri, F. (1998). ATP modulates sulfobromophthalein uptake in rat liver plasma membrane vesicles. The Journal of biological chemistry, 273(18), 10931–10936.
- Zhang, Y., & Benet, L. Z. (2018). Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. Pharmaceuticals, 11(1), 22.
- Zhang, Y., & Benet, L. Z. (2018). Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions. ResearchGate.
- Han, Y. H., Kim, I. W., & Shin, K. (2018). Effect of rifampicin on OATP transporter gene expression. ResearchGate.
- Li, Y., Wang, Y., & Liu, L. (2023). Progress of coproporphyrin as an endogenous biomarker for transporter-mediated drug-drug interactions. Frontiers in Pharmacology, 14, 1184988.
- Sharma, P., & Varma, M. V. (2010). Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions. Xenobiotica, 40(2), 125-135.
- Gertz, M., Cartwright, C. M., & Hobbs, M. J. (2020). Changes in Organic Anion Transporting Polypeptide Uptake in HEK293 Overexpressing Cells in the Presence and Absence of Human Plasma. Drug Metabolism and Disposition, 48(2), 114-123.
- Gertz, M., Cartwright, C. M., & Hobbs, M. J. (2019). Anion Transporting Polypeptide (OATP) Uptake in HEK293 Overexpressing Cells In the Presence and Absence of Human Plasma. ResearchGate.
- Zhang, W., & He, Y. J. (2013). Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1 (OATP1B11a) and variant OATP1B11b and OATP1B1*15. Die Pharmazie, 68(6), 487-491.
- Zgheib, N. K., & Ghanem, K. M. (2020). The role of OATP1B1 and OATP1B3 transporter polymorphisms in drug disposition and response to anticancer drugs: a review of the recent literature. Expert Opinion on Drug Metabolism & Toxicology, 16(10), 871-883.
- Zhou, F., & Annaert, P. (2015). Novel Mechanism of Impaired Function of Organic Anion-Transporting Polypeptide 1B3 in Human Hepatocytes: Post-Translational Regulation of OATP1B3 by Protein Kinase C Activation. Molecular Pharmacology, 87(1), 127-136.
- Baker, S. D., & Sparreboom, A. (2017). Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology. Clinical Cancer Research, 23(3), 604-609.
- Ksiazczyk, M., & Grieb, P. (2022). Human Embryonic Kidney HEK293 Cells as a Model to Study SMVT-Independent Transport of Biotin and Biotin-Furnished Nanoparticles in Targeted Therapy. International Journal of Molecular Sciences, 23(19), 11849.
- Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol.
- Dominska, M., & Hac, A. (2024). Protocols for Co-Culture Phenotypic Assays with Breast Cancer Cells and THP-1-Derived Macrophages. Bio-protocol, 14(3), e4943.
- Feng, M., & Jiang, W. (2021). Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo. STAR Protocols, 2(4), 100868.
- Heffeter, P., & Keppler, B. K. (2010). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Analytical Atomic Spectrometry, 25(11), 1801-1809.
- Reig, F., & Tarrús, E. (2016). In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies. Nanomaterials, 6(10), 183.
- Shi, J., & Li, L. (2018). Comparison of Protein Expressions between Human Livers and the Hepatic Cell Lines HepG2, Hep3B and Huh7 using SWATH and MRM-HR Proteomics: Focusing on Drug-Metabolizing Enzymes. Journal of Pharmaceutical and Biomedical Analysis, 159, 236-244.
- Browning, J. D., & Hodson, L. (2017). In vitro cellular models of human hepatic fatty acid metabolism: differences between Huh7 and HepG2 cell lines in human and fetal bovine culturing serum. Physiological Reports, 5(24), e13532.
- Neuhoff, S., & Artursson, P. (2015). Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System. The AAPS Journal, 18(1), 130-141.
- Aprotosoaie, A. C., & Luca, S. V. (2023). Comparative Transcriptomic Analysis of Three Common Liver Cell Lines. International Journal of Molecular Sciences, 24(10), 8783.
- BioHippo. (2024). HuH7 and HepG2 Cells: Essential Models in Liver Cancer Research. BioHippo.
- Brandenburg, K. M., & Dutkiewicz, S. (2021). Linking Cell Size, Vmax and Km in Phototrophs and Chemotrophs: Insights From Bayesian Inference. ResearchGate.
- Shi, J., & Li, L. (2018). Comparison of Protein Expressions between Human Livers and the Hepatic Cell Lines HepG2, Hep3B and Huh7 using SWATH and MRM-HR Proteomics: Focusing on Drug-Metabolizing Enzymes. ResearchGate.
- ResearchGate. (2020). Km and Vmax values transferrable between different experimental methods?. ResearchGate.
- The Organic Chemistry Tutor. (2021, May 6). Enzyme Kinetics Data Analysis [Video]. YouTube.
Sources
- 1. Regulation of Organic Anion Transporting Polypeptides (OATP) 1B1- and OATP1B3-Mediated Transport: An Updated Review in the Context of OATP-Mediated Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Mechanism of Impaired Function of Organic Anion-Transporting Polypeptide 1B3 in Human Hepatocytes: Post-Translational Regulation of OATP1B3 by Protein Kinase C Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of cell-based OATP1B1 assays to assess drug transport and the potential for drug-drug interaction to support regulatory submissions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hepatocytes of Zones 1 and 3 conjugate sulfobromophthalein with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ebiohippo.com [ebiohippo.com]
- 8. Comparison of Protein Expressions between Human Livers and the Hepatic Cell Lines HepG2, Hep3B and Huh7 using SWATH and MRM-HR Proteomics: Focusing on Drug-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1 (OATP1B1*1a) and variant OATP1B1*1b and OATP1B1*15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Changes in Organic Anion Transporting Polypeptide Uptake in HEK293 Overexpressing Cells in the Presence and Absence of Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. In vitro cellular models of human hepatic fatty acid metabolism: differences between Huh7 and HepG2 cell lines in human and fetal bovine culturing serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pretreatment With Rifampicin and Tyrosine Kinase Inhibitor Dasatinib Potentiates the Inhibitory Effects Toward OATP1B1- and OATP1B3-Mediated Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dose‐Dependent Inhibition of OATP1B by Rifampicin in Healthy Volunteers: Comprehensive Evaluation of Candidate Biomarkers and OATP1B Probe Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. In Vitro Cellular Uptake Studies of Self-Assembled Fluorinated Nanoparticles Labelled with Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mechanistic Interpretation of Conventional Michaelis-Menten Parameters in a Transporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Cellular uptake of conjugated bilirubin and sulfobromophthalein (BSP) by the human hepatoma cell line Hep G2 is mediated by a membrane BSP/bilirubin binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hepatocellular uptake of sulfobromophthalein and bilirubin is selectively inhibited by an antibody to the liver plasma membrane sulfobromophthalein/bilirubin binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ATP modulates sulfobromophthalein uptake in rat liver plasma membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Sulfobromophthalein as a Positive Control for In Vitro Transport Inhibition Assays
This guide provides an in-depth, objective analysis of Sulfobromophthalein (BSP) as a positive control for drug transport inhibition assays, focusing on the clinically significant hepatic uptake transporters OATP1B1 and OATP1B3, and the canalicular efflux transporter MRP2. We will dissect the causality behind experimental choices, compare BSP with established alternatives, and provide a robust, self-validating protocol for its implementation.
The Gatekeepers of Drug Disposition: Why Positive Controls Are Non-Negotiable
Hepatic transporters such as the Organic Anion Transporting Polypeptides OATP1B1 and OATP1B3 are critical determinants of a drug's pharmacokinetic profile, governing the uptake of numerous therapeutic agents from the blood into the liver.[1][2] Similarly, Multidrug Resistance-Associated Protein 2 (MRP2) mediates the subsequent excretion of drugs and their metabolites into the bile.[3][4] Inhibition of these transporters can lead to significant drug-drug interactions (DDIs), resulting in elevated systemic drug exposure and potential toxicity.[5]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate in vitro evaluation of a new chemical entity's potential to inhibit these transporters.[2] A cornerstone of a valid in vitro assay is the inclusion of a positive control inhibitor. This control serves as a system suitability test, confirming that the transporter is active and responsive to inhibition under the specific experimental conditions, thereby validating the assay's ability to detect true inhibitors.[6]
Sulfobromophthalein (BSP): From Liver Function Dye to In Vitro Tool
Sulfobromophthalein (BSP), a phthalein dye, has a long history in clinical medicine as a tool for assessing hepatic function, where its clearance rate from the blood provided a measure of the liver's excretory capacity.[3] This physiological process is intimately tied to transporter function: BSP is taken up into hepatocytes by OATPs and, following conjugation with glutathione, is actively effluxed into the bile by MRP2.[3] This well-established mechanism makes BSP a logical candidate for use as both a substrate and an inhibitor in in vitro transporter studies. It is frequently employed as a reference substrate or control inhibitor for OATP1B1, OATP1B3, and MRP2.[3][4][7]
Comparative Analysis: Benchmarking BSP Against Standard Positive Controls
The selection of a positive control should be a deliberate choice based on performance, mechanism, and the specific goals of the assay. Here, we compare BSP with two other widely accepted OATP1B1/1B3 inhibitors, Rifampicin and Cyclosporin A.
A critical phenomenon to consider is substrate-dependent inhibition , where the measured inhibitory potency (IC50) of a compound can vary significantly depending on the probe substrate used in the assay.[8][9] This has been extensively documented for OATP1B1 and highlights the importance of using well-characterized systems.[10][11][12] Studies have shown that for many inhibitors, using Estradiol-17β-glucuronide (E2G) as the probe substrate results in the most potent IC50 values, thereby reducing the risk of false-negative DDI predictions.[8][9]
Table 1: Comparative IC50 Values for OATP1B1 Inhibitors Against Various Substrates
| Inhibitor | Probe Substrate | Transporter | IC50 (µM) | Reference |
| Rifampicin | Estradiol-17β-glucuronide (E2G) | OATP1B1 | 0.88 | [8][9] |
| Estrone-3-sulfate (E1S) | OATP1B1 | 2.1 | [8][9] | |
| Sulfobromophthalein (BSP) | OATP1B1 | 11 | [8][9] | |
| Cyclosporin A | Estradiol-17β-glucuronide (E2G) | OATP1B1 | 0.12 | [8][9] |
| Estrone-3-sulfate (E1S) | OATP1B1 | 0.18 | [8][9] | |
| Sulfobromophthalein (BSP) | OATP1B1 | 0.70 | [8][9] | |
| Atorvastatin | OATP1B1 | 0.021 (pre-incubation) | [13] | |
| Sulfobromophthalein | Estradiol-17β-glucuronide (E2G) | OATP1B1 | 1.1 | [8][9] |
| Estrone-3-sulfate (E1S) | OATP1B1 | 0.81 | [8][9] |
Note: IC50 values can vary between labs and experimental conditions. The data above is collated for comparative purposes.
The Case for Sulfobromophthalein:
-
Broad Spectrum: BSP is a substrate for and inhibitor of both key OATP uptake transporters and the efflux transporter MRP2, making it a versatile tool.[3][4]
-
Historical Precedent: Its long history of use provides a wealth of literature context.
Scientific Considerations and Alternatives:
-
Mechanism of Inhibition: BSP exhibits a non-competitive inhibition pattern against the OATP1B1-mediated uptake of E2G, while competitively inhibiting the uptake of E1S.[8][9] This complex interaction profile can complicate mechanistic interpretations compared to a purely competitive inhibitor.
-
Substrate Dependency: As shown in Table 1, the inhibitory potency of gold-standard inhibitors like Rifampicin and Cyclosporin A can vary by more than 10-fold depending on the substrate used.[8][9] While BSP's IC50 shows less variability between E2G and E1S, the choice of substrate remains a critical parameter that must be justified.
-
Potency: While a potent inhibitor, BSP is generally less potent than Cyclosporin A for OATP1B1 inhibition.[8][9]
-
Standard Alternatives: Rifampicin is a widely used, regulatory-accepted positive control for OATP1B1/1B3.[7][14] Cyclosporin A is another extremely potent inhibitor, often used to define the maximum achievable inhibition of OATP transporters.[13][15][16] For MRP2-specific inhibition assays, compounds like Benzbromarone are often used as the positive control.[17]
Recommendation: BSP is a valid and acceptable positive control, particularly for OATP1B3 and MRP2.[7] For OATP1B1, while valid, researchers should be aware of the extensive data supporting Rifampicin and Cyclosporin A as robust alternatives. The choice should be guided by the specific research question and the desire for consistency with a broader dataset.
Experimental Workflow & Mechanistic Overview
The following diagrams illustrate the logical flow of a transport inhibition assay and the underlying mechanism.
Caption: High-level workflow for a transport inhibition assay.
Caption: Mechanism of competitive inhibition at the OATP1B1/3 transporter.
Protocol: OATP1B1 Inhibition Assay with BSP as Positive Control
This protocol describes a self-validating system using a transporter-overexpressing cell line (e.g., HEK293-OATP1B1) and a radiolabeled probe substrate.
Materials and Reagents
-
Cells: HEK293 cells stably transfected with OATP1B1 and the corresponding mock-transfected parental cells (HEK293-mock).
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS), pH 7.4.
-
Probe Substrate: [³H]-Estradiol-17β-glucuronide ([³H]-E2G).
-
Positive Control: Sulfobromophthalein (BSP), 10 mM stock in DMSO.
-
Test Compound: Stock in DMSO.
-
Reagents: DMSO, 0.1 M NaOH, 10% SDS, Scintillation Cocktail.
-
Plates: Poly-D-lysine coated 24-well or 96-well cell culture plates.
Step-by-Step Methodology
Day 1: Cell Seeding
-
Rationale: Achieve a confluent monolayer for consistent transporter expression and cell number per well.
-
Procedure: Seed HEK293-OATP1B1 and HEK293-mock cells onto coated plates at a density that will yield >95% confluence in 48 hours. Incubate at 37°C, 5% CO₂.
Day 3: Inhibition Assay
-
Preparation:
-
Rationale: Prepare fresh solutions to ensure compound integrity and accurate concentrations. The probe substrate concentration should be well below its Michaelis-Menten constant (Km) to maximize sensitivity to competitive inhibition.
-
Procedure: Prepare working solutions of the test compound and BSP in HBSS. A typical concentration range for BSP to generate a full inhibition curve is 0.1 µM to 100 µM. Prepare the [³H]-E2G solution in HBSS at a concentration of ~0.1 µM (typical Km for E2G is >1 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
-
Assay Execution:
-
Rationale: A pre-incubation step allows the inhibitor to interact with the transporter. Short incubation times with the substrate ensure measurement of the initial rate of transport, preventing saturation or efflux.
-
Procedure: a. Aspirate culture medium from all wells. b. Wash cells twice with 1 mL of pre-warmed (37°C) HBSS. c. Add 200 µL of the appropriate inhibitor/vehicle solution to the wells. d. Pre-incubate for 10-30 minutes at 37°C. e. Initiate uptake by adding 200 µL of the [³H]-E2G working solution (final substrate concentration will be halved). f. Incubate for a short, linear-uptake period (typically 2-5 minutes) at 37°C. g. Terminate transport by aspirating the solution and immediately washing the cell monolayer three times with 1 mL of ice-cold HBSS.
-
-
Cell Lysis and Quantification:
-
Rationale: Efficiently lyse cells to release the internalized radiolabeled substrate for accurate measurement.
-
Procedure: a. Add 400 µL of lysis buffer (e.g., 0.1 M NaOH with 1% SDS) to each well. b. Incubate for 20 minutes at room temperature on a plate shaker. c. Transfer the lysate to scintillation vials. d. Add 4 mL of scintillation cocktail, vortex, and count radioactivity using a liquid scintillation counter. e. In parallel, determine the protein concentration in a separate set of wells using a BCA assay for normalization.
-
Data Analysis and Self-Validation
-
Calculate Net Uptake: For each condition, subtract the counts (DPM/mg protein) obtained in mock cells from those in OATP1B1-expressing cells. This corrects for passive diffusion and non-specific binding.
-
Calculate Percent Inhibition: % Inhibition = (1 - (Net Uptake with Inhibitor / Net Uptake with Vehicle)) * 100
-
IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
-
Acceptance Criteria (Assay Validation):
-
Positive Control: The IC50 for BSP should be within a pre-defined range based on historical lab data (e.g., 0.5 - 2.0 µM for E2G as a substrate).
-
Signal Window: The net uptake of the probe substrate in the OATP1B1-expressing cells should be at least 5-fold higher than in the mock cells.
-
Z'-Factor: For screening assays, a Z'-factor > 0.5 indicates a robust and reliable assay.
-
Troubleshooting and Scientific Considerations
-
High Data Variability: Often caused by inconsistent cell monolayers, temperature fluctuations, or imprecise timing. Ensure consistent cell seeding and automated liquid handling where possible.
-
Low Signal Window: May indicate poor transporter expression or activity. Re-validate the cell line or optimize assay conditions (e.g., substrate concentration, incubation time).
-
Potential Cytotoxicity: High concentrations of test compounds or BSP can compromise cell membrane integrity, leading to a false positive inhibition signal.[18][19] It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH release) in parallel, especially for novel compounds.[20][21] Assayed concentrations should be well below the cytotoxic threshold.
-
Pre-incubation Effects: Some inhibitors, notably Cyclosporin A, show enhanced potency after a pre-incubation period.[22][23] This "trans-inhibition" mechanism is an important consideration. When establishing a new assay, it is wise to test both co-incubation and pre-incubation protocols for the positive control.
Conclusion
Sulfobromophthalein is a scientifically valid positive control for in vitro inhibition assays of OATP1B1, OATP1B3, and MRP2. Its historical significance and broad activity profile make it a useful tool. However, researchers must operate with a full understanding of its mechanistic nuances, such as non-competitive inhibition and the universal challenge of substrate-dependent kinetics that affects all OATP1B1 inhibitors. For routine OATP1B1 DDI screening, the use of regulatory-endorsed inhibitors like Rifampicin or the potent pan-OATP inhibitor Cyclosporin A may offer greater consistency and easier comparison across different studies. The ultimate choice of control should be justified by a robust, internally consistent, and thoroughly validated assay system as described in this guide.
References
- Izumi, S., Nozaki, Y., Komori, T., Takenaka, O., Maeda, K., Kusuhara, H., Sugiyama, Y., & Yamashita, T. (2013). Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein. Drug Metabolism and Disposition, 41(10), 1859-1866. [Link]
- Pahwa, S., Alam, K., Geyer, J., & Unadkat, J. D. (2023). Assessing Trans-Inhibition of OATP1B1 and OATP1B3 by Calcineurin and/or PPIase Inhibitors and Global Identification of OATP1B1/3-Associated Proteins. International Journal of Molecular Sciences, 25(1), 453. [Link]
- Izumi, S., Nozaki, Y., Komori, T., Takenaka, O., Maeda, K., Kusuhara, H., Sugiyama, Y., & Yamashita, T. (2017). Substrate-Dependent Inhibition of Organic Anion Transporting Polypeptide 1B1: Comparative Analysis with Prototypical Probe Substrates Estradiol-17β-Glucuronide, Estrone-3-Sulfate, and Sulfobromophthalein.
- Izumi, S., Nozaki, Y., & Sugiyama, Y. (2015). Investigation of the Impact of Substrate Selection on In Vitro Organic Anion Transporting Polypeptide 1B1 Inhibition Profiles for the Prediction of Drug-Drug Interactions.
- Izumi, S., Nozaki, Y., Maeda, K., Komori, T., Takenaka, O., Kusuhara, H., Sugiyama, Y., & Yamashita, T. (2015). Investigation of the impact of substrate selection on in vitro organic anion transporting polypeptide 1B1 inhibition profiles for the prediction of drug-drug interactions. Drug Metabolism and Disposition, 43(2), 235-245. [Link]
- Izumi, S., Nozaki, Y., Maeda, K., Komori, T., Takenaka, O., Kusuhara, H., & Sugiyama, Y. (2015). Investigation of the Impact of Substrate Selection on In Vitro Organic Anion Transporting Polypeptide 1B1 Inhibition Profiles for the Prediction of Drug-Drug Interactions. Semantic Scholar. [Link]
- Kumar, P., Taneja, G., Singh, S., Sharma, S., Singh, A., & Singh, H. (2021). Characterization of 22 Antituberculosis Drugs for Inhibitory Interaction Potential on Organic Anionic Transporter Polypeptide (OATP)-Mediated Uptake. Antimicrobial Agents and Chemotherapy, 65(11), e0086821. [Link]
- Amundsen, R., Christensen, H., Hentschel, V., Augsburger, F., & Asberg, A. (2010). Cyclosporine A, but not tacrolimus, shows relevant inhibition of organic anion-transporting protein 1B1-mediated transport of atorvastatin. Drug Metabolism and Disposition, 38(9), 1499-1502. [Link]
- Mori, D., Kimoto, E., Rago, B., Kondo, Y., King-Ahmad, A., & Ramanathan, R. (2022). Effect of Cyclosporin A and Impact of Dose Staggering on OATP1B1/1B3 Endogenous Substrates and Drug Probes for Assessing Clinical Drug Interactions. Clinical Pharmacology & Therapeutics, 111(6), 1315-1323. [Link]
- Pahwa, S., Alam, K., Geyer, J., & Unadkat, J. D. (2018). Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes. Drug Metabolism and Disposition, 46(9), 1333-1342. [Link]
- Mori, D., Kimoto, E., Rago, B., Kondo, Y., King-Ahmad, A., & Ramanathan, R. (2022). Effect of Cyclosporin A and Impact of Dose Staggering on OATP1B1/1B3 Endogenous Substrates and Drug Probes for Assessing Clinical Drug Interactions.
- Shitara, Y., Horie, T., & Sugiyama, Y. (2012). Long-lasting inhibitory effects of cyclosporin A, but not tacrolimus, on OATP1B1- and OATP1B3-mediated uptake. Drug Metabolism and Pharmacokinetics, 27(1), 116-123. [Link]
- BioIVT. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Cytotoxicity analysis of synthesized compounds against HEK-293 cells. [Link]
- Letschert, K., Keppler, D., & König, J. (2006). Identification of novel functional Organic Anion-transporting Polypeptide 1B3 (OATP1B3) polymorphisms and assessment of substrate specificity. PLoS ONE, 1(1), e9. [Link]
- National Center for Biotechnology Information. (n.d.). HEK293 cell line toxicity - SARS-CoV-2 Assays. [Link]
- Vavricka, S. R., Van Montfoort, J., Ha, H. R., Meier, P. J., & Fattinger, K. (2002). Interactions of rifamycin SV and rifampicin with organic anion uptake systems of human liver.
- BioIVT. (n.d.). MRP2 Transporter Assay. [Link]
- National Center for Biotechnology Information. (n.d.). HEK293 cell line toxicity. [Link]
- De Bruyn, T., van Westen, G. J. P., IJzerman, A. P., & de Lange, E. C. M. (2013). In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions. The AAPS Journal, 15(4), 1188–1198. [Link]
- Shitara, Y., Horie, T., & Sugiyama, Y. (2009). Long-lasting inhibition of the transporter-mediated hepatic uptake of sulfobromophthalein by cyclosporin a in rats. Drug Metabolism and Disposition, 37(6), 1172-1178. [Link]
- Shivhare, B., Pandey, M., & Kumar, R. (2023). Antioxidant potential and in vitro cytotoxicity study of Saraca indica extract on lead-induced toxicity in HepG2 and HEK293 cell lines. Indian Journal of Natural Products and Resources, 14(1), 108-115. [Link]
- Mori, D., Kimoto, E., Rago, B., Kondo, Y., King-Ahmad, A., & Ramanathan, R. (2020). Dose-Dependent Inhibition of OATP1B by Rifampicin in Healthy Volunteers.
- Mori, D., Kimoto, E., Rago, B., Kondo, Y., King-Ahmad, A., & Ramanathan, R. (2020). Dose-Dependent Inhibition of OATP1B by Rifampicin in Healthy Volunteers: Comprehensive Evaluation of Candidate Biomarkers and OATP1B Probe Drugs. Clinical Pharmacology & Therapeutics, 107(4), 1004-1013. [Link]
- Vavricka, S. R., Van Montfoort, J., Ha, H. R., Meier, P. J., & Fattinger, K. (2002). Interactions of rifamycin SV and rifampicin with organic anion uptake systems of human liver.
- ResearchGate. (2025). Genetic polymorphisms of uptake (OATP1B1, 1B3) and efflux (MRP2, BCRP) transporters. [Link]
- SEKISUI XenoTech. (2022). Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. [Link]
- Frontiers Media S.A. (2020). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. [Link]
- Creative Biolabs. (n.d.). Human Transporter OATP1B1 Inhibition IC50 Assessment Service. [Link]
- ResearchGate. (n.d.).
- BioIVT. (n.d.). Drug Transporter Assays. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bioivt.com [bioivt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Sulfobromophthalein usedtostudyhepatocytetransportfunctions 123359-42-2 [sigmaaldrich.com]
- 5. bioivt.com [bioivt.com]
- 6. bioivt.com [bioivt.com]
- 7. Characterization of 22 Antituberculosis Drugs for Inhibitory Interaction Potential on Organic Anionic Transporter Polypeptide (OATP)-Mediated Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substrate-dependent inhibition of organic anion transporting polypeptide 1B1: comparative analysis with prototypical probe substrates estradiol-17β-glucuronide, estrone-3-sulfate, and sulfobromophthalein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the impact of substrate selection on in vitro organic anion transporting polypeptide 1B1 inhibition profiles for the prediction of drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Investigation of the Impact of Substrate Selection on In Vitro Organic Anion Transporting Polypeptide 1B1 Inhibition Profiles for the Prediction of Drug-Drug Interactions | Semantic Scholar [semanticscholar.org]
- 13. Cyclosporine A, but not tacrolimus, shows relevant inhibition of organic anion-transporting protein 1B1-mediated transport of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-Dependent Inhibition of OATP1B by Rifampicin in Healthy Volunteers: Comprehensive Evaluation of Candidate Biomarkers and OATP1B Probe Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of Cyclosporin A and Impact of Dose Staggering on OATP1B1/1B3 Endogenous Substrates and Drug Probes for Assessing Clinical Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro and In Silico Strategies to Identify OATP1B1 Inhibitors and Predict Clinical Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioivt.com [bioivt.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 22. Assessing Trans-Inhibition of OATP1B1 and OATP1B3 by Calcineurin and/or PPIase Inhibitors and Global Identification of OATP1B1/3-Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Long-lasting inhibitory effects of cyclosporin A, but not tacrolimus, on OATP1B1- and OATP1B3-mediated uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Sulfobromophthalein Sodium
For the diligent researcher, scientist, and drug development professional, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Sulfobromophthalein sodium, with a focus on personal protective equipment (PPE). Beyond mere procedural steps, this document delves into the causality behind each recommendation, fostering a culture of safety built on deep, technical understanding.
Understanding the Risks: Why Specific PPE is Crucial
This compound, while a valuable tool in liver function studies, presents potential hazards that necessitate careful handling. The primary risks associated with this compound are allergic reactions upon skin contact and the potential for allergy or asthma-like symptoms if inhaled.[1][2][3][4][5] Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of safe laboratory practice.
The core principle of our PPE recommendations is to create a reliable barrier between the researcher and the chemical, mitigating the risks of sensitization and respiratory irritation. This self-validating system of protection ensures that from initial handling to final disposal, every step is designed to minimize exposure.
Recommended Personal Protective Equipment: A Multi-Layered Defense
To ensure comprehensive protection, a multi-layered approach to PPE is recommended. The following table summarizes the essential equipment for handling this compound in various laboratory scenarios.
| Scenario | Required PPE | Rationale |
| Weighing and Aliquoting (Solid Form) | - Nitrile Gloves- Safety Goggles with Side Shields- Lab Coat- N95 or P3 Respirator | The primary risk is the inhalation of fine particles and skin contact. A respirator is crucial to prevent respiratory sensitization.[3] |
| Solution Preparation (Dissolving) | - Nitrile Gloves- Safety Goggles with Side Shields- Lab Coat | The risk of inhalation is lower with solutions, but skin and eye protection remain essential to prevent accidental splashes. |
| In Vitro/In Vivo Administration | - Nitrile Gloves- Safety Goggles with Side Shields- Lab Coat | Standard laboratory practice to prevent contamination of the experiment and protect the researcher from splashes. |
| Spill Cleanup | - Nitrile Gloves (double-gloving recommended)- Safety Goggles with Side Shields- Impervious Clothing/Coveralls- N95 or P3 Respirator- Chemical-resistant boots | A higher level of protection is necessary to manage a larger quantity of the substance and potential for aerosolization during cleanup. |
Procedural Guidance: From Donning to Disposal
Adherence to proper procedures is as critical as the selection of the PPE itself. The following step-by-step guides provide a framework for safe handling.
PPE Donning and Doffing Workflow
Proper donning and doffing of PPE is a critical control point to prevent cross-contamination. The following diagram illustrates the correct sequence.
Caption: Correct sequence for donning and doffing PPE.
Step-by-Step Handling Procedures
1. Preparation and Weighing:
-
Work Area: Always handle solid this compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated balance enclosure.[6][7][8]
-
Donning PPE: Follow the donning sequence outlined in the diagram above. Ensure your respirator, if required, has a proper seal.
-
Weighing: Use a disposable weigh boat. Handle the container of this compound with care to avoid generating dust.
-
Cleanup: After weighing, carefully wipe down the balance and surrounding area with a damp cloth. Dispose of the weigh boat and cloth in a designated chemical waste container.
2. Solution Preparation:
-
Donning PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Dissolving: Add the weighed this compound to the solvent slowly. Avoid splashing. If using a magnetic stirrer, ensure the stir bar does not cause the solution to splash out of the container.
-
Storage: Clearly label the container with the chemical name, concentration, date, and appropriate hazard symbols.
Emergency Procedures: Spill and Exposure
Spill Response:
-
Evacuate: Alert others in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE for spill cleanup as detailed in the table above.
-
Containment: For solid spills, gently cover with an absorbent material to avoid creating dust.[7] For liquid spills, use an inert absorbent material like vermiculite or sand.[6]
-
Cleanup: Carefully scoop the contained material into a designated chemical waste container.[6]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), followed by soap and water.[6]
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6] Remove contaminated clothing. If irritation or a rash develops, seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult or if respiratory symptoms such as coughing or shortness of breath occur, seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]
Disposal Plan: A Cradle-to-Grave Approach
Proper disposal is the final, critical step in the safe handling of this compound. All waste materials, including unused chemicals, contaminated consumables, and PPE, must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Place all contaminated solid materials (e.g., weigh boats, gloves, absorbent pads) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been verified.
-
Sharps: Any contaminated sharps (e.g., needles, pipette tips) must be placed in a designated sharps container.
Disposal Procedure:
-
Labeling: Ensure all waste containers are clearly and accurately labeled with the contents, including "Hazardous Waste" and the specific chemical name.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic.
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Adhere to all local, state, and federal regulations for hazardous waste disposal.[1]
Conclusion: Fostering a Proactive Safety Culture
By understanding the "why" behind each safety precaution, researchers can move from a mindset of compliance to one of proactive safety ownership. This guide provides the foundational knowledge and practical steps to handle this compound with the respect and care it requires. Your commitment to these principles not only protects you and your colleagues but also upholds the integrity of your research.
References
- Safety Data Sheet - MP Biomedicals. (2019). MP Biomedicals.
- Safety data sheet - Carl ROTH. (2012). Carl ROTH.
- This compound | C20H8Br4Na2O10S2 | CID 6282 - PubChem. National Center for Biotechnology Information.
- Personal Protective Equipment | US EPA. (2025). United States Environmental Protection Agency.
- Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration.
Sources
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. mpbio.com [mpbio.com]
- 3. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 4. fishersci.com [fishersci.com]
- 5. 磺溴酞 二钠盐 水合物 used to study hepatocyte transport functions | Sigma-Aldrich [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
